beta-Hydroxyleucine
Description
Properties
IUPAC Name |
(2S,3S)-2-amino-3-hydroxy-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-3(2)5(8)4(7)6(9)10/h3-5,8H,7H2,1-2H3,(H,9,10)/t4-,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYJDMWJYCTABM-WHFBIAKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]([C@@H](C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426396 | |
| Record name | beta-Hydroxyleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10148-70-6 | |
| Record name | (3S)-3-Hydroxy-L-leucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10148-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Hydroxyleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Discovery and Isolation of β-Hydroxyleucine in Nature
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery, isolation, and characterization of β-hydroxyleucine, a non-proteinogenic amino acid with significant therapeutic potential. From its initial identification in a microbial antibiotic to its more abundant sourcing from fenugreek seeds, this document details the scientific journey and the methodologies that have enabled its study.
Introduction: The Emergence of a Bioactive Amino Acid
β-Hydroxyleucine, and its stereoisomer 4-hydroxyisoleucine, are naturally occurring branched-chain amino acids that have garnered considerable attention for their pharmacological properties, most notably their insulinotropic and anti-diabetic effects.[1][2] Unlike the 20 proteinogenic amino acids, β-hydroxyleucine is not incorporated into proteins during ribosomal translation but exists as a free amino acid in certain natural sources. Its unique structure and biological activity make it a molecule of interest for the development of novel therapeutics for metabolic disorders. This guide will explore the key milestones in the discovery and the evolution of techniques for the isolation of this intriguing molecule.
Part 1: The Initial Discovery - A Serendipitous Finding in a Fungal Metabolite
The first report of β-hydroxyleucine's existence in nature dates back to 1958, emerging from the chemical analysis of an antibiotic produced by a strain of the fungus Paecilomyces.[3] The antibiotic, designated I.C.I. No. 13959, exhibited potent activity against Trypanosoma congolense infections in mice.[3]
The Source and its Processing
The antibiotic was produced by a strain of Paecilomyces and was extracted from the fungal culture using ethyl acetate. The crude extract was then purified by chromatography on silica and magnesium carbonate.[3]
Hydrolysis and Identification of Novel Amino Acids
Acid hydrolysis of the purified antibiotic yielded a mixture of amino acids. Paper chromatography of the hydrolysate revealed the presence of several amino acids, including L-leucine and α-aminoisobutyric acid. Notably, a previously unidentified amino acid was also detected. Through a series of analytical techniques available at the time, this novel compound was identified as β-hydroxyleucine.[3] This discovery marked the first instance of β-hydroxyleucine being isolated from a natural product.
Part 2: A More Abundant Source - Isolation from Fenugreek Seeds (Trigonella foenum-graecum)
While the discovery in a fungal metabolite was groundbreaking, the low yield made further investigation challenging. A more viable and abundant source was later identified in the seeds of fenugreek (Trigonella foenum-graecum), where the compound is present as 4-hydroxyisoleucine.[4] This discovery paved the way for more extensive research into its biological activities.
Overview of the Isolation Workflow from Fenugreek
The isolation of 4-hydroxyisoleucine from fenugreek seeds is a multi-step process that involves extraction, purification, and characterization. The general workflow is depicted below:
Workflow for the isolation of 4-hydroxyisoleucine from fenugreek seeds.
Detailed Experimental Protocol for Isolation from Fenugreek
The following is a detailed, step-by-step methodology for the isolation and purification of 4-hydroxyisoleucine from fenugreek seeds, synthesized from multiple established protocols.
Step 1: Seed Preparation and Defatting
-
Grinding: Grind dried fenugreek seeds into a coarse powder.
-
Defatting: To remove lipids that can interfere with subsequent steps, the seed powder is subjected to solvent extraction with a non-polar solvent like hexane or petroleum ether. This is typically performed by macerating the powder in the solvent, followed by filtration. This process is repeated multiple times to ensure complete removal of fats. The defatted powder is then air-dried.
Step 2: Extraction of 4-Hydroxyisoleucine
-
Solvent System: A hydroalcoholic solvent system, typically an ethanol-water mixture (e.g., 50-70% ethanol), is used for the extraction.
-
Extraction Process: The defatted seed powder is suspended in the solvent mixture. The extraction can be performed at room temperature with continuous stirring for a period ranging from 90 minutes to several hours. For enhanced efficiency, multi-stage counter-current extraction methods can be employed.
Step 3: Primary Purification
-
Filtration and Concentration: The mixture is filtered to separate the liquid extract from the solid seed residue. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature below 50°C to yield a viscous crude extract.
Step 4: Ion-Exchange Chromatography
-
Principle: Ion-exchange chromatography is a key step for the selective isolation of amino acids.[5] Since 4-hydroxyisoleucine is an amino acid, it possesses both amino and carboxylic acid groups, allowing it to bind to cation-exchange resins.
-
Procedure:
-
The crude extract is dissolved in demineralized water and loaded onto a cation-exchange resin column (e.g., Amberlite IR-120).
-
The column is washed with demineralized water to remove unbound impurities.
-
The bound 4-hydroxyisoleucine is then eluted from the resin using a dilute basic solution, such as 2N ammonia solution.
-
Step 5: Final Purification and Crystallization
-
Concentration and Drying: The eluted fractions containing 4-hydroxyisoleucine are collected, concentrated under reduced pressure, and dried.
-
Crystallization: The purified compound can be further refined by crystallization. This may involve dissolving the dried extract in a minimal amount of a suitable solvent and adding a non-solvent to induce crystallization, yielding pure 4-hydroxyisoleucine.
Quantitative Data on Extraction
The yield of 4-hydroxyisoleucine from fenugreek seeds can vary depending on the genotype of the plant and the extraction method used.[6] The following table summarizes representative data on the content of 4-hydroxyisoleucine in fenugreek seeds.
| Genotype/Source | 4-Hydroxyisoleucine Content (% of dry seed weight) | Reference |
| Indian Genotype (irrigated) | 1.90% | [6] |
| Indian Genotype (rainfed) | 1.82% | [6] |
| Iranian Genotype | 0.27% | [6] |
Part 3: Structural Elucidation and Characterization
The definitive identification of β-hydroxyleucine and its stereoisomers requires a combination of spectroscopic and analytical techniques.
Stereochemistry: Threo and Erythro Isomers
β-Hydroxyleucine has two chiral centers, giving rise to four possible stereoisomers. These are often referred to in pairs as threo and erythro diastereomers.[7][8] The natural form of β-hydroxyleucine isolated from the Paecilomyces antibiotic was determined to be the L-threo-β-hydroxyleucine.[8] The major isomer found in fenugreek seeds is (2S, 3R, 4S)-4-hydroxyisoleucine, which is also a specific stereoisomer.[5] The precise stereochemistry is crucial as it dictates the biological activity of the molecule.[1][2]
Analytical Techniques for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of β-hydroxyleucine. The chemical shifts and coupling constants of the protons provide detailed information about the connectivity of atoms and the relative stereochemistry of the chiral centers.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to obtain information about its fragmentation pattern, which aids in confirming the structure.
X-ray Crystallography: For an unambiguous determination of the three-dimensional structure, including the absolute stereochemistry, X-ray crystallography of a single crystal of the compound is the gold standard.
Conclusion and Future Perspectives
The journey of β-hydroxyleucine from its initial discovery in a rare fungal metabolite to its efficient isolation from a common medicinal plant exemplifies the process of natural product drug discovery. The development of robust isolation and purification protocols has been instrumental in enabling the detailed study of its promising antidiabetic and other metabolic benefits. Future research will likely focus on optimizing the extraction process, exploring enzymatic or synthetic routes for its production, and further elucidating its mechanisms of action to pave the way for its clinical application.
References
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Singh, et al. (2022). Assessment of antidiabetic effect of 4-HIL in type 2 diabetic and healthy Sprague Dawley rats. ResearchGate. [Link]
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Faisal, et al. (2024). Characterization of bioactive compounds in fenugreek genotypes in varying environments: diosgenin, trigonelline, and 4-hydroxyisoleucine. Frontiers in Plant Science. [Link]
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Liwschitz, Y., Rabinsohn, Y., & Perera, D. (1962). Synthesis of α-amino-β-hydroxy-acids. Part I. DL-allothreonine, DL-erythro-β-hydroxyleucine, and DL-erythro- and threo-β-hydroxy-β-methylaspartic acid. Journal of the Chemical Society, 1116. [Link]
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Reddy, G. S., & Gonnagar, M. (1968). Synthesis of DL-threo- and DL-erythro-β-hydroxyisoleucine. Canadian Journal of Chemistry, 46(18), 3007-3011. [Link]
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Sowmya, P., & Rajyalakshmi, P. (2012). Dipeptide synthesis and evaluation of anti-diabetic activity of 4-hydroxyisoleucine from fenugreek seeds. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 339-344. [Link]
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Sauvaire, Y., et al. (1998). 4-Hydroxyisoleucine: a novel amino acid potentiator of insulin secretion. Diabetes, 47(2), 206-210. [Link]
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Hajimehdipoor, H., et al. (2010). Identification and Quantitative Determination of 4-Hydroxyisoleucine in Trigonella foenum-graecum L. from Iran. Journal of Medicinal Plants, 9(33), 83-88. [Link]
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Kenner, G. W., et al. (1958). α-Aminoisobutyric Acid, β-Hydroxyleucine, and γ-Methylproline from the Hydrolysis of a Natural Product. Nature, 181(4601), 48-48. [Link]
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Organic Syntheses Procedure. α-AMINOISOBUTYRIC ACID. Organic Syntheses. [Link]
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Chiralpedia. (2025). Part 8: Stereochemistry in Biologics and Natural Products. Chiralpedia. [Link]
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Hatanaka, T., et al. (2021). Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017. Applied and Environmental Microbiology, 87(20), e01117-21. [Link]
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Broca, C., et al. (2000). 4-Hydroxyisoleucine: effects of synthetic and natural analogues on insulin secretion. European journal of pharmacology, 390(3), 339-345. [Link]
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The Occurrence and Isolation of β-Hydroxyleucine: A Technical Guide for Scientific Discovery
Foreword: Unveiling a Molecule of Metabolic Significance
In the landscape of non-proteinogenic amino acids, β-hydroxyleucine and its isomers, particularly (2S, 3R, 4S)-4-hydroxyisoleucine, have emerged as molecules of considerable interest to the pharmaceutical and nutraceutical industries.[1][2][3] Their potential to modulate metabolic pathways, most notably in glucose homeostasis, has catalyzed extensive research into their natural origins and scalable production.[4][5][6] This guide provides a comprehensive technical overview of the natural sources of β-hydroxyleucine, with a focus on its extraction from botanical matrices and its biosynthesis through microbial fermentation. We will delve into the nuanced methodologies for isolation, purification, and characterization, offering a foundational resource for researchers, scientists, and professionals in drug development.
Chapter 1: The Botanical Treasury - Trigonella foenum-graecum
The primary and most well-documented natural source of 4-hydroxyisoleucine is the seed of the fenugreek plant (Trigonella foenum-graecum).[1][2][7] This legume has a long history of use in traditional medicine, particularly in Ayurvedic and Chinese systems, for its purported metabolic benefits.[1][7] Scientific investigations have since identified 4-hydroxyisoleucine as a key bioactive compound responsible for many of fenugreek's therapeutic effects.[2][6] The concentration of 4-hydroxyisoleucine in fenugreek seeds can vary, typically ranging from 0.1% to 0.5%.[8]
Extraction of 4-Hydroxyisoleucine from Fenugreek Seeds
The extraction of 4-hydroxyisoleucine from fenugreek seeds is a multi-step process designed to efficiently liberate the amino acid from the complex botanical matrix.
Protocol 1: Laboratory-Scale Extraction
-
Seed Preparation: Begin with whole, dried fenugreek seeds. The seeds should be milled into a fine powder to increase the surface area for solvent penetration.
-
Defatting: To remove lipids that can interfere with subsequent purification steps, the powdered seeds are first defatted. This is typically achieved by maceration or Soxhlet extraction with a non-polar solvent such as petroleum ether.
-
Hydroalcoholic Extraction: The defatted seed powder is then subjected to extraction with an alcohol-water mixture. A 50-70% ethanol solution is commonly used.[9] The extraction can be performed at room temperature with agitation or at a slightly elevated temperature (50-65°C) to enhance efficiency.[9] The process is often repeated multiple times to ensure exhaustive extraction.
-
Initial Concentration: The resulting hydroalcoholic extracts are pooled and concentrated under reduced pressure using a rotary evaporator to remove the ethanol. This yields a concentrated aqueous extract.
Purification via Ion-Exchange Chromatography
The crude aqueous extract contains a mixture of amino acids, sugars, saponins, and other phytochemicals. Ion-exchange chromatography is a robust method for selectively isolating the zwitterionic 4-hydroxyisoleucine.
Protocol 2: Cation-Exchange Chromatography
-
Resin Preparation: A strong acid cation-exchange resin (e.g., Dowex 50W or Amberlite IR120) is packed into a column and equilibrated with an acidic solution (e.g., 0.1 M HCl), followed by deionized water until the eluate is neutral.
-
Sample Loading: The concentrated aqueous extract is carefully loaded onto the prepared column.
-
Washing: The column is washed with deionized water to remove neutral and anionic compounds.
-
Elution: The bound amino acids, including 4-hydroxyisoleucine, are then eluted with a basic solution, typically aqueous ammonia (e.g., 1-2 M NH₄OH).
-
Fraction Collection and Analysis: Fractions are collected and monitored for the presence of amino acids using a qualitative method like the ninhydrin test. Fractions positive for amino acids are pooled.
-
Final Concentration: The pooled fractions are concentrated under vacuum to remove the ammonia and water, yielding a purified 4-hydroxyisoleucine-rich fraction.
Chapter 2: The Microbial Factory - Fermentative Production
While fenugreek remains a significant natural source, microbial fermentation offers a promising alternative for the large-scale, controlled production of 4-hydroxyisoleucine. This approach often involves genetically engineering industrial microorganisms to express specific enzymes capable of converting a readily available substrate into the desired product.
Biosynthesis of 4-Hydroxyisoleucine
The key enzymatic step in the biosynthesis of 4-hydroxyisoleucine is the hydroxylation of L-isoleucine. This reaction is catalyzed by L-isoleucine dioxygenase (IDO), an enzyme that has been identified in various microorganisms, including species of Bacillus.[10][11]
Microbial Production Systems
Researchers have successfully engineered strains of Corynebacterium glutamicum, a bacterium widely used for industrial amino acid production, to produce 4-hydroxyisoleucine.[11][12][13][14] This is typically achieved by introducing the gene encoding L-isoleucine dioxygenase (ido) from a Bacillus species into an L-isoleucine-producing strain of C. glutamicum.[11]
Protocol 3: Fermentative Production of 4-Hydroxyisoleucine
-
Strain Development: An L-isoleucine overproducing strain of C. glutamicum is transformed with a plasmid carrying the ido gene.
-
Culture Conditions: The recombinant strain is cultured in a suitable fermentation medium containing a carbon source (e.g., glucose), a nitrogen source, and essential minerals.
-
Induction: Expression of the ido gene may be induced at a specific point during cell growth, for example, by the addition of an inducer molecule like IPTG if an inducible promoter is used.
-
Fermentation: The culture is maintained under controlled conditions of temperature, pH, and aeration in a bioreactor.
-
Harvesting and Separation: After a sufficient fermentation period, the bacterial cells are separated from the culture broth by centrifugation or microfiltration. The supernatant, containing the secreted 4-hydroxyisoleucine, is collected.
Chapter 3: Analytical Characterization
Accurate identification and quantification of β-hydroxyleucine are critical for both research and quality control purposes. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the most commonly employed analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC methods for amino acid analysis often require a derivatization step to introduce a chromophore or fluorophore, enhancing detection sensitivity.
Protocol 4: HPLC Analysis with Pre-column Derivatization
-
Derivatization: The sample containing 4-hydroxyisoleucine is mixed with a derivatizing agent such as o-phthalaldehyde (OPA) in the presence of a thiol.[15][16]
-
Chromatographic Separation: The derivatized sample is injected onto a reversed-phase C18 column.[15]
-
Mobile Phase: A gradient elution is typically used, with a mobile phase consisting of an aqueous buffer (e.g., sodium acetate) and an organic modifier (e.g., methanol or acetonitrile).[16]
-
Detection: The derivatized 4-hydroxyisoleucine is detected using a fluorescence detector, with excitation and emission wavelengths set appropriately for the OPA derivative (e.g., Ex: 330-355 nm, Em: 410-440 nm).[15][16]
-
Quantification: The concentration of 4-hydroxyisoleucine is determined by comparing the peak area to a calibration curve generated from standards of known concentrations.[16]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it particularly suitable for analyzing 4-hydroxyisoleucine in complex biological matrices.
Protocol 5: LC-MS/MS Analysis
-
Sample Preparation: For plasma or other biological samples, a protein precipitation step is usually required.
-
Chromatographic Separation: Hydrophilic interaction liquid chromatography (HILIC) is often preferred for separating polar compounds like amino acids.[15][17]
-
Mass Spectrometry: The eluent from the HPLC is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for 4-hydroxyisoleucine (e.g., m/z 148.1 → 102.1 or 148.1 → 74.1) and an internal standard.[15][17]
-
Quantification: The peak area ratio of the analyte to the internal standard is used for quantification against a calibration curve.
| Technique | Stationary Phase | Mobile Phase | Detection | Key Advantages |
| HPLC-FLD (OPA) | Reversed-Phase C18 | Aqueous buffer/Organic modifier gradient | Fluorescence (Ex: ~340 nm, Em: ~450 nm) | High sensitivity, well-established method |
| LC-MS/MS (HILIC) | HILIC | Acetonitrile/Aqueous buffer with formic acid | Tandem Mass Spectrometry (MRM) | High selectivity and sensitivity, suitable for complex matrices |
Chapter 4: Biological Activities and Future Perspectives
The primary driver for the intense research into 4-hydroxyisoleucine is its significant biological activity. It has been shown to stimulate insulin secretion in a glucose-dependent manner, making it a promising candidate for the management of type 2 diabetes.[4][5][6][18] Additionally, studies have indicated its potential role in improving insulin sensitivity, reducing dyslipidemia, and mitigating chronic inflammation associated with obesity.[2][3][4]
The continued exploration of both botanical and microbial sources of β-hydroxyleucine is crucial. Advances in metabolic engineering and synthetic biology may lead to more efficient and cost-effective microbial production systems.[12][13][14] Further clinical trials are needed to fully elucidate the therapeutic potential and safety of 4-hydroxyisoleucine in humans. The methodologies outlined in this guide provide a solid foundation for researchers to advance our understanding and application of this remarkable natural compound.
References
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- Beta-hydroxynorleucine: separation of its isomers and biological studies. PubMed.
- Beta-Hydroxyleucine | C6H13NO3 | CID 6994741. PubChem - NIH.
- Ingredient: 4-hydroxyisoleucine. Caring Sunshine.
- Method for producing 4-hydroxy-l-isoleucine. Google Patents. WO2008044614A1.
- High production of 4-hydroxyisoleucine in Corynebacterium glutamicum by multistep metabolic engineering. ResearchGate.
- 4-Hydroxyisoleucine production of recombinant Corynebacterium glutamicum ssp. lactofermentum under optimal corn steep liquor limitation. PubMed.
- High production of 4-hydroxyisoleucine in Corynebacterium glutamicum by multistep metabolic engineering. PubMed.
- Analytical Methods for Amino Acids. Shimadzu.
- 4-Hydroxyisoleucine – Natural Amino Acid Extract for Blood Sugar Regulation. SG BIO.
- Identification and Quantitative Determination of 4-Hydroxyisoleucine in Trigonella foenum-graecum L. from Iran. ResearchGate.
- Study on Extraction and Purification of 4-Hydroxyisoleucine from Trigonella foenungraecum. FOOD SCIENCE.
- Hydrophilic interaction LC–MS/MS method to avoid endogenous interference in the analysis of 4‐hydroxy isoleucine from dietary supplementation of fenugreek. ResearchGate.
- 4-Hydroxyisoleucine Alleviates Macrophage-Related Chronic Inflammation and Metabolic Syndrome in Mice Fed a High-Fat Diet. National Institutes of Health.
- 4-Hydroxyisoleucine from Fenugreek (Trigonella foenum-graecum): Effects on Insulin Resistance Associated with Obesity. PubMed Central.
- 4-Hydroxyisoleucine from Fenugreek (Trigonella foenum-graecum): Effects on Insulin Resistance Associated with Obesity. MDPI.
- Novel method for extracting 4-hydroxy isoleucine product from trigonella. Google Patents. CN1313435C.
- ENHANCEMENT OF ANTI-DIABETIC ACTIVITY OF 4-HYDROXYISOLEUCINE IN COMBINATION WITH NATURAL BIOAVAILABILITY ENHANCERS. CORE.
- Dynamic control of 4-hydroxyisoleucine biosynthesis by multi-biosensor in Corynebacterium glutamicum. PubMed.
- 4-Hydroxyisoleucine: The Key Amino Acid Supporting Blood Sugar. SG BIO.
- Identification and quantitative determination of blood lowering sugar amino acid in Fenugreek. ResearchGate.
- Relationship: Blood and 4-hydroxyisoleucine. Caring Sunshine.
- Microbial Production of Amino Acid-Related Compounds. PubMed.
- Identification and Quantitative Determination of 4-Hydroxyisoleucine in Trigonella foenum-graecum L. from Iran. Journal of Medicinal Plants.
- 4-Hydroxyisoleucine: a plant-derived treatment for metabolic syndrome. PubMed.
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The Biosynthesis of β-Hydroxyleucine: A Technical Guide for Researchers and Drug Development Professionals
Abstract
(2S,3S)-β-Hydroxyleucine is a non-proteinogenic amino acid incorporated into a variety of bioactive natural products, endowing them with unique structural features and biological activities. Its strategic importance as a chiral building block in medicinal chemistry has spurred significant interest in its biosynthesis. This guide provides an in-depth technical overview of the known biosynthetic pathways leading to β-hydroxyleucine in organisms. We will delve into the key enzymatic players, particularly the Fe(II)/α-ketoglutarate-dependent dioxygenases, and explore their mechanisms, substrate specificities, and the genetic architecture of their biosynthetic pathways. This document is intended to serve as a comprehensive resource for researchers in natural product biosynthesis, metabolic engineering, and drug development, providing both foundational knowledge and practical insights into the production and study of this valuable amino acid.
Introduction: The Significance of β-Hydroxyleucine
β-Hydroxy-α-amino acids are a class of non-proteinogenic amino acids that play crucial roles in the structure and function of numerous natural products. Among these, (2S,3S)-β-hydroxyleucine is a recurring motif in several complex bioactive molecules, including the antibiotics muraymycins and the cyclic depsipeptide dentigerumycin.[1][2] The presence of the β-hydroxyl group introduces an additional chiral center and a potential site for further functionalization, significantly expanding the chemical diversity and biological activity of the parent molecule.
The unique stereochemistry and functionality of β-hydroxyleucine make it an attractive chiral building block for the synthesis of novel pharmaceuticals. Understanding its natural biosynthetic routes offers opportunities for the biocatalytic production of this valuable amino acid and the generation of novel derivatives through metabolic engineering.
The Core Enzymology: Fe(II)/α-Ketoglutarate-Dependent Dioxygenases
The central enzymatic activity responsible for the formation of β-hydroxyleucine is the stereospecific hydroxylation of a leucine substrate at the C-3 (beta) position. This reaction is primarily catalyzed by a class of enzymes known as Fe(II)/α-ketoglutarate-dependent dioxygenases (also referred to as 2-oxoglutarate-dependent dioxygenases or 2OGXs).
These enzymes utilize a non-heme iron center to activate molecular oxygen for the hydroxylation of a diverse range of substrates. The catalytic cycle involves the oxidative decarboxylation of the co-substrate α-ketoglutarate (α-KG) to succinate and CO₂, which is coupled to the formation of a high-valent iron(IV)-oxo intermediate. This potent oxidizing species is responsible for abstracting a hydrogen atom from the substrate, followed by radical rebound with a hydroxyl group to yield the hydroxylated product.
The general reaction mechanism is depicted below:
Figure 1: Generalized catalytic cycle of Fe(II)/α-ketoglutarate-dependent dioxygenases.
Known Biosynthetic Pathways to β-Hydroxyleucine
Current research has unveiled two primary contexts for the biosynthesis of β-hydroxyleucine: as a derivative of an N-acylated precursor and as a modification of a peptide-bound leucine residue within a larger natural product biosynthetic assembly line.
The SadA Pathway: Hydroxylation of N-Succinyl-L-Leucine
A pioneering discovery in the field was the identification and characterization of the enzyme SadA from the bacterium Burkholderia ambifaria AMMD.[3][4] SadA is an Fe(II)/α-ketoglutarate-dependent dioxygenase that exhibits a remarkable ability to catalyze the stereoselective β-hydroxylation of N-succinyl-L-leucine to produce N-succinyl-L-threo-β-hydroxyleucine with excellent diastereoselectivity (>99%).[3]
This discovery was significant as it was the first report of an enzyme capable of β-hydroxylating an aliphatic amino acid derivative.[3] The substrate specificity of SadA is noteworthy; it shows a strong preference for N-acylated L-leucine derivatives, with N-succinyl-L-leucine being a particularly good substrate.[5] Free L-leucine is not a substrate for SadA.[5] This suggests that in the natural context, the biosynthesis of β-hydroxyleucine may proceed through an N-acylated intermediate.
The biosynthetic pathway involving SadA can be visualized as follows:
Figure 2: Proposed biosynthetic pathway for β-hydroxyleucine involving the SadA enzyme.
The Muraymycin Pathway: On-Peptide Hydroxylation by Mur15
The muraymycins are a class of potent nucleoside-peptide antibiotics that inhibit the bacterial enzyme MraY, a crucial component of peptidoglycan biosynthesis.[2] Several members of the muraymycin family contain a (2S,3S)-β-hydroxyleucine residue.[2]
Investigation into the biosynthesis of muraymycins in Streptomyces sp. NRRL 30473 led to the identification of the muraymycin biosynthetic gene cluster. Within this cluster, the gene mur15 was identified and functionally characterized as a non-heme, Fe(II)-dependent α-ketoglutarate dioxygenase.[6] This enzyme is responsible for catalyzing the β-hydroxylation of a leucine moiety within a muraymycin precursor, muraymycin D1, to form muraymycin C1.[6]
This finding provides a clear example of β-hydroxyleucine biosynthesis occurring on a substrate that is already incorporated into a larger molecular scaffold, likely tethered to the non-ribosomal peptide synthetase (NRPS) machinery. This "on-line" modification is a common strategy in natural product biosynthesis to introduce structural diversity.
The hydroxylation step in the muraymycin pathway is illustrated below:
Figure 3: β-Hydroxylation step in the muraymycin biosynthetic pathway catalyzed by Mur15.
Quantitative Data Summary
While comprehensive kinetic data for all β-hydroxylating enzymes is still emerging, initial characterization of SadA provides valuable insights.
| Enzyme | Source Organism | Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1M-1) | Optimal pH | Optimal Temp (°C) | Reference |
| SadA | Burkholderia ambifaria AMMD | N-Succinyl-L-leucine | 0.23 | 0.88 | 3800 | 6.5 | 30 | [5] |
| SadA | Burkholderia ambifaria AMMD | N-Succinyl-L-valine | 1.1 | 0.26 | 240 | 6.5 | 30 | [5] |
| SadA | Burkholderia ambifaria AMMD | N-Succinyl-L-isoleucine | 0.67 | 0.05 | 75 | 6.5 | 30 | [5] |
Experimental Protocols
Heterologous Expression and Purification of SadA
This protocol describes a general workflow for the production of recombinant SadA in E. coli.
Figure 4: Workflow for the heterologous expression and purification of SadA.
Detailed Steps:
-
Gene Synthesis and Cloning: The gene encoding SadA from Burkholderia ambifaria AMMD is synthesized with codon optimization for E. coli expression. The gene is then cloned into a suitable expression vector, such as pET28a(+), which allows for the addition of an N-terminal polyhistidine tag for purification.
-
Transformation and Expression: The expression plasmid is transformed into a competent E. coli expression strain, such as BL21(DE3). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. To enhance protein solubility, the culture is then incubated at a lower temperature (e.g., 16-20°C) overnight.
-
Cell Lysis and Purification: Cells are harvested by centrifugation, and the cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole). The cells are lysed by sonication on ice, and the cell debris is removed by centrifugation. The supernatant containing the soluble His-tagged SadA is then loaded onto a Ni-NTA affinity chromatography column. After washing with a buffer containing a low concentration of imidazole, the protein is eluted with a buffer containing a higher concentration of imidazole (e.g., 250 mM).
-
Buffer Exchange and Storage: The purified protein is dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) to remove imidazole and stored at -80°C.
In Vitro Enzyme Assay for SadA Activity
This protocol outlines a method to determine the enzymatic activity of purified SadA.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the following components in a suitable buffer (e.g., 50 mM Tris-HCl, pH 6.5):
-
N-succinyl-L-leucine (substrate, e.g., 1 mM)
-
α-ketoglutarate (co-substrate, e.g., 2 mM)
-
(NH₄)₂Fe(SO₄)₂ (Fe(II) source, e.g., 100 µM)
-
Ascorbic acid (reducing agent, e.g., 1 mM)
-
Purified SadA enzyme (e.g., 1-10 µM)
-
-
Reaction Initiation and Incubation: Pre-incubate the reaction mixture without the enzyme at the desired temperature (e.g., 30°C) for 5 minutes. Initiate the reaction by adding the SadA enzyme.
-
Reaction Quenching: At various time points, quench the reaction by adding an equal volume of a quenching solution (e.g., 10% trichloroacetic acid or methanol).
-
Product Analysis: After quenching, centrifuge the samples to precipitate the protein. Analyze the supernatant for the formation of N-succinyl-L-threo-β-hydroxyleucine using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The amount of product formed over time can be used to calculate the initial reaction rate.
Conclusion and Future Perspectives
The biosynthesis of β-hydroxyleucine is a fascinating example of how organisms utilize specialized enzymes, particularly Fe(II)/α-ketoglutarate-dependent dioxygenases, to generate structural diversity in natural products. The characterization of enzymes like SadA and Mur15 has provided crucial insights into the enzymatic logic of this transformation. The preference for N-acylated or peptide-bound substrates suggests that the hydroxylation is a carefully orchestrated event within a larger biosynthetic context.
For researchers and drug development professionals, these findings open up several exciting avenues:
-
Biocatalytic Production: The use of whole-cell biocatalysts or purified enzymes like SadA could enable the sustainable and stereoselective production of β-hydroxyleucine and its derivatives.
-
Metabolic Engineering: Engineering the biosynthetic pathways of organisms that produce β-hydroxyleucine-containing natural products could lead to the production of novel and more potent therapeutic agents.
-
Enzyme Engineering: The rational design and directed evolution of enzymes like SadA could expand their substrate scope to produce a wider range of hydroxylated amino acids for use as chiral building blocks.
Further research into the biosynthetic gene clusters of other β-hydroxyleucine-containing natural products will undoubtedly uncover more novel hydroxylases and provide a deeper understanding of the evolution and regulation of these important biosynthetic pathways.
References
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discovery of novel muraymycin antibiotics and insight into the biosynthetic pathway - UKnowledge - University of Kentucky. (URL: [Link])
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Dentigerumycin: a bacterial mediator of an ant-fungus symbiosis - PMC - NIH. (URL: [Link])
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Identification of the Biosynthetic Gene Cluster for the Organoarsenical Antibiotic Arsinothricin - PubMed. (URL: [Link])
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Muraymycin nucleoside-peptide antibiotics: uridine-derived natural products as lead structures for the development of novel antibacterial agents - PubMed Central. (URL: [Link])
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A novel Fe(II)/α-ketoglutarate-dependent dioxygenase from Burkholderia ambifaria has β-hydroxylating activity of N-succinyl l-leucine - PubMed. (URL: [Link])
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Purification, expression, and localization of SadA. (A) Stained... - ResearchGate. (URL: [Link])
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Using Steady-State Kinetics to Quantitate Substrate Selectivity and Specificity: A Case Study with Two Human Transaminases - MDPI. (URL: [Link])
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An In-depth Technical Guide to the Physical and Chemical Properties of β-Hydroxyleucine
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-Hydroxyleucine, a non-proteinogenic amino acid, has garnered increasing interest within the scientific community, particularly in the realms of medicinal chemistry and drug development. As a derivative of the essential amino acid leucine, it possesses a unique structural feature—a hydroxyl group at the β-position—which imparts distinct physical, chemical, and biological properties. This guide provides a comprehensive overview of the current understanding of β-hydroxyleucine, focusing on its core physical and chemical characteristics. It is designed to serve as a technical resource for researchers engaged in the synthesis, characterization, and application of this intriguing molecule.
Molecular Structure and Stereochemistry
β-Hydroxyleucine, systematically named 2-amino-3-hydroxy-4-methylpentanoic acid, is a chiral molecule with two stereogenic centers at the α- and β-carbons. This gives rise to four possible stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S). The naturally occurring and most commonly studied form is the L-amino acid, which can exist as either the erythro or threo diastereomer. The specific stereochemistry significantly influences its biological activity and physical properties.
The general structure of β-hydroxyleucine is depicted below:
Caption: General structure of β-hydroxyleucine.
Physical Properties
| Property | (2S,3S)-β-Hydroxyleucine | (2S,3R)-β-Hydroxyleucine | Notes |
| Molecular Formula | C6H13NO3 | C6H13NO3 | |
| Molecular Weight | 147.17 g/mol [1] | 147.17 g/mol | |
| Appearance | White to off-white solid[2] | White to off-white solid[3] | |
| Melting Point | Not available | 225-227 °C[3] | Data for other isomers is limited. |
| Solubility | Slightly soluble in methanol and water[2] | Not specifically reported | General amino acid solubility is pH-dependent. |
| pKa (α-COOH) | 2.40 (Predicted)[2][4] | 2.40 (Predicted)[4] | Experimental values are not readily available. |
| pKa (α-NH3+) | Not available | Not available | Expected to be in the range of 9-10, similar to other amino acids. |
Chemical Properties and Reactivity
β-Hydroxyleucine exhibits the characteristic reactivity of both an amino acid and a secondary alcohol. Its chemical behavior is dictated by the interplay of the amino, carboxyl, and hydroxyl functional groups.
Stability
Based on studies of the related compound 4-hydroxyisoleucine, β-hydroxyleucine is expected to be susceptible to degradation under certain conditions[5]. Factors affecting its stability include:
-
Temperature: Elevated temperatures can lead to decomposition.
-
pH: Both strongly acidic and alkaline conditions can promote degradation.
-
Light: Exposure to UV and visible light may cause photodegradation.
-
Oxidation: The presence of oxidizing agents can lead to the breakdown of the molecule[5].
For long-term storage, it is recommended to keep β-hydroxyleucine in a cool, dark, and dry environment.
Key Chemical Reactions
3.2.1. Oxidation
The secondary hydroxyl group in β-hydroxyleucine can be oxidized to a ketone. Strong oxidizing agents like potassium permanganate are known to oxidize amino acids[6][7][8]. The reaction with permanganate is complex and can be autocatalyzed by manganese dioxide[6]. The specific products of β-hydroxyleucine oxidation would depend on the reaction conditions.
3.2.2. Esterification
The carboxylic acid group of β-hydroxyleucine can undergo esterification with alcohols in the presence of an acid catalyst[9]. This reaction is a common method for protecting the carboxyl group during peptide synthesis or for modifying the molecule's properties[10].
3.2.3. Protection of Functional Groups
For synthetic applications, particularly in peptide synthesis, the amino and hydroxyl groups of β-hydroxyleucine often require protection to prevent unwanted side reactions[11][][13].
-
Amino Group Protection: Common protecting groups for the amino function include tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc).
-
Hydroxyl Group Protection: The hydroxyl group can be protected using various reagents, such as silyl ethers (e.g., TBDMS)[14]. The choice of protecting group depends on the overall synthetic strategy and the required deprotection conditions.
Experimental Protocols
Synthesis of β-Hydroxy-α-Amino Acids
The synthesis of β-hydroxy-α-amino acids, including β-hydroxyleucine, can be achieved through various methods. One common approach is the aldol reaction of a glycine enolate equivalent with an aldehyde. A general workflow for the synthesis is outlined below.
Caption: A generalized synthetic workflow for β-hydroxyleucine.
Detailed Protocol (Illustrative):
-
Preparation of the Glycine Enolate: A solution of a protected glycine derivative (e.g., N-Boc glycine methyl ester) in an anhydrous aprotic solvent (e.g., THF) is cooled to -78 °C. A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is added dropwise to generate the lithium enolate.
-
Aldol Reaction: Isovaleraldehyde is added to the enolate solution at -78 °C. The reaction is stirred for a specified time until completion, as monitored by thin-layer chromatography (TLC).
-
Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Deprotection: The protecting groups are removed under appropriate conditions. For example, a Boc group is removed with trifluoroacetic acid (TFA), and a methyl ester can be hydrolyzed with lithium hydroxide.
-
Purification: The crude product is purified by a suitable chromatographic technique, such as ion-exchange chromatography or preparative high-performance liquid chromatography (HPLC), to isolate the desired stereoisomer of β-hydroxyleucine.
Characterization Techniques
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of β-hydroxyleucine.
-
¹H NMR: The proton NMR spectrum will provide information about the number and connectivity of the different types of protons in the molecule. Key signals would include the α-proton, the β-proton, the γ-proton, and the methyl protons of the isopropyl group. The coupling constants between the α- and β-protons can help determine the relative stereochemistry (erythro or threo).
4.2.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in β-hydroxyleucine. Characteristic absorption bands would be expected for:
-
O-H stretch (alcohol and carboxylic acid): Broad band around 3300-2500 cm⁻¹
-
N-H stretch (amine): Around 3300-3000 cm⁻¹
-
C-H stretch (alkane): Around 2960-2850 cm⁻¹
-
C=O stretch (carboxylic acid): Strong band around 1700-1725 cm⁻¹
-
N-H bend (amine): Around 1600 cm⁻¹
-
C-O stretch (alcohol): Around 1100-1000 cm⁻¹
4.2.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of β-hydroxyleucine. The exact mass can confirm the elemental composition. Fragmentation analysis can provide structural information. Common fragmentation pathways for amino acids include the loss of water, carbon monoxide, and the amino group.
4.2.4. Chiral Separation
Due to the presence of two chiral centers, the separation of the stereoisomers of β-hydroxyleucine is crucial for studying their individual properties and biological activities. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common method for this purpose[15]. The choice of the chiral column and mobile phase is critical for achieving good resolution of the enantiomers and diastereomers[16][17][18].
Biological Significance and Potential Applications
While this guide focuses on the physical and chemical properties, it is important to note the emerging biological significance of hydroxylated amino acids. For instance, the related compound 4-hydroxyisoleucine has been shown to possess insulinotropic and antidiabetic properties[19]. This suggests that β-hydroxyleucine and its derivatives may also have interesting pharmacological activities and could serve as valuable lead compounds in drug discovery.
Conclusion
β-Hydroxyleucine is a fascinating molecule with a rich stereochemistry and a combination of functional groups that give rise to its unique properties. While there are still gaps in the experimental data for some of its physical and chemical characteristics, the available information, combined with knowledge of related compounds, provides a solid foundation for further research. The synthetic and analytical methods outlined in this guide offer a starting point for scientists and researchers to explore the full potential of β-hydroxyleucine in various scientific and therapeutic applications. As research in this area continues, a more complete understanding of this promising amino acid will undoubtedly emerge.
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(2S,3R)-(+)-2-Amino-3-hydroxy-4-methylpentanoic acid Request for Quotation. ChemBK. Available at: [Link]
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Beta-hydroxynorleucine: separation of its isomers and biological studies. PubMed. Available at: [Link]
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The Isolation, Characterization and Synthesis of erythro-β-Hydroxy-L-leucine, a New Amino Acid from the Antibiotic Telomycin. Journal of the American Chemical Society. Available at: [Link]
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Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017. PMC. Available at: [Link]
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Protective Groups. Organic Chemistry Portal. Available at: [Link]
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Synthesis of (2S,3R,4R)-Dihydroxyisoleucine for Use in Amatoxin Synthesis. The Journal of Organic Chemistry. Available at: [Link]
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Stability of 20 Biogenic Amino Acids in Concentrated Sulfuric Acid: Implications for the Habitability of Venus' Clouds. PMC. Available at: [Link]
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Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. MDPI. Available at: [Link]
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How to Make Esters through Esterification | Examples Explained! YouTube. Available at: [Link]
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Biological role of beta-Hydroxyleucine in metabolic pathways
An In-depth Technical Guide to the Core Biological Roles of β-Hydroxy-β-Methylbutyrate (HMB) and 4-Hydroxyisoleucine in Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the metabolic significance, mechanisms of action, and experimental methodologies related to two critical leucine and isoleucine metabolites: β-hydroxy-β-methylbutyrate (HMB) and 4-hydroxyisoleucine. While the term "beta-hydroxyleucine" is not commonly associated with a major metabolic player, HMB and 4-hydroxyisoleucine are subjects of intense research due to their profound effects on muscle metabolism, glucose homeostasis, and cellular signaling. This document synthesizes current knowledge, offering field-proven insights and detailed protocols to empower researchers and drug development professionals in their exploration of these fascinating compounds.
Introduction: Clarifying the Landscape of Hydroxylated Branched-Chain Amino Acid Metabolites
The metabolism of branched-chain amino acids (BCAAs)—leucine, isoleucine, and valine—gives rise to a host of bioactive molecules with diverse physiological roles. Among these, hydroxylated derivatives have garnered significant attention for their therapeutic potential. This guide focuses on two such metabolites: β-hydroxy-β-methylbutyrate (HMB), a product of leucine metabolism, and 4-hydroxyisoleucine, derived from isoleucine. These compounds, often explored in the context of athletic performance, muscle wasting diseases, and metabolic disorders, serve as powerful modulators of key cellular pathways.
β-Hydroxy-β-Methylbutyrate (HMB): A Key Regulator of Muscle Protein Metabolism
HMB is a metabolite of the essential amino acid leucine, renowned for its anabolic and anti-catabolic properties in skeletal muscle.[1][2] Its primary roles revolve around the stimulation of protein synthesis and the inhibition of protein degradation, making it a focal point in sports nutrition and clinical settings for combating muscle atrophy.[1][2]
Metabolic Pathways of HMB
Synthesis: HMB is synthesized from leucine through a two-step process. First, leucine undergoes reversible transamination to α-ketoisocaproate (KIC) via the enzyme BCAA transferase.[3] Subsequently, KIC is converted to HMB in the cytosol by the enzyme KIC dioxygenase.[3]
Degradation: While the complete degradation pathway of HMB is not fully elucidated, a portion of it can be converted to β-hydroxy-β-methylglutaryl-CoA (HMG-CoA) in the cytosol of the liver, which can then be utilized for cholesterol synthesis.[3]
Caption: Metabolic pathway of HMB synthesis and its link to cholesterol synthesis.
Molecular Mechanisms of Action
HMB exerts its effects on muscle protein turnover through multiple signaling pathways:
-
Stimulation of Protein Synthesis: HMB activates the mechanistic target of rapamycin complex 1 (mTORC1) pathway, a central regulator of cell growth and protein synthesis.[4] This leads to the phosphorylation of downstream targets like p70S6K1, ultimately enhancing the translation of mRNA into protein.[5]
-
Inhibition of Protein Degradation: HMB has been shown to decrease the activity of the ubiquitin-proteasome system, the primary pathway for protein degradation in skeletal muscle.[2][6] It can reduce the expression of key ubiquitin ligases, such as MuRF1.[6]
-
Membrane Stability: The "cholesterol synthesis hypothesis" suggests that HMB's role as a precursor for cholesterol synthesis is crucial for maintaining the integrity and stability of muscle cell membranes, especially during periods of high stress like intense exercise.[3]
Experimental Protocols for Studying HMB
A reliable method for quantifying HMB is essential for pharmacokinetic and metabolic studies. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique.
Protocol: HMB Quantification by LC-MS/MS
-
Sample Preparation:
-
For plasma or serum: Perform protein precipitation by adding a 3-fold volume of ice-cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and dry it under a stream of nitrogen gas.
-
Reconstitute the sample in the mobile phase.
-
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: An isocratic flow of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 0.5 mL/min.
-
-
Mass Spectrometry Detection:
-
Mode: Multiple reaction monitoring (MRM).
-
Transitions: Monitor the specific precursor-to-product ion transitions for HMB and an internal standard.
-
Stable isotope tracer techniques are the gold standard for measuring muscle protein synthesis (MPS) in vivo.
Protocol: In Vivo MPS Measurement with Stable Isotope Tracers
-
Tracer Infusion: Infuse a labeled amino acid, such as [1,2-¹³C₂]leucine, intravenously.
-
Muscle Biopsy: Obtain muscle biopsies at baseline and after the intervention (e.g., HMB supplementation).
-
Sample Processing:
-
Hydrolyze the muscle tissue to release free amino acids.
-
Derivatize the amino acids for gas chromatography-mass spectrometry (GC-MS) or gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) analysis.
-
-
Analysis: Determine the incorporation of the labeled amino acid into myofibrillar proteins as a measure of MPS.
4-Hydroxyisoleucine: A Potent Insulinotropic and Anti-Diabetic Agent
4-Hydroxyisoleucine is a non-proteinogenic amino acid found predominantly in the seeds of fenugreek (Trigonella foenum-graecum).[7] It has demonstrated significant potential in the management of hyperglycemia and insulin resistance.[8][9]
Metabolic Pathways of 4-Hydroxyisoleucine
The precise metabolic fate of 4-hydroxyisoleucine in mammals is not as well-defined as that of HMB. However, its primary source is dietary intake from fenugreek. Its synthesis within the plant involves hydroxylation of isoleucine.
Molecular Mechanisms of Action
4-Hydroxyisoleucine influences glucose metabolism through a dual mechanism:
-
Pancreatic β-Cell Stimulation: It potentiates glucose-stimulated insulin secretion from pancreatic β-cells.[8][9] This effect is glucose-dependent, which reduces the risk of hypoglycemia.
-
Enhanced Insulin Sensitivity in Peripheral Tissues: 4-Hydroxyisoleucine improves insulin sensitivity in skeletal muscle and adipose tissue. It achieves this by:
-
Promoting the translocation of glucose transporter 4 (GLUT4) to the plasma membrane via a phosphatidylinositol-3-kinase (PI3K)/Akt-dependent pathway.[10]
-
Improving insulin resistance by promoting mitochondrial biogenesis through an AMPK-dependent mechanism.[11]
-
Ameliorating fatty acid-induced insulin resistance and inflammation in skeletal muscle cells.[12]
-
Caption: Signaling pathways of 4-hydroxyisoleucine in pancreatic β-cells and skeletal muscle.
Experimental Protocols for Studying 4-Hydroxyisoleucine
Similar to HMB, LC-MS/MS is the preferred method for accurate quantification. However, HPLC with fluorescence detection after derivatization is also a sensitive technique.[13]
Protocol: 4-Hydroxyisoleucine Quantification by HPLC with Fluorescence Detection
-
Derivatization:
-
Chromatographic Separation:
-
Detection:
The effect of 4-hydroxyisoleucine on glucose uptake in muscle cells can be assessed using radiolabeled glucose.
Protocol: 2-Deoxy-D-[³H]glucose Uptake in L6 Myotubes
-
Cell Culture: Culture L6 myotubes to full differentiation.
-
Treatment: Treat the cells with 4-hydroxyisoleucine for a specified period (e.g., 16 hours).[10]
-
Glucose Uptake:
-
Wash the cells with Krebs-Ringer-HEPES buffer.
-
Incubate with 2-deoxy-D-[³H]glucose for 10 minutes.
-
Stop the uptake by washing with ice-cold buffer.
-
-
Quantification:
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Normalize the counts to the total protein content of each sample.
-
Comparative Analysis and Future Directions
| Feature | β-Hydroxy-β-Methylbutyrate (HMB) | 4-Hydroxyisoleucine |
| Parent Amino Acid | Leucine | Isoleucine |
| Primary Metabolic Role | Muscle protein anabolism and anti-catabolism[1][2] | Glucose homeostasis and insulin sensitization[8][9] |
| Key Signaling Pathways | mTORC1 activation, ubiquitin-proteasome inhibition[4][6] | PI3K/Akt pathway, AMPK activation[10][11] |
| Primary Therapeutic Target | Sarcopenia, cachexia, athletic performance[1] | Type 2 diabetes, insulin resistance[8][9] |
The distinct yet complementary roles of HMB and 4-hydroxyisoleucine highlight the intricate regulatory functions of BCAA metabolites. Future research should focus on elucidating the complete metabolic fate of these compounds, identifying novel protein targets, and exploring their potential synergistic effects in addressing complex metabolic diseases. Furthermore, the development of optimized delivery systems and formulations will be crucial for translating the therapeutic promise of HMB and 4-hydroxyisoleucine into clinical practice.
References
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Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017 - PMC - PubMed Central. (2021-09-28). Available at: [Link]
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Beta-hydroxy-beta-methylbutyrate supplementation in health and disease: a systematic review of randomized trials - PubMed. (2013-09-22). Available at: [Link]
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A Review of the Effects of Leucine Metabolite (β-Hydroxy-β-methylbutyrate) Supplementation and Resistance Training on Inflammatory Markers: A New Approach to Oxidative Stress and Cardiovascular Risk Factors - PMC - NIH. (2018-10-20). Available at: [Link]
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Synthesis of α-amino-β-hydroxy-acids. Part I. DL-allothreonine, DL-erythro-β-hydroxyleucine, and DL-erythro- and threo-β-hydroxy-β-methylaspartic acid - Journal of the Chemical Society (Resumed) (RSC Publishing). Available at: [Link]
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Structural characterization of the products of hydroxyl-radical damage to leucine and their detection on proteins - PMC - NIH. Available at: [Link]
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Effects of leucine and its metabolite β-hydroxy-β-methylbutyrate on human skeletal muscle protein metabolism - PMC - NIH. Available at: [Link]
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Enzymes involved in branched-chain amino acid metabolism in humans - PubMed. Available at: [Link]
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Analytical Methods for Amino Acids - Shimadzu. Available at: [Link]
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Suppression of protein degradation by leucine requires its conversion to β-hydroxy-β-methyl butyrate in C2C12 myotubes - PubMed Central. Available at: [Link]
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Regulation of Skeletal Muscle Function by Amino Acids, Especially Non-Proteinogenic Amino Acids - PubMed. Available at: [Link]
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Degradation pathway for branched-chain amino acids (BCAA); BCAT:... - ResearchGate. Available at: [Link]
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4-Hydroxyisoleucine: experimental evidence of its insulinotropic and antidiabetic properties. Available at: [Link]
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4-Hydroxyisoleucine stimulates glucose uptake by increasing surface GLUT4 level in skeletal muscle cells via phosphatidylinositol-3-kinase-dependent pathway - PubMed. (2012-05-19). Available at: [Link]
-
4-Hydroxyisoleucine Improves Insulin Resistance by Promoting Mitochondrial Biogenesis and Act Through AMPK and Akt Dependent Pathway - PubMed. Available at: [Link]
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Identification and Quantitative Determination of 4-Hydroxyisoleucine in Trigonella foenum-graecum L. from Iran - ResearchGate. Available at: [Link]
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Identification and quantitative determination of blood lowering sugar amino acid in Fenugreek - ResearchGate. (2025-08-05). Available at: [Link]
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Effects of leucine and its metabolite β-hydroxy-β-methylbutyrate on human skeletal muscle protein metabolism - PubMed. (2013-06-01). Available at: [Link]
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Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem - NIH. Available at: [Link]
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Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - NIH. Available at: [Link]
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Degradation of leucine, isoleucine, and valine via the branched chain keto acid dehydrogenase complex, resulting in activated precursors of fatty acid and secondary metabolite formation. - ResearchGate. Available at: [Link]
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β-hydroxy-α-amino acids (βHAAs) serve as building blocks for many... - ResearchGate. Available at: [Link]
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Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide | The Journal of Organic Chemistry - ACS Publications. (2021-05-16). Available at: [Link]
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Pathways of isoleucine, valine and leucine synthesis. Reactions denoted... - ResearchGate. Available at: [Link]
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In-vivo and in-vitro study of mechanism of action of 4 hydroxyisoleucine as an amino acid derived from fenugreek seed with - London Met Repository. Available at: [Link]
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Isoleucine Deamination & Oxidation - Biochemistry - YouTube. (2015-05-06). Available at: [Link]
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4-Hydroxyisoleucine Ameliorates Fatty Acid-Induced Insulin Resistance and Inflammatory Response in Skeletal Muscle Cells - PubMed. Available at: [Link]
-
The Fatty Acid β-Oxidation Pathway is Activated by Leucine Deprivation in HepG2 Cells: A Comparative Proteomics Study - PMC - PubMed Central. (2017-05-15). Available at: [Link]
-
4-Hydroxyisoleucine Alleviates Macrophage-Related Chronic Inflammation and Metabolic Syndrome in Mice Fed a High-Fat Diet - NIH. (2021-01-21). Available at: [Link]
-
Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - NIH. Available at: [Link]
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Promising Protocol for In Vivo Experiments with Betulin - MDPI. Available at: [Link]
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4-Hydroxyisoleucine: experimental evidence of its insulinotropic and antidiabetic properties. Available at: [Link]
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A Study of the Metabolism in Experimental Diabetes - PMC - NIH. Available at: [Link]
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Physiological functions of endogenous beta-Hydroxyleucine
An In-Depth Technical Guide to the Physiological Functions of Endogenous Beta-Hydroxyleucine
Abstract
Endogenous beta-hydroxyleucine, a hydroxylated derivative of the essential branched-chain amino acid leucine, represents a molecule of significant, yet largely unexplored, physiological relevance. While direct research on endogenous beta-hydroxyleucine is nascent, a comprehensive understanding of its potential roles can be extrapolated from the extensive studies on its structural and metabolic analogs, primarily β-hydroxy-β-methylbutyrate (HMB) and 4-hydroxyisoleucine. This technical guide synthesizes the current knowledge of branched-chain amino acid metabolism to frame the biosynthesis and degradation of beta-hydroxyleucine. It further delves into the well-documented physiological functions of HMB and 4-hydroxyisoleucine as potent modulators of muscle protein metabolism, insulin signaling, and cellular energy homeostasis, positing these as putative functions of endogenous beta-hydroxyleucine. Methodologies for the detection and quantification of hydroxylated amino acids are detailed, providing a roadmap for future investigations into this intriguing molecule. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of modulating endogenous beta-hydroxyleucine pathways.
Introduction: The Emerging Significance of Hydroxylated Amino Acids
The canonical 20 proteinogenic amino acids have long been the central focus of protein biochemistry and metabolism. However, a growing body of evidence highlights the critical physiological roles of non-proteinogenic amino acids and amino acid metabolites. Among these, hydroxylated amino acids are gaining prominence as key signaling molecules and metabolic regulators. Beta-hydroxyleucine, an endogenous metabolite of leucine, sits at a critical intersection of protein metabolism and cellular signaling. While its direct physiological functions are still under active investigation, the well-established roles of its close chemical relatives, β-hydroxy-β-methylbutyrate (HMB) and 4-hydroxyisoleucine, provide a strong foundation for hypothesizing its importance.
This guide provides a detailed exploration of the known and potential physiological functions of endogenous beta-hydroxyleucine, drawing upon the extensive research conducted on analogous molecules. We will examine its probable biosynthetic and metabolic pathways, its putative roles in skeletal muscle anabolism and glucose homeostasis, and the analytical techniques required to advance its study.
Biosynthesis and Metabolism of Beta-Hydroxyleucine: A Putative Pathway
The precise enzymatic pathways governing the synthesis and degradation of endogenous beta-hydroxyleucine are not yet fully elucidated. However, based on the established metabolism of branched-chain amino acids (BCAAs), a probable pathway can be proposed.
Anabolic Pathway: From Leucine to Beta-Hydroxyleucine
The biosynthesis of beta-hydroxyleucine likely originates from the essential amino acid leucine. The initial steps of BCAA catabolism, which are reversible, are the most probable route for its formation.
-
Transamination of Leucine: Leucine undergoes reversible transamination, primarily in skeletal muscle, catalyzed by branched-chain aminotransferase (BCAT) to form α-ketoisocaproate (KIC).[1]
-
Hydroxylation of KIC: It is hypothesized that KIC can be hydroxylated by a yet-to-be-identified hydroxylase to form a β-hydroxy-α-ketoacid intermediate.
-
Reductive Amination: This intermediate is then likely reductively aminated to yield beta-hydroxyleucine. This step could be catalyzed by an amino acid dehydrogenase.[2]
Alternatively, a direct hydroxylation of leucine is possible, catalyzed by a 2-oxoglutarate-dependent dioxygenase, a class of enzymes known to hydroxylate amino acids.[3]
Catabolic Pathway: Degradation of Beta-Hydroxyleucine
The degradation of beta-hydroxyleucine is expected to follow the general pathway for BCAA catabolism, ultimately feeding into the tricarboxylic acid (TCA) cycle.
-
Transamination: Beta-hydroxyleucine is likely transaminated to its corresponding α-keto acid.
-
Oxidative Decarboxylation: The resulting α-keto acid would then undergo oxidative decarboxylation by the branched-chain α-ketoacid dehydrogenase (BCKDH) complex.[1][4]
-
Further Oxidation: Subsequent enzymatic steps would lead to the production of acetyl-CoA and acetoacetate, which can be utilized for energy production.[4][5]
Caption: Putative biosynthetic and catabolic pathways of beta-hydroxyleucine.
Physiological Functions: Inferences from HMB and 4-Hydroxyisoleucine
Given the limited direct research on beta-hydroxyleucine, its physiological functions are largely inferred from studies on HMB and 4-hydroxyisoleucine.
Regulation of Skeletal Muscle Mass
One of the most well-documented effects of HMB, a metabolite of leucine, is its potent influence on skeletal muscle mass.[6] It is plausible that endogenous beta-hydroxyleucine shares these properties.
-
Stimulation of Protein Synthesis: HMB has been shown to stimulate muscle protein synthesis through the activation of the mechanistic target of rapamycin (mTOR) signaling pathway.[7][8][9] Specifically, HMB promotes the phosphorylation of key downstream targets of mTOR, such as p70 ribosomal protein S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[7][10] This leads to an overall increase in the translation of mRNA into protein.
-
Inhibition of Protein Degradation: HMB also attenuates muscle protein breakdown.[8][11] It achieves this by inhibiting the ubiquitin-proteasome system, a major pathway for protein degradation in skeletal muscle.[9]
The dual effect of stimulating protein synthesis and inhibiting protein degradation results in a net anabolic effect on skeletal muscle.
Caption: Putative signaling pathway for beta-hydroxyleucine in muscle.
Modulation of Glucose Homeostasis
4-Hydroxyisoleucine, an isomer of beta-hydroxyleucine found in fenugreek seeds, has demonstrated significant effects on glucose metabolism, suggesting a potential role for endogenous beta-hydroxyleucine in this process.[12][13]
-
Insulin Secretion: 4-Hydroxyisoleucine has been shown to potentiate glucose-stimulated insulin secretion from pancreatic β-cells.[14] This effect is glucose-dependent, meaning it enhances insulin release primarily under hyperglycemic conditions.
-
Insulin Sensitivity: Studies have indicated that 4-hydroxyisoleucine can improve insulin sensitivity in peripheral tissues such as skeletal muscle and adipose tissue.[15][16] It is thought to achieve this by activating the insulin receptor substrate-associated phosphoinositide 3 (PI3) kinase pathway.[16]
-
Glucose Uptake: 4-Hydroxyisoleucine has been observed to increase glucose uptake in insulin-sensitive cells.[17][18] This is a critical step in lowering blood glucose levels.
The combined effects of enhanced insulin secretion and improved insulin sensitivity make these molecules promising candidates for the management of metabolic disorders like type 2 diabetes.[19]
| Parameter | Effect of 4-Hydroxyisoleucine | Reference |
| Fasting Blood Glucose | Decrease | [19] |
| HbA1c | Decrease | [19] |
| Triglycerides | Decrease | [19] |
| Insulin Secretion | Increase (glucose-dependent) | [14] |
| Insulin Sensitivity | Increase | [15][16] |
| Table 1: Effects of 4-Hydroxyisoleucine on Markers of Glucose and Lipid Metabolism. |
Neurological Functions
Emerging evidence suggests that BCAAs and their metabolites can influence neurological function. Leucine itself has been implicated in cognitive function, and its deficiency has been linked to neuronal autophagy.[20] Furthermore, 4-hydroxyisoleucine has shown neuroprotective effects in experimental models of intracerebral hemorrhage.[21][22] These findings open up the possibility that endogenous beta-hydroxyleucine may also play a role in neuronal health and function, potentially through modulation of neurotransmitter levels and inflammatory responses in the brain.[21][22]
Beta-Hydroxyleucine as a Potential Biomarker
Circulating levels of BCAAs have been identified as biomarkers for various metabolic diseases, including insulin resistance and type 2 diabetes.[23][24][25] Given the close metabolic relationship, it is plausible that endogenous beta-hydroxyleucine could also serve as a sensitive biomarker for early-stage metabolic dysregulation. Further research is needed to establish a definitive link between circulating beta-hydroxyleucine concentrations and disease states.
Analytical Methodologies for the Study of Beta-Hydroxyleucine
The advancement of our understanding of endogenous beta-hydroxyleucine is contingent upon the development and application of sensitive and specific analytical methods for its detection and quantification in biological matrices.
Sample Preparation
The initial step in the analysis of beta-hydroxyleucine from biological samples (e.g., plasma, serum, tissue homogenates) typically involves protein precipitation to remove interfering macromolecules. This is commonly achieved using organic solvents such as acetonitrile or methanol.
Chromatographic Separation and Detection
High-performance liquid chromatography (HPLC) is the cornerstone of amino acid analysis.[26][27] For beta-hydroxyleucine, a reversed-phase HPLC method would be appropriate.
-
Derivatization: As amino acids often lack a strong chromophore, derivatization is typically required for sensitive detection.[26] Pre-column derivatization with reagents such as o-phthalaldehyde (OPA) allows for highly sensitive fluorescence detection.[28][29]
-
Detection:
-
Fluorescence Detection: Following OPA derivatization, fluorescence detection provides high sensitivity and selectivity.[28]
-
Mass Spectrometry (MS): Coupling HPLC with tandem mass spectrometry (LC-MS/MS) offers the highest degree of specificity and sensitivity, allowing for unambiguous identification and quantification of beta-hydroxyleucine, even in complex biological matrices.[27][28]
-
Experimental Protocol: Quantification of Beta-Hydroxyleucine in Plasma by HPLC-Fluorescence
-
Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold acetonitrile. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant and dry it under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in 100 µL of 0.1 M borate buffer (pH 9.5).
-
Derivatization: To 20 µL of the reconstituted extract, add 20 µL of OPA reagent. Allow the reaction to proceed for 2 minutes at room temperature.
-
Injection: Inject 10 µL of the derivatized sample onto the HPLC system.
-
Chromatography:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1 M sodium acetate buffer (pH 7.2):methanol:tetrahydrofuran (90:5:5, v/v/v).
-
Mobile Phase B: Methanol.
-
Gradient: A linear gradient from 10% to 70% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
-
Detection: Fluorescence detector with excitation at 330 nm and emission at 450 nm.
-
Quantification: Construct a standard curve using known concentrations of beta-hydroxyleucine standard and quantify the sample concentration by interpolation.
Caption: Workflow for the analysis of beta-hydroxyleucine.
Future Directions and Therapeutic Potential
The study of endogenous beta-hydroxyleucine is a promising frontier in metabolic research. Future research should focus on:
-
Elucidation of Biosynthetic Pathways: Identifying the specific enzymes responsible for the synthesis and degradation of beta-hydroxyleucine will be crucial for understanding its regulation.
-
Direct Functional Studies: Utilizing techniques such as metabolomics and genetic manipulation (e.g., CRISPR-Cas9) to directly investigate the physiological roles of endogenous beta-hydroxyleucine.
-
Clinical Correlation Studies: Measuring circulating levels of beta-hydroxyleucine in various patient populations to establish its utility as a biomarker for metabolic and other diseases.
The therapeutic potential of modulating beta-hydroxyleucine levels is significant. Given the anabolic and insulin-sensitizing effects of its analogs, synthetic beta-hydroxyleucine or small molecules that enhance its endogenous production could represent novel therapeutic strategies for conditions such as sarcopenia, cachexia, and type 2 diabetes.
Conclusion
While our current understanding of endogenous beta-hydroxyleucine is in its infancy, the wealth of data on its structural and metabolic relatives, HMB and 4-hydroxyisoleucine, provides a compelling case for its physiological significance. As a putative regulator of muscle protein metabolism, glucose homeostasis, and potentially neurological function, beta-hydroxyleucine represents a novel and exciting area of investigation. The analytical tools are in place to begin to unravel the mysteries of this intriguing molecule, and the potential rewards for human health are substantial. This guide serves as a foundational resource for scientists and clinicians poised to embark on this important area of research.
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Introduction: Navigating the Nomenclature of Hydroxylated Leucine Analogs
An In-Depth Technical Guide to the Biological Activities of Hydroxylated Leucine Analogs: Focus on β-Hydroxy-β-methylbutyrate (HMB) and 4-Hydroxyisoleucine
The term "beta-hydroxyleucine" refers to the compound (2S,3S)-2-amino-3-hydroxy-4-methylpentanoic acid[1]. While this specific molecule is of interest, the landscape of research into hydroxylated amino acids reveals that two other related compounds, β-hydroxy-β-methylbutyrate (HMB) and 4-hydroxyisoleucine, have garnered significantly more scientific attention due to their pronounced biological activities. HMB is a metabolite of the essential amino acid leucine, while 4-hydroxyisoleucine is a non-proteinogenic amino acid found primarily in fenugreek seeds[2][3][4][5]. This guide will provide a comprehensive technical overview of the known biological activities of HMB and 4-hydroxyisoleucine, offering insights into their mechanisms of action, experimental validation, and therapeutic potential for researchers, scientists, and drug development professionals.
Part 1: β-Hydroxy-β-methylbutyrate (HMB): A Modulator of Muscle Metabolism
Biological Activities of HMB
HMB is most recognized for its role in skeletal muscle metabolism. It has been extensively studied for its ability to increase lean body mass and strength, particularly in the context of resistance exercise and conditions associated with muscle wasting[6]. The primary biological effects of HMB include the stimulation of muscle protein synthesis and the attenuation of muscle protein breakdown[6][7]. Studies in humans have demonstrated that HMB supplementation can lead to a significant increase in muscle protein synthesis, comparable to that of leucine, and a notable decrease in muscle protein breakdown[6][7]. Beyond its effects on muscle, HMB has also been shown to improve immune function, particularly under stressful conditions[8].
Mechanism of Action of HMB
The anabolic and anti-catabolic effects of HMB are mediated through multiple signaling pathways. A key mechanism is the activation of the mechanistic target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth and protein synthesis[2][6][7][9]. HMB, similar to its parent amino acid leucine, promotes the phosphorylation of mTOR and its downstream effectors, such as p70S6 kinase 1 (p70S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which in turn initiate the translation of mRNA into protein[9][10].
HMB's anti-catabolic actions are largely attributed to its inhibitory effect on the ubiquitin-proteasome pathway, the primary system for protein degradation in skeletal muscle[2]. It is also suggested that HMB may enhance the integrity of the sarcolemma and stimulate the proliferation and differentiation of muscle stem cells[2]. Furthermore, HMB may influence the expression of insulin-like growth factor-1 (IGF-1), a potent anabolic hormone[2].
Quantitative Data on HMB's Effects
| Parameter | Treatment | Result | Reference |
| Muscle Protein Synthesis | 3.42 g HMB | +70% | [6][7] |
| Muscle Protein Synthesis | 3.42 g Leucine | +110% | [6][7] |
| Muscle Protein Breakdown | 3.42 g HMB | -57% | [6][7] |
Visualization of HMB Signaling Pathway
Caption: HMB-mediated signaling pathways in skeletal muscle.
Experimental Protocol: Assessment of Muscle Protein Synthesis with Stable Isotope Tracers
This protocol is based on the methodology described by Wilkinson et al.[6][7].
-
Subject Preparation: Participants fast overnight. Intravenous catheters are inserted into an antecubital vein for tracer infusion and in a contralateral dorsal hand vein, which is heated for arterialized venous blood sampling.
-
Tracer Infusion: A primed, continuous infusion of a stable isotope-labeled amino acid, such as [1,2-¹³C₂]leucine, is initiated.
-
Blood and Muscle Sampling: Arterialized venous blood samples are collected at regular intervals to measure plasma tracer enrichment. Muscle biopsy samples are obtained from the vastus lateralis before and after an oral bolus of HMB or a control substance.
-
Sample Analysis: Plasma samples are analyzed for tracer enrichment using gas chromatography-mass spectrometry (GC-MS). Muscle tissue is processed to isolate myofibrillar proteins. The incorporation of the labeled amino acid into these proteins is measured by gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS).
-
Calculation of Fractional Synthetic Rate (FSR): The FSR of muscle protein is calculated using the precursor-product model, which relates the increase in tracer enrichment in the product (myofibrillar protein) to the enrichment of the precursor (plasma or muscle intracellular free amino acid).
Part 2: 4-Hydroxyisoleucine: An Insulinotropic and Anti-Diabetic Agent
Biological Activities of 4-Hydroxyisoleucine
4-Hydroxyisoleucine, primarily extracted from fenugreek seeds, has demonstrated significant potential in the management of metabolic disorders[3][4][5]. Its most prominent biological activity is its insulinotropic effect, meaning it stimulates insulin secretion from pancreatic β-cells in a glucose-dependent manner[11][12][13][14][15]. This glucose-dependent action is a key advantage, as it minimizes the risk of hypoglycemia. In addition to its effects on insulin secretion, 4-hydroxyisoleucine has been shown to improve insulin sensitivity in peripheral tissues, such as muscle and liver, and enhance glucose uptake[11][13][16][17]. It also exhibits anti-inflammatory and neuroprotective properties[18][19].
Mechanism of Action of 4-Hydroxyisoleucine
The insulinotropic effect of 4-hydroxyisoleucine is a direct action on pancreatic β-cells[14]. The mechanism for improving insulin sensitivity involves the activation of the early steps of the insulin signaling pathway[11][13]. Specifically, 4-hydroxyisoleucine has been shown to activate phosphatidylinositol 3-kinase (PI3K) in both liver and muscle[11][12][13]. Downstream of PI3K, this leads to the activation of Akt, a key protein in mediating the metabolic effects of insulin. Furthermore, 4-hydroxyisoleucine has been found to increase the expression of genes involved in mitochondrial biogenesis and energy metabolism, such as PGC-1α and CPT1, and to activate AMP-activated protein kinase (AMPK)[16].
Quantitative Data on 4-Hydroxyisoleucine's Effects
| Parameter | Model | Treatment | Result | Reference |
| Glucose Tolerance | Normal Rats (IVGTT) | 18 mg/kg 4-OH-Ile | Improved | [14] |
| Glucose Tolerance | Normal Dogs (OGTT) | 18 mg/kg 4-OH-Ile | Improved | [14] |
| Basal Hyperglycemia | NIDD Rats (6-day treatment) | 50 mg/kg/day 4-OH-Ile | Reduced | [14] |
| Basal Insulinemia | NIDD Rats (6-day treatment) | 50 mg/kg/day 4-OH-Ile | Decreased | [14] |
| Glucose Uptake | L6 Myotubes | 4-HIL | Increased (AMPK-dependent) | [16] |
Visualization of 4-Hydroxyisoleucine Signaling Pathway
Caption: 4-Hydroxyisoleucine signaling in metabolic regulation.
Experimental Protocol: Quantification of 4-Hydroxyisoleucine by HPLC
This protocol is based on the methodology described by Syeda Rana Nikhat et al.[20].
-
Sample Preparation: An aqueous extract of the sample (e.g., fenugreek seeds) is prepared.
-
Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system equipped with a fluorescence detector is used.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250mm x 4.6mm, 5µm particle size).
-
Mobile Phase: A gradient elution composed of 65 mmol/L sodium acetate with 1.5% tetrahydrofuran (pH 5.7) and methanol.
-
Flow Rate: 1 mL/min.
-
Derivatization: Pre-column derivatization with o-phthalaldehyde (OPA) is performed to enable fluorescence detection.
-
Detection: Fluorescence detection with an excitation wavelength of 355 nm and an emission wavelength of 410 nm.
-
-
Quantification: A standard curve is generated using known concentrations of 4-hydroxyisoleucine. The concentration in the sample is determined by comparing its peak area to the standard curve.
Conclusion
β-Hydroxy-β-methylbutyrate (HMB) and 4-hydroxyisoleucine stand out as extensively researched hydroxylated leucine analogs with significant and distinct biological activities. HMB is a potent modulator of muscle metabolism, promoting an anabolic state by stimulating protein synthesis and inhibiting protein breakdown, primarily through the mTOR and ubiquitin-proteasome pathways. In contrast, 4-hydroxyisoleucine exhibits remarkable insulinotropic and anti-diabetic properties, enhancing glucose-dependent insulin secretion and improving insulin sensitivity via the PI3K/Akt and AMPK signaling pathways. The in-depth understanding of the mechanisms of action of these compounds, supported by robust experimental data, underscores their therapeutic potential in diverse areas, from muscle wasting conditions to metabolic syndrome. Further research into these and other related molecules is warranted to fully elucidate their physiological roles and translate these findings into novel therapeutic strategies.
References
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Wilkinson, D. J., Hossain, T., Hill, D. S., Phillips, B. E., Crossland, H., Williams, J., ... & Smith, K. (2013). Effects of leucine and its metabolite β-hydroxy-β-methylbutyrate on human skeletal muscle protein metabolism. The Journal of physiology, 591(11), 2911-2923. [Link]
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Wilkinson, D. J., Hossain, T., Hill, D. S., Phillips, B. E., Crossland, H., Williams, J., ... & Smith, K. (2013). Effects of leucine and its metabolite β‐hydroxy‐β‐methylbutyrate on human skeletal muscle protein metabolism. The Journal of Physiology, 591(11), 2911-2923. [Link]
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Sauvaire, Y., Petit, P., Broca, C., Manteghetti, M., Baissac, Y., Fernandez-Alvarez, J., ... & Ribes, G. (1998). 4-Hydroxyisoleucine: a novel amino acid potentiator of insulin secretion. Diabetes, 47(2), 206-210. [Link]
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Mansoori, S., & Wang, B. (2024). Branched-chain amino acid metabolism: Pathophysiological mechanism and therapeutic intervention in metabolic diseases. Adipocyte, 13(1), 24–40. [Link]
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A Technical Guide on the Therapeutic Potential of β-Hydroxy-β-Methylbutyrate (HMB), a Leucine Metabolite
For the attention of: Researchers, Scientists, and Drug Development Professionals
This document serves as an in-depth technical guide on the therapeutic applications of β-hydroxy-β-methylbutyrate (HMB), a metabolite of the branched-chain amino acid leucine.[1][2] This guide will delve into the molecular mechanisms, preclinical and clinical evidence, and experimental protocols relevant to the investigation of HMB as a potential therapeutic agent.
Introduction: From Leucine Metabolism to a Potential Therapeutic
The essential amino acid leucine is well-established as a potent stimulator of muscle protein synthesis.[3] Its metabolite, β-hydroxy-β-methylbutyrate (HMB), has emerged as a molecule of significant interest for its potential to not only promote muscle growth but also to prevent muscle breakdown.[3][4] HMB is naturally produced in the body from the metabolism of leucine, with only a small fraction of dietary leucine being converted to HMB.[2][5] This has led to the exploration of HMB as a dietary supplement to achieve therapeutic concentrations.[1]
The primary therapeutic rationale for investigating HMB revolves around its potential to mitigate muscle wasting in various catabolic states, including sarcopenia (age-related muscle loss), cachexia (disease-related muscle wasting), and exercise-induced muscle damage.[6] Emerging evidence also points towards potential benefits in metabolic health, including improvements in insulin sensitivity.
This guide will provide a comprehensive overview of the scientific basis for these therapeutic applications, supported by detailed experimental methodologies.
Core Mechanisms of Action: A Dual Approach to Muscle Homeostasis
HMB exerts its effects on skeletal muscle through two primary, interconnected pathways: the stimulation of protein synthesis and the inhibition of protein degradation.
Upregulation of Protein Synthesis via the mTOR Pathway
The mechanistic target of rapamycin (mTOR) pathway is a central regulator of cell growth and protein synthesis. HMB has been shown to activate the mTOR pathway, leading to increased muscle protein synthesis.[5][7]
Signaling Pathway: HMB-Mediated mTOR Activation
Caption: HMB activates the mTORC1 pathway, leading to increased muscle protein synthesis.
Experimental Protocol: Western Blot Analysis of mTOR Pathway Activation
This protocol details the investigation of HMB's effect on mTOR signaling in a C2C12 murine myotube model.
-
Cell Culture and Differentiation:
-
Culture C2C12 myoblasts in Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS).
-
Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 4-6 days.
-
-
HMB Treatment:
-
Starve myotubes in serum-free DMEM for 4 hours.
-
Treat with varying concentrations of HMB (e.g., 0, 25, 50, 100 µM) for 1 hour.
-
-
Protein Extraction:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Western Blotting:
-
Quantify protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate with primary antibodies against phosphorylated forms of mTOR, p70S6K, and 4E-BP1 overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate.
-
Normalize band intensities to a loading control (e.g., GAPDH or β-actin).
-
Causality and Self-Validation: An observed increase in the phosphorylation of mTOR and its downstream targets, p70S6K and 4E-BP1, with increasing HMB concentration provides evidence of pathway activation. Including a positive control (e.g., insulin or leucine) and a negative control (vehicle) ensures the validity of the experimental system.
Inhibition of Protein Degradation via the Ubiquitin-Proteasome Pathway
The ubiquitin-proteasome system (UPS) is the primary pathway for protein degradation in skeletal muscle. HMB has been shown to attenuate muscle protein breakdown by inhibiting the UPS.[5]
Experimental Workflow: Investigating UPS Inhibition by HMB
Caption: Experimental workflow to assess HMB's inhibitory effect on the ubiquitin-proteasome system.
Protocol: qRT-PCR for Ubiquitin Ligase Gene Expression
-
Cell Culture and Treatment:
-
Differentiate C2C12 myoblasts into myotubes as described previously.
-
Induce a catabolic state by treating with dexamethasone (a synthetic glucocorticoid) for 24 hours.
-
Co-treat with varying concentrations of HMB.
-
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA using a commercial kit.
-
Synthesize cDNA from 1 µg of RNA using a reverse transcription kit.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Perform qRT-PCR using SYBR Green master mix and primers for MuRF-1 and Atrogin-1 (key muscle-specific E3 ubiquitin ligases).
-
Use a housekeeping gene (e.g., GAPDH) for normalization.
-
-
Data Analysis:
-
Calculate the relative fold change in gene expression using the ΔΔCt method.
-
Trustworthiness: A dose-dependent decrease in the expression of MuRF-1 and Atrogin-1 in the presence of HMB would indicate its inhibitory effect on the UPS. Proper controls, including a no-dexamethasone group, are essential for data interpretation.
Therapeutic Applications and Clinical Evidence
Muscle Growth and Strength
Numerous studies have investigated the effects of HMB supplementation on muscle mass and strength, particularly in conjunction with resistance training.[4] While some studies show promising results, especially in untrained individuals and the elderly, the evidence in trained athletes is more mixed.[1][8]
Summary of HMB Supplementation Studies
| Population | Intervention | Key Findings | Reference |
| Untrained Individuals | HMB + Resistance Training | Increased lean body mass and strength | [4] |
| Elderly | HMB Supplementation | May improve muscle mass and function | [1] |
| Trained Athletes | HMB + Resistance Training | Mixed results on performance enhancement | [8] |
Insulin Resistance and Metabolic Health
While the primary focus of HMB research has been on muscle, there is growing interest in its metabolic effects. The related compound, 4-hydroxyisoleucine, found in fenugreek seeds, has demonstrated insulinotropic and anti-diabetic properties.[9][10][11] It has been shown to improve insulin sensitivity and glucose tolerance in animal models.[12][13][14] The mechanisms may involve increased glucose uptake in muscle and adipose tissue, potentially through AMPK and Akt dependent pathways.[12][15] Although less studied for this purpose, HMB's impact on muscle mass, a primary site of glucose disposal, suggests a potential indirect benefit for insulin sensitivity that warrants further investigation.
Safety and Toxicology
HMB is generally considered safe for human consumption at recommended dosages.[16] However, as with any bioactive compound, a thorough toxicological evaluation is a prerequisite for its development as a therapeutic agent.[17][18] Preclinical toxicology studies should assess for any potential adverse effects on major organ systems.[17]
Future Directions and Conclusion
HMB presents a compelling profile as a potential therapeutic agent for conditions characterized by muscle wasting. Its dual mechanism of action, promoting protein synthesis while inhibiting breakdown, is a distinct advantage. Future research should focus on:
-
Elucidating the full spectrum of its molecular targets.
-
Conducting large-scale, well-controlled clinical trials in specific patient populations (e.g., sarcopenia, cancer cachexia).
-
Investigating its potential synergistic effects with other therapeutic modalities, such as exercise and nutritional interventions.
-
Further exploring its metabolic effects and potential role in managing insulin resistance.
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Slater, G., & Jenkins, D. (2000). Beta-hydroxy-beta-methylbutyrate (HMB) supplementation and the promotion of muscle growth and strength. Sports Medicine, 30(2), 105-116. [Link]
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Greenstein, J. P., & Winitz, M. (1961). Beta-hydroxynorleucine: separation of its isomers and biological studies. Archives of Biochemistry and Biophysics, 94(2), 271-280. [Link]
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Broca, C., Gross, R., Petit, P., Sauvaire, Y., Manteghetti, M., Tournier, M., ... & Ribes, G. (1999). 4-Hydroxyisoleucine: experimental evidence of its insulinotropic and antidiabetic properties. American Journal of Physiology-Endocrinology and Metabolism, 277(4), E617-E623. [Link]
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Jakubowski, R., Fereniec, G., & Sitkowski, D. (2020). Mechanism of Action and the Effect of Beta-Hydroxy-Beta-Methylbutyrate (HMB) Supplementation on Different Types of Physical Performance - A Systematic Review. Journal of Human Kinetics, 73, 5-18. [Link]
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Chen, Y., Hu, T., Liu, A., & Zhang, Y. (2015). 4-Hydroxyisoleucine ameliorates an insulin resistant-like state in 3T3-L1 adipocytes by regulating TACE/TIMP3 expression. Drug Design, Development and Therapy, 9, 5665–5674. [Link]
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Holeček, M. (2017). Beta‐hydroxy‐beta‐methylbutyrate supplementation and skeletal muscle in healthy and muscle‐wasting conditions. Journal of Cachexia, Sarcopenia and Muscle, 8(4), 529-541. [Link]
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Al-Yasiry, A. R. M. (2017). In-vivo and in-vitro study of mechanism of action of 4 hydroxyisoleucine as an amino acid derived from fenugreek seed with anti-diabetic and properties. London Metropolitan University. [Link]
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Singh, A. B., Narender, T., & Srivastava, A. K. (2014). 4-Hydroxyisoleucine improves insulin resistance by promoting mitochondrial biogenesis and act through AMPK and Akt dependent pathway. Fitoterapia, 99, 307-317. [Link]
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Wacher, A. (2021). Benefits, Downsides, and Dosage of Hydroxymethylbutyrate (HMB). Healthline. [Link]
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Mysportscience. (2021). HMB magic muscle building supplement or waste of money?. [Link]
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Arazi, H., Taati, B., & Suzuki, K. (2018). A Review of the Effects of Leucine Metabolite (β-Hydroxy-β-methylbutyrate) Supplementation and Resistance Training on Inflammatory Markers: A New Approach to Oxidative Stress and Cardiovascular Risk Factors. Antioxidants, 7(10), 143. [Link]
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Jiao, J., Zhang, L., Li, Y., Yu, H., & Zhang, X. (2021). 4-Hydroxyisoleucine Alleviates Macrophage-Related Chronic Inflammation and Metabolic Syndrome in Mice Fed a High-Fat Diet. Frontiers in Pharmacology, 11, 609653. [Link]
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Wilkinson, D. J., Hossain, T., Hill, D. S., Phillips, B. E., Crossland, H., Williams, J., ... & Smith, K. (2013). Effects of leucine and its metabolite β-hydroxy-β-methylbutyrate on human skeletal muscle protein metabolism. The Journal of Physiology, 591(11), 2911-2923. [Link]
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Sauvaire, Y., Petit, P., Broca, C., Manteghetti, M., Baissac, Y., Fernandez-Alvarez, J., ... & Ribes, G. (1998). 4-Hydroxyisoleucine: a novel amino acid potentiator of insulin secretion. Diabetes, 47(2), 206-210. [Link]
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Al-Yasiry, A. R. M. (2017). In-vivo and in-vitro study of mechanism of action of 4 hydroxyisoleucine as an amino acid derived from fenugreek seed with anti-diabetic and properties. London Metropolitan University. [Link]
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Broca, C., Manteghetti, M., Gross, R., Petit, P., Sauvaire, Y., & Ribes, G. (2000). 4-Hydroxyisoleucine: effects of synthetic and natural analogues on insulin secretion. European Journal of Pharmacology, 390(3), 339-345. [Link]
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Singh, A., & Narender, T. (2023). Computational pharmacology and computational chemistry of 4-hydroxyisoleucine: Physicochemical, pharmacokinetic, and DFT-based a. Frontiers in Chemistry, 11, 1159334. [Link]
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Singh, A. B., & Narender, T. (2016). 4-Hydroxyisoleucine: A Potential New Treatment for Type 2 Diabetes Mellitus. BioDrugs, 30(4), 255-262. [Link]
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Sharma, R., Sharma, A., & Kumar, R. (2017). Biological Applications of β-amino acids and its derivatives. Journal of Chemical and Pharmaceutical Research, 9(8), 134-142. [Link]
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ClinicalTrials.gov. (2022). Safety and Tolerability of a Novel Amino-acid Based Hydration Drink in Healthy Volunteers. [Link]
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PubChem. Hydroxyisoleucine. National Center for Biotechnology Information. [Link]
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Sauvaire, Y., Petit, P., Broca, C., Manteghetti, M., Baissac, Y., Fernandez-Alvarez, J., ... & Ribes, G. (1998). 4-Hydroxyisoleucine: a novel amino acid potentiator of insulin secretion. Diabetes, 47(2), 206-210. [Link]
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Villalva, M., Jaime, L., & Santoyo, S. (2016). 4-Hydroxyisoleucine from Fenugreek (Trigonella foenum-graecum): Effects on Insulin Resistance Associated with Obesity. Molecules, 21(11), 1596. [Link]
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Srichamroen, A., Suwannaprom, P., & Chintamanu, U. (2013). ENHANCEMENT OF ANTI-DIABETIC ACTIVITY OF 4-HYDROXYISOLEUCINE IN COMBINATION WITH NATURAL BIOAVAILABILITY ENHANCERS. International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 793-797. [Link]
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Narender, T., Puri, A., Shweta, Khaliq, T., Saxena, R., Chander, R., & Singh, A. B. (2006). 4-Hydroxyisoleucine: a plant-derived treatment for metabolic syndrome. Current medicinal chemistry, 13(26), 3209-3214. [Link]
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Nethakumari, N., & Smith, P. F. (2010). Comprehensive investigation of hydroxypropyl methylcellulose, propylene glycol, polysorbate 80, and hydroxypropyl-beta-cyclodextrin for use in general toxicology studies. Toxicological sciences, 117(2), 496-506. [Link]
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An In-Depth Technical Guide to the In Silico Prediction of Beta-Hydroxyleucine Protein Binding
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
The incorporation of non-standard amino acids, such as beta-hydroxyleucine, into peptides and proteins is a burgeoning area of research with significant implications for drug design and molecular biology.[1] Beta-hydroxyleucine, a derivative of the essential amino acid leucine, possesses unique stereochemical and electronic properties that can profoundly influence the binding affinity and specificity of a molecule to its protein target. Predicting these interactions with accuracy is paramount for the rational design of novel therapeutics. This guide provides a comprehensive overview of the state-of-the-art in silico methodologies for predicting the protein binding of beta-hydroxyleucine, framed from the practical vantage point of a seasoned application scientist.
The Significance of Beta-Hydroxyleucine in Molecular Design
Beta-hydroxyleucine is an intriguing building block for several reasons. The additional hydroxyl group introduces a new hydrogen bonding donor and acceptor, potentially forging critical new interactions within a protein's binding pocket. Furthermore, the stereochemistry at the beta-carbon adds a layer of structural rigidity and diversity that can be exploited to fine-tune binding conformations. Understanding these nuances is the first step toward harnessing the full potential of this modified amino acid.
Foundational Principles: A Multi-faceted Approach to Prediction
A robust in silico prediction workflow is not a monolithic process but rather a multi-step, iterative approach that combines several computational techniques. Each step provides a different lens through which to view the complex interplay of forces governing protein-ligand interactions. The core of this process involves three main pillars:
-
Molecular Docking: To predict the preferred binding orientation.
-
Molecular Dynamics (MD) Simulations: To assess the stability and dynamics of the binding pose.
-
Free Energy Calculations: To quantify the binding affinity.
This guide will dissect each of these pillars, providing not just the "how" but, more importantly, the "why" behind each methodological choice.
Pillar 1: Molecular Docking - Finding the Right "Handshake"
Molecular docking is the computational equivalent of finding the optimal "handshake" between a ligand (in this case, a peptide containing beta-hydroxyleucine) and its protein receptor.[2][3] It explores a vast conformational space to identify the most energetically favorable binding pose.
The Challenge of Non-Standard Residues
A primary hurdle in docking non-standard amino acids is the lack of pre-existing parameters in many standard docking software libraries.[4][5] This necessitates the generation of accurate topology and parameter files for beta-hydroxyleucine.
Step-by-Step Protocol: Parameterizing and Docking Beta-Hydroxyleucine
Objective: To generate an accurate 3D model of the beta-hydroxyleucine residue and perform molecular docking against a target protein.
Methodology:
-
Residue Topology and Parameter Generation:
-
Rationale: The force field, which is a set of parameters used to calculate the potential energy of a system of atoms, needs to "understand" the geometry and properties of beta-hydroxyleucine.
-
Procedure:
-
Utilize a tool like the CHARMM General Force Field (CGenFF) or the antechamber module of AmberTools to generate parameters. This involves creating a 3D structure of the beta-hydroxyleucine residue (e.g., using Avogadro or GaussView) and submitting it to the parameterization server.
-
Carefully inspect the output for any high penalty scores, which may indicate poor parameter assignment and require manual refinement.
-
-
-
Protein and Ligand Preparation:
-
Rationale: The accuracy of docking is highly dependent on the quality of the input structures.
-
Procedure:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules, add hydrogen atoms, and assign protonation states appropriate for the physiological pH.
-
Prepare the ligand (the peptide containing beta-hydroxyleucine) by assigning partial charges and defining rotatable bonds.
-
-
-
Molecular Docking with AutoDock Vina or Similar Software:
-
Rationale: AutoDock Vina is a widely used and effective tool for molecular docking due to its balance of speed and accuracy.
-
Procedure:
-
Define the search space (the "grid box") around the known or predicted binding site on the protein.
-
Run the docking simulation. The program will generate a series of possible binding poses ranked by their predicted binding affinity (scoring function).
-
Visually inspect the top-ranked poses to ensure they are sterically and chemically plausible.
-
-
Pillar 2: Molecular Dynamics (MD) Simulations - The Dance of Molecules
While docking provides a static snapshot of the binding event, MD simulations introduce the element of time, allowing us to observe the dynamic "dance" of the ligand within the binding pocket.[6] This is crucial for assessing the stability of the docked pose and identifying key interactions that persist over time.
The Importance of a Well-Parameterized System
As with docking, the accuracy of an MD simulation hinges on the quality of the force field parameters for the non-standard residue.[7] Any inaccuracies will be amplified over the course of the simulation, leading to unreliable results.
Step-by-Step Protocol: Assessing Binding Stability with GROMACS
Objective: To evaluate the stability of the docked beta-hydroxyleucine-containing peptide in the protein binding site.
Methodology:
-
System Preparation:
-
Rationale: The protein-ligand complex must be placed in a simulated physiological environment.
-
Procedure:
-
Use the GROMACS pdb2gmx tool to process the protein structure, and integrate the previously generated beta-hydroxyleucine parameters into the force field files.
-
Place the complex in a periodic box of water molecules and add ions to neutralize the system.
-
-
-
Energy Minimization and Equilibration:
-
Rationale: This step removes any steric clashes and allows the system to relax to a low-energy state before the production simulation.
-
Procedure:
-
Perform a steep descent energy minimization.
-
Run two phases of equilibration: first under an NVT (constant number of particles, volume, and temperature) ensemble, followed by an NPT (constant number of particles, pressure, and temperature) ensemble.
-
-
-
Production MD Simulation:
-
Rationale: This is the main part of the simulation where data is collected for analysis.
-
Procedure:
-
Run the simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) to allow for adequate sampling of the conformational space.
-
-
-
Analysis of Results:
-
Rationale: Trajectory analysis reveals the stability and key interactions of the complex.
-
Procedure:
-
Calculate the Root Mean Square Deviation (RMSD) of the ligand to assess its stability in the binding pocket.
-
Analyze hydrogen bond formation and occupancy over time.
-
Generate Root Mean Square Fluctuation (RMSF) plots to identify flexible regions of the protein and ligand.
-
-
Pillar 3: Free Energy Calculations - Quantifying the Strength of the Bond
The ultimate goal of many in silico prediction studies is to accurately estimate the binding affinity, often expressed as the binding free energy (ΔG).[8][9] This value is critical for ranking potential drug candidates and guiding lead optimization.
MM/PBSA and MM/GBSA: A Practical Approach
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular for their balance of computational efficiency and reasonable accuracy.[10][11]
Step-by-Step Protocol: Estimating Binding Free Energy
Objective: To calculate the binding free energy of the beta-hydroxyleucine-containing peptide to its target protein.
Methodology:
-
Trajectory Extraction:
-
Rationale: The calculation is performed on a representative set of snapshots from the MD simulation.
-
Procedure:
-
Extract frames from the stable portion of the MD trajectory.
-
-
-
MM/PBSA or MM/GBSA Calculation:
-
Rationale: These methods calculate the free energy by combining molecular mechanics energy terms with a continuum solvation model.
-
Procedure:
-
Use the g_mmpbsa tool in GROMACS or the MMPBSA.py script in AmberTools.
-
The calculation will provide the binding free energy and its components (van der Waals, electrostatic, polar solvation, and non-polar solvation energies).
-
-
-
Interpretation of Results:
-
Rationale: Understanding the energetic contributions provides insight into the driving forces of binding.
-
Procedure:
-
Analyze the individual energy components to identify which interactions are most important for binding. For example, a large negative electrostatic energy component suggests that charge-charge interactions are critical.
-
-
Data Presentation and Visualization
Clear and concise presentation of data is essential for interpreting and communicating the results of in silico predictions.
Quantitative Data Summary
| Computational Method | Key Output | Typical Values/Interpretation |
| Molecular Docking | Binding Affinity Score | Lower (more negative) values indicate stronger predicted binding. |
| Molecular Dynamics | RMSD of Ligand | Stable binding is indicated by low RMSD fluctuations (e.g., < 2 Å). |
| Free Energy Calculations | ΔG_binding | Negative values indicate favorable binding. More negative values suggest higher affinity. |
Visualizing the Workflow
A well-designed workflow diagram can provide a clear overview of the entire computational process.
Caption: A generalized workflow for the in silico prediction of protein binding.
Conclusion: An Integrated and Iterative Approach
The in silico prediction of protein binding for molecules containing non-standard amino acids like beta-hydroxyleucine is a powerful tool in modern drug discovery. It is not, however, a "press-button" solution. Each step requires careful consideration of the underlying scientific principles and a critical eye for potential pitfalls. By integrating molecular docking, molecular dynamics simulations, and free energy calculations, researchers can build a comprehensive and reliable model of the binding event. This iterative process of prediction, analysis, and refinement is the cornerstone of rational drug design and holds immense promise for the development of novel and effective therapeutics.
References
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Molecular dynamics simulations of peptides containing an unnatural amino acid: dimerization, folding, and protein binding. Proteins: Structure, Function, and Bioinformatics, 54(1), 116-127. [Link]
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Computational methods for calculation of ligand-binding affinity. Current Drug Targets, 9(12), 1031-1039. [Link]
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Computationally predicting binding affinity in protein-ligand complexes: free energy-based simulations and machine learning-based scoring functions. Briefings in Bioinformatics, 22(3), bbaa107. [Link]
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Computational Methods for Calculation of Ligand-Binding Affinity. Current Drug Targets, 9(12), 1031-1039. [Link]
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Computational methods for calculation of ligand-binding affinity. Semantic Scholar. [Link]
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Computational Approaches for Studying Protein-Ligand Interactions. Journal of Computer Science & Systems Biology, 16(2), 1-3. [Link]
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Parameterization of Unnatural Amino Acids with Azido and Alkynyl R-Groups for Use in Molecular Simulations. The Journal of Physical Chemistry A, 124(30), 6246-6253. [Link]
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Docking on Haddock with a modified amino acid. BioExcel. [Link]
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Docking peptides with modified amino acids. HADDOCK - BioExcel. [Link]
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Molecular Docking: A powerful approach for structure-based drug discovery. PLoS Computational Biology, 13(9), e1005739. [Link]
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Computational protein design utilizes unnatural amino acids. ASU News. [Link]
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How can I run a peptide with unnatural amino acid on GROMACS? ResearchGate. [Link]
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- 8. Computational methods for calculation of ligand-binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Technical Guide to β-Hydroxyleucine: Enhancing Protein and Peptide Stability
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of beta-hydroxyleucine (β-OH-Leu), a non-proteinogenic amino acid, and its significant role in modulating the structure and stability of proteins and peptides. As the demand for more robust and effective therapeutic peptides grows, understanding how to engineer stability without compromising function is paramount. β-Hydroxyleucine offers a compelling solution, imparting unique conformational constraints and resistance to enzymatic degradation.
Introduction: The Challenge of Peptide Instability
Peptides are promising therapeutic agents due to their high specificity and low toxicity. However, their clinical application is often hindered by their short in-vivo half-life, a consequence of rapid degradation by proteases.[1][2] A primary strategy to overcome this limitation is the incorporation of non-standard amino acids that disrupt the recognition sites for proteolytic enzymes.[3][4] Beta-amino acids, which possess an additional carbon atom in their backbone compared to their alpha-amino acid counterparts, are particularly effective in this regard.[4] Among these, β-hydroxyleucine stands out for its dual ability to confer proteolytic resistance and to introduce specific, stabilizing secondary structures.
The Structural and Conformational Properties of β-Hydroxyleucine
β-Hydroxyleucine, with the IUPAC name (2S,3S)-2-amino-3-hydroxy-4-methylpentanoic acid, introduces both a hydroxyl group and a branched alkyl side chain.[5] This unique combination of features dictates its profound impact on peptide conformation.
The additional backbone carbon and the stereochemistry of the hydroxyl group restrict the available torsional angles (phi, psi, and theta), steering the peptide backbone into well-defined secondary structures.[6] Unlike many standard amino acids that can exist in various conformational states, β-amino acids like β-OH-Leu often favor specific turn or sheet-like structures.[7][8] This pre-organization can reduce the entropic penalty of folding, thereby increasing the overall thermodynamic stability of the molecule.[9][10]
The hydroxyl group can also participate in intramolecular hydrogen bonding with nearby backbone amides or other side chains. This interaction acts as a molecular staple, locking the peptide into a more rigid and stable conformation.
}
Figure 1. Backbone torsion angles of α- vs. β-amino acids.
Enhancing Proteolytic Stability
One of the most significant advantages of incorporating β-amino acids is the remarkable increase in resistance to enzymatic degradation.[3][4] Proteases have evolved to recognize and cleave peptide bonds between L-α-amino acids. The altered backbone geometry of a β-amino acid residue disrupts this recognition, rendering the adjacent peptide bonds resistant to hydrolysis.
Studies have consistently shown that peptides containing β-amino acids, including those with hydroxylated side chains, exhibit significantly enhanced stability in the presence of various proteases like pronase, chymotrypsin, and trypsin.[3][4] This resilience is a direct consequence of the steric hindrance and altered stereochemistry presented by the β-amino acid backbone, which prevents the peptide from fitting into the active site of the enzyme.
Table 1: Comparative Proteolytic Stability
| Peptide Sequence | Amino Acid at P1 | Enzyme | Half-life (hours) | Reference |
|---|---|---|---|---|
| Ac-Ala-Ala-Ala -Ala-NH2 | L-α-Alanine | Pronase | < 1 | [4] |
| Ac-Ala-Ala-β³-hAla -Ala-NH2 | β³-homo-Alanine | Pronase | > 48 | [4] |
| Native Peptide X | L-α-Leucine | Chymotrypsin | 2.5 | Fictional Example |
| Modified Peptide X | β-OH-Leucine | Chymotrypsin | > 72 | Fictional Example |
Note: Data for β³-hAla is used as a proxy to illustrate the general principle of enhanced stability for β-amino acids. Specific half-life data for β-OH-Leucine will vary depending on the peptide sequence and enzyme.
Impact on Thermal Stability
The conformational rigidity imparted by β-hydroxyleucine can also translate to increased thermal stability.[11][12] By pre-organizing the peptide into a stable secondary structure, the energy required to unfold the molecule (the melting temperature, or Tm) is increased. This is because the folded state is stabilized by the intramolecular interactions and reduced conformational entropy introduced by the β-amino acid.[10]
The increase in thermal stability can be quantified using techniques like circular dichroism (CD) spectroscopy or differential scanning calorimetry (DSC), which monitor the structural changes of the peptide as a function of temperature.
Experimental Protocols
Synthesis of Peptides Containing β-Hydroxyleucine
The incorporation of β-hydroxyleucine into a peptide sequence is typically achieved using solid-phase peptide synthesis (SPPS).[13]
Protocol: Fmoc-based Solid-Phase Peptide Synthesis
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in a solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the growing peptide chain using a 20% piperidine in DMF solution.
-
Amino Acid Coupling:
-
Activate the carboxyl group of the incoming Fmoc-protected amino acid (either a standard α-amino acid or Fmoc-β-OH-Leucine(tBu)-OH).
-
Causality: A coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is used to form a highly reactive activated ester. HATU is often preferred for sterically hindered amino acids like β-amino acids to ensure efficient coupling.
-
Add the activated amino acid and a base like diisopropylethylamine (DIPEA) to the resin. Allow the reaction to proceed for 1-2 hours. Double coupling may be necessary for β-amino acid incorporation to ensure the reaction goes to completion.
-
-
Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups (e.g., t-butyl from the hydroxyl group) using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.
}
Figure 2. Solid-Phase Peptide Synthesis (SPPS) Workflow.
Structural Analysis using NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution.[14][15]
Protocol: 2D NMR for Structural Elucidation
-
Sample Preparation: Dissolve the purified peptide in a suitable solvent (e.g., 90% H₂O/10% D₂O or an organic solvent like methanol-d₄) to a concentration of 1-5 mM. Adjust the pH to a value where amide proton exchange is minimized (typically pH 4-5).[14]
-
Data Acquisition: Acquire a series of 2D NMR spectra, including:
-
Resonance Assignment: Use the TOCSY and NOESY spectra to assign the chemical shifts of all protons in the peptide.[15]
-
Structural Restraints:
-
NOEs: The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons. These provide crucial distance restraints.
-
Chemical Shift Index (CSI): The deviation of Hα chemical shifts from random coil values can indicate the presence of secondary structures like helices or sheets.[17]
-
³J-Couplings: The coupling constants between adjacent protons (e.g., HΝ-Hα) can provide information about backbone dihedral angles.
-
-
Structure Calculation: Use a molecular dynamics program (e.g., CYANA, XPLOR-NIH) to generate a family of structures that satisfy the experimental restraints. The resulting ensemble of low-energy structures represents the solution conformation of the peptide.
Applications in Drug Development
The ability of β-hydroxyleucine to enhance both stability and structural definition makes it a valuable tool in drug development.[18]
-
Improved Pharmacokinetics: Increased proteolytic stability leads to a longer plasma half-life, potentially reducing the required dosing frequency.[19]
-
Enhanced Target Affinity: By locking a peptide into its bioactive conformation, β-hydroxyleucine can increase its binding affinity to its biological target. This is because less energy is lost to conformational changes upon binding.
-
Scaffolding: The well-defined structures induced by β-amino acids can be used as scaffolds to present key binding residues in the correct orientation, leading to the design of potent and selective agonists or antagonists.
Conclusion
β-Hydroxyleucine is more than just a building block for creating protease-resistant peptides. It is a powerful tool for conformational engineering, enabling the design of peptides with enhanced thermal stability and pre-organized structures. By understanding the fundamental principles of how this non-standard amino acid influences peptide backbones, researchers can rationally design next-generation peptide therapeutics with superior stability and efficacy. The experimental protocols outlined in this guide provide a framework for the synthesis and detailed structural analysis of these promising molecules, paving the way for their successful application in medicine and biotechnology.
References
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Crisma, M., Formaggio, F., Toniolo, C., & Yoshikawa, T. (2007). β-Amino acid residues: Conformational characterization of an N- and C-protected homo-β-(S)-leucine. ResearchGate. Available at: [Link]
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Gademann, K., Ernst, M., Hoyer, D., & Seebach, D. (2004). Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids. PubMed. Available at: [Link]
- Hauser, C. A., & Marahiel, M. A. (2017). Bulky Dehydroamino Acids Enhance Proteolytic Stability and Folding in β-Hairpin Peptides.
- Horne, W. S., & Gellman, S. H. (2020). N-Hydroxy peptides: Solid-phase synthesis and β-sheet propensity. Organic & Biomolecular Chemistry.
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Gademann, K., & Seebach, D. (2005). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. PubMed. Available at: [Link]
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Avbelj, F., & Baldwin, R. L. (2002). Role of backbone solvation in determining thermodynamic beta propensities of the amino acids. PubMed. Available at: [Link]
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Li, Z., & Li, X. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]
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Zerbe, O., & Bader, G. Peptide/Protein NMR. University of Zurich. Available at: [Link]
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Koehl, P., & Levitt, M. (1999). Structure-based conformational preferences of amino acids. Proceedings of the National Academy of Sciences. Available at: [Link]
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PubChem. (n.d.). Beta-Hydroxyleucine. National Center for Biotechnology Information. Available at: [Link]
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Estévez, J. C., et al. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. PubMed. Available at: [Link]
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LibreTexts Biology. (2021). 4.9: Protein Stability - Thermodynamics. Available at: [Link]
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Lorenz, G., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS One. Available at: [Link]
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Estévez, J. C., et al. (2022). β-Peptides incorporating polyhydroxylated cyclohexane β- amino acids: synthesis and conformational study. ChemRxiv. Available at: [Link]
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Edagwa, B. J., & Taylor, C. M. (2009). Peptides containing gamma,delta-dihydroxy-L-leucine. PubMed. Available at: [Link]
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Irbäck, A., & Mohanty, S. (2003). Thermodynamics of α- and β-Structure Formation in Proteins. Biophysical Journal. Available at: [Link]
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Hutchinson, E. G., & Thornton, J. M. (2006). Amino acid pairing preferences in parallel beta-sheets in proteins. PubMed. Available at: [Link]
- Fernández, A., & Scott, R. (2003). Clusters of isoleucine, leucine, and valine side chains define cores of stability in high-energy states of globular proteins. Biophysical Journal.
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Shomu's Biology. (2014). Thermodynamic stability of proteins. YouTube. Available at: [Link]
- Broca, C., et al. (2000). 4-Hydroxyisoleucine: effects of synthetic and natural analogues on insulin secretion. European Journal of Pharmacology.
- Minor, D. L., & Kim, P. S. A thermodynamic scale for the beta-sheet forming tendencies of the amino acids.
- Korkmaz, E. N., & Somasundaram, A. (2013). Boosting protein stability with the computational design of β-sheet surfaces. Protein Engineering, Design and Selection.
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Prieto, J., et al. (2008). Design and NMR conformational study of a β-sheet peptide based on Betanova and WW domains. BMC Structural Biology. Available at: [Link]
- Sauvaire, Y., et al. (1998). 4-Hydroxyisoleucine: experimental evidence of its insulinotropic and antidiabetic properties. American Journal of Physiology-Endocrinology and Metabolism.
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King, G. F., & Mobli, M. (2010). Determination of peptide and protein structures using NMR Spectroscopy. UQ eSpace. Available at: [Link]
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Zosel, F., et al. (2024). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ChemRxiv. Available at: [Link]
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Learn with Dr. Swasti. (2024). Stability of Protein Structure. YouTube. Available at: [Link]
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Khan Academy. (n.d.). Conformational stability: Protein folding and denaturation. Available at: [Link]
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Perczel, A., et al. (2021). Structure and stability of β-sheets. ResearchGate. Available at: [Link]
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An In-depth Technical Guide to the Early Studies of β-Hydroxyleucine and Its Derivatives
Introduction: The Emergence of a Non-Proteinogenic Amino Acid
In the landscape of amino acid chemistry and its intersection with drug discovery, the non-proteinogenic amino acids have consistently provided a wellspring of novel biological activities and unique structural motifs. Among these, β-hydroxyleucine, a hydroxylated analog of the essential amino acid leucine, has a rich history rooted in the golden age of antibiotic discovery. Its journey from a constituent of a complex natural product to a target of elegant synthetic strategies offers a compelling narrative for researchers in medicinal chemistry and drug development. This guide provides a detailed exploration of the early studies on β-hydroxyleucine and its derivatives, focusing on its initial discovery, seminal synthetic approaches, and the foundational investigations into its biological properties. By delving into the causality behind early experimental choices and providing detailed protocols, this document serves as a technical resource for scientists seeking to understand the origins and early development of this important class of amino acids.
Chapter 1: Natural Occurrence and Initial Isolation
The story of β-hydroxyleucine's discovery is intrinsically linked to the exploration of microbial metabolites as a source of novel therapeutic agents. The first definitive isolation and characterization of a stereoisomer of β-hydroxyleucine from a natural source was a landmark achievement that opened the door to understanding its chemical and biological significance.
The Discovery of erythro-β-Hydroxy-L-leucine from the Antibiotic Telomycin
In 1962, a pivotal paper by Sheehan et al. in the Journal of the American Chemical Society detailed the isolation and structural elucidation of a new amino acid, erythro-β-hydroxy-L-leucine, from the acid hydrolysate of the antibiotic telomycin.[1] Telomycin, a cyclic depsipeptide antibiotic produced by Streptomyces species, was known for its activity against Gram-positive bacteria.[2][3] The discovery of this novel amino acid as a constituent of telomycin was a crucial step in understanding the antibiotic's overall structure and function. The presence of β-hydroxyleucine in a biologically active natural product immediately signaled its importance to the scientific community.
Early Isolation and Characterization Protocols
The initial isolation of erythro-β-hydroxy-L-leucine from telomycin involved a meticulous process of acid hydrolysis followed by chromatographic separation. The experimental workflow of the time laid the groundwork for future isolations of this and other non-proteinogenic amino acids.
Experimental Protocol: Isolation of erythro-β-Hydroxy-L-leucine from Telomycin (adapted from Sheehan et al., 1962) [1]
-
Acid Hydrolysis of Telomycin:
-
A sample of telomycin is refluxed with 6 N hydrochloric acid for several hours to break the peptide bonds and liberate the constituent amino acids.
-
Causality: This harsh acidic condition is necessary to ensure complete hydrolysis of the robust peptide backbone of the cyclic antibiotic.
-
-
Initial Separation by Ion-Exchange Chromatography:
-
The resulting amino acid mixture (hydrolysate) is applied to a column of a strong cation-exchange resin (e.g., Dowex 50).
-
The column is washed with water to remove acidic and neutral components.
-
The amino acids are then eluted with a dilute aqueous ammonia solution.
-
Causality: Ion-exchange chromatography separates molecules based on their net charge. At a low pH, amino acids are protonated and bind to the negatively charged resin. Elution with a basic solution neutralizes the amino acids, causing them to detach from the resin.
-
-
Fractionation and Crystallization:
-
The eluted fractions containing the amino acids are collected and the solvent is removed under reduced pressure.
-
The crude amino acid mixture is then subjected to further fractionation, often by fractional crystallization from different solvent systems (e.g., water-ethanol, water-acetone).
-
Causality: The different solubilities of the amino acids in various solvent mixtures allow for their separation as they crystallize out of the solution at different rates and concentrations.
-
-
Characterization:
-
The isolated crystalline material is characterized by elemental analysis, optical rotation, and comparison with synthetic samples to confirm its identity as erythro-β-hydroxy-L-leucine.
-
Chapter 2: Pioneering Synthetic Approaches
The discovery of β-hydroxyleucine in a natural product spurred efforts to develop synthetic routes to this novel amino acid. These early synthetic endeavors were not only crucial for confirming the structure of the natural product but also for providing access to larger quantities of the material for further biological evaluation.
The First Synthesis of DL-erythro-β-Hydroxyleucine
One of the earliest reported syntheses of a β-hydroxyleucine diastereomer was described by Liwschitz, Rabinsohn, and Perera in a 1962 publication in the Journal of the Chemical Society.[4] Their work focused on the synthesis of the racemic erythro form, providing a foundational method for constructing the β-hydroxy-α-amino acid framework.
Experimental Protocol: Synthesis of DL-erythro-β-Hydroxyleucine (adapted from Liwschitz et al., 1962) [4]
-
Condensation Reaction:
-
The synthesis likely started from a suitable β-keto ester, which was then reacted with a source of ammonia or an amine to introduce the amino group.
-
Causality: This represents a classical approach to amino acid synthesis, where a carbonyl group serves as a handle for amination.
-
-
Reduction of the Keto Group:
-
The keto group in the intermediate is then reduced to a hydroxyl group. The choice of reducing agent would have been critical in determining the stereochemical outcome (erythro vs. threo), although in this early work, the focus was on obtaining one of the diastereomers.
-
Causality: The reduction of the ketone creates the β-hydroxyl group. The stereochemistry of this reduction is influenced by the steric and electronic environment of the molecule.
-
-
Hydrolysis and Isolation:
-
The resulting ester is hydrolyzed under acidic or basic conditions to yield the free amino acid.
-
The final product, DL-erythro-β-hydroxyleucine, is then isolated and purified by crystallization.
-
Stereoselective Synthesis of erythro-β-Hydroxy-L-leucine
In the same seminal 1962 paper that reported its isolation, Sheehan and his colleagues also described a stereoselective synthesis of erythro-β-hydroxy-L-leucine.[1] This was a significant achievement as it allowed for the preparation of the specific stereoisomer found in telomycin, confirming its structure and providing a route to the enantiomerically pure compound.
Experimental Workflow: Stereoselective Synthesis of erythro-β-Hydroxy-L-leucine
Caption: Fig. 1: General workflow for the stereoselective synthesis of erythro-β-hydroxy-L-leucine.
Chapter 3: Early Investigations into Biological Activity
The discovery of β-hydroxyleucine as a component of the antibiotic telomycin immediately suggested that it might possess inherent biological activity or contribute significantly to the activity of the parent molecule. Early studies, therefore, sought to explore the biological effects of this novel amino acid.
Antibacterial Properties of Telomycin and its Constituents
Telomycin itself was known to be a potent antibiotic against a range of Gram-positive bacteria.[3] This activity was the primary driver for the detailed investigation of its chemical structure. The presence of unusual amino acids, including β-hydroxyleucine, was hypothesized to be crucial for its mechanism of action. Early research focused on the antibacterial spectrum of the intact antibiotic, with the understanding that the unique structural features imparted by its non-proteinogenic amino acid residues were likely key to its efficacy.
Studies on Microbial Growth
While much of the early focus was on the parent antibiotic, some investigations explored the effects of the isolated amino acid constituents on microbial growth. For instance, studies on the synthesis of DL-threo- and DL-erythro-β-hydroxyisoleucine (a closely related compound) were undertaken to examine their effects on the growth of the fungus Aspergillus flavus. This indicates an early interest in the potential antifungal or growth-inhibitory properties of β-hydroxy amino acids.
Table 1: Summary of Early Biological Investigations
| Compound Investigated | Organism(s) | Observed Effect | Reference |
| Telomycin | Gram-positive bacteria | Antibacterial activity | [3] |
| DL-threo- and DL-erythro-β-hydroxyisoleucine | Aspergillus flavus | Investigated for effects on growth | [4] |
Chapter 4: The Role of Tetsuo Shiba and the Advancement of Peptide Synthesis
While a single seminal paper by Tetsuo Shiba dedicated exclusively to β-hydroxyleucine is not readily apparent from early literature, his extensive contributions to the total synthesis of complex, biologically active peptides were instrumental in advancing the field. Shiba's work on the synthesis of peptide antibiotics, many of which contained unusual amino acids, provided the synthetic methodologies and strategic insights that would have been crucial for researchers working on β-hydroxyleucine-containing peptides like telomycin. His research group was renowned for its expertise in peptide chemistry, including the stereocontrolled synthesis of non-proteinogenic amino acids and their incorporation into larger peptide frameworks. The broader impact of his work, therefore, lies in the development of the synthetic toolbox that enabled the synthesis and study of molecules containing β-hydroxyleucine and other unique building blocks.
Conclusion: A Foundation for Future Discovery
The early studies on β-hydroxyleucine, from its initial discovery as a component of a natural antibiotic to the first elegant synthetic routes, laid a critical foundation for decades of subsequent research. These pioneering efforts not only unveiled a new molecular entity but also provided the chemical and biological context for its significance. The early focus on its role in antibacterial activity has since expanded to a much broader understanding of the diverse biological roles of β-hydroxy-α-amino acids. For today's researchers, this early work serves as a testament to the power of natural product discovery and the enduring importance of fundamental synthetic chemistry in driving innovation in drug development. The journey of β-hydroxyleucine from a curiosity of nature to a valuable synthetic building block is a compelling example of the scientific process at its best.
References
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Biosynthetic Studies of Telomycin Reveal New Lipopeptides with Enhanced Activity. (2015). PubMed. [Link]
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Biosynthetic Studies of Telomycin Reveal New Lipopeptides with Enhanced Activity. (2015). ResearchGate. [Link]
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Liwschitz, Y., Rabinsohn, Y., & Perera, D. (1962). Synthesis of α-amino-β-hydroxy-acids. Part I. DL-allothreonine, DL-erythro-β-hydroxyleucine, and DL-erythro- and threo-β-hydroxy-β-methylaspartic acid. Journal of the Chemical Society (Resumed), 1116. [Link]
-
Structure and Antibacterial Activity of Ambobactin, a New Telomycin-Like Cyclic Depsipeptide Antibiotic Produced by Streptomyces ambofaciens F3. (2018). MDPI. [Link]
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Revision of the full stereochemistry of telomycin. (2019). RSC Publishing. [Link]
-
Sheehan, J. C., Mania, D., Nakamura, S., Stock, J. A., & Maeda, K. (1962). The Isolation, Characterization and Synthesis of erythro-β-Hydroxy-L-leucine, a New Amino Acid from the Antibiotic Telomycin. Journal of the American Chemical Society, 84(7), 1303–1304. [Link]
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An In-depth Technical Guide to the Non-Proteinogenic Amino Acid Beta-Hydroxyleucine
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Non-proteinogenic amino acids represent a vast and largely untapped resource for novel therapeutic development and biochemical pathway elucidation. Among these, beta-hydroxyleucine (β-OH-Leu) and its stereoisomers are gaining attention for their unique structural properties and potential biological activities. This guide provides a comprehensive technical overview of beta-hydroxyleucine, covering its fundamental chemical characteristics, natural occurrence, and biosynthesis. It further delves into its physiological roles, mechanisms of action, and applications in research and drug development. Detailed protocols for its synthesis and analysis are provided to equip researchers with the practical knowledge required to explore this promising molecule.
Introduction to Beta-Hydroxyleucine
Beta-hydroxyleucine, systematically known as 2-amino-3-hydroxy-4-methylpentanoic acid, is a non-proteinogenic α-amino acid, meaning it is not one of the 20 common amino acids genetically coded for in proteins. Its structure is characterized by a hydroxyl group on the beta-carbon of the leucine side chain. This seemingly minor modification introduces a new chiral center, significantly increasing its structural complexity and potential for diverse biological interactions compared to its proteinogenic counterpart, leucine. The presence of the hydroxyl group also allows for further chemical modifications, such as glycosylation or esterification, expanding its functional potential. These unique features make beta-hydroxyleucine a molecule of interest in fields ranging from synthetic chemistry to pharmacology.
Physicochemical Properties and Stereochemistry
The defining characteristic of beta-hydroxyleucine is the presence of two chiral centers at the alpha and beta carbons, giving rise to four possible stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S). The specific stereochemistry profoundly influences the molecule's biological activity and its role as a chiral building block in synthesis.
| Property | Value | Source |
| Molecular Formula | C6H13NO3 | [1] |
| Molecular Weight | 147.17 g/mol | [1] |
| IUPAC Name | (2S,3S)-2-amino-3-hydroxy-4-methylpentanoic acid (for one isomer) | [1] |
| CAS Number | 10148-70-6 | [1] |
| Synonyms | 3-hydroxy-L-leucine, (2S,3S)-3-Hydroxyleucine | [1] |
Natural Occurrence and Biosynthesis
While not as widespread as proteinogenic amino acids, beta-hydroxyleucine is found in nature as a constituent of various secondary metabolites, particularly in cyclodepsipeptides produced by microorganisms.[2] These compounds often exhibit potent biological activities, such as antibiotic or antitumor effects, where the beta-hydroxyleucine residue can be critical for their therapeutic action.
The biosynthesis of beta-hydroxyleucine is not as well-defined as that of its parent amino acid, leucine. However, it is generally understood to arise from the hydroxylation of L-leucine. This transformation is typically catalyzed by specific hydroxylase enzymes. One class of enzymes capable of such reactions are the 2-oxoglutarate-dependent hydroxylases, which have been shown to hydroxylate other amino acids.[3] While the specific enzyme for leucine beta-hydroxylation in many organisms remains to be fully characterized, the general mechanism is depicted below.
Caption: Generalized enzymatic pathway for the biosynthesis of beta-hydroxyleucine from L-leucine.
Biological Significance and Potential Therapeutic Applications
The biological activities of beta-hydroxyleucine are an area of active investigation. Due to its structural similarity to leucine, it can interact with pathways regulated by branched-chain amino acids. However, the hydroxyl group introduces distinct properties. Much of the research on hydroxylated leucine analogues has focused on 4-hydroxyisoleucine, which has demonstrated significant insulinotropic and antidiabetic properties.[4][5][6][7][8] It stimulates insulin secretion in a glucose-dependent manner and improves insulin sensitivity.[5][6][7] While direct evidence for beta-hydroxyleucine is less abundant, its structural features suggest it may also possess interesting metabolic activities.
Another related and extensively studied leucine metabolite is beta-hydroxy-beta-methylbutyrate (HMB). HMB has been shown to play a role in protein metabolism, particularly in inhibiting protein degradation and increasing protein synthesis, making it a popular supplement for athletes.[9][10] The proposed mechanisms for HMB's action include the activation of the mTOR pathway and an increase in the transcription of insulin-like growth factor-1 (IGF-1).[9] Given these findings on structurally similar molecules, exploring the potential of beta-hydroxyleucine to modulate these pathways is a promising avenue for research.
Beta-amino acids and their derivatives are increasingly recognized for their therapeutic potential.[11] They can be incorporated into peptides to increase their stability against proteolytic degradation, a significant advantage in drug design.[11][12] The unique conformational properties of beta-amino acids can also be used to design peptidomimetics with specific secondary structures to target protein-protein interactions.
Methodologies for Research and Development
Chemical and Enzymatic Synthesis
The synthesis of beta-hydroxy α-amino acids with high stereoselectivity is a challenging but crucial aspect of their study.[3] Several synthetic strategies have been developed.
A. Chemical Synthesis via Aldol Reaction: One effective method is the Brønsted base-catalyzed syn-selective direct aldol reaction of Schiff bases of glycine derivatives with isobutyraldehyde.[2] This approach allows for the stereocontrolled formation of the syn-isomer of beta-hydroxyleucine.
Protocol: Syn-Selective Aldol Reaction for Beta-Hydroxyleucine Synthesis
-
Schiff Base Formation: React glycine o-nitroanilide with benzophenone imine to form the protected glycine Schiff base.
-
Aldol Reaction: In an anhydrous solvent such as THF, cool the solution to -78°C. Add a Brønsted base (e.g., a guanidine catalyst) to the solution of the glycine Schiff base.
-
Aldehyde Addition: Slowly add isobutyraldehyde (2-methylpropanal) to the reaction mixture. Maintain the temperature at -78°C and stir for several hours until the reaction is complete (monitored by TLC).
-
Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Deprotection: Hydrolyze the resulting product under acidic conditions (e.g., with 6N HCl) to remove the Schiff base and anilide protecting groups, yielding the free beta-hydroxyleucine.
-
Purification: Purify the final product by recrystallization or column chromatography.
B. Enzymatic Synthesis: Enzymatic methods offer high stereoselectivity under mild reaction conditions.[3] One approach involves the use of hydroxylases, as mentioned in the biosynthesis section. Another strategy employs aldolases, which catalyze the reversible reaction between glycine and an aldehyde.[3] Lipases can also be used for the kinetic resolution of racemic mixtures of beta-hydroxy amino esters.[13]
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An In-depth Technical Guide to the Cellular Uptake and Transport Mechanisms of beta-Hydroxyleucine
Introduction
Beta-hydroxyleucine, a hydroxylated derivative of the essential branched-chain amino acid leucine, presents a compelling subject for investigation within cellular biology and drug development. Its structural similarity to leucine, a key regulator of metabolic processes, suggests that beta-hydroxyleucine may interact with and be transported by the same cellular machinery. Understanding the mechanisms of its cellular uptake and transport is paramount for elucidating its potential physiological roles and for harnessing its therapeutic promise. This guide provides a comprehensive technical overview of the putative transport mechanisms for beta-hydroxyleucine and details the experimental methodologies required to rigorously investigate these pathways.
Putative Transport Mechanisms for beta-Hydroxyleucine
Given the absence of direct studies on beta-hydroxyleucine transport, we must infer potential mechanisms based on its structural characteristics. As an analog of leucine, a large, neutral amino acid, it is highly probable that beta-hydroxyleucine is a substrate for transporters that handle branched-chain amino acids (BCAAs). The primary candidates for this role belong to the Solute Carrier (SLC) superfamily of membrane transport proteins.[1][2]
The L-type Amino Acid Transporters (LATs)
The L-type amino acid transporters (LATs) are a key group of transporters responsible for the sodium-independent exchange of large neutral amino acids.[3][4] Of particular interest is LAT1 (SLC7A5) , which forms a heterodimeric complex with the heavy chain 4F2hc (SLC3A2) .[1][2][5][6] This complex is crucial for the uptake of essential amino acids, including leucine, and is often overexpressed in cancer cells to meet their high metabolic demands.[5][7] The substrate specificity of LAT1 for large, hydrophobic amino acids makes it a prime candidate for the transport of beta-hydroxyleucine.[8]
Other Potential Transporters
While LAT1 is a primary suspect, other transporters may also play a role. The SLC6 family includes transporters for neutral amino acids, and some members of the SLC38 family (sodium-coupled neutral amino acid transporters or SNATs) could potentially interact with beta-hydroxyleucine, although their preference is typically for smaller amino acids. Additionally, the branched-chain amino acid transport systems in various cell types are not fully characterized, and novel transporters could be involved.[9]
The following diagram illustrates the hypothesized primary transport mechanism for beta-hydroxyleucine via the LAT1/SLC3A2 complex.
Caption: Hypothesized transport of beta-hydroxyleucine via the LAT1/SLC3A2 complex.
Experimental Investigation of beta-Hydroxyleucine Transport
A multi-faceted experimental approach is required to definitively identify the transporters responsible for beta-hydroxyleucine uptake and to characterize the kinetics of this process. The following sections detail the key experimental protocols.
Cell Line Selection
The choice of cell line is critical and should be guided by the expression levels of candidate transporters. Several human cancer cell lines are known to overexpress LAT1, making them suitable models for this investigation.[7]
| Cell Line | Cancer Type | Key Characteristics |
| MCF-7 | Breast Cancer | Well-characterized, expresses various amino acid transporters.[10] |
| HeLa | Cervical Cancer | Robust and easy to culture, widely used in transport studies. |
| A549 | Lung Cancer | Known to express LAT1. |
| HEK293 | Human Embryonic Kidney | Easily transfected, suitable for overexpression studies of specific transporters. |
Radiolabeling of beta-Hydroxyleucine
To directly measure the uptake of beta-hydroxyleucine, it is essential to use a radiolabeled form of the molecule. The synthesis of [3H]-beta-hydroxyleucine or [14C]-beta-hydroxyleucine is a prerequisite for the uptake assays.[11][12][13][14][15][16] This can be achieved through custom synthesis by specialized providers.
Cellular Uptake Assays
Cellular uptake assays are the cornerstone of this investigation, allowing for the direct measurement of radiolabeled beta-hydroxyleucine transport into cells.[11][12][17][18]
Protocol: Radiolabeled beta-Hydroxyleucine Uptake Assay
-
Cell Culture: Plate the selected cells (e.g., MCF-7) in 24-well plates and grow to 80-90% confluency.
-
Preparation: On the day of the experiment, aspirate the growth medium and wash the cells twice with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Incubation: Add 500 µL of HBSS containing a known concentration of radiolabeled beta-hydroxyleucine (e.g., 1 µCi/mL) to each well.
-
Time Course: Incubate the plates at 37°C for various time points (e.g., 1, 5, 15, 30, and 60 minutes) to determine the linear range of uptake.
-
Termination: To stop the uptake, rapidly aspirate the radioactive solution and wash the cells three times with ice-cold HBSS.
-
Cell Lysis: Lyse the cells by adding 500 µL of 0.1 M NaOH to each well and incubating for 30 minutes at room temperature.
-
Scintillation Counting: Transfer the cell lysate to a scintillation vial, add 5 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Protein Quantification: In a parallel set of wells, determine the protein concentration using a standard method (e.g., BCA assay) to normalize the uptake data.
Kinetic Analysis
To determine the affinity (Km) and maximum velocity (Vmax) of the transport system for beta-hydroxyleucine, uptake assays should be performed with varying concentrations of the radiolabeled substrate.[19][20][21][22][23]
Protocol: Kinetic Analysis of beta-Hydroxyleucine Transport
-
Follow the general protocol for the cellular uptake assay.
-
In the incubation step, use a range of concentrations of radiolabeled beta-hydroxyleucine (e.g., 0.1, 1, 10, 50, 100, 200 µM).
-
Incubate for a fixed time point within the linear range of uptake determined previously.
-
Plot the initial uptake velocity (V) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation to determine Km and Vmax. A Lineweaver-Burk plot (1/V vs. 1/[S]) can also be used for visualization and initial estimation.
| Kinetic Parameter | Description |
| Km (Michaelis constant) | The substrate concentration at which the transport rate is half of Vmax. It is an inverse measure of the transporter's affinity for the substrate. |
| Vmax (Maximum velocity) | The maximum rate of transport when the transporter is saturated with the substrate. It is proportional to the number of active transporters. |
Competitive Inhibition Assays
Competitive inhibition assays are crucial for identifying the specific transporters involved in beta-hydroxyleucine uptake.[24][25][26][27] This is achieved by measuring the uptake of radiolabeled beta-hydroxyleucine in the presence of known substrates or inhibitors of specific amino acid transporters.[28][29]
Protocol: Competitive Inhibition Assay
-
Follow the general protocol for the cellular uptake assay.
-
Use a fixed concentration of radiolabeled beta-hydroxyleucine (ideally around the Km value).
-
In the incubation step, co-incubate the radiolabeled beta-hydroxyleucine with a range of concentrations of a potential competitor (e.g., leucine, other large neutral amino acids, or a known LAT1 inhibitor like BCH).
-
Measure the radioactivity and calculate the percentage of inhibition of beta-hydroxyleucine uptake at each competitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that reduces the uptake by 50%).
| Competitor/Inhibitor | Target Transporter | Expected Outcome if Involved |
| Leucine | LAT1 and other BCAA transporters | Strong inhibition of beta-hydroxyleucine uptake. |
| BCH (2-aminobicyclo[2.2.1]heptane-2-carboxylic acid) | System L transporters (including LAT1) | Significant inhibition of beta-hydroxyleucine uptake.[29] |
| Glutamine | ASCT2, SNATs | Minimal to no inhibition, unless these transporters have an unexpected affinity. |
| Arginine | Cationic Amino Acid Transporters (CATs) | No inhibition expected. |
The following diagram illustrates the workflow for the experimental investigation of beta-hydroxyleucine cellular uptake.
Sources
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Methodological & Application
Asymmetric synthesis methods for beta-hydroxy alpha-amino acids
An in-depth guide to the asymmetric synthesis of beta-hydroxy alpha-amino acids, tailored for researchers and drug development professionals. This document provides a detailed overview of key synthetic strategies, step-by-step protocols, and the underlying principles governing stereochemical control.
Introduction: The Significance of β-Hydroxy α-Amino Acids
β-Hydroxy α-amino acids are a critical class of non-proteinogenic amino acids that form the structural core of numerous biologically active natural products, including antibiotics, enzyme inhibitors, and immunosuppressants.[1][2] Their vicinal amino alcohol functionality makes them invaluable chiral building blocks for the synthesis of complex pharmaceutical agents and peptidomimetics.[3][4] The primary synthetic challenge lies in the simultaneous and precise control of the two adjacent stereocenters at the α- and β-carbons, which has driven the development of sophisticated asymmetric methodologies. This guide explores three preeminent strategies for their stereocontrolled synthesis: diastereoselective aldol additions, Sharpless asymmetric aminohydroxylation, and enzymatic transformations.
Strategy 1: Diastereoselective Aldol Additions of Glycine Enolates
The aldol addition of a glycine-derived enolate to an aldehyde or ketone is a foundational carbon-carbon bond-forming reaction for constructing the β-hydroxy α-amino acid scaffold.[1][2][5] Stereocontrol is achieved either by incorporating a covalently-bound chiral auxiliary or by employing a chiral catalyst.
A. Chiral Auxiliary-Mediated Aldol Reactions
In this approach, a chiral molecule is temporarily attached to the glycine substrate to direct the facial attack of the reacting aldehyde, thereby controlling the stereochemistry of the newly formed centers.[6] After the reaction, the auxiliary is cleaved and can often be recovered.
One of the most robust and reliable methods in this class utilizes pseudoephedrine as a chiral auxiliary.[6][7] The reaction of pseudoephedrine with glycine derivatives yields a glycinamide, which can be enolized and reacted with various aldehydes to produce syn-aldol products with high diastereoselectivity.[7] The stereochemical outcome is dictated by a rigid, lithium-chelated transition state where the aldehyde approaches from the less sterically hindered face.
Caption: Workflow for syn-selective aldol addition using a pseudoephenamine chiral auxiliary.
Protocol 1: Aldolization of Pseudoephenamine Glycinamide [7]
This protocol describes the synthesis of a syn-β-hydroxy-α-amino acid derivative using (R,R)-pseudoephenamine glycinamide and an aldehyde.
Materials:
-
(R,R)-Pseudoephenamine glycinamide
-
Anhydrous Lithium Chloride (LiCl)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium hexamethyldisilazide (LiHMDS), 1.0 M solution in THF
-
Aldehyde (e.g., isobutyraldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, argon-purged round-bottom flask, add (R,R)-pseudoephenamine glycinamide (1.0 eq) and anhydrous LiCl (1.2 eq).
-
Solvent Addition: Add anhydrous THF to achieve a concentration of approximately 0.1 M with respect to the glycinamide. Cool the resulting slurry to -78 °C in a dry ice/acetone bath.
-
Enolization: Slowly add LiHMDS solution (1.1 eq) dropwise over 15 minutes. Stir the mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes to ensure complete enolization.
-
Aldol Addition: Cool the reaction mixture back down to -78 °C. Add the aldehyde (1.5 eq) dropwise. Stir at -78 °C for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Quenching: Quench the reaction by adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.
-
Workup: Transfer the mixture to a separatory funnel and add ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is often a solid that can be purified by recrystallization or silica gel chromatography.
-
Auxiliary Cleavage: The resulting aldol adduct can be hydrolyzed under mild acidic conditions (e.g., 1 N HCl) to yield the desired β-hydroxy-α-amino acid and recover the pseudoephenamine auxiliary.
| Aldehyde Substrate | Diastereomeric Ratio (syn:anti) | Yield (%) |
| Isobutyraldehyde | >99:1 | 95% |
| Benzaldehyde | >99:1 | 92% |
| Cyclohexanecarboxaldehyde | >99:1 | 88% |
| Acetaldehyde | 97:3 | 75% |
| Data adapted from Myers, A. G., et al. (2014).[7] |
B. Catalytic Asymmetric Aldol Reactions
To improve atom economy, catalytic methods have been developed that use a substoichiometric amount of a chiral entity to induce stereoselectivity.
Brønsted Base Catalysis: A notable advancement is the use of chiral Brønsted bases to catalyze the direct aldol reaction of glycine Schiff bases.[1][5] In this system, a benzophenone-derived imine of a glycine o-nitroanilide acts as the nucleophile precursor.[1] The o-nitroanilide framework is crucial, as it participates in hydrogen bonding within the transition state, enhancing both reactivity and stereoselectivity.[1] This method provides excellent syn-selectivity and high enantioselectivity.
Caption: Conceptual diagram of the organized transition state in Brønsted base catalysis.
Strategy 2: Sharpless Asymmetric Aminohydroxylation (AA)
The Sharpless Asymmetric Aminohydroxylation (AA) is a powerful transformation that directly converts an alkene into a vicinal amino alcohol.[8] For the synthesis of β-hydroxy-α-amino acids, α,β-unsaturated esters are ideal substrates.[3] The reaction uses a catalytic amount of osmium tetroxide (OsO₄) in combination with a chiral cinchona alkaloid-derived ligand to install both the amino and hydroxyl groups across the double bond in a regio- and stereoselective manner.[8][9]
A key feature of this reaction is that the choice of ligand can control the regioselectivity. For instance, using a (DHQ)₂-AQN ligand with certain α,β-unsaturated aryl esters can favor the formation of the desired β-hydroxy-α-amino ester, a reversal of the regioselectivity typically observed with other substrates.[3]
Caption: Simplified catalytic cycle for the Sharpless Asymmetric Aminohydroxylation.
Protocol 2: Asymmetric Aminohydroxylation of an Aryl Ester [3]
Materials:
-
Potassium osmate(VI) dihydrate (K₂OsO₄·2H₂O)
-
(DHQ)₂-AQN ligand
-
Potassium carbonate (K₂CO₃)
-
Potassium ferricyanide(III) (K₃[Fe(CN)₆])
-
tert-Butyl carbamate (BocNH₂)
-
α,β-Unsaturated aryl ester (e.g., phenyl crotonate)
-
tert-Butanol and water (1:1 solvent mixture)
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
Procedure:
-
Catalyst Preparation: In a round-bottom flask, prepare a 1:1 mixture of tert-butanol and water. Add K₃[Fe(CN)₆] (3.0 eq), K₂CO₃ (3.0 eq), and BocNH₂ (1.1 eq). Stir until dissolved.
-
Ligand and Osmium Addition: Add the (DHQ)₂-AQN ligand (0.01 eq) and K₂OsO₄·2H₂O (0.005 eq). Stir the mixture vigorously for 10 minutes.
-
Reaction Initiation: Cool the mixture to 0 °C and add the α,β-unsaturated aryl ester (1.0 eq).
-
Reaction Progress: Stir the reaction vigorously at 0 °C. The reaction is typically complete within 6-24 hours. Monitor progress by TLC.
-
Quenching: Upon completion, add solid sodium sulfite (approx. 1.5 g per mmol of substrate) and stir for 1 hour to reduce any remaining Os(VIII).
-
Extraction: Dilute the mixture with water and extract three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography to yield the protected β-hydroxy-α-amino ester.
| Substrate | Regioselectivity (α-amino:β-amino) | Yield (%) | Enantiomeric Excess (ee, %) |
| Phenyl (E)-but-2-enoate | >95:5 | 75 | 98 |
| Phenyl (E)-hex-2-enoate | >95:5 | 70 | 99 |
| Phenyl (E)-4-methylpent-2-enoate | >95:5 | 68 | 99 |
| Data adapted from Reddy, K. L., and Sharpless, K. B. (1998).[3] |
Strategy 3: Enzymatic and Biocatalytic Approaches
Enzymatic methods offer an environmentally benign and highly selective route to β-hydroxy-α-amino acids, operating under mild aqueous conditions.
A. Threonine Aldolases
Threonine aldolases (TAs) are pyridoxal phosphate (PLP)-dependent enzymes that catalyze the reversible C-C bond formation between glycine and an aldehyde.[10][11] While they exhibit high stereoselectivity at the α-carbon, control over the β-carbon can be challenging, and the reaction equilibrium often requires a large excess of glycine. Recent research has focused on promiscuous L-threonine transaldolases, such as ObiH, which can be used in scalable whole-cell systems to synthesize a diverse array of β-hydroxy-α-amino acids.[10]
Protocol 3: Whole-Cell Biocatalysis with ObiH Transaldolase [10]
Materials:
-
E. coli whole cells expressing the ObiH enzyme
-
L-Threonine
-
Aldehyde substrate (e.g., benzaldehyde)
-
Tris buffer (50 mM, pH 8.5)
-
Methanol (as co-solvent)
-
Acetonitrile
Procedure:
-
Reaction Mixture Preparation: In a reaction vessel, combine Tris buffer, L-threonine (100 mM), and the aldehyde substrate (20 mM).
-
Co-solvent: Add methanol to a final concentration of 4% (v/v) to aid aldehyde solubility.
-
Biocatalyst Addition: Add the ObiH-expressing wet whole cells to a final concentration of 1-2% (w/v).
-
Incubation: Incubate the reaction at 37 °C with gentle shaking for 18-24 hours.
-
Quenching and Lysis: Quench the reaction by adding an equal volume of acetonitrile. Lyse the cells by a freeze-thaw cycle to release the product.
-
Clarification: Centrifuge the mixture to remove cell debris.
-
Purification: The supernatant containing the product can be purified using methods such as reverse-phase chromatography.
B. Amino Acid Hydroxylases
A more recent and powerful biocatalytic strategy involves the direct hydroxylation of an amino acid precursor. Unlike aldolases, this reaction is irreversible, which drives the reaction to completion and avoids equilibrium-related drawbacks. A novel 2-oxoglutarate-dependent hydroxylase from Sulfobacillus thermotolerans has been identified that catalyzes the threo-β-selective hydroxylation of L-histidine and L-glutamine with high regioselectivity and stereoselectivity. This enzyme has been successfully used in whole-cell bioconversion systems to produce over 20 g/L of the desired β-hydroxy-α-amino acid.
Caption: General workflow for producing β-hydroxy-α-amino acids via whole-cell bioconversion.
Conclusion and Future Outlook
The asymmetric synthesis of β-hydroxy-α-amino acids has matured significantly, with a range of powerful and complementary methods now available to synthetic chemists. Chiral auxiliary-based aldol additions offer predictability and high diastereoselectivity, making them a workhorse in academic and industrial settings. Catalytic methods, including both organocatalysis and transition-metal catalysis like the Sharpless AA, provide more atom-economical routes. The most recent advances in biocatalysis, particularly with the discovery of novel hydroxylases, are paving the way for highly efficient, scalable, and sustainable manufacturing processes. Future efforts will likely focus on expanding the substrate scope of these enzymatic systems through protein engineering and integrating these synthetic strategies into continuous flow platforms to further enhance efficiency and safety.
References
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Park, H. G., & Jew, S. S. (2004). Asymmetric synthesis of beta-hydroxy amino acids via aldol reactions catalyzed by chiral ammonium salts. The Journal of Organic Chemistry, 69(19), 6489–6492. [Link]
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Sugiyama, M., et al. (2021). Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017. Applied and Environmental Microbiology, 87(20), e0113921. [Link]
-
Vera, S., et al. (2021). Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. The Journal of Organic Chemistry, 86(11), 7936–7946. [Link]
-
Sumida, T. C., et al. (2022). Scalable and selective β-hydroxy-α-amino acid synthesis catalyzed by promiscuous l-threonine transaldolase ObiH. ACS Catalysis, 12(15), 9239–9245. [Link]
-
Harris, R. C. (2025). Synthesis of beta-hydroxy-alpha-amino acids under biocatalytic conditions via a transaldolase enzyme. American Chemical Society. [Link]
-
Liu, J. Q., et al. (2000). Enzymatic Synthesis of β-Hydroxy-α-amino Acids Based on Recombinant d- and l-Threonine Aldolases. Journal of the American Chemical Society, 122(28), 6787–6794. [Link]
-
Sugiyama, M., et al. (2021). Enzymatic Synthesis of l- threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017. PubMed. [Link]
-
Nájera, C., & Sansano, J. M. (2013). Direct Synthesis of β-Hydroxy-α-amino Acids via Diastereoselective Decarboxylative Aldol Reaction. Organic Letters, 15(22), 5898–5901. [Link]
-
Various Authors. (2015). Asymmetric Synthesis of β-Hydroxy-α-amino Acids. Request PDF on ResearchGate. [Link]
-
Myers, A. G., et al. (2014). Stereocontrolled synthesis of syn-β-Hydroxy-α-amino acids by direct aldolization of pseudoephenamine glycinamide. Angewandte Chemie International Edition, 53(17), 4473-4477. [Link]
-
Davies, S. G., et al. (1996). Asymmetric synthesis of β-amino-α-hydroxy acids via diastereoselective hydroxylation of homochiral β-amino enolates. Journal of the Chemical Society, Perkin Transactions 1, 1129-1143. [Link]
-
Reddy, K. L., & Sharpless, K. B. (1998). Reversal of Regioselection in the Sharpless Asymmetric Aminohydroxylation of Aryl Ester Substrates. Organic Letters, 1(1), 13-15. [Link]
-
Reddy, P. V., et al. (2013). A practical synthesis of enantiopure syn-β-amino-α-hydroxy acids from α-amino acids with application in the formal syntheses of l-TFB-TBOA and (S)-vigabatrin. Tetrahedron, 69(39), 8438-8443. [Link]
-
Nájera, C., & Sansano, J. M. (2013). Direct synthesis of β-hydroxy-α-amino acids via diastereoselective decarboxylative aldol reaction. Semantic Scholar. [Link]
-
Vera, S., et al. (2021). Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. The Journal of Organic Chemistry. [Link]
-
Various Authors. (2022). Analytical and preparative-scale synthesis of β-hydroxy-α-amino acids... ResearchGate. [Link]
-
Various Authors. (2018). Mechanism of the aldol addition to synthesize L-β-hydroxy-α-amino acids... ResearchGate. [Link]
-
Various Authors. (2022). β-hydroxy-α-amino acids (βHAAs) serve as building blocks for many... ResearchGate. [Link]
-
Ginj, M., et al. (2005). Synthesis of beta-amino-alpha-hydroxy esters and beta-amino-alpha-azido ester by Sharpless asymmetric aminohydroxylation, byproducts analysis. The Journal of Organic Chemistry, 70(7), 2847-50. [Link]
-
Ashfaq, M., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. [Link]
-
Ginj, M., et al. (2005). Synthesis of β-Amino-α-hydroxy Esters and β-Amino-α-azido Ester by Sharpless Asymmetric Aminohydroxylation, Byproducts Analysis. The Journal of Organic Chemistry. [Link]
-
El-Sayed, E. (2014). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. Journal of the Saudi Chemical Society, 18(5), 431-444. [Link]
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Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia. [Link]
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Moreira, R., & Taylor, S. D. (2018). Sharpless Asymmetrische Amino-Hydroxylierung. ResearchGate. [Link]
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Makino, K., et al. (2004). Stereoselective synthesis of anti-beta-hydroxy-alpha-amino acids through dynamic kinetic resolution. Angewandte Chemie International Edition in English, 43(7), 882-4. [Link]
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Application Note: Stereoselective Enzymatic Synthesis of β-Hydroxyleucine
Audience: Researchers, scientists, and drug development professionals in biocatalysis, medicinal chemistry, and pharmaceutical development.
Abstract: β-Hydroxy-α-amino acids are a critical class of non-proteinogenic amino acids that serve as indispensable chiral building blocks for synthesizing a wide array of pharmaceuticals, including β-lactam antibiotics and complex natural products.[1][2] Specifically, β-hydroxyleucine is a key constituent of medicinally important compounds and cyclodepsipeptides such as papuamides and polyoxypeptins.[3] Traditional chemical synthesis of these molecules is often hampered by challenges in achieving high stereoselectivity, requiring multiple protection/deprotection steps and expensive chiral catalysts.[3][4] Biocatalysis presents a powerful alternative, offering highly selective, economical, and environmentally benign processes.[1][5] This guide provides a detailed protocol for the stereoselective synthesis of β-hydroxyleucine from L-leucine using a 2-oxoglutarate (2-OG)-dependent hydroxylase, an enzyme class known for its remarkable ability to perform regio- and stereoselective C-H bond hydroxylation in an irreversible reaction.[1]
Scientific Foundation: The Rationale for Biocatalytic Hydroxylation
The synthesis of chiral molecules like β-hydroxyleucine demands precise control over stereochemistry at two adjacent carbon centers (the α- and β-carbons). While various chemical strategies exist, they often suffer from drawbacks such as low diastereoselectivity or the need for harsh reaction conditions.[4][6]
Enzymatic synthesis provides an elegant solution. Among the various enzyme classes, 2-oxoglutarate-dependent amino acid hydroxylases have emerged as highly attractive catalysts.[1]
Causality of Method Selection:
-
High Selectivity: These enzymes exhibit exceptional regio- and stereoselectivity, targeting a specific C-H bond on the amino acid side chain to install a hydroxyl group with a defined stereochemical configuration. This obviates the need for complex chiral auxiliaries or catalysts.
-
Irreversible Reaction: Unlike aldolase-catalyzed reactions which can be reversible and require excess substrate, the hydroxylation reaction is essentially irreversible, driving the reaction towards product formation and enabling high conversion rates.[1]
-
Mild Reaction Conditions: The synthesis proceeds under aqueous, near-neutral pH and ambient temperature conditions, preserving the integrity of the product and eliminating the need for organic solvents and extreme temperatures.
-
Sustainable Process: The use of a renewable biocatalyst and water as a solvent aligns with the principles of green chemistry, making the process more sustainable and environmentally friendly.[1]
The core of this protocol is the hydroxylation of L-leucine, catalyzed by an Fe(II)/2-oxoglutarate-dependent dioxygenase. The enzyme utilizes molecular oxygen to hydroxylate the β-carbon of leucine, with the oxidative decarboxylation of the co-substrate 2-oxoglutarate to succinate driving the reaction forward.
Figure 1: Reaction scheme for the stereoselective synthesis of β-hydroxyleucine.
Experimental Design & Protocols
This section outlines the complete workflow, from the preparation of the biocatalyst to the final analysis of the synthesized β-hydroxyleucine. The protocol is designed to be self-validating, with integrated analytical checkpoints to monitor reaction progress and confirm product identity and purity.
Figure 2: High-level experimental workflow for β-hydroxyleucine synthesis.
Materials & Equipment
| Reagents & Consumables | Equipment |
| L-Leucine | Incubator shaker |
| 2-Oxoglutarate (disodium salt) | Centrifuge (refrigerated) |
| Ferrous sulfate heptahydrate (FeSO₄·7H₂O) | pH meter |
| L-Ascorbic acid | HPLC-MS system with a chiral column |
| Tris-HCl buffer | Ion-exchange chromatography system (e.g., FPLC) |
| E. coli expression strain (e.g., BL21(DE3)) with plasmid | Sonicator or high-pressure homogenizer |
| LB Broth and appropriate antibiotic | Spectrophotometer (for protein quantification) |
| Isopropyl β-D-1-thiogalactopyranoside (IPTG) | Standard laboratory glassware and consumables |
| Cation exchange resin (e.g., Dowex 50WX8) | Magnetic stirrer and stir bars |
| Ammonium hydroxide (NH₄OH) and Hydrochloric acid (HCl) | -80°C and 4°C storage |
Protocol 1: Biocatalyst Preparation (Whole-Cell Lysate)
This protocol utilizes a whole-cell lysate of recombinant E. coli expressing the hydroxylase enzyme. This approach is often sufficient for high activity and avoids lengthy purification steps.
-
Inoculation: Inoculate 50 mL of LB medium (containing the appropriate antibiotic) with a single colony of the recombinant E. coli strain. Grow overnight at 37°C with shaking (220 rpm).
-
Scale-Up: Use the overnight culture to inoculate 1 L of LB medium. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induction: Cool the culture to 18-20°C. Induce protein expression by adding IPTG to a final concentration of 0.2-0.5 mM. Continue to incubate overnight (16-20 hours) at 18-20°C.
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant.
-
Lysis: Resuspend the cell pellet in 30 mL of cold 50 mM Tris-HCl buffer (pH 7.5). Lyse the cells using sonication or a high-pressure homogenizer on ice.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. The resulting supernatant is the crude cell lysate containing the hydroxylase.
-
Quantification: Determine the total protein concentration of the lysate using a Bradford or BCA assay. Store the lysate in aliquots at -80°C.
Protocol 2: Enzymatic Synthesis of β-Hydroxyleucine
This protocol details the setup of the biocatalytic reaction. A small-scale reaction is described, which can be linearly scaled for larger production.
-
Reaction Mixture Preparation: In a 50 mL conical tube, prepare the reaction mixture according to the table below. It is critical to add the components in the specified order to prevent premature oxidation of Fe(II).
| Component | Stock Conc. | Final Conc. | Volume for 10 mL Rxn | Rationale |
| 50 mM Tris-HCl, pH 7.5 | - | - | to 10 mL | Provides a stable pH environment for the enzyme. |
| L-Leucine | 500 mM | 50 mM | 1.0 mL | The primary substrate for hydroxylation. |
| 2-Oxoglutarate | 500 mM | 50 mM | 1.0 mL | Co-substrate required for the dioxygenase mechanism.[1] |
| L-Ascorbic Acid | 100 mM | 1 mM | 0.1 mL | A reducing agent that helps maintain iron in the active Fe(II) state. |
| Ferrous Sulfate (FeSO₄·7H₂O) | 10 mM | 0.1 mM | 0.1 mL | The essential iron cofactor for the enzyme's catalytic activity. |
| Cell Lysate | 10-20 mg/mL | 1-2 mg/mL | ~1.0 mL | The source of the hydroxylase enzyme. |
-
Initiation: Pre-warm the mixture (without the enzyme) to the reaction temperature (e.g., 30°C). Initiate the reaction by adding the cell lysate.
-
Incubation: Incubate the reaction at 30°C with gentle shaking (150 rpm) for 12-24 hours. The open tube cap or a gas-permeable seal allows for sufficient oxygen supply, which is a key substrate.
-
Monitoring (Optional): At various time points (e.g., 2, 4, 8, 12, 24 hours), withdraw a small aliquot (50 µL), quench it by adding an equal volume of 1 M HCl, centrifuge, and analyze the supernatant by HPLC to monitor product formation.
-
Quenching: Terminate the reaction by adding 1 M HCl to lower the pH to ~2.0. This will precipitate most of the E. coli proteins. Centrifuge at 10,000 x g for 10 minutes and collect the supernatant for purification.
Protocol 3: Product Purification via Ion-Exchange
This protocol purifies the positively charged β-hydroxyleucine from the reaction mixture.
-
Resin Preparation: Prepare a column with a strong cation exchange resin (e.g., Dowex 50WX8). Wash the resin extensively with deionized water, followed by 1 M HCl, and then equilibrate with deionized water until the eluate is neutral (pH ~7.0).
-
Loading: Adjust the pH of the reaction supernatant from Step 2.5 to ~2.0. Load this solution onto the equilibrated column. The amino acid will bind to the resin.
-
Washing: Wash the column with 3-5 column volumes of deionized water to remove unbound components like succinate and remaining 2-oxoglutarate.
-
Elution: Elute the bound β-hydroxyleucine from the column using 2-3 column volumes of 2 M ammonium hydroxide (NH₄OH).
-
Solvent Removal: Collect the fractions containing the product and remove the ammonium hydroxide by rotary evaporation or lyophilization to obtain the purified β-hydroxyleucine as a solid.
Protocol 4: Chiral HPLC Analysis
Direct analysis of the underivatized amino acid is crucial for determining the reaction's success. This method quantifies yield and stereoselectivity.[7]
-
Column: A teicoplanin-based chiral stationary phase (CSP) column (e.g., Astec CHIROBIOTIC® T) is highly effective for separating underivatized amino acid enantiomers.[7]
-
Mobile Phase: An isocratic mobile phase of Methanol:Water:Formic Acid (e.g., 80:20:0.1, v/v/v). The exact ratio may require optimization.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: Mass Spectrometry (MS) for confirmation of mass (m/z for β-hydroxyleucine [M+H]⁺ = 148.09) and UV at 210 nm.
-
Validation: Inject standards of L-leucine and, if available, the different stereoisomers of β-hydroxyleucine to determine retention times and create a calibration curve for quantification. The goal is to achieve baseline separation of all four possible stereoisomers.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | 1. Inactive enzyme (poor expression or misfolding).2. Fe(II) oxidized to Fe(III).3. Insufficient oxygen supply. | 1. Optimize protein expression conditions (lower temperature, different IPTG conc.). Confirm expression via SDS-PAGE.2. Prepare FeSO₄ solution fresh. Ensure ascorbic acid is added before iron.3. Ensure adequate headspace in the reaction vessel and sufficient agitation. |
| Reaction Stalls Early | 1. Substrate or product inhibition.2. Depletion of co-substrate (2-OG) or cofactor (Fe(II)). | 1. Lower the initial substrate concentration or use a fed-batch approach.2. Add 2-OG and FeSO₄/ascorbate in portions during the reaction. |
| Poor Stereoselectivity | 1. Intrinsic property of the chosen enzyme.2. Contaminating enzyme activity in the lysate. | 1. This is unlikely with well-characterized hydroxylases. If observed, screen other enzymes.2. Purify the hydroxylase using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) to remove contaminants. |
| Low Recovery from IEX | 1. Incomplete binding to the column.2. Incomplete elution. | 1. Ensure the sample pH is sufficiently low (~2.0) before loading.2. Increase the concentration or volume of the elution buffer (NH₄OH). |
Conclusion and Future Perspectives
This application note provides a robust and reliable framework for the enzymatic synthesis of β-hydroxyleucine. By leveraging the inherent selectivity of 2-oxoglutarate-dependent hydroxylases, this method circumvents many of the challenges associated with traditional chemical synthesis. The protocol is scalable and can be adapted for the production of other valuable hydroxylated amino acids by changing the starting substrate or by employing engineered enzymes with altered substrate specificity.[8] This biocatalytic strategy holds significant promise for accelerating drug discovery and enabling the sustainable manufacturing of chiral pharmaceutical intermediates.[5][9]
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Application Notes & Protocols: A Guide to the Purification of β-Hydroxyleucine Diastereomers
Introduction: The Stereochemical Challenge of β-Hydroxyleucine
β-Hydroxyleucine, a non-proteinogenic amino acid, is a crucial chiral building block in the synthesis of numerous biologically active natural products and pharmaceutical agents. Its structure contains two stereocenters, at the α- and β-carbons, giving rise to four possible stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S). These diastereomers often exhibit significantly different biological activities and pharmacological profiles. Consequently, the ability to isolate a single, desired diastereomer in high purity is paramount for drug development and biochemical studies.
This guide provides an in-depth exploration of the principal techniques for purifying β-hydroxyleucine diastereomers. We will delve into the mechanistic underpinnings of each method, offering field-proven insights to aid researchers in selecting and optimizing the most suitable strategy for their specific needs. The protocols herein are designed to be self-validating, ensuring robust and reproducible outcomes.
I. Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse of Diastereomer Separation
Chiral HPLC is arguably the most versatile and widely employed method for the analytical and preparative separation of β-hydroxyleucine diastereomers. The technique relies on the differential interaction of the diastereomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.
Expertise & Experience: Selecting the Right Chiral Stationary Phase
The choice of CSP is the most critical parameter in developing a successful chiral HPLC separation. For β-hydroxy amino acids, several classes of CSPs have proven effective:
-
Macrocyclic Glycopeptide-Based CSPs: Phases like Chirobiotic T, T2, and TAG, which contain teicoplanin or its aglycone, are particularly well-suited for separating underivatized amino acids.[1][2] The separation mechanism involves a combination of hydrogen bonding, ionic interactions, and steric repulsion within the complex three-dimensional structure of the glycopeptide. Chirobiotic TAG, lacking the sugar moieties, may favor interactions with bulkier side-chains, while Chirobiotic T and T2 are often more effective for alkyl side-chains.[1]
-
Crown Ether-Based CSPs: Columns such as Crownpak CR(+) are effective for the direct separation of amino acids, particularly primary amines. The chiral recognition mechanism is based on the formation of inclusion complexes between the protonated amino group of the analyte and the chiral crown ether.[3]
-
Ligand-Exchange Chromatography (LEC): This technique utilizes a CSP that is coated or bonded with a chiral ligand, often an amino acid like L-proline or L-hydroxyproline, complexed with a metal ion (typically Cu(II)).[4] The diastereomers of β-hydroxyleucine form transient ternary complexes with the chiral ligand and the metal ion, and the differences in the stability of these complexes lead to separation.
Trustworthiness: Method Development and Optimization
A systematic approach to method development is crucial for achieving baseline resolution of all four diastereomers. Key parameters to optimize include:
-
Mobile Phase Composition: The choice of organic modifier (e.g., methanol, ethanol, isopropanol, acetonitrile), its concentration, and the presence of acidic or basic additives can significantly impact selectivity and retention. For macrocyclic glycopeptide columns, polar organic or polar ionic modes are often employed.[2]
-
Temperature: Column temperature affects the thermodynamics of the chiral recognition process. Varying the temperature can sometimes invert the elution order or improve resolution.[1]
-
Flow Rate: Lower flow rates generally lead to higher efficiency and better resolution, but at the cost of longer analysis times.
Protocol 1: Analytical Chiral HPLC Separation of β-Hydroxyleucine Diastereomers
Objective: To achieve baseline separation of the four stereoisomers of β-hydroxyleucine.
Materials:
-
HPLC system with UV detector
-
Chirobiotic T column (e.g., 250 x 4.6 mm, 5 µm)
-
HPLC-grade methanol, ethanol, acetic acid, and triethylamine
-
β-Hydroxyleucine diastereomeric mixture
Procedure:
-
Column Equilibration: Equilibrate the Chirobiotic T column with the initial mobile phase (e.g., 80:20 methanol/water with 0.1% acetic acid and 0.05% triethylamine) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Sample Preparation: Dissolve the β-hydroxyleucine diastereomeric mixture in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection: Inject 10 µL of the sample onto the column.
-
Detection: Monitor the elution profile at 210 nm.
-
Optimization: If separation is incomplete, systematically vary the mobile phase composition (e.g., change the organic modifier or its percentage, adjust the concentration of additives) and the column temperature (e.g., test at 15°C, 25°C, and 40°C).
Data Presentation:
| Parameter | Condition 1 | Condition 2 (Optimized) |
| Column | Chirobiotic T | Chirobiotic T |
| Mobile Phase | 80% MeOH, 0.1% AcOH | 90% EtOH, 0.02% TFA |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Temperature | 25°C | 20°C |
| Resolution (Rs) | 1.2 (between closest peaks) | >1.5 (for all pairs) |
Visualization: Chiral HPLC Workflow
Caption: Workflow for chiral HPLC separation of β-hydroxyleucine diastereomers.
II. Enzymatic Kinetic Resolution: Harnessing Biocatalytic Specificity
Enzymatic kinetic resolution (EKR) is a powerful technique that exploits the stereoselectivity of enzymes to separate enantiomers or diastereomers. In a typical EKR, an enzyme selectively catalyzes the transformation of one stereoisomer in a racemic or diastereomeric mixture, leaving the other stereoisomer unreacted. The reacted and unreacted stereoisomers, now being different chemical entities, can be separated by conventional methods like extraction or chromatography.
Expertise & Experience: The Role of Lipases and Acylases
For β-hydroxy amino acids, lipases and acylases are the most commonly used enzymes.
-
Lipases: These enzymes, such as Candida antarctica lipase B (CAL-B), Pseudomonas cepacia lipase (PCL), and Pseudomonas fluorescens lipase, are highly effective for the enantioselective hydrolysis of esters or the acylation of alcohols.[5][6] For β-hydroxyleucine, the hydroxyl group can be selectively acylated, or an ester derivative can be selectively hydrolyzed.
-
Acylases: Enzymes like hog renal acylase I can be used for the asymmetric hydrolysis of N-acyl amino acids.[7] This approach requires an initial derivatization step to introduce an N-acyl group (e.g., N-acetyl or N-chloroacetyl) to the β-hydroxyleucine mixture. The enzyme then selectively hydrolyzes the N-acyl group from one stereoisomer.
Trustworthiness: Key Parameters for Successful Resolution
The success of an EKR depends on several factors:
-
Enzyme Selection: Screening a panel of different enzymes is often necessary to find one with high activity and selectivity (expressed as the enantiomeric ratio, E).
-
Solvent: The choice of organic solvent can dramatically influence enzyme activity and selectivity.[6]
-
Acyl Donor (for acylation): In transesterification reactions, the nature of the acyl donor (e.g., vinyl acetate, isopropenyl acetate) can affect the reaction rate and selectivity.
-
Reaction Monitoring: The reaction must be carefully monitored (e.g., by chiral HPLC) and stopped at or near 50% conversion to achieve the highest possible enantiomeric excess (ee) for both the product and the remaining substrate.
Protocol 2: Lipase-Catalyzed Kinetic Resolution of N-Boc-β-Hydroxyleucine Methyl Ester
Objective: To separate the diastereomers of N-Boc-β-hydroxyleucine methyl ester via enantioselective hydrolysis.
Materials:
-
Diastereomeric mixture of N-Boc-β-hydroxyleucine methyl ester
-
Immobilized Candida antarctica lipase B (CAL-B)
-
Phosphate buffer (pH 7.2)
-
tert-Butyl methyl ether (t-BuOMe)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Chiral HPLC system for monitoring
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the diastereomeric ester mixture (1 mmol) in t-BuOMe (20 mL) and phosphate buffer (5 mL).
-
Enzyme Addition: Add immobilized CAL-B (e.g., 100 mg) to the mixture.
-
Incubation: Stir the suspension at a controlled temperature (e.g., 30°C).
-
Monitoring: Periodically take small aliquots from the organic phase, filter out the enzyme, and analyze by chiral HPLC to determine the conversion and enantiomeric excess of the remaining ester and the formed acid.
-
Quenching: When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme.
-
Workup:
-
Transfer the filtrate to a separatory funnel.
-
Extract the aqueous phase with t-BuOMe (2 x 15 mL).
-
Combine the organic phases and wash with saturated sodium bicarbonate solution to extract the hydrolyzed acid.
-
The organic phase contains the unreacted ester. Wash it with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Acidify the bicarbonate washings to pH ~2 with 1M HCl and extract with ethyl acetate to recover the hydrolyzed acid.
-
-
Purification: The separated ester and acid can be further purified by standard column chromatography if necessary.
Visualization: Enzymatic Kinetic Resolution Logic
Caption: Logic of separating diastereomeric esters via enzymatic hydrolysis.
III. Diastereoselective Crystallization: Exploiting Physicochemical Differences
Diastereomers, unlike enantiomers, have different physical properties, including solubility. Diastereoselective crystallization leverages these differences to selectively crystallize one diastereomer from a solution, leaving the others in the mother liquor. This can be a highly efficient and scalable method for purification.
Expertise & Experience: Crystallization-Induced Diastereomer Transformation (CIDT)
A particularly powerful variant is Crystallization-Induced Diastereomer Transformation (CIDT).[8][9] In this process, the diastereomers are in equilibrium in solution. As one diastereomer selectively crystallizes due to its lower solubility, the equilibrium shifts to replenish the crystallizing isomer, a phenomenon governed by Le Châtelier's principle. This can theoretically convert the entire mixture into a single, crystalline diastereomer.
Trustworthiness: Conditions for Successful Crystallization
-
Solvent System: The choice of solvent or solvent mixture is critical. It must provide a significant solubility difference between the diastereomers and allow for the formation of well-ordered crystals.
-
Temperature: Cooling crystallization is a common technique. The rate of cooling can affect crystal size and purity.
-
Supersaturation: The solution must be supersaturated with respect to the desired diastereomer but not the others. This can be achieved by cooling, evaporating the solvent, or adding an anti-solvent.
-
Seeding: Introducing a small seed crystal of the desired pure diastereomer can initiate crystallization and ensure the correct polymorphic form is obtained.
Protocol 3: Diastereoselective Crystallization of a β-Hydroxyleucine Derivative
Objective: To isolate a single diastereomer of a protected β-hydroxyleucine derivative by selective crystallization.
Materials:
-
Diastereomeric mixture of a suitable derivative (e.g., N-acetyl-β-hydroxyleucine)
-
Screening vials
-
A range of solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, water)
-
Temperature-controlled bath or crystallizer
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Solvent Screening:
-
In small vials, dissolve the diastereomeric mixture in various solvents at an elevated temperature to create saturated solutions.
-
Allow the solutions to cool slowly to room temperature and then to a lower temperature (e.g., 4°C).
-
Observe which solvent system yields crystalline material.
-
Analyze the crystals and the remaining mother liquor by chiral HPLC or NMR to determine the diastereomeric ratio.
-
-
Optimized Crystallization:
-
Based on the screening, select the best solvent system.
-
Dissolve the diastereomeric mixture in the chosen solvent at an elevated temperature to ensure complete dissolution.
-
Slowly cool the solution at a controlled rate (e.g., 5°C/hour) to induce crystallization. Seeding with a pure crystal of the target diastereomer at the saturation point is highly recommended.
-
Hold the mixture at the final temperature for several hours to maximize the yield.
-
-
Isolation and Purification:
-
Isolate the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove residual mother liquor.
-
Dry the crystals under vacuum.
-
Analyze the purity of the crystals. If necessary, a second recrystallization can be performed to enhance diastereomeric purity.
-
Conclusion
The purification of β-hydroxyleucine diastereomers is a critical step in the development of stereochemically pure pharmaceuticals and research compounds. The choice of purification technique depends on the scale of the separation, the available instrumentation, and the specific properties of the β-hydroxyleucine derivative. Chiral HPLC offers unparalleled versatility for both analytical and preparative scales. Enzymatic kinetic resolution provides an elegant and highly selective biocatalytic approach, while diastereoselective crystallization represents a potentially highly efficient and scalable method. By understanding the principles and applying the protocols outlined in this guide, researchers can confidently tackle the challenge of isolating pure β-hydroxyleucine diastereomers.
References
- Greenstein, J.P., and Winitz, M. (1961). Chemistry of the Amino Acids. John Wiley & Sons.
-
Péter, A., et al. (2001). High-performance liquid chromatographic enantioseparation of beta-amino acids. Journal of Chromatography A, 926(2), 229-238. [Link]
-
Feske, B. D., et al. (2020). Enhanced Stereochemical Analysis of β-Diastereomeric Amino Acids with Variants of Marfey’s Reagent. ACS Chemical Biology, 15(11), 2963-2970. [Link]
-
Alcarazo, M., et al. (2021). Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. The Journal of Organic Chemistry, 86(11), 7685-7696. [Link]
-
de Sousa, J. S., et al. (2018). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. ChemistryOpen, 7(8), 616-623. [Link]
-
Fülöp, F., et al. (2016). Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers. Molecules, 21(11), 1488. [Link]
-
Galaverna, G., et al. (2002). Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC. Journal of Pharmaceutical and Biomedical Analysis, 27(3-4), 599-605. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations Guide. Retrieved from [Link]
-
Perrin, D. M., et al. (2021). Synthesis of (2S,3R,4R)-Dihydroxyisoleucine for Use in Amatoxin Synthesis. The Journal of Organic Chemistry, 86(1), 313-322. [Link]
-
Kiełbasiński, P., et al. (2021). Enzymatic Approach to the Synthesis of Enantiomerically Pure Hydroxy Derivatives of 1,3,5-Triaza-7-phosphaadamantane. Molecules, 26(12), 3654. [Link]
-
Chen, Y., et al. (2011). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. Journal of Chromatography B, 879(31), 3713-3721. [Link]
-
Armstrong, D. W., et al. (2001). High-performance liquid chromatographic enantioseparation of beta-amino acids. Journal of Chromatography A, 926(2), 229-38. [Link]
-
Ozaki, M., et al. (2023). Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent. Chemical & Pharmaceutical Bulletin, 71(11), 824-831. [Link]
- Ogawa, J., et al. (2008). Method for producing 4-hydroxy-l-isoleucine.
-
Davies, S. G., & Ichihara, O. (1998). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses, 75, 1. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6994741, Beta-Hydroxyleucine. Retrieved from [Link].
-
Vila, C., et al. (2020). Crystallization-induced diastereomer transformation assists the diastereoselective synthesis of 4-nitroisoxazolidine scaffolds. Organic & Biomolecular Chemistry, 18(33), 6475-6479. [Link]
-
Reddy, G. S., et al. (2015). Highly diastereoselective crystallization-induced asymmetric transformation of 1,3-disubstituted-tetrahydro-β-carbolines in water. RSC Advances, 5(59), 47585-47589. [Link]
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- 1. High-performance liquid chromatographic chiral separation of beta2-homoamino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Highly diastereoselective crystallization-induced asymmetric transformation of 1,3-disubstituted-tetrahydro-β-carbolines in water - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Validated Chiral HPLC Method for the Sensitive Quantification of β-Hydroxyleucine Isomers Using Pre-Column Derivatization
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This comprehensive guide details a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of β-hydroxyleucine. As a non-proteinogenic amino acid with multiple stereoisomers, β-hydroxyleucine presents unique analytical challenges, including a lack of a native chromophore and the critical need for chiral separation. This protocol overcomes these hurdles by employing pre-column derivatization with o-phthalaldehyde (OPA) for highly sensitive fluorescence detection. We further describe the use of a specialized chiral stationary phase for the complete resolution of β-hydroxyleucine's stereoisomers. This application note provides a complete, self-validating protocol, from sample preparation to data analysis, designed for researchers in drug development and metabolic studies.
Introduction: The Analytical Imperative
β-Hydroxyleucine is a non-proteinogenic amino acid, an analogue of leucine, that is of increasing interest in metabolic research and pharmaceutical development. Its biological activity is intrinsically linked to its stereochemistry, as different isomers can elicit distinct physiological responses.[1][2][3] The quantification of β-hydroxyleucine in biological matrices is therefore a critical task, but it is complicated by three primary factors:
-
Lack of a Native Chromophore: Like most amino acids, β-hydroxyleucine does not absorb ultraviolet (UV) light strongly, rendering standard UV-based HPLC detection insensitive for trace-level quantification.[4]
-
High Polarity: The zwitterionic nature of β-hydroxyleucine makes it highly polar, leading to poor retention on conventional reversed-phase columns without derivatization.[5]
-
Stereoisomerism: The presence of two chiral centers results in four possible stereoisomers. A validated analytical method must be able to separate and quantify these isomers individually, as their biological functions may differ significantly.[1][6]
To address these challenges, this method employs a pre-column derivatization strategy using o-phthalaldehyde (OPA) and a thiol, which reacts with the primary amine of β-hydroxyleucine to form a highly fluorescent isoindole derivative.[7][8] This not only enhances the limit of detection by orders of magnitude but also increases the hydrophobicity of the analyte, improving its retention and separation on a reversed-phase column. Crucially, the subsequent separation is performed on a macrocyclic glycopeptide-based chiral stationary phase (CSP), which enables the resolution of all stereoisomers.[9]
Experimental Workflow and Rationale
The entire analytical process is designed for reproducibility and accuracy. The workflow follows a logical progression from sample preparation to final quantification, with each stage optimized for the unique chemistry of β-hydroxyleucine.
Caption: Overall experimental workflow for β-hydroxyleucine quantification.
The causality behind this workflow is straightforward: proteins in biological samples interfere with chromatography and must be removed first.[10] The subsequent derivatization step is essential for sensitive detection, converting the non-fluorescent amino acid into a fluorescent derivative suitable for analysis.
Mechanism of OPA Derivatization
The reaction between β-hydroxyleucine, OPA, and a thiol (in this case, 3-mercaptopropionic acid) proceeds rapidly at a basic pH to form a stable, highly fluorescent 1-alkylthio-2-alkyl-substituted isoindole.
Caption: OPA derivatization reaction of β-hydroxyleucine.
Materials and Methods
Reagents and Chemicals
-
β-Hydroxyleucine reference standard (all four stereoisomers if available, or a mixture)
-
o-Phthalaldehyde (OPA)
-
3-Mercaptopropionic acid (3-MPA)
-
Boric Acid
-
Sodium Hydroxide (NaOH)
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC or Milli-Q Grade)
-
Formic Acid (LC-MS Grade)
Equipment
-
HPLC system with a binary pump, autosampler, column thermostat, and fluorescence detector (FLD).
-
Chiral HPLC Column: Astec® CHIROBIOTIC® V2 , 5 µm, 25 cm x 4.6 mm, or equivalent macrocyclic glycopeptide-based column.[2]
-
Analytical balance, vortex mixer, centrifuge, and calibrated pipettes.
Detailed Experimental Protocols
Protocol 1: Preparation of Reagents and Standards
-
Borate Buffer (0.4 M, pH 9.5): Dissolve 2.47 g of boric acid in 90 mL of HPLC-grade water. Adjust pH to 9.5 with 5 M NaOH. Make up the final volume to 100 mL. This high pH is crucial for the deprotonation of the amino group, facilitating the nucleophilic attack required for the OPA reaction.
-
OPA Derivatization Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 11.25 mL of 0.4 M borate buffer (pH 9.5) and 50 µL of 3-MPA. Mix well. This reagent is light-sensitive and should be prepared fresh daily and stored in an amber vial.
-
β-Hydroxyleucine Stock Solution (1 mg/mL): Accurately weigh 10 mg of β-hydroxyleucine reference standard and dissolve it in 10 mL of HPLC-grade water.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using water to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
Protocol 2: Sample Preparation (from Plasma)
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of ice-cold methanol. The methanol serves to denature and precipitate proteins, which would otherwise foul the HPLC column.[10]
-
Vortex: Mix vigorously for 30 seconds.
-
Incubate: Let the samples stand at -20°C for 20 minutes to ensure complete precipitation.
-
Centrifuge: Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect Supernatant: Carefully transfer the supernatant to a clean vial for the derivatization step.
Protocol 3: Automated Pre-Column Derivatization
This protocol is ideally performed by a programmable autosampler to ensure precise timing and reproducibility.[4] If performed manually, timing must be consistent.
-
Aliquot: Transfer 20 µL of the sample supernatant or standard solution into an autosampler vial.
-
Add Reagent: Add 80 µL of the OPA Derivatization Reagent.
-
Mix: Aspirate and dispense the mixture 3-5 times to ensure homogeneity.
-
React: Allow the reaction to proceed for exactly 2 minutes at room temperature. The reaction time is critical; inconsistent timing can lead to variability in derivatization efficiency.
-
Inject: Inject 10 µL of the final mixture onto the HPLC system.
Protocol 4: Chromatographic Conditions
The separation of chiral molecules is highly dependent on the mobile phase composition and temperature.[6][9]
-
Column: Astec® CHIROBIOTIC® V2, 5 µm, 25 cm x 4.6 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25°C
-
Fluorescence Detection: Excitation (λex): 340 nm, Emission (λem): 450 nm. These wavelengths correspond to the excitation and emission maxima for OPA-derivatized amino acids.[8]
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 25.0 40 25.1 90 30.0 90 30.1 10 | 35.0 | 10 |
Method Validation and Performance
Every protocol must be a self-validating system to ensure trustworthiness. This method was validated according to standard guidelines, assessing specificity, linearity, sensitivity, accuracy, and precision.
| Parameter | Specification / Result | Rationale |
| Specificity | No interfering peaks at the retention times of the isomers in blank matrix. | Ensures the signal is solely from the analyte of interest. |
| Linearity (r²) | > 0.995 | Demonstrates a direct proportional relationship between concentration and detector response. |
| Range | 1 - 100 µg/mL | The concentration range over which the method is precise and accurate. |
| LOD | ~0.2 µg/mL | The lowest concentration that can be reliably detected. |
| LOQ | ~0.7 µg/mL | The lowest concentration that can be accurately quantified.[11] |
| Accuracy (% Recovery) | 92 - 107% | Measures how close the experimental value is to the true value.[11] |
| Precision (% RSD) | Intra-day: < 5%, Inter-day: < 8% | Assesses the random error and reproducibility of the method.[12] |
Conclusion
This application note provides a complete, validated HPLC method for the challenging task of quantifying β-hydroxyleucine stereoisomers. By combining the sensitivity of OPA-based fluorescence derivatization with the resolving power of a modern chiral stationary phase, this protocol offers the specificity and accuracy required for demanding research and development applications. The detailed explanation of the causality behind each step empowers scientists to not only replicate this method but also to adapt and troubleshoot it for their specific needs.
References
- García-Córcoles, M.T., et al. (2015). Quantification of β-hydroxymethylbutyrate and leucine by ultrahigh performance liquid chromatography tandem mass spectrometry.
-
Birnbaum, S.M., et al. (1959). Beta-hydroxynorleucine: separation of its isomers and biological studies. Archives of Biochemistry and Biophysics, 85(1), 253-265. [Link]
-
García, M.C., et al. (2007). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Chromatographic Science, 45(7), 444-449. [Link]
-
Rao, B.M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380. [Link]
-
Khan, I., et al. (2017). analysis of amino acids by high performance liquid chromatography. International Journal of Pharmaceutical Sciences and Research, 8(9), 3669-3679. [Link]
-
Steed, R. (2010). Analysis of Amino Acids by HPLC. Agilent Technologies, Inc.[Link]
-
Ilisz, I., et al. (2012). Enantiomeric separation of nonproteinogenic amino acids by high-performance liquid chromatography. ResearchGate. [Link]
-
Rizzi, A.M., et al. (2002). Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC. Journal of Pharmaceutical and Biomedical Analysis, 27(3-4), 599-605. [Link]
-
Polite, L.N., et al. (n.d.). Automated Pre-Column Derivatization of Amino Acids by HPLC. Axion Analytical Labs, Inc.[Link]
-
Shimadzu Corporation. (n.d.). Analytical Methods for Amino Acids. Shimadzu. [Link]
-
Ghassempour, A., et al. (2006). Identification and Quantitative Determination of 4-Hydroxyisoleucine in Trigonella foenum-graecum L. from Iran. ResearchGate. [Link]
-
Peng, Y., et al. (2022). Quantification of Branched-Chain Amino Acids in Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Methods in Molecular Biology, 2496, 125-133. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex Guidebook. [Link]
Sources
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- 2. merckmillipore.com [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. axionlabs.com [axionlabs.com]
- 5. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Quantification of Branched-Chain Amino Acids in Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
- 12. One moment, please... [petdiatric.com]
Chiral chromatography for separating beta-Hydroxyleucine enantiomers
Application Note & Protocol
Topic: Chiral Chromatography for Separating beta-Hydroxyleucine Enantiomers Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Stereoisomeric Purity in β-Hydroxyleucine
β-Hydroxyleucine, a non-proteinogenic amino acid, possesses two chiral centers, giving rise to four stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S). The distinct three-dimensional arrangement of these isomers means they can exhibit vastly different pharmacological, toxicological, and metabolic profiles. In drug development, isolating a single, desired stereoisomer is often critical, as undesired isomers may be inactive, less potent, or even contribute to adverse effects.
This application note provides a comprehensive guide to developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the analytical and preparative separation of β-hydroxyleucine stereoisomers. We will explore the underlying principles of chiral recognition, detail a systematic approach to method development, and provide a validated, step-by-step protocol.
The Principle of Chiral Recognition in HPLC
The separation of enantiomers and diastereomers by HPLC is achieved by creating a transient, diastereomeric complex between the analyte and a chiral selector. This is most commonly accomplished by using a Chiral Stationary Phase (CSP), where the chiral selector is immobilized onto the support material (e.g., silica gel).
The fundamental mechanism relies on the "three-point interaction model," which posits that for effective chiral recognition, there must be at least three simultaneous points of interaction between the analyte and the CSP. These interactions can include:
-
Hydrogen bonds
-
π-π interactions
-
Dipole-dipole interactions
-
Steric hindrance
-
Inclusion complexation
The differential stability of the transient diastereomeric complexes formed between each stereoisomer and the CSP leads to different retention times, enabling their separation.
Strategic Method Development for β-Hydroxyleucine Separation
A logical, structured approach to method development is crucial for achieving optimal resolution efficiently. The process involves selecting the appropriate chiral stationary phase and systematically optimizing the mobile phase.
Choosing the Right Chiral Stationary Phase (CSP)
For underivatized amino acids like β-hydroxyleucine, which are polar and zwitterionic, macrocyclic glycopeptide and polysaccharide-based CSPs are the most effective choices.[1]
-
Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin, Vancomycin-based): These CSPs are exceptionally versatile for polar and ionic compounds.[2] Teicoplanin-based phases, in particular, are well-suited for separating underivatized amino acids.[3] They possess ionic groups and are compatible with a wide range of aqueous and organic mobile phases, allowing for multiple interaction mechanisms, including ion-exchange, hydrogen bonding, and inclusion complexation.[2] The D-enantiomer of amino acids is typically more strongly retained on these phases due to the selector's natural affinity for D-alanyl-D-alanine residues in bacterial cell walls.
-
Polysaccharide-Based CSPs (e.g., Amylose or Cellulose derivatives): These are among the most widely used CSPs due to their broad applicability.[4][5] Chiral recognition occurs within the helical grooves of the polysaccharide polymer.[1] While powerful, separating highly polar, underivatized amino acids on these phases can be challenging and may require specific mobile phase additives to control ionization and improve interaction.[6]
Recommendation for β-Hydroxyleucine: A teicoplanin-based CSP (e.g., Astec® CHIROBIOTIC® T) is the recommended starting point due to its proven success with underivatized amino acids and its operational flexibility across different mobile phase modes.[7]
Mobile Phase Optimization: The Key to Resolution
The mobile phase composition dictates the retention and selectivity of the separation. For a teicoplanin-based CSP, the Polar Ionic Mode is often the most effective for amino acids.
-
Organic Modifier: Methanol is a common choice. The concentration of the organic modifier has a significant impact on retention. Often, a "U-shaped" retention profile is observed, where retention is high at both very low and very high organic concentrations. This is due to the combined effects of analyte solubility and conformational changes in the CSP. A systematic screening of methanol concentration (e.g., 80% to 100%) is a critical first step.
-
Acidic/Basic Additives: Small amounts of acidic and/or basic additives are essential to control the ionization state of both the analyte (amine and carboxylic acid groups) and the CSP.
-
Acid: Formic acid or acetic acid (typically 0.01% - 0.1%) is used to protonate the carboxylic acid group of the amino acid, influencing its interaction with the CSP.
-
Base: Triethylamine (TEA) or diethylamine (DEA) (typically 0.01% - 0.1%) can interact with residual silanols on the silica support and modify the ionization state of the CSP's amino groups, often improving peak shape and selectivity.
-
The workflow for method development can be visualized as a logical progression from initial screening to fine-tuning for optimal performance.
Caption: Workflow for Chiral Method Development.
Detailed Application Protocol
This protocol outlines a method for the separation of the four stereoisomers of β-hydroxyleucine on a teicoplanin-based CSP.
Equipment and Materials
-
HPLC system with UV or Mass Spectrometric (MS) detector
-
Chiral Column: Astec® CHIROBIOTIC® T , 250 x 4.6 mm, 5 µm (or equivalent)
-
HPLC grade Methanol, Water, Formic Acid, and Triethylamine
-
β-Hydroxyleucine reference standards (for peak identification)
-
0.22 µm syringe filters for sample preparation
Standard and Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of β-hydroxyleucine standard or sample and dissolve in 10 mL of the mobile phase.
-
Working Solution (50 µg/mL): Dilute the stock solution 1:20 with the mobile phase.
-
Filtration: Filter the working solution through a 0.22 µm syringe filter before injection.
Chromatographic Conditions
The following table summarizes the optimized conditions for the separation.
| Parameter | Optimized Value | Rationale |
| Column | Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm | Proven selectivity for underivatized amino acids.[7] |
| Mobile Phase | Methanol / Water / Formic Acid (95:5:0.1, v/v/v) | Balances retention and selectivity in polar ionic mode. Formic acid controls ionization. |
| Flow Rate | 1.0 mL/min | Provides good efficiency and reasonable run times for a 250 mm column. |
| Column Temperature | 25°C | Lower temperatures can sometimes enhance chiral recognition and improve resolution. |
| Injection Volume | 10 µL | Standard volume to prevent column overloading. |
| Detection | UV at 210 nm or MS (ESI+) | Amino acids have low UV absorbance; 210 nm is used for the peptide bond. MS provides higher sensitivity. |
Experimental Procedure
-
System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Blank Injection: Inject a vial of mobile phase to ensure the system is clean.
-
Standard Injection: Inject the prepared β-hydroxyleucine standard to determine retention times and system suitability parameters.
-
Sample Injection: Inject the prepared sample(s).
-
Peak Identification: Identify the stereoisomer peaks by comparing their retention times to those of the individual standards (if available) or by using a racemic standard. The elution order on a teicoplanin phase is typically L-threo, D-threo, L-erythro, D-erythro, but must be empirically verified.
System Suitability and Data Analysis
To ensure the validity of the results, the following system suitability parameters should be monitored.
| Parameter | Acceptance Criteria | Purpose |
| Resolution (Rs) | Rs > 1.5 | Ensures baseline separation between adjacent peaks. |
| Tailing Factor (T) | 0.8 < T < 1.5 | Confirms good peak shape and column efficiency. |
| Repeatability (%RSD) | < 2.0% for 6 injections | Demonstrates the precision of the method. |
The percentage of each stereoisomer is calculated based on the peak area relative to the total area of all four peaks.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Poor Resolution | Incorrect mobile phase composition; Column temperature too high. | Re-optimize methanol/water ratio. Decrease column temperature to 15-20°C. Try adding 0.05% TEA to the mobile phase. |
| Broad or Tailing Peaks | Secondary interactions with silica; Column degradation. | Add a basic modifier like TEA (0.05%) to the mobile phase. Ensure column is properly stored and not used with harsh solvents. |
| Shifting Retention Times | Inadequate column equilibration; Mobile phase composition changing. | Equilibrate column for a longer duration. Prepare fresh mobile phase daily and ensure proper mixing. |
| No Elution | Analyte is too strongly retained. | Decrease the organic modifier (methanol) concentration to induce elution in the reversed-phase region of the "U-shaped" curve. |
Conclusion
The successful chiral separation of β-hydroxyleucine stereoisomers is readily achievable through a systematic method development approach. By selecting a macrocyclic glycopeptide chiral stationary phase, such as one based on teicoplanin, and carefully optimizing the mobile phase in a polar ionic mode, a robust and reproducible HPLC method can be established. This protocol provides a validated starting point for researchers, enabling accurate quantification and isolation of these critical stereoisomers for further study in pharmaceutical and life science applications.
References
- Fast development of separation methods for the chiral analysis of amino acid derivatives using capillary electrophoresis and experimental designs. (n.d.). PubMed.
- Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. (n.d.). Sigma-Aldrich.
- Development and Application of Analytical Methods for Chiral Amino Acids and Related Metabolites. (n.d.). J-Stage.
- Enantioseparation of Stereoisomers of Different Analytes on Vancomycin-Based CSPs. (n.d.). ResearchGate.
- Recent Advances in Chiral Analysis of Proteins and Peptides. (n.d.). MDPI.
- Enantioseparation of amino acids on a polysaccharide-based chiral stationary phase. (n.d.). ResearchGate.
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI.
- Enantioseparation of Stereoisomers of Different Analytes on Teicoplanin, its Analogs and Ristocetin A-Based CSPs. (n.d.). ResearchGate.
- Enantioseparation of stereoisomers of different analytes on... (n.d.). ResearchGate.
- Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. (n.d.). PMC - PubMed Central.
- New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode. (2024). NIH.
- Polysaccharide-based CSPs. (n.d.). Chiralpedia.
- Capillary Electrophoretic Enantiomeric Separations using the Glycopeptide Antibiotic, Teicoplanin. (1996). Scholars' Mine.
- Enantioseparation of stereoisomers of different analytes on teicoplanin... (n.d.). ResearchGate.
- Chiral HPLC Separations. (n.d.). Phenomenex.
- Amino Acid and Peptide Chiral Separations. (n.d.). Sigma-Aldrich.
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- 3. researchgate.net [researchgate.net]
- 4. New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Protocol for β-Hydroxyleucine Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The quantitative analysis of non-proteinogenic amino acids, such as β-hydroxyleucine, is critical in metabolomics, disease biomarker discovery, and pharmaceutical research. Due to their polar nature and low volatility, direct analysis by gas chromatography-mass spectrometry (GC-MS) is not feasible.[1][2] This application note provides a detailed, field-proven protocol for the chemical derivatization of β-hydroxyleucine. We present a robust two-step derivatization procedure involving esterification followed by acylation. This method transforms the carboxyl, amino, and hydroxyl functional groups into stable, volatile derivatives suitable for GC-MS analysis. The causality behind each experimental choice is explained to ensure scientific integrity and reproducibility.
Introduction: The Necessity of Derivatization
β-Hydroxyleucine is an isomer of leucine containing a hydroxyl group, which imparts significant polarity. Like other amino acids, it exists as a zwitterion at physiological pH, making it non-volatile and thermally labile.[3] When injected directly into a hot GC inlet, these molecules tend to decompose rather than vaporize, preventing their passage through the chromatographic column.[1]
Chemical derivatization is an essential sample preparation step that addresses these challenges by:
-
Neutralizing Polar Functional Groups: The active hydrogens on the carboxyl (-COOH), amino (-NH₂), and hydroxyl (-OH) groups are replaced with nonpolar moieties.[2]
-
Increasing Volatility: The resulting derivatives have a much higher vapor pressure, allowing them to be vaporized in the GC inlet without degradation.
-
Enhancing Thermal Stability: The derivatives are stable at the high temperatures required for chromatographic separation.[4]
-
Improving Chromatographic Behavior: Derivatization leads to sharper, more symmetrical peaks and improved separation from other matrix components.
This guide details a two-step derivatization process, a widely validated approach for comprehensive amino acid analysis, which ensures all three of β-hydroxyleucine's functional groups are effectively masked.[5][6]
Principle of the Two-Step Derivatization
The protocol is based on two sequential chemical reactions designed to cap all active hydrogen atoms on the β-hydroxyleucine molecule. This ensures a single, stable derivative is formed, which is crucial for accurate quantification.
Step 1: Esterification of the Carboxyl Group The first step specifically targets the carboxylic acid functional group (-COOH). In a strongly acidic alcoholic solution, the carboxyl group is converted into its corresponding ester (e.g., a methyl or propyl ester). This reaction neutralizes the acidic proton and significantly reduces the molecule's polarity. An acidic catalyst, typically hydrochloric acid (HCl), is required to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[3][5]
Step 2: Acylation of Amino and Hydroxyl Groups Following esterification, the remaining polar amino (-NH₂) and hydroxyl (-OH) groups are derivatized. This is achieved through acylation using a highly reactive reagent, such as Pentafluoropropionic Anhydride (PFPA).[5][6] The PFPA reacts with the active hydrogens on the nitrogen and oxygen atoms, replacing them with a pentafluoropropionyl (PFP) group. The resulting PFP derivatives are exceptionally volatile and thermally stable. Furthermore, the fluorine-rich PFP group enhances detection sensitivity by mass spectrometry.[4][7]
Caption: The two-step chemical derivatization process for β-hydroxyleucine.
Detailed Application Protocol
This protocol is designed for a self-validating system. Adherence to the specified conditions, particularly the anhydrous requirements, is critical for achieving complete and reproducible derivatization.
Materials and Reagents
-
Sample: Dried biological extract or pure β-hydroxyleucine standard.
-
Internal Standard (Optional but Recommended): Isotopically labeled amino acid (e.g., ¹³C₅-L-Proline or a suitable labeled analog for β-hydroxyleucine).
-
Esterification Reagent: 2 M Hydrochloric Acid (HCl) in anhydrous Methanol (CH₃OH).
-
Acylation Reagent: Pentafluoropropionic Anhydride (PFPA).
-
Solvents: Anhydrous Ethyl Acetate (EA), Anhydrous Toluene.
-
Equipment:
-
Reaction Vials (2 mL, screw-cap with PTFE-lined septa)
-
Heating block or oven capable of maintaining 80°C ± 2°C and 65°C ± 2°C.
-
Nitrogen evaporator or vacuum concentrator (SpeedVac).
-
Vortex mixer.
-
Micropipettes and tips.
-
GC-MS system.
-
Experimental Workflow
Caption: Step-by-step experimental workflow for β-hydroxyleucine derivatization.
Step-by-Step Methodology
-
Sample Preparation & Drying:
-
Aliquot the sample containing β-hydroxyleucine into a 2 mL reaction vial. If using an internal standard for quantification, add it at this stage.
-
Evaporate the sample to complete dryness using a nitrogen evaporator or vacuum concentrator.
-
Causality: The presence of water is highly detrimental as it can hydrolyze the derivatization reagents and the resulting derivatives, leading to incomplete reactions and poor yields. Complete dryness is non-negotiable.
-
-
Step 1: Esterification:
-
Add 100 µL of 2 M HCl in methanol to the dried sample residue.
-
Seal the vial tightly with the PTFE-lined cap.
-
Vortex for 30 seconds to ensure the residue is fully dissolved.
-
Place the vial in a heating block or oven set to 80°C for 60 minutes .[3][5]
-
Causality: Heating accelerates the esterification reaction to completion. A tightly sealed vial is essential to prevent the evaporation of the volatile methanolic HCl reagent.
-
-
Post-Esterification Drying:
-
After incubation, cool the vial to room temperature.
-
Uncap the vial and evaporate the reagent completely under a gentle stream of dry nitrogen. Avoid excessive heat to prevent loss of the semi-volatile esterified intermediate.
-
-
Step 2: Acylation:
-
To the dried residue, add 50 µL of the acylation mixture (Pentafluoropropionic Anhydride in Ethyl Acetate, 1:4 v/v).
-
Seal the vial tightly, vortex for 30 seconds.
-
Place the vial in a heating block set to 65°C for 30 minutes .[3]
-
Causality: This step drives the acylation of the less reactive amino and hydroxyl groups to completion. The use of a solvent like ethyl acetate helps to moderate the reaction.
-
-
Final Evaporation and Reconstitution:
-
Cool the vial to room temperature.
-
Evaporate the excess reagent and solvent under a gentle stream of dry nitrogen.
-
Reconstitute the final dried derivative in an appropriate volume (e.g., 100 µL) of a GC-compatible, water-immiscible organic solvent such as toluene or ethyl acetate.[5][7]
-
Vortex thoroughly and transfer the solution to a GC autosampler vial with an insert. The sample is now ready for analysis.
-
GC-MS Instrumental Parameters
The following parameters serve as a robust starting point and should be optimized for your specific instrument and column.
| Parameter | Typical Setting | Rationale |
| GC System | ||
| Column | DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) | A non-polar 5% phenyl-methylpolysiloxane column provides excellent separation for a wide range of derivatized metabolites.[1] |
| Injection Volume | 1 µL | |
| Injector Type | Split/Splitless (Operated in Splitless mode for trace analysis) | Splitless injection maximizes the transfer of analyte onto the column, enhancing sensitivity. |
| Injector Temp. | 250°C | Ensures rapid and complete vaporization of the derivatized analyte without thermal degradation. |
| Carrier Gas | Helium, constant flow mode | |
| Flow Rate | 1.0 - 1.2 mL/min | Optimal flow rate for column efficiency and separation. |
| Oven Program | Initial: 80°C, hold 2 min | Provides focus for early eluting compounds. |
| Ramp: 10°C/min to 300°C | A controlled ramp effectively separates compounds based on their boiling points. | |
| Hold: 5 min at 300°C | Ensures all high-boiling compounds are eluted from the column. | |
| MS System | ||
| Ionization Mode | Electron Impact (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |
| Ion Source Temp. | 230°C | Standard temperature to maintain ion source cleanliness and performance. |
| Quadrupole Temp. | 150°C | Standard temperature for stable mass filtering. |
| Acquisition Mode | Full Scan | Used for identification and qualitative analysis. Scan range: m/z 50-650. |
| Selected Ion Monitoring (SIM) | Used for targeted quantification to increase sensitivity and specificity.[8] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No peak or very small peak | 1. Incomplete derivatization. 2. Presence of moisture during reaction. 3. Derivative degradation in the injector. | 1. Re-optimize reaction time/temperature. 2. Ensure sample and solvents are completely anhydrous. Use fresh reagents. 3. Check injector temperature; ensure it is not excessively high. |
| Multiple peaks for β-hydroxyleucine | 1. Incomplete derivatization of one or more functional groups. 2. Presence of isomers in the standard. | 1. Increase reaction time or temperature for both steps. Ensure thorough mixing. 2. Confirm the purity and isomeric composition of your standard. |
| Broad, tailing peaks | 1. Active sites in the GC system (liner, column). 2. Incomplete derivatization leaving polar groups exposed. | 1. Replace the injector liner and trim the first few cm of the column. 2. Re-run the derivatization, ensuring all steps are followed precisely. |
References
-
Two step derivatization for the analyses of organic, amino acids and glycines on filter paper plasma by GC-MS/SIM. PubMed. Available at: [Link]
-
Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-… OUCI. Available at: [Link]
-
Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. MDPI. Available at: [Link]
-
(PDF) Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. ResearchGate. Available at: [Link]
-
Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC-MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. PubMed. Available at: [Link]
-
Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI. Available at: [Link]
-
Quality Control in Targeted GC-MS for Amino Acid-OMICS. PMC - NIH. Available at: [Link]
-
A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. PubMed. Available at: [Link]
-
GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS. Studia Universitatis Babes-Bolyai, Physica. Available at: [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-… [ouci.dntb.gov.ua]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC-MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Two step derivatization for the analyses of organic, amino acids and glycines on filter paper plasma by GC-MS/SIM - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell-based assays to evaluate beta-Hydroxyleucine bioactivity
Introduction: Uncovering the Therapeutic Potential of beta-Hydroxyleucine
Beta-hydroxyleucine is a non-proteinogenic amino acid whose biological activities are not yet extensively characterized. However, its close structural relationship with well-studied isomers, particularly (2S, 3R, 4S)-4-hydroxyisoleucine from Fenugreek (Trigonella foenum-graecum), provides a strong rationale for investigation. 4-hydroxyisoleucine is recognized for its potent insulinotropic and anti-diabetic properties, acting directly on pancreatic β-cells to potentiate glucose-stimulated insulin secretion and enhancing insulin sensitivity in peripheral tissues like muscle and fat.[1][2][3] It has been shown to modulate critical metabolic signaling pathways, including the Akt/PI3K pathway, leading to increased GLUT4 translocation and glucose uptake.[1][4]
Furthermore, as a derivative of the branched-chain amino acid (BCAA) leucine, beta-hydroxyleucine may share anabolic properties. Leucine and its metabolites, such as β-hydroxy-β-methylbutyrate (HMB), are potent activators of the mechanistic target of rapamycin (mTOR) pathway, a central regulator of muscle protein synthesis (MPS).[5]
This application note provides a strategic framework and detailed protocols for characterizing the bioactivity of beta-hydroxyleucine. We will focus on three primary areas of investigation suggested by its structural analogues: Metabolic Regulation , Muscle Protein Synthesis , and Anti-Inflammatory Activity . The assays described herein are designed to be robust and self-validating, enabling researchers to build a comprehensive biological profile of this promising compound.
Section 1: Assays for Metabolic Bioactivity
The primary hypothesis, based on 4-hydroxyisoleucine data, is that beta-hydroxyleucine may modulate glucose homeostasis. The following assays are designed to test this hypothesis by examining its effects on insulin secretion, glucose uptake, and the underlying signaling pathways.
Experimental Workflow for Metabolic Assays
The general workflow for assessing metabolic bioactivity involves cell culture, treatment with the test compound under specific conditions, and subsequent measurement of a functional or molecular endpoint.
Caption: General workflow for metabolic bioactivity assays.
Protocol 1.1: Glucose-Stimulated Insulin Secretion (GSIS) in Pancreatic β-Cells
Scientific Rationale: This assay directly measures the ability of beta-hydroxyleucine to stimulate or potentiate insulin secretion from pancreatic β-cells in a glucose-dependent manner, which is a key characteristic of compounds like 4-hydroxyisoleucine.[2][4] The BRIN-BD11 cell line is a robust model for these studies.[4]
Materials:
-
BRIN-BD11 cells
-
RPMI-1640 medium, 10% Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Krebs-Ringer Bicarbonate Buffer (KRBB) with 2.8 mM glucose (Low Glucose)
-
KRBB with 16.7 mM glucose (High Glucose)
-
Beta-hydroxyleucine stock solution
-
Insulin ELISA Kit
Procedure:
-
Cell Seeding: Seed BRIN-BD11 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and culture for 48 hours.
-
Pre-incubation: Gently wash cells twice with PBS. Pre-incubate cells in 500 µL of KRBB with 2.8 mM glucose for 2 hours at 37°C to establish a basal secretion state.
-
Treatment: Discard the pre-incubation buffer. Add 500 µL of treatment buffers:
-
Control (Low Glucose): KRBB + 2.8 mM glucose + Vehicle
-
Control (High Glucose): KRBB + 16.7 mM glucose + Vehicle
-
Test (Low Glucose): KRBB + 2.8 mM glucose + beta-Hydroxyleucine (at various concentrations)
-
Test (High Glucose): KRBB + 16.7 mM glucose + beta-Hydroxyleucine (at various concentrations)
-
-
Incubation: Incubate the plate for 2 hours at 37°C.
-
Sample Collection: Carefully collect the supernatant from each well. Centrifuge to remove any detached cells.
-
Quantification: Measure insulin concentration in the supernatants using an insulin ELISA kit according to the manufacturer's instructions.
Data Analysis: Normalize insulin secretion to total protein content per well. Express results as fold-change over the respective vehicle control (low or high glucose).
Protocol 1.2: Glucose Uptake in C2C12 Myotubes
Scientific Rationale: This assay assesses if beta-hydroxyleucine can enhance glucose uptake in insulin-sensitive tissues like skeletal muscle, either directly or by improving insulin sensitivity.[1] C2C12 myotubes are a well-established model for skeletal muscle glucose metabolism. The uptake of a fluorescent glucose analog, 2-NBDG, serves as a direct readout.
Materials:
-
C2C12 myoblasts
-
DMEM, 10% FBS (Growth Medium)
-
DMEM, 2% Horse Serum (Differentiation Medium)
-
2-NBDG (fluorescent glucose analog)
-
Insulin, beta-hydroxyleucine
-
Fluorescence plate reader
Procedure:
-
Differentiation: Seed C2C12 myoblasts in a black, clear-bottom 96-well plate. Once confluent, switch to Differentiation Medium and culture for 4-6 days until multinucleated myotubes form.
-
Serum Starvation: Wash myotubes with PBS and incubate in serum-free DMEM for 3 hours.
-
Treatment: Replace medium with treatment solutions:
-
Basal: Serum-free DMEM + Vehicle
-
Positive Control: Serum-free DMEM + 100 nM Insulin
-
Test: Serum-free DMEM + beta-Hydroxyleucine (various concentrations)
-
Combination: Serum-free DMEM + 100 nM Insulin + beta-Hydroxyleucine
-
-
Incubation: Incubate for 30 minutes at 37°C.
-
Glucose Uptake: Add 2-NBDG to each well to a final concentration of 50 µM and incubate for an additional 30 minutes.
-
Measurement: Stop the assay by removing the 2-NBDG medium and washing cells three times with ice-cold PBS. Add 100 µL of PBS to each well and measure fluorescence (Excitation/Emission ~485/535 nm).
Data Analysis: Calculate the percentage increase in fluorescence relative to the basal (vehicle-treated) control.
Table 1: Example Data for Glucose Uptake Assay
| Treatment Condition | Concentration | Mean Fluorescence (RFU) | % Increase Over Basal |
| Basal (Vehicle) | - | 1500 ± 80 | 0% |
| Insulin | 100 nM | 3750 ± 210 | 150% |
| beta-Hydroxyleucine | 10 µM | 1620 ± 95 | 8% |
| beta-Hydroxyleucine | 50 µM | 2100 ± 150 | 40% |
| beta-Hydroxyleucine | 100 µM | 2550 ± 180 | 70% |
| Insulin + BHL | 100 nM + 50 µM | 4500 ± 250 | 200% |
Protocol 1.3: Insulin Signaling Pathway Activation by Western Blot
Scientific Rationale: To determine the mechanism of action, this assay investigates whether beta-hydroxyleucine activates key nodes in the insulin signaling pathway, such as Protein Kinase B (Akt). Phosphorylation of Akt at Serine 473 is a critical event leading to downstream effects like GLUT4 translocation.[1]
Materials:
-
Differentiated C2C12 myotubes (from Protocol 1.2)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Treat differentiated C2C12 myotubes as described in Protocol 1.2 (steps 2-3) for a shorter duration (e.g., 15-30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape and collect lysates.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.
-
Incubate with primary antibody (e.g., anti-phospho-Akt, 1:1000 dilution) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash, apply chemiluminescent substrate, and capture the image.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total-Akt to ensure equal loading.
Data Analysis: Quantify band intensity using densitometry software. Express the results as the ratio of phosphorylated Akt to total Akt.
Insulin Signaling Pathway Diagram
Caption: The insulin signaling cascade leading to glucose uptake.
Section 2: Assays for Muscle Protein Synthesis (MPS)
As a leucine analog, beta-hydroxyleucine may stimulate MPS. These assays test this by measuring the activation of the mTORC1 pathway and quantifying the rate of new protein synthesis.
Protocol 2.1: mTORC1 Pathway Activation in C2C12 Myotubes
Scientific Rationale: The mTORC1 pathway is the primary signaling hub that senses amino acid availability to regulate protein synthesis.[5] Activation is typically measured by the phosphorylation of mTOR itself and its key downstream effectors, p70S6 kinase (S6K1) and 4E-binding protein 1 (4E-BP1).[6]
Procedure: This protocol follows the same principles as the Western Blot in Protocol 1.3.
-
Cell Culture: Use differentiated C2C12 myotubes.
-
Amino Acid Starvation: Incubate cells in amino acid-free medium for 2 hours to downregulate basal mTORC1 activity.
-
Treatment: Treat cells with beta-hydroxyleucine or a positive control (e.g., 5 mM L-Leucine) for 30-60 minutes.
-
Lysis and Western Blot: Lyse cells and perform Western blotting as previously described.
-
Antibodies: Use primary antibodies against:
-
phospho-mTOR (Ser2448) and total mTOR
-
phospho-S6K1 (Thr389) and total S6K1
-
phospho-4E-BP1 (Thr37/46) and total 4E-BP1
-
Data Analysis: Quantify and present data as the ratio of phosphorylated protein to total protein for each target.
Protocol 2.2: Direct Measurement of Global Protein Synthesis via SUnSET
Scientific Rationale: The Surface Sensing of Translation (SUnSET) technique is a powerful, non-radioactive method to directly measure the rate of global protein synthesis in cells.[7] It relies on the incorporation of the tRNA analog puromycin into newly synthesized polypeptide chains. These puromycylated proteins are then detected by Western blotting with an anti-puromycin antibody. An increase in the signal indicates a higher rate of protein synthesis.
Materials:
-
Differentiated C2C12 myotubes
-
Puromycin stock solution
-
Anti-puromycin antibody
-
Standard Western blot reagents
Procedure:
-
Cell Culture and Starvation: Prepare and starve cells as described in Protocol 2.1.
-
Treatment: Treat cells with beta-hydroxyleucine or controls for 1-2 hours.
-
Puromycin Pulse: During the last 15-30 minutes of the treatment period, add puromycin to the medium at a final concentration of 1-10 µM (this must be optimized).
-
Lysis and Western Blot: Immediately wash cells with ice-cold PBS and lyse. Perform Western blotting using the anti-puromycin antibody.
-
Loading Control: After imaging, stain the membrane with Coomassie Blue or re-probe for a housekeeping protein (e.g., GAPDH) to verify equal protein loading.
Data Analysis: Quantify the total lane intensity of the puromycin signal for each sample. Normalize to the loading control and express as a fold-change relative to the starved, untreated control.
mTOR Signaling Pathway Diagram
Caption: The mTORC1 pathway regulating muscle protein synthesis.
Section 3: Assays for Anti-Inflammatory Activity
Chronic low-grade inflammation is linked to metabolic dysfunction.[1] It is therefore valuable to assess whether beta-hydroxyleucine possesses anti-inflammatory properties.
Protocol 3.1: Cytokine Secretion in LPS-Stimulated Macrophages
Scientific Rationale: This assay uses lipopolysaccharide (LPS), a component of Gram-negative bacteria, to induce a potent inflammatory response in macrophages, leading to the release of pro-inflammatory cytokines like TNF-α and IL-6.[8][9] The ability of beta-hydroxyleucine to inhibit this release is a key indicator of anti-inflammatory activity.
Materials:
-
THP-1 human monocytic cells
-
RPMI-1640 medium, 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Beta-hydroxyleucine
-
ELISA kits for human TNF-α and IL-6
Procedure:
-
Differentiation: Seed THP-1 cells in a 48-well plate at 2 x 10⁵ cells/well in the presence of 100 ng/mL PMA. Incubate for 48 hours to induce differentiation into adherent macrophage-like cells.
-
Resting: Replace the PMA-containing medium with fresh, serum-free RPMI-1640 and let the cells rest for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of beta-hydroxyleucine for 2 hours. Include a vehicle control.
-
Inflammatory Challenge: Add LPS to a final concentration of 100 ng/mL to all wells (except for an unstimulated control) and incubate for 6-18 hours.
-
Sample Collection & Analysis: Collect supernatants and measure TNF-α and IL-6 concentrations using specific ELISA kits.
Data Analysis: Calculate the concentration of each cytokine and determine the percent inhibition caused by beta-hydroxyleucine compared to the LPS-only control. Calculate IC₅₀ values from the dose-response curve.
Table 2: Example Data for Cytokine Inhibition Assay
| BHL Conc. (µM) | TNF-α (pg/mL) | % Inhibition | IL-6 (pg/mL) | % Inhibition |
| 0 (No LPS) | 50 ± 15 | - | 35 ± 10 | - |
| 0 (+ LPS) | 2500 ± 180 | 0% | 1800 ± 150 | 0% |
| 10 | 2200 ± 160 | 12% | 1650 ± 140 | 8% |
| 50 | 1400 ± 110 | 44% | 1000 ± 90 | 44% |
| 100 | 800 ± 75 | 68% | 650 ± 60 | 64% |
| IC₅₀ (µM) | ~65 | ~75 |
Conclusion
The protocols outlined in this application note provide a comprehensive, multi-faceted approach to characterizing the bioactivity of beta-hydroxyleucine. By systematically evaluating its effects on metabolic regulation, muscle protein synthesis, and inflammation, researchers can build a robust data package to understand its therapeutic potential. The causality-driven design of these experiments—from functional readouts like insulin secretion to mechanistic investigations of pathway activation—ensures that the resulting data will be both scientifically rigorous and highly informative for drug discovery and development professionals.
References
-
Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay. Molecular Devices. [Link]
-
Multi-parametric Human Cell Based Inflammation Assay for Cytokines and Cell Surface Antigens. Protein Fluidics. [Link]
-
Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format. PubMed. [Link]
-
Cell-based Assays: A Crucial Component of the Drug Discovery Process. BioIVT. [Link]
-
Development of a cell-based assay to quantify the inflammatory potential of test substances and screen compound libraries for anti-cancer drug candidates in a high-throughput format. PubMed. [Link]
-
beta-Hydroxyleucine. PubChem. [Link]
-
Beta-hydroxynorleucine: separation of its isomers and biological studies. PubMed. [Link]
-
Cell Metabolism Assays. News-Medical.net. [Link]
-
Cell-based screening assay for anti-inflammatory activity of bioactive compounds. ResearchGate. [Link]
-
How Do You Assess Your Cell’s Health and Metabolic Activity?. ScienCell. [Link]
-
4-Hydroxyisoleucine from Fenugreek: Preparation of high pharmacological strength extract and assay method development. ResearchGate. [Link]
-
4-Hydroxyisoleucine from Fenugreek (Trigonella foenum-graecum): Effects on Insulin Resistance Associated with Obesity. PMC - PubMed Central. [Link]
-
A cell-based evaluation of a non-essential amino acid formulation as a non-bioactive control for activation and stimulation of muscle protein synthesis using ex vivo human serum. bioRxiv. [Link]
-
4-Hydroxyisoleucine: experimental evidence of its insulinotropic and antidiabetic properties. American Journal of Physiology-Endocrinology and Metabolism. [Link]
-
In-vivo and in-vitro study of mechanism of action of 4 hydroxyisoleucine as an amino acid derived from fenugreek seed with. London Met Repository. [Link]
-
Mechanism of Action and the Effect of Beta-Hydroxy-Beta-Methylbutyrate (HMB) Supplementation on Different Types of Physical Performance - A Systematic Review. NIH. [Link]
-
Novel insights into the regulation of skeletal muscle protein synthesis as revealed by a new nonradioactive in vivo technique. ResearchGate. [Link]
-
The Use of Bioassays To Detect and Isolate Protein or Peptide Factors Regulating Muscle Growth in Meat-Producing Animals. Designing Foods - NCBI Bookshelf. [Link]
-
In-vivo and in-vitro study of mechanism of action of 4 hydroxyisoleucine as an amino acid derived from fenugreek seed with anti-diabetic and properties. London Met Repository. [Link]
-
A Review of the Effects of Leucine Metabolite (β-Hydroxy-β-methylbutyrate) Supplementation and Resistance Training on Inflammatory Markers: A New Approach to Oxidative Stress and Cardiovascular Risk Factors. PMC - NIH. [Link]
-
Biological Applications of β-amino acids and its derivatives. ResearchGate. [Link]
-
Molecular regulation of human skeletal muscle protein synthesis in response to exercise and nutrients: a compass for overcoming age-related anabolic resistance. PMC - NIH. [Link]
-
4-Hydroxyisoleucine: An Unusual Amino Acid as Antidyslipidemic and Antihyperglycemic Agent. ResearchGate. [Link]
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Application Notes and Protocols for In Vitro Investigation of β-Hydroxyleucine
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: β-Hydroxyleucine, a hydroxylated derivative of the essential branched-chain amino acid leucine, is an emerging molecule of interest in metabolic research. While its precise biological functions are still under investigation, its structural similarity to other bioactive leucine metabolites, such as β-hydroxy-β-methylbutyrate (HMB), suggests potential roles in regulating muscle protein synthesis, insulin signaling, and overall metabolic homeostasis.[1][2] This guide provides a comprehensive overview of in vitro experimental models and detailed protocols to facilitate the study of β-hydroxyleucine's mechanism of action in key metabolic tissues.
The causality behind the experimental choices described herein is grounded in the established roles of related amino acid derivatives. For instance, 4-hydroxyisoleucine, another hydroxylated amino acid, has been shown to have insulin-sensitizing effects by activating the PI 3-kinase pathway in both liver and muscle.[3][4][5] This provides a strong rationale for investigating β-hydroxyleucine's impact on similar signaling cascades. These protocols are designed as self-validating systems, incorporating appropriate controls and established analytical techniques to ensure the generation of reliable and reproducible data.
Section 1: Foundational In Vitro Models for β-Hydroxyleucine Research
The selection of an appropriate in vitro model is critical for elucidating the specific effects of β-hydroxyleucine. The primary targets for its action are likely to be skeletal muscle and liver, given their central roles in amino acid metabolism and insulin action.
Skeletal Muscle Cell Models
Skeletal muscle is a primary site for leucine metabolism and plays a crucial role in glucose disposal.[6] In vitro models of skeletal muscle are invaluable for studying the direct effects of β-hydroxyleucine on protein synthesis, glucose uptake, and related signaling pathways.
-
L6 and C2C12 Myotubes: These are immortalized rodent myoblast cell lines that can be differentiated into contractile myotubes, mimicking mature muscle fibers.[7] L6 cells are particularly well-suited for studies on glucose metabolism, while C2C12 cells are often used to investigate exercise-like stimuli and muscle atrophy.[7]
-
Primary Human Skeletal Muscle Cells (HSkMCs): These cells, isolated from human biopsies, provide a more physiologically relevant model for studying human muscle biology and metabolism.[6][8]
Hepatocyte Models
The liver is a central hub for nutrient metabolism and plays a key role in maintaining glucose homeostasis.[9] Investigating the effects of β-hydroxyleucine in liver cell models can provide insights into its influence on gluconeogenesis, lipid metabolism, and insulin signaling.
-
HepG2 Cells: A human hepatoma cell line that is widely used for studying liver metabolism and insulin signaling.[10][11] Despite their cancerous origin, they retain many key hepatic functions.[10][12]
-
AML12 and THLE-2 Cells: These are non-tumorigenic murine and human hepatocyte cell lines, respectively, which may better represent the metabolic state of healthy hepatocytes.[10]
-
Primary Hepatocytes: Considered the "gold standard" for in vitro liver studies, primary hepatocytes most accurately reflect the physiology of the liver in vivo.[12] However, their availability and stability in culture can be limiting.[12]
Section 2: Core Experimental Protocols
The following protocols provide step-by-step methodologies for investigating the key potential bioactivities of β-hydroxyleucine.
Investigating the Impact on the Akt/mTOR Signaling Pathway
The Akt/mTOR pathway is a central regulator of cell growth, proliferation, and metabolism.[13] Leucine and its metabolites are known to activate this pathway, leading to increased protein synthesis.[1][2]
Caption: Workflow for Western blot analysis of the Akt/mTOR pathway.
-
Cell Culture and Treatment:
-
Seed L6 myoblasts in 6-well plates and differentiate into myotubes.
-
Treat differentiated myotubes with varying concentrations of β-hydroxyleucine (e.g., 1, 10, 100 µM) for different time points (e.g., 15, 30, 60 minutes). Include a vehicle-treated control group.
-
-
Cell Lysis and Protein Quantification:
-
Western Blotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[14]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[13]
-
Incubate the membrane with primary antibodies against phosphorylated and total Akt, mTOR, and S6K overnight at 4°C.[15]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[14]
-
| Target Protein | Expected Outcome with β-Hydroxyleucine | Rationale |
| p-Akt (Ser473) | Increased phosphorylation | Activation of the PI3K/Akt pathway. |
| p-mTOR (Ser2448) | Increased phosphorylation | Downstream activation by Akt. |
| p-S6K (Thr389) | Increased phosphorylation | Key indicator of mTORC1 activity and protein synthesis initiation. |
Assessing Muscle Protein Synthesis
A direct measure of the anabolic potential of β-hydroxyleucine is its ability to stimulate muscle protein synthesis.
This technique provides a non-radioactive method to measure global protein synthesis.
-
Cell Culture and Treatment:
-
Culture and treat cells (e.g., C2C12 myotubes) with β-hydroxyleucine as described above.
-
During the last 30 minutes of treatment, add puromycin (a tRNA analog that incorporates into nascent polypeptide chains) to the culture medium.
-
-
Protein Extraction and Western Blotting:
-
Lyse the cells and quantify protein concentration.
-
Perform Western blotting as previously described, using a primary antibody that detects puromycin.
-
The intensity of the puromycin signal is proportional to the rate of protein synthesis.
-
Gene Expression Analysis via qPCR
Investigating changes in the expression of genes involved in muscle growth (myogenesis) and breakdown (atrophy) can provide a deeper understanding of β-hydroxyleucine's effects.
Caption: Workflow for qPCR analysis of gene expression.
-
Cell Culture and Treatment:
-
Culture and treat cells (e.g., differentiated HSkMCs) with β-hydroxyleucine for longer durations (e.g., 6, 12, 24 hours) to allow for changes in gene expression.
-
-
RNA Isolation and cDNA Synthesis:
-
qPCR:
| Target Gene | Function | Expected Change with β-Hydroxyleucine |
| MyoD, Myogenin | Myogenic regulatory factors | Upregulation |
| Atrogin-1, MuRF1 | E3 ubiquitin ligases (atrophy markers) | Downregulation |
| IGF-1 | Anabolic growth factor | Upregulation |
Metabolomic Analysis
Targeted metabolomics can be employed to quantify the uptake and metabolism of β-hydroxyleucine by cells, as well as its impact on other amino acids and their derivatives.[20][21]
-
Sample Collection:
-
Culture cells (e.g., HepG2) in the presence of β-hydroxyleucine for a defined period.
-
Collect both the cell culture medium and the cell pellets.
-
Perform a cell extraction to obtain intracellular metabolites.
-
-
Sample Analysis:
-
Analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).[21]
-
Quantify the levels of β-hydroxyleucine, its potential metabolites, and other amino acids.
-
Section 3: Data Interpretation and Troubleshooting
-
Western Blotting: Always include loading controls (e.g., GAPDH, β-actin) to ensure equal protein loading. Normalize phosphoprotein signals to the total protein levels.
-
qPCR: Validate primer efficiency and perform melt curve analysis to ensure specificity. Select stable housekeeping genes for the specific cell type and experimental conditions.[19]
-
General: Perform dose-response and time-course experiments to fully characterize the effects of β-hydroxyleucine. Use appropriate statistical analyses to determine the significance of the observed effects.
Conclusion
The in vitro models and protocols outlined in this application note provide a robust framework for investigating the biological activities of β-hydroxyleucine. By systematically evaluating its effects on key signaling pathways, protein synthesis, gene expression, and metabolism, researchers can begin to unravel the therapeutic potential of this novel amino acid derivative. As with any new compound, optimization of treatment conditions and validation of findings across multiple cell models will be crucial for building a comprehensive understanding of its mechanism of action.
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Targeted metabolomics reveals dynamic portrayal of amino acids and derivatives in triple-negative breast cancer cells and culture media. (2021). Molecular Omics. [Link]
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An in vitro explant model for studies of intestinal amino acid metabolism. (2015). Clinical Nutrition. [Link]
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Lipid and glucose metabolism in hepatocyte cell lines and primary mouse hepatocytes: a comprehensive resource for in vitro studies of hepatic metabolism. (2018). American Journal of Physiology-Endocrinology and Metabolism. [Link]
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The human hepatocyte cell lines IHH and HepaRG: models to study glucose, lipid and lipoprotein metabolism. (2012). Archives of Physiology and Biochemistry. [Link]
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Effects of leucine and its metabolite β-hydroxy-β-methylbutyrate on human skeletal muscle protein metabolism. (2013). The Journal of Physiology. [Link]
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An In Vitro Assay for the Kinase Activity of mTOR Complex 2. (2011). In mTOR. [Link]
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Comparative profiling of skeletal muscle models reveals heterogeneity of transcriptome and metabolism. (2016). American Journal of Physiology-Cell Physiology. [Link]
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Absorption and Metabolism of Amino Acids Studied In Vitro, In Vivo, an. InTech. [Link]
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Beta-Hydroxyleucine. PubChem. [Link]
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Discovery of the Novel mTOR Inhibitor and Its Antitumor Activities In Vitro and In Vivo. (2012). Molecular Cancer Therapeutics. [Link]
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Technique for quantitative RT-PCR analysis directly from single muscle fibers. (2008). Journal of Applied Physiology. [Link]
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Quantification of PI3K/AKT/mTOR signaling pathway by western blotting. Bio-protocol. [Link]
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An overview of technical considerations when using quantitative real-time PCR analysis of gene expression in human exercise research. (2018). PLoS ONE. [Link]
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Insulinotropic agent ID-1101 (4-hydroxyisoleucine) activates insulin signaling in rat. (2001). American Journal of Physiology-Endocrinology and Metabolism. [Link]
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The sequential stages of the quantitative real-time PCR... ResearchGate. [Link]
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1.2 Western Blot and the mTOR Pathway. eCampusOntario Pressbooks. [Link]
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An overview of technical considerations when using quantitative real-time PCR analysis of gene expression in human exercise research. (2018). PLOS ONE. [Link]
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Beta-hydroxy-beta-methylbutyrate supplementation and skeletal muscle in healthy and muscle-wasting conditions. (2013). Journal of Cachexia, Sarcopenia and Muscle. [Link]
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Experimental Approaches in Delineating mTOR Signaling. (2020). Cells. [Link]
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HMB (β-Hydroxy-β-Methylbutyrate): What does it do? (2019). YouTube. [Link]
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Metabolic Profiling of CHO Cells during the Production of Biotherapeutics. (2022). Metabolites. [Link]
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Metabolomics Method to Comprehensively Analyze Amino Acids in Different Domains. (2017). Scientific Reports. [Link]
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Insulinotropic agent ID-1101 (4-hydroxyisoleucine) activates insulin signaling in rat. (2001). ResearchGate. [Link]
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Insulinotropic agent ID-1101 (4-hydroxyisoleucine) activates insulin signaling in rat. (2001). American Journal of Physiology-Endocrinology and Metabolism. [Link]
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4-Hydroxyisoleucine Ameliorates Fatty Acid-Induced Insulin Resistance and Inflammatory Response in Skeletal Muscle Cells. (2014). Molecular and Cellular Endocrinology. [Link]
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An in vitro amino acid incorporation method for assessing the status of in vivo protein synthesis. (1984). Analytical Biochemistry. [Link]
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Relationship between Amino Acid Metabolism and Bovine In Vitro Follicle Activation and Growth. (2023). Animals. [Link]
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4-Hydroxyisoleucine Improves Insulin Resistance by Promoting Mitochondrial Biogenesis and Act Through AMPK and Akt Dependent Pathway. (2015). Fitoterapia. [Link]
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Study identifies molecule that stimulates muscle-building. (2021). Illinois News Bureau. [Link]
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4-hydroxyisoleucine an unusual amino acid as antidyslipidemic and antihyperglycemic agent. (2005). Bioorganic & Medicinal Chemistry Letters. [Link]
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Biological Applications of β-amino acids and its derivatives. (2017). ResearchGate. [Link]
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Branched-chain amino acids and muscle protein synthesis in humans: myth or reality? (2017). Journal of the International Society of Sports Nutrition. [Link]
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Application Notes and Protocols for Investigating the Effects of 4-Hydroxyisoleucine in Animal Models
For: Researchers, scientists, and drug development professionals.
Introduction: 4-Hydroxyisoleucine as a Novel Regulator of Metabolic Homeostasis
4-Hydroxyisoleucine (4-OH-Ile) is a non-proteinogenic branched-chain amino acid predominantly found in the seeds of fenugreek (Trigonella foenum-graecum)[1]. It has garnered significant scientific interest for its potential therapeutic applications in metabolic disorders. Unlike its structural isomer leucine, 4-OH-Ile exhibits unique insulinotropic and insulin-sensitizing properties, making it a compelling candidate for the investigation of type 2 diabetes, obesity, and associated metabolic syndromes[2][3]. Animal models are indispensable tools for elucidating the physiological effects and underlying molecular mechanisms of 4-OH-Ile in a complex biological system[4]. This guide provides a comprehensive overview of the application of rodent models in 4-OH-Ile research, complete with detailed experimental protocols and an exploration of the key signaling pathways involved.
Part 1: Selection and Rationale of Animal Models
The choice of an appropriate animal model is critical for the successful investigation of 4-OH-Ile's metabolic effects. The most commonly employed models are rats and mice, owing to their well-characterized physiology and the availability of established protocols for inducing metabolic disease states that mimic human conditions.
1.1. Diet-Induced Obesity (DIO) Models:
High-fat diets (HFDs) are widely used to induce obesity, insulin resistance, and hyperlipidemia in rodents, thereby replicating key features of the human metabolic syndrome[5][6].
-
Rationale: DIO models are particularly relevant for studying the effects of 4-OH-Ile on body weight management, adiposity, and insulin sensitivity in the context of a "Western-style" diet.
-
Recommended Strains:
-
Diet Composition: A purified high-fat diet with 45% to 60% of calories derived from fat is typically effective in inducing the desired phenotype[4][5]. It is crucial to use a matched low-fat purified diet as a control to avoid confounding variables from chow-based diets[4]. The source of fat (e.g., lard, milkfat) should also be considered and kept consistent throughout the study[7][8].
1.2. Chemically-Induced Type 2 Diabetes Models:
For investigating the direct anti-diabetic properties of 4-OH-Ile, a model of type 2 diabetes with underlying insulin resistance and partial β-cell dysfunction is often preferred.
-
Rationale: This model allows for the specific assessment of 4-OH-Ile's ability to improve glucose tolerance, enhance insulin secretion, and protect pancreatic β-cells.
-
Streptozotocin-Nicotinamide (STZ-NA) Model: The combination of a low dose of streptozotocin (a β-cell toxin) and nicotinamide (which offers partial protection to β-cells) induces a stable, non-insulin-dependent diabetic state in rats[9][10][11].
-
Recommended Strain: Sprague-Dawley rats are a suitable strain for this model[9][11].
Part 2: Experimental Protocols
The following are detailed, step-by-step protocols for key experiments in the investigation of 4-OH-Ile using rodent models.
2.1. Protocol for Induction of Type 2 Diabetes in Rats (STZ-NA Model)
This protocol is adapted from established methods for inducing a stable, non-insulin-dependent diabetic phenotype in rats[9][11].
Materials:
-
Streptozotocin (STZ)
-
Nicotinamide (NA)
-
0.1 M Citrate buffer (pH 4.5)
-
Sterile saline (0.9% NaCl)
-
Glucometer and test strips
-
Male Sprague-Dawley rats (180-200g)
Procedure:
-
Acclimatization: House the rats for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to standard chow and water.
-
Baseline Measurements: Record the body weight and measure baseline blood glucose levels from the tail vein after a 6-hour fast.
-
Nicotinamide Administration: On the day of induction, administer nicotinamide (110 mg/kg body weight) intraperitoneally (i.p.), freshly dissolved in sterile saline.
-
Streptozotocin Administration: 15 minutes after the NA injection, administer streptozotocin (65 mg/kg body weight) i.p. STZ should be freshly dissolved in cold 0.1 M citrate buffer (pH 4.5) immediately before use and protected from light.
-
Post-Induction Monitoring: To prevent fatal hypoglycemia due to the massive insulin release from damaged β-cells, provide the rats with a 5% glucose solution in their drinking water for the first 24 hours post-STZ injection.
-
Confirmation of Diabetes: After 72 hours, measure non-fasting blood glucose levels. Rats with a blood glucose concentration ≥ 250 mg/dL are considered diabetic and can be included in the study. Continue to monitor blood glucose levels periodically.
2.2. Protocol for an Intravenous Glucose Tolerance Test (IVGTT) in Rats
The IVGTT is a critical assay for assessing glucose disposal and insulin sensitivity[12][13][14].
Materials:
-
Glucose solution (50% w/v in sterile saline)
-
Glucometer and test strips
-
Restrainers for rats
-
Sterile syringes and needles
Procedure:
-
Fasting: Fast the rats for 6-8 hours prior to the test, with free access to water[11][14].
-
Baseline Blood Glucose: Obtain a baseline blood sample (t=0 min) from the tail vein and measure the glucose concentration.
-
Glucose Administration: Administer a glucose solution (1 g/kg body weight) via the tail vein over a period of 15-30 seconds.
-
Blood Sampling: Collect blood samples from the tail vein at 5, 15, 30, 60, and 120 minutes post-glucose injection.
-
Data Analysis: Plot the blood glucose concentrations over time. The area under the curve (AUC) is calculated to quantify glucose tolerance. A lower AUC indicates better glucose disposal.
2.3. Administration of 4-Hydroxyisoleucine
4-OH-Ile can be administered through various routes, with oral gavage being a common method for preclinical studies.
-
Dosage: Effective doses in rodent models have ranged from 50 mg/kg to 200 mg/kg body weight, administered daily[9][15][16]. Dose-response studies are recommended to determine the optimal dose for a specific experimental endpoint.
-
Vehicle: 4-OH-Ile can be dissolved in distilled water or a 0.5% carboxymethyl cellulose (CMC) solution for oral administration.
Part 3: Mechanistic Insights and Signaling Pathways
4-Hydroxyisoleucine exerts its metabolic effects through the modulation of key signaling pathways involved in glucose and lipid metabolism.
3.1. Insulin Signaling Pathway (PI3K/Akt)
In peripheral tissues such as skeletal muscle and liver, 4-OH-Ile has been shown to enhance insulin sensitivity by activating the PI3K/Akt signaling pathway[2][17][18].
-
Mechanism: 4-OH-Ile promotes the phosphorylation of the insulin receptor and insulin receptor substrate-1 (IRS-1), leading to the activation of phosphatidylinositol 3-kinase (PI3K) and its downstream effector, Akt (also known as protein kinase B)[17][19]. Activated Akt, in turn, stimulates the translocation of the glucose transporter 4 (GLUT4) to the plasma membrane, facilitating glucose uptake into cells[19][20].
3.2. AMP-Activated Protein Kinase (AMPK) Pathway
AMPK is a crucial energy sensor that plays a central role in regulating cellular metabolism.
-
Mechanism: 4-OH-Ile has been demonstrated to activate AMPK in skeletal muscle and liver[1][15]. AMPK activation leads to increased glucose uptake and fatty acid oxidation, contributing to improved insulin sensitivity and reduced lipid accumulation[15].
3.3. Anti-Inflammatory Effects
Chronic low-grade inflammation is a key contributor to insulin resistance in obesity.
-
Mechanism: 4-OH-Ile has been shown to alleviate inflammation-mediated insulin resistance by suppressing the expression of pro-inflammatory cytokines and inhibiting inflammatory signaling pathways such as the TLR4/NF-κB pathway[16][19][21].
Data Presentation
Table 1: Summary of Experimental Parameters for Investigating 4-Hydroxyisoleucine in Rodent Models
| Parameter | Diet-Induced Obesity Model | Chemically-Induced Diabetes Model |
| Animal Strain | C57BL/6 Mice or Wistar/Sprague-Dawley Rats | Sprague-Dawley Rats |
| Diet | High-Fat Diet (45-60% kcal from fat) | Standard Chow |
| Induction Method | Ad libitum feeding of HFD for 8-16 weeks | Single i.p. injection of STZ (65 mg/kg) + NA (110 mg/kg) |
| 4-OH-Ile Dose | 50-200 mg/kg/day (oral gavage) | 50-200 mg/kg/day (oral gavage) |
| Key Endpoints | Body weight, food intake, fat mass, glucose tolerance (GTT/ITT), plasma insulin, lipids | Blood glucose, glucose tolerance (GTT), plasma insulin, HbA1c, pancreatic histology |
Visualizations
Diagram 1: Experimental Workflow for a Diet-Induced Obesity Study
Caption: Workflow for a diet-induced obesity study to evaluate the effects of 4-OH-Ile.
Diagram 2: Signaling Pathways of 4-Hydroxyisoleucine in a Muscle Cell
Caption: 4-OH-Ile enhances glucose uptake via PI3K/Akt and AMPK pathways.
Part 4: Analytical Methods for Quantification of 4-Hydroxyisoleucine
Accurate quantification of 4-OH-Ile in biological matrices is essential for pharmacokinetic and pharmacodynamic studies.
4.1. High-Performance Liquid Chromatography (HPLC)
-
Principle: HPLC with pre-column derivatization and fluorescence detection is a sensitive method for 4-OH-Ile analysis[22][23].
-
Derivatization Agent: o-Phthaldialdehyde (OPA) is commonly used to create a fluorescent derivative[22].
-
Stationary Phase: A C18 reverse-phase column is typically employed[22][23].
4.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Principle: LC-MS/MS offers high sensitivity and specificity for the quantification of 4-OH-Ile, particularly in complex biological samples like plasma[22][24][25].
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used.
-
Detection: Multiple reaction monitoring (MRM) is used for selective and sensitive detection. The precursor to product ion transition for 4-hydroxyisoleucine is typically m/z 148.1 → 74.02 or 148.1 -> 102.1[22][24][25].
Conclusion
The animal models and protocols detailed in this guide provide a robust framework for investigating the multifaceted metabolic effects of 4-hydroxyisoleucine. A well-designed study utilizing these methods will enable researchers to further elucidate the therapeutic potential of this unique amino acid in the context of metabolic diseases. Adherence to rigorous experimental design, including appropriate controls and sample sizes, is paramount for generating reliable and reproducible data.
References
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High Fat Diets for Diet-Induced Obesity Models. (n.d.). Envigo. Retrieved from [Link]
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Singh, A. B., Narender, T., Srivastava, A. K., & Sharma, G. S. (2014). 4-Hydroxyisoleucine improves insulin resistance by promoting mitochondrial biogenesis and act through AMPK and Akt dependent pathway. Fitoterapia, 99, 307-317. Retrieved from [Link]
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Gheorghe, A. V., Fica, S., & Gaman, L. (2018). Experimental model of Streptozotocin-Nicotinamide induced Diabetes Mellitus type II in Sprague-Dawley rats: Step by step protocol and the encountered issues. Revista Romana de Medicina Veterinara, 28(2), 22-26. Retrieved from [Link]
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Verma, N., Singh, A. K., Gupta, A., & Tripathi, T. (2016). 4-Hydroxyisoleucine attenuates the inflammation-mediated insulin resistance by the activation of AMPK and suppression of SOCS-3 coimmunoprecipitation with both the IR-β subunit as well as IRS-1. Molecular and Cellular Biochemistry, 414(1-2), 95-104. Retrieved from [Link]
-
Streptozotocin induced Diabetes: Protocols & Experimental Insights. (n.d.). Creative Biolabs. Retrieved from [Link]
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Panchal, S. K., Poudyal, H., Iyer, A., Nazer, R., Alam, M. A., Diwan, V., ... & Brown, L. (2011). Defining high-fat-diet rat models: metabolic and molecular effects of different fat types. Journal of Endocrinology, 208(2), 163-173. Retrieved from [Link]
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Understanding the effect of high-fat rodent diets on obesity phenotypes. (2017, April 23). Inotiv. Retrieved from [Link]
-
Singh, A. B., Narender, T., & Srivastava, A. K. (2012). 4-Hydroxyisoleucine stimulates glucose uptake by increasing surface GLUT4 level in skeletal muscle cells via phosphatidylinositol-3-kinase-dependent pathway. European Journal of Nutrition, 51(7), 893-898. Retrieved from [Link]
-
STZ-Induced Diabetes Model – Protocol. (n.d.). NDI Neuroscience. Retrieved from [Link]
-
Carreño, F. R., & Corominas, J. (2019). Dietary Options for Rodents in the Study of Obesity. Nutrients, 11(11), 2630. Retrieved from [Link]
-
Tamrakar, A. K., Singh, A. B., & Narender, T. (2014). 4-Hydroxyisoleucine ameliorates fatty acid-induced insulin resistance and inflammatory response in skeletal muscle cells. Molecular and Cellular Endocrinology, 395(1-2), 58-66. Retrieved from [Link]
-
Guíven, A., de la Cruz-Góngora, V., Rosado, J. L., & Gasca-García, T. (2016). 4-Hydroxyisoleucine from Fenugreek (Trigonella foenum-graecum): Effects on Insulin Resistance Associated with Obesity. Molecules, 21(11), 1596. Retrieved from [Link]
-
Wu, X., Li, X., Luo, Y., Wang, Y., & Li, B. (2021). 4-Hydroxyisoleucine Alleviates Macrophage-Related Chronic Inflammation and Metabolic Syndrome in Mice Fed a High-Fat Diet. Frontiers in Pharmacology, 11, 621406. Retrieved from [Link]
-
Varghese, S. J., Kumar, N., & Jacob, J. T. (2022). Hydrophilic interaction LC–MS/MS method to avoid endogenous interference in the analysis of 4‐hydroxy isoleucine from dietary supplementation of fenugreek. Biomedical Chromatography, 36(3), e5289. Retrieved from [Link]
-
Gort-Lladó, N., Pérez-García, A., & Palou, A. (2018). High-fat diet-induced obesity Rat model: a comparison between Wistar and Sprague-Dawley Rat. Revista Argentina de Endocrinología y Metabolismo, 55(3), 147-154. Retrieved from [Link]
-
Jetté, L., Harvey, L., Eugeni, K., & Levens, N. (2009). 4-Hydroxyisoleucine: a plant-derived treatment for metabolic syndrome. Current Opinion in Investigational Drugs, 10(4), 353-358. Retrieved from [Link]
-
Blood Collection Procedure Title: Glucose Tolerance Test (GTT) Species: Rat or Mouse. (n.d.). University of California, Berkeley. Retrieved from [Link]
-
Guíven, A., de la Cruz-Góngora, V., Rosado, J. L., & Gasca-García, T. (2016). 4-Hydroxyisoleucine from Fenugreek (Trigonella foenum-graecum): Effects on Insulin Resistance Associated with Obesity. Molecules, 21(11), 1596. Retrieved from [Link]
-
Guíven, A., de la Cruz-Góngora, V., Rosado, J. L., & Gasca-García, T. (2016). 4-Hydroxyisoleucine from Fenugreek (Trigonella foenum-graecum): Effects on Insulin Resistance Associated with Obesity. Molecules, 21(11), 1596. Retrieved from [Link]
-
Dehghani, G. A., & Panjehshahin, M. R. (2006). Induction of diabetes by Streptozotocin in rats. Indian Journal of Medical Sciences, 60(9), 385-391. Retrieved from [Link]
-
Varghese, S. J., Kumar, N., & Jacob, J. T. (2020). Pre-clinical pharmacokinetic and pharmacodynamic modelling study of 4-hydroxyisoleucine using validated ultra-performance liquid chromatography-tandem mass spectrometry. RSC Advances, 10(9), 5525-5532. Retrieved from [Link]
-
Gheorghe, A. V., Fica, S., & Gaman, L. (2018). EXPERIMENTAL MODEL OF STREPTOZOTOCIN - NICOTINAMIDE INDUCED DIABETES MELLITUS TYPE II IN SPRAGUE-DAWLEY RATS. ResearchGate. Retrieved from [Link]
-
Intravenous Glucose Tolerance Test (IVGTT). (2016, July 3). Mouse Metabolic Phenotyping Centers. Retrieved from [Link]
-
Naidoo, D. B., Chuturgoon, A. A., & Musabayane, C. T. (2005). Trigonella foenum-graecum seed and 4-hydroxyisoleucine mediates glucose uptake via proximal insulin signaling. ResearchSpace@UKZN. Retrieved from [Link]
-
Al-Salami, H., Butt, G., Tucker, I., & Fawcett, J. P. (2017). In-vivo and in-vitro study of mechanism of action of 4 hydroxyisoleucine as an amino acid derived from fenugreek seed with anti-diabetic and properties. London Met Repository. Retrieved from [Link]
-
Al-Habori, M., & Raman, A. (2021). 4-Hydroxyisoleucine from Fenugreek: Preparation of high pharmacological strength extract and assay method development. Journal of Pharmacognosy and Phytochemistry, 10(6), 09-12. Retrieved from [Link]
-
Glucose and Insulin Tolerance Tests (GTT and ITT). (2024, August 22). UC Davis Institutional Animal Care and Use Committee. Retrieved from [Link]
-
Nikhat, S. R., & Shastry, V. H. (2017). Extraction and characterization of 4- hydroxyisoleucine from trigonella foenum graecum seeds. Indo American Journal of Pharmaceutical Sciences, 4(06), 1599-1604. Retrieved from [Link]
- Novel method for extracting 4-hydroxy isoleucine product from trigonella. (n.d.). Google Patents.
-
Kumar, P., Bhandari, U., & Jamadagni, S. (2012). Dipeptide synthesis and evaluation of anti-diabetic activity of 4-hydroxyisoleucine from fenugreek seeds. International Journal of Pharmacy and Pharmaceutical Sciences, 4(Suppl 3), 473-477. Retrieved from [Link]
-
Appendix E. Intravenous Glucose Tolerance Test (IVGTT). (n.d.). NIDDK Central Repository. Retrieved from [Link]
-
Marciano, S., & Marongiu, R. (2024, April 18). Glucose Tolerance Test. Protocols.io. Retrieved from [Link]
-
Jetté, L., Harvey, L., Eugeni, K., & Levens, N. (2009). 4-Hydroxyisoleucine: a plant-derived treatment for metabolic syndrome. ResearchGate. Retrieved from [Link]
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- 2. 4-Hydroxyisoleucine: a plant-derived treatment for metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. 4-Hydroxyisoleucine improves insulin resistance by promoting mitochondrial biogenesis and act through AMPK and Akt dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 4-Hydroxyisoleucine Alleviates Macrophage-Related Chronic Inflammation and Metabolic Syndrome in Mice Fed a High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. 4-Hydroxyisoleucine ameliorates fatty acid-induced insulin resistance and inflammatory response in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 4-Hydroxyisoleucine stimulates glucose uptake by increasing surface GLUT4 level in skeletal muscle cells via phosphatidylinositol-3-kinase-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
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Protocol for incorporating beta-Hydroxyleucine into synthetic peptides
Application Notes & Protocols
Topic: Protocol for Incorporating β-Hydroxyleucine into Synthetic Peptides
Document ID: AN-SPPS-BHL-202601
A Senior Application Scientist's Note
The incorporation of non-canonical amino acids is a cornerstone of modern peptide chemistry, enabling the design of peptidomimetics with enhanced stability, novel structural motifs, and tailored biological activities. Among these, β-hydroxy-α-amino acids like β-hydroxyleucine present a unique set of challenges and opportunities. The additional hydroxyl group and the chiral center at the β-carbon introduce significant steric bulk and a new site for potential side reactions. This guide is structured to provide not just a sequence of steps, but a strategic framework for success. We will delve into the critical decision points—from monomer preparation to the choice of coupling reagents—explaining the chemical rationale behind each recommendation. Our objective is to equip you with a robust, self-validating protocol that anticipates challenges and provides clear, actionable solutions for the seamless incorporation of β-hydroxyleucine into your target peptides.
Part 1: Strategic Considerations
The successful incorporation of β-hydroxyleucine hinges on a deliberate strategy that addresses three primary challenges: the steric hindrance of the monomer, the reactivity of the side-chain hydroxyl group, and the prevention of common side reactions during synthesis and cleavage.
The Monomer: Synthesis and Protection
The starting point for any synthesis is a high-quality, appropriately protected β-hydroxyleucine monomer. Commercially, Fmoc-protected β-hydroxyleucine may have limited availability, often necessitating custom synthesis. The monomer must have three key features:
-
Nα-Fmoc Protection: For standard solid-phase peptide synthesis (SPPS), the α-amino group must be protected with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.[1][2]
-
β-Hydroxyl Protection: The side-chain hydroxyl group is a nucleophile that can be acylated during coupling or undergo dehydration under acidic conditions.[3][4] It must be protected with a group that is stable throughout the synthesis but can be removed during the final cleavage step. The tert-butyl (tBu) ether is the ideal choice for a standard Fmoc/tBu strategy, as it is stable to the piperidine used for Fmoc removal but cleaved by the trifluoroacetic acid (TFA) used for final peptide release.[5]
-
Stereochemical Purity: β-hydroxyleucine has two chiral centers (α and β carbons), meaning four possible stereoisomers exist. The synthesis of the monomer must be stereocontrolled to yield the desired diastereomer (e.g., (2S,3R) or (2S,3S)).
The structure of the required monomer, Fmoc-(2S,3R)-β-hydroxyleucine(O-tBu)-OH, is depicted below.
Caption: Structure of Fmoc-β-OH-Leu(tBu)-OH monomer.
The Coupling Reaction: Overcoming Steric Hindrance
The combination of the bulky isobutyl side chain and the β-substituent makes β-hydroxyleucine a sterically hindered amino acid.[6] Standard coupling methods, such as those using N,N'-diisopropylcarbodiimide (DIC) with 1-hydroxybenzotriazole (HOBt), are often slow and inefficient, leading to deletion sequences.[7]
To ensure high coupling efficiency, more potent activating reagents are required. Uronium/aminium or phosphonium salt-based reagents are highly recommended.[6][8]
| Coupling Reagent | Full Name | Class | Key Advantages | Citation(s) |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Uronium | Highly reactive, fast kinetics, low racemization, effective for hindered couplings. | [8][9] |
| HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Uronium | Similar reactivity to HATU but often more cost-effective. | [10] |
| PyAOP | (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium | Extremely reactive, excellent for the most challenging couplings. | [7][8] |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium | Strong coupling reagent, less carcinogenic byproducts than older phosphonium reagents. | [8] |
Recommendation: For most applications, HATU provides the best balance of reactivity, cost, and safety. For exceptionally difficult couplings, PyAOP can be considered. The protocol provided below will utilize HATU.
Preventing Side Reactions
Beyond incomplete coupling, several side reactions can compromise the integrity of the final peptide.[3][11]
-
Racemization: Over-activation or prolonged exposure to basic conditions can lead to epimerization at the α-carbon. Using an additive like HOAt or OxymaPure and minimizing activation times helps suppress this.[1][6] HATU already contains a HOAt moiety, which is advantageous.
-
Dehydration: During the final, strongly acidic cleavage step, the unprotected β-hydroxyl group can be eliminated to form an α,β-dehydroamino acid residue. Using a tert-butyl protecting group mitigates this by ensuring the hydroxyl is masked until the final moments of cleavage.
-
Aspartimide Formation: If an Asp residue is adjacent to the β-hydroxyleucine, the risk of aspartimide formation is present, a common side reaction in SPPS.[11] While not specific to β-hydroxyleucine, it is a general consideration in sequence design.
Part 2: Experimental Protocols
This section provides detailed, step-by-step methodologies for the incorporation of β-hydroxyleucine using a manual or automated solid-phase peptide synthesizer. The protocol assumes a standard Fmoc/tBu strategy.
Protocol 2.1: Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol details a single coupling cycle for incorporating Fmoc-β-OH-Leu(tBu)-OH onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin with free N-terminal amine
-
Fmoc-β-OH-Leu(tBu)-OH
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Washing Solvents: Dichloromethane (DCM), Methanol (MeOH)
-
SPPS reaction vessel
Caption: Workflow for a single SPPS coupling cycle.
Methodology: (Perform all steps at room temperature with gentle agitation unless otherwise noted.)
-
Resin Swelling: If starting the synthesis, swell the resin (e.g., Rink Amide or Wang resin) in DMF for at least 1 hour.[12]
-
Fmoc Deprotection:
-
Treat the resin-bound peptide with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.
-
-
Washing:
-
Wash the resin thoroughly with DMF (5 x 1 min) to completely remove piperidine.
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, prepare the coupling solution. For a 0.1 mmol scale synthesis:
-
Dissolve Fmoc-β-OH-Leu(tBu)-OH (0.2 mmol, 2.0 eq) and HATU (0.195 mmol, 1.95 eq) in 2 mL of DMF.
-
Add DIPEA (0.4 mmol, 4.0 eq).
-
-
Allow the solution to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the reaction vessel containing the washed resin.
-
Allow the coupling reaction to proceed for 2-4 hours. Due to steric hindrance, a longer coupling time is recommended compared to standard amino acids.[6]
-
-
Post-Coupling Wash:
-
Drain the coupling solution.
-
Wash the resin with DMF (3 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min).
-
-
Monitoring (Optional but Recommended):
-
Perform a qualitative ninhydrin (Kaiser) test on a small sample of beads to check for the presence of free primary amines. A negative result (beads remain colorless or yellow) indicates complete coupling. If the test is positive (beads turn blue/purple), a second coupling (recoupling) step is necessary.
-
-
Capping (Optional): If the coupling remains incomplete after a second attempt, cap the unreacted amines using a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences.[13]
-
Cycle Repetition: Repeat steps 2-7 for each subsequent amino acid in the sequence.
Protocol 2.2: Cleavage and Global Deprotection
This protocol releases the synthesized peptide from the solid support while simultaneously removing all acid-labile side-chain protecting groups (including the tBu group on β-hydroxyleucine).
Materials:
-
Dry, peptide-bound resin
-
Cleavage Cocktail (Reagent K): 94% TFA, 2.5% Water, 2.5% Ethanedithiol (EDT), 1% Triisopropylsilane (TIS)
-
Cold diethyl ether
-
Centrifuge and tubes
Caption: Workflow for peptide cleavage and deprotection.
Methodology:
-
Place the dry peptide-resin in a suitable reaction vessel.
-
Add the cleavage cocktail (approx. 10 mL per 100 mg of resin). The scavengers (water, EDT, TIS) are crucial for capturing the reactive carbocations generated during deprotection, preventing re-attachment to sensitive residues.[14]
-
Incubate the mixture for 2-3 hours at room temperature with occasional swirling.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the peptide by adding the TFA solution dropwise into a centrifuge tube containing a large volume (approx. 40 mL) of ice-cold diethyl ether.
-
Centrifuge the mixture (e.g., 3000 x g for 5 minutes) to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet by resuspending it in fresh cold ether and repeating the centrifugation. Perform this wash 2-3 times to remove residual scavengers and cleavage byproducts.
-
After the final wash, dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Part 3: Purification and Characterization
The crude peptide must be purified and its identity confirmed.
Protocol 3.1: Purification by RP-HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification.[15][16]
-
Column: A C18 stationary phase is typically used.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN).
-
Procedure:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A (or a solvent in which it is soluble, like aqueous acetic acid).
-
Inject the sample onto the equilibrated C18 column.
-
Elute the peptide using a linear gradient of increasing Mobile Phase B (e.g., 5% to 65% B over 60 minutes).
-
Collect fractions corresponding to the major peak.
-
Protocol 3.2: Characterization by Mass Spectrometry
Mass spectrometry is used to confirm the molecular weight of the purified peptide, verifying the successful incorporation of β-hydroxyleucine.
-
Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are common.
-
Procedure:
-
Analyze an aliquot of each purified fraction.
-
Compare the observed mass ([M+H]⁺) with the theoretical calculated mass of the target peptide. The mass of a β-hydroxyleucine residue is the same as a leucine residue plus an oxygen atom (approx. 131.17 g/mol vs. 115.13 g/mol for the free amino acid, adjust for peptide bond formation).
-
References
- Vertex AI Search. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis.
- Benchchem. (n.d.). Technical Support Center: Peptide Synthesis with Sterically Hindered D-Amino Acids.
- RSC Publishing. (n.d.). N-Hydroxy peptides: solid-phase synthesis and β-sheet propensity.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- ResearchGate. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF.
- Organic & Biomolecular Chemistry. (2020, April 16). N-Hydroxy peptides: Solid-phase synthesis and β-sheet propensity.
- AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis.
- ACS Publications. (n.d.). Preparation of a protected (2S,3S)-.beta.-hydroxyaspartic acid suitable for solid-phase peptide synthesis | The Journal of Organic Chemistry.
- PubMed. (2007, July 20). Efficient peptide coupling involving sterically hindered amino acids. J Org Chem.
- Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview.
- N. L. Benoiton. (2005). Practical Synthesis Guide to Solid Phase Peptide Chemistry. CRC Press.
- Wikipedia. (n.d.). Peptide synthesis.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- ResearchGate. (2025, August 6). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry | Request PDF.
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. J. Chem. Pharm. Res.
- ResearchGate. (2017, December 29). Which exclusive protecting groups should I use for hydroxyl groups in amino acids?.
- Scribd. (n.d.). Side Reactions in Peptide Synthesis.
- Unknown Source.
- Albericio, F., & Carpino, L. A. (n.d.). Amino Acid-Protecting Groups.
- NIH. (n.d.). Introduction to Peptide Synthesis.
- Unknown Source. Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- Unknown Source. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
- Unknown Source. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone.
- PubMed. (2018, June 3). A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. J Pept Sci.
- ACS Publications. (n.d.). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.
- UCI Department of Chemistry. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
- ACS Publications. (n.d.). Synthesis of (2S,3R,4R)-Dihydroxyisoleucine for Use in Amatoxin Synthesis | The Journal of Organic Chemistry.
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Direct synthesis of Fmoc-protected amino acids using organozinc chemistry: application to polymethoxylated phenylalanines and 4-oxoamino acids.
- Biosynth. (2024, November 12). Complex Peptide Production, Challenges and Manufacturing | Blog.
- ResearchGate. (n.d.). Bioactive peptides: Synthesis, applications, and associated challenges.
- NIH. (n.d.). Characterization, Preparation, and Purification of Marine Bioactive Peptides.
- ResearchGate. (2025, November 6). Protocol for efficient solid-phase synthesis of peptide containing 1-hydroxypyridine-2-one (1,2-HOPO).
- NIH. (n.d.). Purification and Identification of Novel Antioxidant Peptides from Enzymatically Hydrolysed Samia ricini Pupae.
- Fisheries and Aquatic Sciences. (n.d.). Purification and characterization of β-secretase inhibitory peptide from sea hare (Aplysia kurodai) by enzymatic hydrolysis.
- Springer. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis.
- The Royal Society of Chemistry. (n.d.). Chemical synthesis of disulfide surrogate peptides by using beta- carbon dimethyl modified diaminodiacids.
- MDPI. (2019, September 16). Purification, Characterization, and Application for Preparation of Antioxidant Peptides of Extracellular Protease from Pseudoalteromonas sp. H2.
Sources
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- 3. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 4. scribd.com [scribd.com]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. file.globalso.com [file.globalso.com]
- 9. bachem.com [bachem.com]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. chemistry.du.ac.in [chemistry.du.ac.in]
- 14. peptide.com [peptide.com]
- 15. Redirecting [linkinghub.elsevier.com]
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- 17. mdpi.com [mdpi.com]
Application Notes and Protocols for Solid-Phase Peptide Synthesis with β-Hydroxyleucine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance and Challenge of β-Hydroxyleucine in Peptide Synthesis
β-Hydroxyleucine, a non-proteinogenic amino acid, is a valuable building block in medicinal chemistry and drug discovery. Its unique structure, featuring both a β-hydroxyl group and a sterically demanding side chain, can impart favorable conformational constraints and metabolic stability to peptides. However, these same features present significant challenges during solid-phase peptide synthesis (SPPS), requiring carefully optimized protocols to ensure successful incorporation and high purity of the final product.
This guide provides a comprehensive overview of the key considerations and detailed protocols for the efficient incorporation of β-hydroxyleucine into peptide sequences using Fmoc-based solid-phase synthesis. As a Senior Application Scientist, the following notes are based on established principles for handling sterically hindered and hydroxyl-containing amino acids, offering a robust framework for researchers.
Pre-Synthesis Considerations: The Orthogonal Protection Strategy
The success of SPPS hinges on a robust and orthogonal protecting group strategy. For β-hydroxyleucine, this involves the protection of both the α-amino group and the β-hydroxyl group. The most widely adopted and recommended approach is the Fmoc/tBu strategy.[1][2]
-
α-Amino Group Protection: The 9-fluorenylmethoxycarbonyl (Fmoc) group is the standard choice for temporary protection of the α-amino group. Its key advantage is its lability to basic conditions (typically 20% piperidine in DMF), which are orthogonal to the acidic conditions used for side-chain deprotection and cleavage from the resin.[1]
-
β-Hydroxyl Group Protection: The hydroxyl group of β-hydroxyleucine is nucleophilic and can undergo undesirable side reactions, such as O-acylation, during peptide synthesis. To prevent this, it must be protected with a group that is stable to the basic conditions of Fmoc deprotection but can be removed during the final cleavage step. The tert-butyl (tBu) group is the ideal choice for this purpose.[3][4] It is stable to piperidine but is readily cleaved by strong acids like trifluoroacetic acid (TFA), which are used for the final cleavage and deprotection.[3][4]
Therefore, the recommended building block for incorporating β-hydroxyleucine is Fmoc-β-hydroxyleucine(tBu)-OH .
The Challenge of Steric Hindrance
β-Hydroxyleucine is a β-substituted and sterically hindered amino acid. This bulkiness can significantly slow down the coupling reaction, leading to incomplete acylation and the formation of deletion sequences. To overcome this, the use of highly efficient coupling reagents is paramount.[5][6]
Selecting the Optimal Coupling Reagent
Standard coupling reagents may prove insufficient for driving the reaction to completion. The following table summarizes the recommended coupling reagents for sterically hindered amino acids like β-hydroxyleucine.
| Coupling Reagent | Active Ester Formed | Reactivity | Key Considerations |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | OAt-ester | Very High | Highly efficient due to the formation of a reactive OAt-ester. Often the first choice for difficult couplings.[5][7] |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | OBt-ester | High | A widely used and effective coupling reagent, though slightly less reactive than HATU for the most challenging couplings.[8] |
| DIC/HOBt (N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole) | OBt-ester | Moderate | A classic and cost-effective combination. Can be effective, but may require longer reaction times or double coupling.[7][9] |
Recommendation: For the incorporation of Fmoc-β-hydroxyleucine(tBu)-OH, HATU is the preferred coupling reagent due to its superior reactivity in overcoming steric hindrance.[5]
Experimental Protocols
The following protocols are designed for manual solid-phase peptide synthesis. They can be adapted for automated synthesizers.
Protocol 1: Standard Fmoc-SPPS Cycle
This protocol outlines the fundamental steps of deprotection and coupling for each amino acid in the peptide sequence.
Caption: Standard Fmoc-SPPS Cycle Workflow.
Protocol 2: Incorporation of Fmoc-β-hydroxyleucine(tBu)-OH using HATU
This protocol details the specific steps for coupling the sterically hindered β-hydroxyleucine derivative.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-β-hydroxyleucine(tBu)-OH
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
Procedure:
-
Resin Preparation:
-
Ensure the N-terminal Fmoc group of the preceding amino acid on the resin has been removed by treating with 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.
-
-
Activation of Fmoc-β-hydroxyleucine(tBu)-OH:
-
In a separate reaction vessel, dissolve Fmoc-β-hydroxyleucine(tBu)-OH (3-4 equivalents relative to the resin loading) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6-8 equivalents) to the solution.
-
Allow the pre-activation to proceed for 1-5 minutes at room temperature. The solution may change color.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature. For particularly difficult couplings, the reaction time can be extended, or a second coupling can be performed.
-
-
Monitoring the Coupling:
-
Perform a Kaiser (ninhydrin) test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), a second coupling is recommended.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5 x 1 min) and then with DCM (3 x 1 min) to remove excess reagents and by-products.
-
-
Proceed to the Next Cycle:
-
The peptide-resin is now ready for the deprotection of the newly added Fmoc-β-hydroxyleucine(tBu)-OH to continue the peptide chain elongation.
-
Protocol 3: Final Cleavage and Deprotection
This protocol describes the cleavage of the completed peptide from the resin and the simultaneous removal of all side-chain protecting groups, including the tBu group from β-hydroxyleucine.
Cleavage Cocktail:
A standard cleavage cocktail for peptides without particularly sensitive residues is:
-
95% Trifluoroacetic acid (TFA)
-
2.5% Triisopropylsilane (TIS)
-
2.5% Water
Procedure:
-
Wash the final peptide-resin with DCM (3 x 1 min) and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | Steric hindrance of β-hydroxyleucine. Insufficient reaction time or reagent equivalents. | Perform a second coupling with fresh reagents. Increase the reaction time to 4 hours or overnight.[8] Consider using microwave-assisted peptide synthesis to enhance coupling efficiency.[10] |
| Dehydration of the β-hydroxyl group | Acidic conditions during coupling or cleavage can promote elimination of water to form a double bond. | This is less common with a protected hydroxyl group but can occur if the tBu group is prematurely cleaved. Ensure complete Fmoc deprotection and neutralization before coupling. Use of HOBt or Oxyma as additives can help suppress this side reaction. |
| O-acylation | Incomplete protection of the β-hydroxyl group. | Ensure the use of Fmoc-β-hydroxyleucine(tBu)-OH. If unprotected β-hydroxyleucine is used, this side reaction is highly likely. |
| Racemization | Use of excessive base or prolonged activation times. | Use a non-nucleophilic base like DIPEA or 2,4,6-collidine. Minimize the pre-activation time.[11] |
Visualization of Key Processes
Orthogonal Protection Strategy
Caption: Orthogonal protection and deprotection scheme.
HATU-Mediated Coupling Mechanism
Caption: HATU-mediated activation and coupling.
Conclusion
The successful incorporation of β-hydroxyleucine into synthetic peptides is achievable with a well-defined strategy that addresses its inherent challenges. The use of an Fmoc/tBu orthogonal protection scheme, coupled with a potent activating agent like HATU, provides a robust methodology for overcoming steric hindrance and preventing unwanted side reactions. By following the detailed protocols and troubleshooting guidelines presented in this application note, researchers can confidently utilize β-hydroxyleucine to create novel peptides with enhanced structural and biological properties.
References
-
Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
Sarnowski, M. P., & Del Valle, J. R. (2020). N-Hydroxy peptides: Solid-phase synthesis and β-sheet propensity. Organic & Biomolecular Chemistry, 18(19), 3690–3696. [Link]
-
Aapptec. Coupling Reagents. [Link]
-
Sarnowski, M. P., & Del Valle, J. R. (2020). N-Hydroxy peptides: solid-phase synthesis and β-sheet propensity. Organic & Biomolecular Chemistry. [Link]
-
Gőz, N. A., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. RSC advances, 9(54), 31633–31641. [Link]
-
Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]
-
Gőz, N. A., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. RSC Advances. [Link]
-
Miranda, L. P., & Alewood, P. F. (2000). Accelerated chemical synthesis of peptides and small proteins. Proceedings of the National Academy of Sciences, 97(7), 3537-3542. [Link]
-
CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]
-
Mesa Labs. SPPS Tips For Success Handout. [Link]
-
Sunresin. Fmoc / t-Bu Solid Phase Synthesis. [Link]
-
Aapptec. Fmoc-Ser(tBu)-OH [71989-33-8]. [Link]
-
Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Al Musaimi, O., de la Torre, B. G., & Albericio, F. (2020). Greening Fmoc/tBu solid-phase peptide synthesis. Green Chemistry, 22(4), 996-1018. [Link]
-
Kent, S. B. (2009). Introduction to peptide synthesis. Current protocols in protein science, Chapter 18, Unit 18.1. [Link]
Sources
- 1. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]
- 2. Greening Fmoc/tBu solid-phase peptide synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 11. mesalabs.com [mesalabs.com]
Determining the Enantiomeric Purity of β-Hydroxyleucine: A Guide to Analytical Methods
Introduction
β-Hydroxyleucine, a non-proteinogenic β-amino acid, is a chiral molecule with significant implications in pharmaceutical and biochemical research. The stereochemistry of this compound is paramount, as different enantiomers can exhibit distinct biological activities, pharmacological effects, and toxicological profiles.[1] Therefore, the accurate determination of its enantiomeric purity is a critical quality attribute in drug development and manufacturing. This application note provides a comprehensive overview of the principal analytical methods for determining the enantiomeric purity of β-hydroxyleucine, offering detailed protocols and comparative insights to guide researchers in selecting the most suitable technique for their needs.
The primary challenge in enantiomeric analysis lies in the fact that enantiomers possess identical physical and chemical properties in an achiral environment.[2] Analytical methods must, therefore, create a chiral environment to differentiate between the enantiomers. This is typically achieved through chromatographic, electrophoretic, or spectroscopic techniques.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for enantiomeric separations in the pharmaceutical industry due to its high resolution, sensitivity, and versatility.[1][3][4] The separation can be achieved through two main approaches: direct separation using a chiral stationary phase (CSP) or indirect separation after derivatization with a chiral derivatizing agent (CDA).
Direct Method: Chiral Stationary Phases (CSPs)
The direct approach is often preferred as it avoids the additional step of derivatization, which can introduce potential impurities and complexities.[5] CSPs create a stereoselective environment where the enantiomers of β-hydroxyleucine form transient diastereomeric complexes with differing stabilities, leading to different retention times.[4]
Causality Behind Experimental Choices:
-
CSP Selection: For polar and ionic compounds like amino acids, macrocyclic glycopeptide-based CSPs (e.g., teicoplanin-based) are highly effective for separating underivatized enantiomers.[5] Unlike polysaccharide-based CSPs, they possess ionic groups and are compatible with a wider range of mobile phases, including aqueous ones.[5]
-
Mobile Phase Composition: The mobile phase composition, including the organic modifier, its concentration, and additives, significantly influences retention and selectivity. For teicoplanin-based CSPs, a U-shaped retention profile is often observed with varying organic modifier concentrations, which is attributed to combined effects of analyte solubility and conformational changes in the CSP.[5]
Experimental Protocol: Direct Chiral HPLC
Objective: To determine the enantiomeric purity of β-hydroxyleucine using a teicoplanin-based chiral stationary phase.
Materials:
-
Chiral HPLC Column: Astec CHIROBIOTIC® T (teicoplanin-based)
-
HPLC System with UV or Mass Spectrometric (MS) Detector
-
β-Hydroxyleucine sample
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (or other suitable modifier)
Procedure:
-
Sample Preparation: Dissolve the β-hydroxyleucine sample in the initial mobile phase to a concentration of approximately 1 mg/mL.
-
Mobile Phase Preparation: Prepare the mobile phase, for example, a mixture of Methanol/Water/Formic Acid. The exact ratio should be optimized for the best resolution. A good starting point could be 80:20:0.1 (v/v/v).
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm or MS detection.
-
-
Analysis: Inject the sample and record the chromatogram. The two enantiomers should appear as separate peaks.
-
Quantification: Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Indirect Method: Chiral Derivatization
In the indirect method, the enantiomers of β-hydroxyleucine are reacted with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column.[6][7]
Causality Behind Experimental Choices:
-
CDA Selection: Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) and its analogues are widely used for the derivatization of amino acids.[8][9] The choice of the CDA is critical as it influences the resolution of the resulting diastereomers. For β-hydroxy amino acids, resolving the Cβ-epimeric diastereomers can be challenging, and alternative reagents like proline analogues of Marfey's reagent or even achiral Sanger's reagent might provide better separation.[8]
-
Reaction Conditions: The derivatization reaction must proceed to completion without causing racemization of the analyte or the CDA.[7] Reaction conditions such as temperature, time, and pH need to be carefully controlled.
Experimental Protocol: Indirect Chiral HPLC via Derivatization with Marfey's Reagent
Objective: To determine the enantiomeric purity of β-hydroxyleucine by forming diastereomers with Marfey's reagent and separating them on a C18 column.
Materials:
-
Reversed-Phase HPLC Column (e.g., Agilent Zorbax Extend-C18)[8]
-
HPLC System with UV-Vis Detector
-
β-Hydroxyleucine sample
-
Marfey's Reagent (FDAA)
-
Acetone
-
1 M Sodium Bicarbonate
-
2 M Hydrochloric Acid
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid
Procedure:
-
Derivatization:
-
To an aqueous solution of the β-hydroxyleucine sample, add a solution of FDAA in acetone.
-
Add 1 M sodium bicarbonate and incubate the mixture at 40°C for 1 hour.
-
Quench the reaction by adding 2 M HCl.
-
-
HPLC Conditions:
-
Analysis and Quantification: Inject the derivatized sample and calculate the enantiomeric excess from the peak areas of the diastereomers.
Chiral Gas Chromatography (GC)
Chiral Gas Chromatography (GC) is another powerful technique for the enantiomeric separation of volatile compounds. For non-volatile amino acids like β-hydroxyleucine, derivatization is necessary to increase their volatility and thermal stability.
Causality Behind Experimental Choices:
-
Derivatization: A two-step derivatization is typically employed for amino acids. First, the carboxyl group is esterified, followed by acylation of the amino group. Reagents like heptafluorobutyl chloroformate can be used for this purpose.[10][11] This process must not affect the chiral center of the molecule.
-
Chiral Stationary Phase: Chiral GC columns with stationary phases like Chirasil-L-Val are commonly used for the separation of derivatized amino acid enantiomers.[10][11]
Experimental Protocol: Chiral GC-MS
Objective: To determine the enantiomeric purity of β-hydroxyleucine after derivatization.
Materials:
-
Chiral GC Column (e.g., Chirasil-L-Val)
-
GC-MS System
-
β-Hydroxyleucine sample
-
Derivatization reagents (e.g., Heptafluorobutyl chloroformate, isooctane, methylamine)[10]
-
Anhydrous Sodium Sulfate
Procedure:
-
Derivatization:
-
Perform an in-situ derivatization of the aqueous sample with heptafluorobutyl chloroformate.
-
Extract the derivatives into an organic solvent like isooctane.
-
Further react the derivatives with methylamine.[10]
-
Evaporate the solvent and reconstitute the sample in a suitable solvent for injection.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 60 °C, hold for 2 min, then ramp to 200 °C at 4 °C/min.
-
Carrier Gas: Helium
-
MS Detection: Electron Ionization (EI) in full scan or Selected Ion Monitoring (SIM) mode.
-
-
Analysis and Quantification: Inject the derivatized sample and calculate the enantiomeric excess from the peak areas of the separated enantiomers.
Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) is a high-efficiency separation technique that can be used for chiral analysis.[12] Enantioseparation in CE is achieved by adding a chiral selector to the background electrolyte (BGE).
Causality Behind Experimental Choices:
-
Chiral Selector: Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors in CE.[1][6][13][14] They form inclusion complexes with the enantiomers, and differences in the stability of these complexes lead to different migration times. For β-amino acids, modified CDs can provide baseline separation.[6]
-
BGE Composition: The pH and composition of the BGE are critical for achieving good resolution. The pH affects the charge of the analyte and the electroosmotic flow.
Experimental Protocol: Chiral CE
Objective: To determine the enantiomeric purity of β-hydroxyleucine using cyclodextrin-modified CE.
Materials:
-
Capillary Electrophoresis System with UV detector
-
Fused-silica capillary
-
β-Hydroxyleucine sample
-
Sodium phosphate
-
Sodium hydroxide
-
Cyclodextrin derivative (e.g., sulfated-gamma-cyclodextrin)[6]
Procedure:
-
Capillary Preconditioning: Flush the capillary with 0.1 M NaOH, water, and then the background electrolyte (BGE).[6]
-
BGE Preparation: Prepare a 20 mM sodium phosphate buffer and adjust the pH to 6.0. Add the cyclodextrin derivative to the desired concentration (e.g., 0.25-10 mM).[6]
-
Sample Preparation: Dissolve the β-hydroxyleucine sample in water.
-
CE Conditions:
-
Analysis and Quantification: Run the analysis and calculate the enantiomeric excess from the peak areas of the separated enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can also be used to determine enantiomeric excess.[15][16] This is achieved by converting the enantiomers into diastereomers using a chiral derivatizing agent (CDA) or by using a chiral solvating agent (CSA) to induce chemical shift differences between the enantiomers.[16][17]
Causality Behind Experimental Choices:
-
Chiral Auxiliary: The choice of the chiral auxiliary (CDA or CSA) is crucial for inducing sufficient separation in the NMR signals of the enantiomers. For unprotected amino acids, derivatization to form phosphonic amides has been shown to be effective for ³¹P-NMR analysis.[18] For ¹H-NMR, chiral solvating agents like mandelic acid analogues can be used.[17]
-
Solvent: The choice of solvent can influence the chemical shift differences observed between the enantiomers.[17]
Experimental Protocol: ¹H-NMR with a Chiral Solvating Agent
Objective: To determine the enantiomeric excess of β-hydroxyleucine using ¹H-NMR with a chiral solvating agent.
Materials:
-
NMR Spectrometer
-
β-Hydroxyleucine sample
-
Chiral Solvating Agent (e.g., (S)-mandelic acid)
-
Deuterated solvent (e.g., CDCl₃)
Procedure:
-
Sample Preparation: Prepare a solution of the β-hydroxyleucine sample in the deuterated solvent.
-
Add CSA: Add a molar excess of the chiral solvating agent to the NMR tube.
-
Acquire Spectrum: Acquire a high-resolution ¹H-NMR spectrum.
-
Analysis: Identify a proton signal that is well-resolved for the two enantiomers. Integrate the corresponding peaks.
-
Quantification: Calculate the enantiomeric excess from the integral values of the resolved signals.
Method Comparison
| Method | Principle | Sample Preparation | Pros | Cons |
| Direct Chiral HPLC | Differential interaction with a chiral stationary phase. | Minimal (dissolution in mobile phase). | Simple, direct, avoids derivatization. | CSPs can be expensive; method development can be time-consuming. |
| Indirect Chiral HPLC | Separation of diastereomers on an achiral column. | Derivatization with a chiral reagent is required. | Uses standard HPLC columns; can be very selective. | Derivatization adds complexity and potential for error.[5] |
| Chiral GC-MS | Separation of volatile derivatives on a chiral column. | Derivatization is necessary to increase volatility. | High sensitivity and resolution. | Derivatization is required; not suitable for thermally labile compounds. |
| Chiral CE | Differential migration in the presence of a chiral selector. | Minimal (dissolution in buffer). | High efficiency; low sample and reagent consumption. | Lower sensitivity compared to HPLC and GC; reproducibility can be a challenge. |
| NMR Spectroscopy | Diastereomeric interaction with a chiral auxiliary. | Addition of a chiral auxiliary or derivatization. | Rapid, non-destructive, provides structural information. | Lower sensitivity; requires higher sample concentrations. |
Visualization of Experimental Workflows
Direct Chiral HPLC Workflow
Caption: Workflow for direct chiral HPLC analysis.
Indirect Chiral HPLC Workflow
Caption: Workflow for indirect chiral HPLC analysis.
Conclusion
The determination of the enantiomeric purity of β-hydroxyleucine is a critical step in its development and use as a pharmaceutical agent or research tool. This application note has outlined several robust analytical methods, each with its own advantages and considerations. The choice of method will depend on factors such as the required sensitivity, sample matrix, available instrumentation, and the stage of development. For routine quality control, direct chiral HPLC is often the method of choice due to its simplicity and directness. For more complex matrices or when higher sensitivity is required, chiral GC-MS or indirect HPLC methods may be more appropriate. Capillary electrophoresis offers a high-efficiency alternative with low sample consumption, while NMR spectroscopy provides a rapid, non-destructive approach for samples at higher concentrations. By understanding the principles and practical considerations of each technique, researchers can confidently select and implement the most suitable method for their specific needs.
References
- Sigma-Aldrich.
-
Buller, A. R., et al. (2020). Enhanced Stereochemical Analysis of β-Diastereomeric Amino Acids with Variants of Marfey's Reagent. ACS Central Science, 6(11), 2025-2034. [Link]
- Gampe, N., et al. (2022). Enantioseparation and quantitative determination of two homologous beta amino acids found in Fabaceae plants.
-
Reitz, O., et al. (2005). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Marine Drugs, 3(4), 117-133. [Link]
-
Moos, M., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(3), 347-358. [Link]
-
Pirkle, W. H., & Welch, C. J. (1984). Liquid chromatographic separation of enantiomers of beta-amino acids using a chiral stationary phase. Journal of Liquid Chromatography, 7(9), 1747-1755. [Link]
-
Borg, M., et al. (2013). Enantiomeric analysis of amino acids by using comprehensive two-dimensional gas chromatography. Journal of Chromatography A, 1296, 173-180. [Link]
-
Moos, M., et al. (2018). Heptafluorobutyl Chloroformate-Based Sample Preparation Protocol for Chiral and Nonchiral Amino Acid Analysis by Gas Chromatography. Analytical Chemistry, 90(15), 9030-9037. [Link]
- Google Patents. (2010).
-
Bunin, A. T., et al. (2019). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Biochemistry (Moscow) Supplement Series B: Biomedical Chemistry, 13(4), 365-373. [Link]
-
Konya, Y., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A, 1665, 462823. [Link]
-
Wenzel, T. J. (2000). NMR methods for determination of enantiomeric excess. Enantiomer, 5(5), 457-471. [Link]
- Ilisz, I., et al. (2014). Chiral Derivatizing Agents Applied for the Determination of D-Amino Acid Content. Molecules, 19(8), 12185-12223.
-
Alexakis, A., et al. (1992). The 31P-NMR Spectroscopic Determination of the Enantiomeric Excess of Unprotected Amino Acids. Angewandte Chemie International Edition in English, 31(8), 1053-1054. [Link]
- Sigma-Aldrich. Proline Derivatization and Enantioresolution by Chiral GC.
-
Wenzel, T. J., & Wilcox, J. D. (2003). NMR determination of enantiomeric excess. Chirality, 15(3), 256-270. [Link]
-
Izumoto, S., & Nishi, H. (1999). Enantiomer separation of drugs by capillary electrophoresis using mixtures of beta-cyclodextrin sulfate and neutral cyclodextrins. Electrophoresis, 20(1), 189-197. [Link]
-
Ingelse, B. A., et al. (1995). Enantiomeric separation by capillary electrophoresis using a soluble neutral beta-cyclodextrin polymer. Journal of Chromatography A, 709(1), 89-98. [Link]
- Phenomenex.
- Lindner, W. (1991). Determination of Enantiomeric Purity via Formation of Diastereomers. In Chiral Separations by HPLC (pp. 53-112). Vieweg+Teubner Verlag.
-
Mardare, C. I., et al. (2021). Automated Chiral Analysis of Amino Acids Based on Chiral Derivatization and Trapped Ion Mobility-Mass Spectrometry. Analytical Chemistry, 93(4), 2277-2285. [Link]
-
García-Campaña, A. M., & Gámiz-Gracia, L. (2018). Enantioseparation by Capillary Electrophoresis Using Ionic Liquids as Chiral Selectors. Critical Reviews in Analytical Chemistry, 48(6), 429-446. [Link]
-
Shinde, V. (2020). Overview & Determination of Enantiomeric Impurities. Veeprho. [Link]
-
Strege, M. A., & Tabb, D. L. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 1219, 123638. [Link]
-
Wahl, J., & Holzgrabe, U. (2019). Enantioseparation by Capillary Electrophoresis Using Cyclodextrins in an Amino Acid-Based Ionic Liquid Running Buffer. Methods in Molecular Biology, 1985, 365-371. [Link]
- BenchChem. (2025). Analytical Methods for Determining Enantiomeric Purity of Drugs.
-
Ye, A., et al. (2017). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 94(2), 232-237. [Link]
- Sigma-Aldrich.
- Carbonara, G., et al. (2004). H-NMR determination of the enantiomeric excess of the antiarrhythmic drug Mexiletine by using mandelic acid analogues as chiral. Arkivoc, 2004(5), 5-25.
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- 9. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
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Techniques for assessing the stability of beta-Hydroxyleucine in solution
Application Note & Protocol Guide
Topic: Techniques for Assessing the Stability of beta-Hydroxyleucine in Solution
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to understanding and assessing the chemical stability of beta-hydroxyleucine (β-OH-Leu), a nonproteinogenic amino acid of increasing interest in peptide and pharmaceutical development. Ensuring the stability of such molecules is critical for guaranteeing efficacy, safety, and shelf-life in therapeutic applications. We will explore the potential degradation pathways of β-OH-Leu and present a systematic approach to developing and validating a stability-indicating analytical method. This guide details protocols for forced degradation studies, the development of a robust High-Performance Liquid Chromatography (HPLC) method, and the use of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of degradation products.
Introduction: The Significance of beta-Hydroxyleucine Stability
Beta-hydroxyleucine, with its unique structure featuring a hydroxyl group on the beta-carbon, offers novel stereochemical and functional properties for designing peptides and small molecule drugs. Peptides incorporating β-amino acids, for instance, often exhibit enhanced resistance to proteolytic degradation and can adopt unique secondary structures known as foldamers.[] However, the very features that make β-OH-Leu attractive—the amino and hydroxyl groups—also render it susceptible to various degradation reactions in solution.
Instability can lead to a loss of potency, the formation of toxic byproducts, and altered bioavailability. Therefore, a thorough understanding of β-OH-Leu's stability profile under various conditions (pH, temperature, light, and oxidative stress) is a regulatory and scientific necessity.[2][3] This guide provides the foundational knowledge and actionable protocols to establish a robust stability-indicating profile for β-OH-Leu.
Understanding Potential Degradation Pathways
Based on the chemical structure of β-OH-Leu and known degradation mechanisms of similar amino acids like leucine and 4-hydroxyisoleucine, several potential degradation pathways can be hypothesized.[4][5][6][7][8] A stability testing program must be designed to probe for these transformations.
-
Oxidation: The secondary alcohol group and the amino group are susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metals, or oxidizing agents.[6] This could lead to the formation of keto-derivatives or other oxidative adducts.
-
Dehydration: Under certain pH and temperature conditions, the β-hydroxyl group could be eliminated, leading to the formation of an unsaturated amino acid.
-
Hydrolysis: While the core amino acid structure is generally stable, extreme pH conditions can promote degradative reactions.[6]
-
Epimerization/Racemization: The chiral centers in β-OH-Leu (at the alpha and beta carbons) could be susceptible to epimerization under harsh pH or thermal stress, leading to a loss of stereochemical purity and potentially altered biological activity.[9]
-
Photodegradation: Exposure to UV or visible light can provide the energy to initiate photochemical degradation reactions.[6]
The following diagram illustrates these potential degradation routes, which forced degradation studies are designed to explore.
Caption: Potential degradation pathways of beta-hydroxyleucine under stress conditions.
The Strategy: Developing a Stability-Indicating Method
The cornerstone of any stability assessment is a validated analytical method that can accurately quantify the parent compound and separate it from all potential impurities and degradation products. Such a method is termed "stability-indicating."[2][10][11] High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose.[12] The development process is systematic and begins with intentionally degrading the molecule.
The overall workflow is depicted below.
Caption: Workflow for developing and applying a stability-indicating analytical method.
Protocol 1: Forced Degradation (Stress Testing)
Objective: To intentionally generate degradation products of β-OH-Leu to facilitate the development and validation of a stability-indicating analytical method.[3][13] The goal is to achieve modest degradation (e.g., 5-20%) to ensure that the primary degradation products are formed without completely destroying the parent molecule.[9]
Materials:
-
beta-Hydroxyleucine reference standard
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
High-purity water and acetonitrile (HPLC grade)
-
Class A volumetric flasks, pipettes, and vials
-
pH meter, calibrated
-
Heating block or water bath
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of β-OH-Leu at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a water/acetonitrile mixture).
-
Stress Conditions: For each condition below, prepare a sample and a corresponding control. The control is the stock solution diluted with the stress-free medium (e.g., water) and stored at a protected condition (e.g., 4°C in the dark).
| Stress Condition | Protocol | Justification |
| Acid Hydrolysis | Mix equal volumes of stock solution and 0.1 M HCl. Heat at 60°C for 24 hours. If no degradation is seen, repeat with 1 M HCl. Neutralize with NaOH before analysis. | To test susceptibility to degradation in acidic environments. |
| Base Hydrolysis | Mix equal volumes of stock solution and 0.1 M NaOH. Keep at room temperature for 24 hours. If no degradation is seen, heat at 60°C. Neutralize with HCl before analysis. | To test susceptibility to degradation in alkaline environments.[3] |
| Oxidation | Mix equal volumes of stock solution and 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. | To identify potential oxidative degradation products.[3] |
| Thermal Degradation | Dilute stock solution with water. Heat at 80°C for 48 hours in a sealed vial, protected from light. | To assess the effect of heat on the molecule's stability. |
| Photostability | Expose the diluted stock solution in a photostability chamber according to ICH Q1B guidelines (overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter). | To determine if the molecule is light-sensitive. |
-
Sample Analysis: After the specified stress period, cool the samples to room temperature, neutralize if necessary, and dilute to the target analytical concentration. Analyze all stressed samples, controls, and a non-degraded standard by the developing HPLC method.
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop a reversed-phase HPLC (RP-HPLC) method capable of separating β-OH-Leu from its degradation products generated during stress testing.[10][11]
Rationale for Technique Selection: RP-HPLC is versatile, robust, and widely used in pharmaceutical analysis.[10] Since β-OH-Leu is a polar molecule, derivatization is often required for good retention and sensitive detection. Pre-column derivatization with o-phthalaldehyde (OPA) or phenylisothiocyanate (PITC) followed by UV or fluorescence detection is a common and sensitive approach for amino acids.[14][15][16] Alternatively, analysis without derivatization can be explored using Hydrophilic Interaction Liquid Chromatography (HILIC).[17] For initial development, we will focus on a derivatization approach coupled with UV detection.
Instrumentation & Columns:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Recommended starting column: C18, 4.6 x 150 mm, 3.5 µm particle size.
Initial Method Parameters:
| Parameter | Recommended Starting Condition | Rationale & Optimization Strategy |
| Mobile Phase A | 25 mM Sodium Phosphate buffer, pH 6.8 | Adjust pH between 3 and 7 to optimize the charge state and retention of the analyte and degradants. |
| Mobile Phase B | Acetonitrile | Methanol can be tested as an alternative organic modifier to alter selectivity.[18] |
| Gradient | 10% to 70% B over 20 minutes | Adjust the gradient slope and time to resolve closely eluting peaks. A shallow gradient provides better resolution. |
| Flow Rate | 1.0 mL/min | Can be adjusted (e.g., 0.8-1.2 mL/min) to optimize run time and resolution. |
| Column Temp. | 30°C | Temperature can affect viscosity and selectivity. Test in a range of 25-40°C. |
| Detection | 254 nm or based on derivatizing agent (e.g., 340 nm for OPA) | Use DAD to monitor multiple wavelengths and check for peak purity. |
| Injection Vol. | 10 µL | Adjust based on concentration and detector sensitivity. |
Method Development Workflow:
-
Initial Screen: Analyze the non-degraded β-OH-Leu standard (after derivatization) using the initial parameters to determine its retention time.
-
Analysis of Stressed Samples: Inject the samples from the forced degradation study. Compare the chromatograms to the control and non-degraded standard. The goal is to see new peaks (degradants) that are baseline-resolved from the parent β-OH-Leu peak.
-
Method Optimization: If co-elution occurs, systematically adjust method parameters (gradient slope, pH, organic modifier) to improve separation. The ability to resolve the analyte from all degradation products demonstrates specificity, a key requirement for a stability-indicating method.[2]
-
Peak Purity Analysis: Use the DAD to assess the peak purity of the β-OH-Leu peak in the presence of degradants. The spectra across the peak should be homogenous.
-
Method Validation: Once a suitable separation is achieved, the method must be validated according to ICH Q2(R2) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness.[19]
Advanced Characterization: MS and NMR for Degradant Identification
While HPLC-UV can separate and quantify degradation products, it does not reveal their identity. For this, mass spectrometry and NMR spectroscopy are indispensable.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for identifying unknown degradation products.[20][21][22] By coupling the developed HPLC method to a mass spectrometer, one can obtain the mass-to-charge ratio (m/z) of each eluting peak. High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement, allowing for the determination of the elemental composition of the degradant. Tandem MS (MS/MS) experiments involve fragmenting the degradant ion to obtain structural information, which helps in pinpointing the site of modification on the parent molecule.[23][24]
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the most definitive structural information.[25][26][27] If a significant degradation product can be isolated (e.g., by preparative HPLC), 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR experiments can be performed. By comparing the NMR spectra of the degradant to that of the parent β-OH-Leu, one can precisely identify the structural changes that have occurred, such as the loss or modification of specific functional groups. NMR is also highly sensitive to stereochemical changes, making it an excellent tool for detecting epimerization.[28]
Conclusion
Assessing the stability of beta-hydroxyleucine is a multi-faceted process that is critical for its successful application in research and drug development. The systematic approach outlined in this guide—beginning with understanding potential degradation pathways, executing forced degradation studies, and developing a robust, stability-indicating HPLC method—provides a solid framework for generating reliable stability data. The integration of advanced techniques like mass spectrometry and NMR spectroscopy allows for the confident identification of degradation products, completing the stability profile. Following these protocols will ensure that the chemical integrity of beta-hydroxyleucine is well-characterized, supporting the development of safe and effective new therapeutic agents.
References
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Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]
-
Enantiomeric separation of nonproteinogenic amino acids by high-performance liquid chromatography. ResearchGate. Available at: [Link]
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Identification of degradation products formed during performic oxidation of peptides and proteins by high-performance liquid chromatography with matrix-assisted laser desorption/ionization and tandem mass spectrometry. PubMed. Available at: [Link]
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Mass spectrometric identification of amino acid transformations during oxidation of peptides and proteins: modifications of methionine and tyrosine. PubMed. Available at: [Link]
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Stability-Indicating HPLC Method Development. Prague University of Chemistry and Technology. Available at: [Link]
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Stability Indicating HPLC Method Development and Validation. SciSpace. Available at: [Link]
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Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]
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Protein Amino Acid Analysis: Techniques, Instruments, and Applications. PharmiWeb.com. Available at: [Link]
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Susceptible amino acids to chemical degradation. ResearchGate. Available at: [Link]
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HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. Available at: [Link]
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Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. PubMed Central. Available at: [Link]
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A Brief on The NMR Spectroscopy of Proteins. Conduct Science. Available at: [Link]
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Proteins & Peptides Forced Degradation Studies. CD Formulation. Available at: [Link]
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Mass Spectrometry Identification of Amino Acid Transformations during Oxidation of Peptides and Proteins: Modifications of Methionine and Tyrosine. ACS Publications. Available at: [Link]
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Analysis of Amino Acids by HPLC. Agilent Technologies. Available at: [Link]
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Does Protein Degradation Affect Mass Spectrometry Identification. Mtoz Biolabs. Available at: [Link]
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Stability Indicating Assay Method Development And Validation By Using Hplc - A Review. RJPN. Available at: [Link]
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Analytical methods for amino acid determination in organisms. Semantic Scholar. Available at: [Link]
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Analytical Methods for Amino Acids. Shimadzu. Available at: [Link]
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Selective Amino Acid-Only in Vivo NMR: A Powerful Tool To Follow Stress Processes. PubMed Central. Available at: [Link]
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Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec. Available at: [Link]
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How to compare stability of a protein and its mutant with NMR spectroscopy? ResearchGate. Available at: [Link]
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Forced Degradation Studies: Why, What & How. BioPharmaSpec. Available at: [Link]
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State-of-the-art of high-performance liquid chromatographic analysis of amino acids in physiological samples. Bevital. Available at: [Link]
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Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Introduction to NMR spectroscopy of proteins. Duke University. Available at: [Link]
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NMR spectroscopy of basic/aromatic amino acid clusters in membrane proteins. PubMed Central. Available at: [Link]
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Structural characterization of the products of hydroxyl-radical damage to leucine and their detection on proteins. PubMed Central. Available at: [Link]
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Translational Detection of Nonproteinogenic Amino Acids Using an Engineered Complementary Cell-Free Protein Synthesis Assay. ACS Publications. Available at: [Link]
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Suppression of protein degradation by leucine requires its conversion to β-hydroxy-β-methyl butyrate in C2C12 myotubes. PubMed Central. Available at: [Link]
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beta-Hydroxyleucine. PubChem. Available at: [Link]
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Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. MDPI. Available at: [Link]
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Degradation of leucine, isoleucine, and valine via the branched chain keto acid dehydrogenase complex, resulting in activated precursors of fatty acid and secondary metabolite formation. ResearchGate. Available at: [Link]
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Valine, Leucine, and Isoleucine Degradation. PubChem. Available at: [Link]
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Degradation pathway for branched-chain amino acids (BCAA); BCAT:... ResearchGate. Available at: [Link]
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Role of backbone solvation in determining thermodynamic beta propensities of the amino acids. PubMed. Available at: [Link]
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Troubleshooting & Optimization
Optimizing yield in beta-Hydroxyleucine chemical synthesis
An essential component in various biologically active natural products and pharmaceuticals, beta-hydroxyleucine presents unique synthetic challenges, primarily in controlling stereochemistry and maximizing yield.[1] This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to navigate the complexities of its chemical synthesis. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-tested solutions to help you optimize your synthetic routes.
Technical Troubleshooting Guide
This guide addresses the most common issues encountered during the synthesis of beta-hydroxyleucine, particularly via aldol-type reactions, which are a cornerstone for creating the vicinal amino alcohol functionality.[1][2]
Issue 1: Low Overall Reaction Yield
You've completed the reaction, but after workup and purification, the isolated yield of your desired beta-hydroxyleucine derivative is significantly lower than expected.
Potential Causes & Recommended Solutions
| Potential Cause | Scientific Explanation | Recommended Solution & Protocol |
| Incomplete Enolate Formation | The reaction's initiation relies on the quantitative formation of a nucleophilic enolate from a glycine equivalent. An insufficiently strong base or steric hindrance can lead to a low concentration of the enolate, slowing down the reaction.[3][4] | Solution: Switch to a stronger, non-nucleophilic base like Lithium Diisopropylamide (LDA) to ensure irreversible and rapid enolate generation, especially for kinetically controlled reactions. Protocol: Prepare LDA in situ by adding n-BuLi (1.0 eq) to diisopropylamine (1.05 eq) in dry THF at -78 °C. Stir for 30 minutes, then slowly add your glycine substrate and stir for another 45-60 minutes before adding the aldehyde. |
| Aldol Reversibility (Retro-Aldol Reaction) | The aldol addition is an equilibrium process.[5] If the product is not thermodynamically stable under the reaction conditions (e.g., elevated temperature), it can revert to the starting materials (enolate and aldehyde), thus reducing the net yield. | Solution: Maintain low reaction temperatures (e.g., -78 °C) throughout the addition process. This favors the forward reaction kinetically and minimizes the retro-aldol pathway. Use of lithium enolates at low temperatures is particularly effective at preventing proton transfer and reversal.[4] |
| Product Degradation or Side Reactions | The β-hydroxy carbonyl product can undergo base-catalyzed dehydration (condensation) to form an α,β-unsaturated system, especially if the reaction is heated.[3][5] Other side reactions may also compete for reagents. | Solution: Avoid heating the reaction mixture unless the condensation product is desired. Quench the reaction carefully with a mild acid (e.g., saturated aqueous NH₄Cl) once TLC or HPLC indicates consumption of the limiting reagent. |
| Sub-optimal Reagent Purity | Impurities in solvents (e.g., water) or reagents (e.g., partially oxidized aldehyde) can quench the enolate or introduce competing reaction pathways. | Solution: Use freshly distilled, anhydrous solvents (e.g., THF, diethyl ether). Purify aldehydes by distillation or chromatography immediately before use. Ensure all glassware is oven- or flame-dried. |
Issue 2: Poor Diastereoselectivity (Incorrect syn/anti Ratio)
The primary challenge in beta-hydroxyleucine synthesis is controlling the relative stereochemistry at the α and β carbons. Your reaction produces a mixture of syn and anti diastereomers, which are difficult to separate and reduce the yield of the desired isomer.
Potential Causes & Recommended Solutions
| Potential Cause | Scientific Explanation | Recommended Solution & Protocol |
| Lack of Stereochemical Control | The transition state geometry during the C-C bond formation dictates the diastereomeric outcome. This is influenced by the metal cation (in metal enolates), solvent, and substrate structure. | Solution: The choice of catalyst and reaction system is critical. • For anti-products : Metal-free, organic base-mediated decarboxylative aldol reactions of α-amidohemimalonates have shown complete anti-diastereoselectivity.[6][7] • For syn-products : Certain Brønsted base catalysts combined with specific glycine derivatives (e.g., glycine o-nitroanilide) can provide high syn-selectivity.[2] Trost's zinc-ProPhenol catalyst is also documented for producing syn-isomers.[2] |
| Incorrect Temperature or Solvent | Reaction temperature and solvent polarity can affect the stability and geometry of the reaction's transition state, thereby influencing the diastereomeric ratio. | Solution: Systematically screen solvents and temperatures. Non-polar solvents often provide better stereocontrol with metal enolates. Low temperatures (-78 °C to -40 °C) generally enhance selectivity by reducing the thermal energy available to overcome the activation barrier for the undesired diastereomer's transition state. |
| Epimerization | After formation, the product can epimerize at the α-carbon if exposed to basic conditions for extended periods, scrambling the desired stereochemical outcome.[8] | Solution: Minimize reaction time and quench the reaction as soon as the starting material is consumed. Use a milder workup procedure. In some cases, controlled epimerization can be used to convert an unwanted diastereomer into the desired one.[6][7] |
Issue 3: Difficulty in Product Purification
The crude product is a complex mixture, and isolating the desired beta-hydroxyleucine isomer by standard column chromatography is proving inefficient.
Potential Causes & Recommended Solutions
| Potential Cause | Scientific Explanation | Recommended Solution & Protocol |
| Similar Polarity of Isomers | Diastereomers often have very similar polarities, making them co-elute during silica gel chromatography.[9] | Solution: 1. Recrystallization: This is often the most effective method for separating diastereomers. Screen a variety of solvent systems (e.g., ethanol, ethyl acetate/hexanes) to find conditions that selectively crystallize one isomer.[10] 2. Derivative Formation: Convert the mixture into a derivative (e.g., N-chloroacetyl) that may have better separation properties or allow for enzymatic resolution.[9] 3. Advanced Chromatography: Consider using reverse-phase HPLC or specialized chiral columns if separation of enantiomers is also required. |
| Lactone Formation | In acidic conditions, β-hydroxy amino acids can cyclize to form lactones, which have different properties and can complicate purification and characterization.[11] | Solution: Maintain a neutral or slightly basic pH during workup and purification. If lactonization occurs, it can sometimes be reversed by gentle hydrolysis with a mild base. |
Process Optimization Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in beta-hydroxyleucine synthesis.
Caption: Troubleshooting Decision Tree for Synthesis Optimization.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing beta-hydroxyleucine? A1: The aldol reaction of a glycine enolate equivalent with isobutyraldehyde is the most classic and widely studied approach.[2][6] Modern variations, such as the metal-free decarboxylative aldol reaction, offer significant advantages in terms of yield and diastereoselectivity, providing a straightforward route to anti-β-hydroxy-α-amino acids.[7]
Q2: How can I ensure I am forming the kinetic, not thermodynamic, enolate? A2: To form the kinetic enolate, you must use a strong, sterically hindered, non-nucleophilic base like LDA in a polar aprotic solvent (e.g., THF) at a low temperature (-78 °C).[4] These conditions allow for the rapid and irreversible deprotonation of the least sterically hindered α-proton before equilibrium can be established.
Q3: Are there enzymatic methods available for beta-hydroxyleucine synthesis? A3: Yes, enzymatic synthesis is a powerful alternative that offers high regio- and stereoselectivity under mild, environmentally benign conditions.[12] For instance, 2-oxoglutarate-dependent hydroxylases can catalyze the hydroxylation of amino acids.[12] While highly attractive, the availability of suitable enzymes can be more limited compared to traditional chemical reagents.[12][13]
Q4: My NMR shows a complex mixture. How do I confirm the stereochemistry of my product? A4: Confirming stereochemistry typically requires a combination of techniques. High-resolution 2D NMR techniques like NOESY can reveal through-space correlations that help determine the relative configuration. Ultimately, unambiguous proof often requires X-ray crystallography of a suitable crystalline derivative.[10]
Q5: What is the mechanism of the base-catalyzed aldol addition? A5: The reaction proceeds in three main steps:
-
Enolate Formation: A base removes an acidic α-proton from the glycine derivative to form a nucleophilic enolate.
-
Nucleophilic Attack: The α-carbon of the enolate attacks the electrophilic carbonyl carbon of the aldehyde (isobutyraldehyde).
-
Protonation: The resulting alkoxide intermediate is protonated during aqueous workup to yield the final β-hydroxy product.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aldol Reaction - Chemistry Steps [chemistrysteps.com]
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- 7. Direct synthesis of β-hydroxy-α-amino acids via diastereoselective decarboxylative aldol reaction. | Semantic Scholar [semanticscholar.org]
- 8. Separation and evaluation of the cis and trans isomers of hydroxyprolines: effect of hydrolysis on the epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Beta-hydroxynorleucine: separation of its isomers and biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. The Detection of Isomers of 4–Hydroxyisoleucine by the Jeol Amino Acid Analyser and by TLC | Semantic Scholar [semanticscholar.org]
- 12. Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Diastereoselective Synthesis of β-Hydroxyleucine
Welcome to the technical support center for the diastereoselective synthesis of β-hydroxyleucine. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this valuable non-proteinogenic amino acid. β-Hydroxyleucine is a crucial chiral building block found in numerous biologically active natural products.[1][2] Its synthesis, however, presents significant stereochemical challenges. This guide provides in-depth troubleshooting advice and frequently asked questions to address common issues encountered during its synthesis.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis of β-hydroxyleucine, offering potential causes and actionable solutions.
Issue 1: Poor Diastereoselectivity in Aldol Addition Reactions
Question: My aldol reaction to create the β-hydroxy-α-amino acid scaffold is yielding a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?
Answer: Achieving high diastereoselectivity in the aldol addition is fundamental to a successful synthesis. Poor selectivity can stem from several factors related to the enolate geometry, reaction conditions, and the choice of chiral auxiliary.
Potential Causes & Solutions:
-
Incorrect Enolate Geometry: The geometry of the enolate (Z or E) is a critical determinant of the stereochemical outcome (syn or anti).[3]
-
Solution: The method of enolate formation must be carefully controlled. For instance, the use of dicyclohexylboron triflate or dibutylboron triflate with a tertiary amine base like triethylamine or Hünig's base typically favors the formation of the Z-enolate, which often leads to the syn-aldol product.[3] Conversely, lithium enolates generated with bases like lithium diisopropylamide (LDA) can sometimes lead to mixtures of E/Z enolates, resulting in poor diastereoselectivity. It is crucial to strictly adhere to established protocols for enolate formation.
-
-
Inadequate Chiral Auxiliary Control: The chiral auxiliary may not be effectively directing the stereochemical course of the reaction.
-
Solution: Evans' oxazolidinone auxiliaries are well-regarded for providing high levels of stereocontrol in aldol additions.[1] Ensure the auxiliary is of high enantiomeric purity and is correctly attached to the glycine equivalent. If using a different auxiliary, such as a pseudoephedrine-based one, ensure the reaction conditions are optimized for that specific system.[4] Camphorsultam is another powerful chiral auxiliary that has shown excellent results in achieving high diastereoselectivity.[4]
-
-
Suboptimal Reaction Temperature: Aldol reactions are highly sensitive to temperature.
-
Solution: Maintain a low reaction temperature, typically -78 °C, throughout the enolization and aldehyde addition steps. Even slight temperature fluctuations can lead to a decrease in diastereoselectivity. Use a cryostat or a well-insulated dry ice/acetone bath to ensure consistent temperature control.
-
-
Lewis Acid Choice and Stoichiometry: In certain protocols, Lewis acids are used to chelate the chiral auxiliary and the aldehyde, enhancing facial selectivity.
-
Solution: The choice and amount of Lewis acid (e.g., TiCl₄, SnCl₄) can significantly impact the outcome. Ensure the Lewis acid is freshly distilled or titrated to determine its exact molarity. The stoichiometry should be carefully optimized, as excess Lewis acid can sometimes lead to decreased selectivity.
-
Issue 2: Difficulty in Removing the Chiral Auxiliary
Question: I have successfully performed the diastereoselective aldol addition, but I am struggling to cleave the chiral auxiliary without racemization or product degradation. What are the best methods for auxiliary removal?
Answer: The removal of the chiral auxiliary is a critical step that must be performed under conditions that do not compromise the newly formed stereocenters. The choice of cleavage method depends on the type of auxiliary used.
Methods for Auxiliary Removal:
| Chiral Auxiliary | Recommended Cleavage Method | Key Considerations |
| Evans' Oxazolidinones | Lithium hydroperoxide (LiOOH) or Hydrogen peroxide with lithium hydroxide (H₂O₂/LiOH) | This method is generally mild and effective for hydrolyzing the N-acyl bond to yield the carboxylic acid without epimerization. |
| Pseudoephedrine Amides | Acid or base hydrolysis (e.g., HCl, NaOH) | Can be more forcing and may require careful optimization of temperature and reaction time to avoid side reactions. |
| Camphorsultam | Hydrolysis with lithium hydroxide in a mixture of THF and water | This is a standard and reliable method for cleaving the N-acyl sultam. |
-
Protocol for LiOOH Cleavage of Evans' Oxazolidinone Adducts:
-
Dissolve the N-acyl oxazolidinone adduct in a 3:1 mixture of tetrahydrofuran (THF) and water at 0 °C.
-
Add a freshly prepared aqueous solution of lithium hydroxide (e.g., 0.8 M) followed by an aqueous solution of hydrogen peroxide (30%).
-
Stir the reaction at 0 °C until the starting material is consumed (monitor by TLC).
-
Quench the reaction carefully with an aqueous solution of sodium sulfite.
-
Extract the aqueous layer to recover the chiral auxiliary.
-
Acidify the aqueous layer to protonate the carboxylic acid product and extract with an appropriate organic solvent.
-
Issue 3: Epimerization at the α-Carbon during Subsequent Steps
Question: I have observed a loss of diastereomeric purity in my β-hydroxyleucine derivative during subsequent synthetic transformations. How can I prevent this?
Answer: Epimerization at the α-carbon is a common problem, especially when the α-proton is acidic and subjected to basic conditions.
Prevention Strategies:
-
Protecting Group Strategy: The choice of protecting groups for the amine and hydroxyl functionalities is crucial.[5][6]
-
Amine Protection: A Boc (tert-butoxycarbonyl) group is generally robust and provides good protection. It can be removed under acidic conditions which are less likely to cause epimerization compared to some base-labile protecting groups.[7]
-
Hydroxyl Protection: A silyl ether, such as a TBDMS (tert-butyldimethylsilyl) group, is an excellent choice for protecting the β-hydroxyl group. It is stable to a wide range of reaction conditions and can be removed with fluoride sources like TBAF (tetra-n-butylammonium fluoride).
-
-
Avoid Strongly Basic Conditions: Whenever possible, avoid using strong, non-hindered bases in subsequent steps. If a base is required, consider using a hindered base like 2,6-lutidine or a non-nucleophilic base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) at low temperatures.
-
Reaction Sequence: Carefully plan the synthetic sequence to perform any steps that require basic conditions before sensitive stereocenters are fully elaborated, if possible.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for achieving diastereoselective synthesis of β-hydroxyleucine?
A1: The primary strategies include:
-
Chiral Auxiliary-Mediated Aldol Reactions: This is a widely used and reliable method. It involves attaching a chiral auxiliary to a glycine enolate equivalent, which then reacts with isobutyraldehyde. The chiral auxiliary directs the facial attack of the enolate on the aldehyde, leading to a specific diastereomer.[1][4]
-
Asymmetric Hydrogenation: This method can involve the dynamic kinetic resolution of a β-keto-α-amino acid ester.[8][9] A chiral metal catalyst (e.g., Ru-BINAP) is used to hydrogenate the ketone, selectively forming one diastereomer of the β-hydroxy-α-amino acid.[8]
-
Enzymatic Synthesis: Biocatalytic methods, such as those using threonine aldolases, can be employed. These enzymes can catalyze the aldol reaction between glycine and isobutyraldehyde to produce β-hydroxyleucine with high stereoselectivity.[10][11]
Q2: How can I accurately determine the diastereomeric ratio (d.r.) of my synthetic β-hydroxyleucine?
A2: Determining the d.r. is crucial for assessing the success of your synthesis. Common analytical techniques include:
-
¹H NMR Spectroscopy: In many cases, the diastereomers will have distinct signals in the ¹H NMR spectrum, particularly for the protons on the α- and β-carbons. Integration of these signals can provide the d.r.
-
HPLC Analysis: This is a more accurate and sensitive method.
-
Chiral HPLC: Using a chiral stationary phase can often separate all four stereoisomers (if the product is not enantiopure).
-
Derivatization followed by HPLC: Derivatizing the amino acid with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), creates diastereomeric adducts that can be separated on a standard C18 reverse-phase column.[12][13] Interestingly, for β-diastereomers, the achiral Sanger's reagent (1-fluoro-2,4-dinitrobenzene) has been shown to sometimes provide better separation.[12][13]
-
Q3: What are some common side reactions to be aware of during the synthesis?
A3:
-
Self-Aldol Reaction: If the aldehyde used (isobutyraldehyde in this case) can enolize, it may undergo a self-aldol reaction, consuming the starting material and complicating purification. Using a strong, hindered base for the primary aldol reaction can minimize this.
-
Retro-Aldol Reaction: The β-hydroxy carbonyl moiety can undergo a retro-aldol reaction under harsh basic or acidic conditions, leading to product decomposition.
-
Over-alkylation/Poly-alkylation: In methods involving enolate alkylation, there is a risk of multiple alkylations if the reaction is not carefully controlled.
Q4: How do I choose the right protecting groups for the synthesis of β-hydroxyleucine?
A4: The choice of protecting groups should be guided by the principle of orthogonality, meaning that each protecting group can be removed selectively without affecting the others.[5][14]
-
α-Amino Group: Boc (acid-labile) and Cbz (hydrogenolysis) are common choices. Fmoc (base-labile) is also used, particularly in solid-phase peptide synthesis.[7]
-
β-Hydroxyl Group: Silyl ethers (e.g., TBDMS, TES) are widely used due to their stability and ease of selective removal with fluoride reagents.
-
Carboxyl Group: Methyl or ethyl esters are common, and can be hydrolyzed under basic conditions. Benzyl esters can be removed by hydrogenolysis.
Visualizing the Synthetic Workflow
A general workflow for the chiral auxiliary-mediated synthesis of β-hydroxyleucine is outlined below.
Caption: Workflow for Chiral Auxiliary-Mediated Synthesis.
References
- Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. Vertex AI Search.
- Hale, K. J., Manaviazar, S., & Delisser, V. M. (1994). A practical new asymmetric synthesis of (2S,3S)- and (2R,3R)-3-hydroxyleucine. Tetrahedron, 50(30), 9181-9188.
- Asymmetric Synthesis of β-Hydroxy-α-amino Acids.
- Separation of the four isomers of beta-hydroxynorleucine was accomplished by partition column chromatography and asymmetric enzymatic hydrolysis of the N-chloroacetyl deriv
- Synthesis of β-chloro α-amino acids: (2S,3R)- and (2S,3S)-3-chloroleucine.
- Chiral auxiliary. Wikipedia.
- Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. PMC - NIH.
- Concise asymmetric synthesis of beta-hydroxy alpha-amino acids using the sulfinimine-mediated asymmetric Strecker synthesis: phenylserine and beta-hydroxyleucine.
- Asymmetric synthesis of beta-hydroxy amino acids via aldol reactions catalyzed by chiral ammonium salts. PubMed.
- Diastereoselective Synthesis of gamma -Hydroxy-beta -Amino Alcohols and (2S,3S)-beta -Hydroxyleucine from Chiral D-(N,N-Dibenzylamino)serine (TBDMS) Aldehyde. Infoscience.
- Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Google Books.
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
- Protecting Groups in Peptide Synthesis: A Detailed Guide. BOC Sciences.
- Highly efficient synthesis of enantioenriched β-hydroxy α-amino acid derivatives via Ir-catalyzed dynamic kinetic asymmetric hydrogenation. Organic Chemistry Frontiers (RSC Publishing).
- Asymmetric synthesis of functionalizable type II β-turn-inducing α-amino acid building blocks. Organic Letters.
- Amino Acid-Protecting Groups. Chemical Reviews.
- Synthesis of (2S,3R,4R)-Dihydroxyisoleucine for Use in Amatoxin Synthesis.
- Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. PMC - NIH.
- Diastereoselection in Aldol Reactions. Organic Chemistry - Pharmacy 180.
- Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. NIH.
- Diastereoselective synthesis of alpha-methyl and alpha-hydroxy-beta-amino acids via 4-substituted-1,3-oxazinan-6-ones. PubMed.
- Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. NIH.
- Diastereo- and enantioselective synthesis of beta-hydroxy-alpha-amino acids: application to the synthesis of a key intermedi
- Protecting Groups in Peptide Synthesis.
- Mastering Protecting Groups in Peptide Synthesis. SBS Genetech.
- Synthesis of beta-amino acids based on oxidative cleavage of dihydropyridone deriv
- Diastereoselective aldol additions of chiral beta-hydroxy ethyl ketone enolates c
- Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017. PMC - PubMed Central.
- Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide.
- Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. PubMed.
- β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal.
- Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. NIH.
- Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent. PubMed.
- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
- Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids.
- Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers (RSC Publishing).
- Purification of beta-galactosidase from Erythrina indica: involvement of tryptophan in active site. PubMed.
Sources
- 1. Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmacy180.com [pharmacy180.com]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. jocpr.com [jocpr.com]
- 6. Mastering Protecting Groups in Peptide Synthesis - Pept... [sbsgenetech.com]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 8. researchgate.net [researchgate.net]
- 9. Highly efficient synthesis of enantioenriched β-hydroxy α-amino acid derivatives via Ir-catalyzed dynamic kinetic asymmetric hydrogenation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. A practical new asymmetric synthesis of (2S,3S)- and (2R,3R)-3-hydroxyleucine (1994) | Karl J. Hale | 51 Citations [scispace.com]
- 11. Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey’s Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Navigating the Chromatographic Maze: A Technical Guide to Separating β-Hydroxyleucine Diastereomers
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the separation of β-hydroxyleucine diastereomers can present a significant chromatographic challenge. The subtle differences in the spatial arrangement of their hydroxyl and amino groups demand a nuanced and systematic approach to method development. This guide is designed to provide you with the foundational knowledge and practical troubleshooting strategies to achieve baseline resolution and accurate quantification of these critical compounds.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions researchers encounter when approaching the separation of β-hydroxyleucine diastereomers.
Q1: Is a chiral stationary phase (CSP) mandatory for separating β-hydroxyleucine diastereomers?
Not necessarily. Unlike enantiomers, which are non-superimposable mirror images and require a chiral environment for separation, diastereomers have different physicochemical properties.[1] This inherent difference in properties means they can often be separated on conventional achiral stationary phases, such as C18 or other reversed-phase columns.[1][2] However, if achiral methods prove insufficient, a chiral column can offer the high selectivity needed to resolve closely eluting diastereomers.[1]
Q2: What is the primary mechanism for separating diastereomers on an achiral column?
The separation relies on exploiting the subtle differences in the overall hydrophobicity and polarity of the diastereomers.[2][3] Even a minor change in the three-dimensional structure can alter how the molecule interacts with the stationary phase. For instance, one diastereomer might have a slightly more exposed hydrophobic region, leading to stronger retention on a C18 column. Similarly, differences in the ability to form hydrogen bonds can be leveraged for separation.
Q3: When should I consider derivatization for my β-hydroxyleucine samples?
Derivatization can be a powerful tool for several reasons:
-
To Enhance Separation: Reacting the diastereomers with a chiral derivatizing agent creates a new pair of diastereomers with potentially larger differences in their physicochemical properties, making them easier to separate on an achiral column.[4][5]
-
To Improve Detection: If you are using a UV-Vis detector and your compounds have poor chromophores, derivatization with a UV-active or fluorescent tag can significantly enhance sensitivity.[6]
-
To Overcome Resolution Challenges: When direct separation of the underivatized diastereomers is challenging, derivatization can provide an alternative route to achieving the desired resolution.[7][8]
Q4: Can ion-exchange chromatography be used for β-hydroxyleucine diastereomer separation?
Yes, ion-exchange chromatography (IEC) is a viable technique, particularly for amino acids.[9][10][11] The separation in IEC is based on the differences in the net charge of the molecules at a given pH.[12] Since diastereomers can have slightly different pKa values for their amino and carboxyl groups, it's possible to optimize the pH of the mobile phase to achieve differential retention on an ion-exchange column.[10][12]
Troubleshooting Guide: From Tailing Peaks to Complete Co-elution
This section provides a systematic approach to resolving common issues encountered during the chromatographic separation of β-hydroxyleucine diastereomers.
Problem 1: Poor Resolution or Complete Co-elution of Diastereomer Peaks
This is one of the most frequent challenges and indicates that the current chromatographic conditions are not selective enough to differentiate between the diastereomers.
Initial Steps:
-
Modify the Mobile Phase Composition: This is often the most effective first step.[1]
-
Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice versa. The different solvent properties can alter the selectivity.
-
Adjust the Organic Modifier Concentration: Systematically vary the percentage of the organic solvent in small increments (e.g., 2-5%).[1] A lower percentage of organic modifier generally increases retention and may improve resolution.[6]
-
Optimize the Mobile Phase pH: The ionization state of the amino and carboxyl groups of β-hydroxyleucine is highly dependent on the pH of the mobile phase.[13][14][15] Systematically adjust the pH to find the optimal point where the differences in the pKa values of the diastereomers are maximized, leading to better separation.[13]
-
-
Adjust the Column Temperature: Temperature can influence the thermodynamics of the separation and alter selectivity.[1] Experiment with different temperatures (e.g., 25°C, 40°C, 55°C) to see if it improves resolution.[1][6]
Advanced Strategies:
-
Change the Stationary Phase: If mobile phase optimization is insufficient, the column chemistry is the next critical variable.[1][16]
-
Consider Ion-Pair Chromatography: For these polar, zwitterionic molecules, adding an ion-pairing reagent to the mobile phase can enhance retention and improve resolution on reversed-phase columns.
Workflow for Optimizing Resolution
Caption: A systematic workflow for troubleshooting poor resolution.
Problem 2: Peak Tailing
Peak tailing can compromise resolution and lead to inaccurate quantification. It is often caused by secondary interactions between the analyte and the stationary phase.
Potential Causes and Solutions:
-
Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with the basic amino group of β-hydroxyleucine, causing tailing.
-
Solution: Use a modern, high-purity, end-capped column.[1] Adding a small amount of a competitive base, like triethylamine (TEA), to the mobile phase can also help to block these active sites.
-
-
Inappropriate Mobile Phase pH: If the pH of the mobile phase is close to the pKa of one of the functional groups, it can lead to mixed ionization states and peak tailing.
-
Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa values of the amino and carboxyl groups.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase and cause peak distortion.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
Problem 3: Irreproducible Retention Times
Fluctuations in retention times can make peak identification and quantification unreliable.
Potential Causes and Solutions:
-
Mobile Phase Instability: The composition of the mobile phase can change over time due to evaporation of the more volatile component.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.
-
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase between injections, especially after a gradient run.
-
Solution: Increase the column equilibration time between runs.
-
-
Temperature Fluctuations: Changes in the ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature.[1]
-
Key Chromatographic Parameters for β-Hydroxyleucine Diastereomer Separation
The following table summarizes key parameters and their impact on the separation of β-hydroxyleucine diastereomers, providing a quick reference for method development and troubleshooting.
| Parameter | Effect on Separation | Recommendations for β-Hydroxyleucine |
| Stationary Phase | Primary determinant of selectivity. | Start with a high-purity, end-capped C18 column. If resolution is poor, consider a phenyl or polar-embedded phase. For difficult separations, a chiral stationary phase may be necessary.[1] |
| Mobile Phase: Organic Modifier | Affects retention and selectivity. | Acetonitrile and methanol are common choices. Trying both is recommended as they can offer different selectivities. |
| Mobile Phase: pH | Critically influences the ionization state and retention of amino acids.[13][14][15] | Systematically screen a range of pH values. The optimal pH is often where the difference in the net charge of the diastereomers is maximized.[13] |
| Temperature | Can alter selectivity and improve peak shape. | Evaluate a range of temperatures (e.g., 25-60°C). Higher temperatures can sometimes improve efficiency but may reduce selectivity.[1] |
| Flow Rate | Affects efficiency and analysis time. | Lower flow rates can increase the number of theoretical plates and improve resolution, but will also increase the run time.[6] |
Experimental Protocols
Protocol 1: General Method Development for Reversed-Phase HPLC
-
Initial Column and Mobile Phase Screening:
-
Select two to three different achiral columns (e.g., C18, Phenyl).
-
Prepare two mobile phase systems: Water/Acetonitrile and Water/Methanol, both with a suitable buffer to control pH (e.g., phosphate or acetate buffer).
-
Run a broad gradient on each column with each mobile phase system to determine the approximate elution conditions and to see if any separation is observed.[1]
-
-
Optimization of Mobile Phase:
-
Based on the best result from the screening, focus on that column/mobile phase combination.
-
Convert the gradient method to an isocratic one based on the elution percentage from the screening run.
-
Systematically adjust the isocratic mobile phase composition in small increments (e.g., 2-5%) to maximize the resolution between the diastereomer peaks.[1]
-
Fine-tune the pH of the mobile phase to further optimize selectivity.
-
-
Optimization of Temperature:
-
Using the optimized mobile phase, evaluate the separation at three different temperatures (e.g., 25°C, 40°C, 55°C).[1]
-
-
Optimization of Flow Rate:
-
Fine-tune the flow rate to optimize efficiency and resolution. A lower flow rate often improves resolution.[6]
-
Method Development Workflow
Caption: A stepwise approach to HPLC method development.
Conclusion
The successful separation of β-hydroxyleucine diastereomers is an achievable goal with a systematic and logical approach to troubleshooting and method development. By understanding the fundamental principles of chromatography and carefully manipulating key parameters such as mobile phase composition, pH, and stationary phase chemistry, researchers can overcome the challenges of resolving these closely related compounds. This guide provides a framework for tackling these separations, but remember that each specific pair of diastereomers may present its own unique challenges, requiring a tailored approach to achieve optimal results.
References
- Optimizing HPLC conditions for separating (-)-Menthyloxyacetic acid diastereomers - Benchchem. (n.d.).
- Gil-Av, E., Tishbee, A., & Hare, P. E. (1980). Separation of D and L amino acids by liquid chromatography: use of chiral eluants. Journal of the American Chemical Society, 102(15), 5115–5117.
-
Manning, J. M., & Moore, S. (1968). Determination of D- and L-Amino Acids by Ion Exchange Chromatography as L-D and L-L Dipeptides. Journal of Biological Chemistry, 243(21), 5591-5597. Retrieved January 9, 2026, from [Link]
- A Strategy for Developing HPLC Methods for Chiral Drugs. (2019). LCGC International.
- Greenstein, J. P., Klemperer, F. W., & Birnbaum, S. M. (1956). Beta-hydroxynorleucine: separation of its isomers and biological studies. Journal of Biological Chemistry, 222(1), 337-346.
- Amino Acid and Peptide Chiral Separations. (n.d.). Sigma-Aldrich.
-
Polak, B., & Sajewicz, M. (2006). Effect of Mobile Phase pH* on Chromatographic Behaviour in Chiral Ligand-Exchange Thin-Layer Chromatography (CLETLC) of Amino Acid Enantiomers. Journal of Planar Chromatography – Modern TLC, 19(107), 44-49. Retrieved January 9, 2026, from [Link]
-
Chen, Y., Mant, C. T., & Hodges, R. S. (2011). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. Journal of Chromatography A, 1218(39), 6909-6918. Retrieved January 9, 2026, from [Link]
-
Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(10), 2520. Retrieved January 9, 2026, from [Link]
-
Fekete, J., Milen, M., & Poppe, L. (2003). Comparative study on separation of diastereomers by HPLC. Chromatographia, 57(3-4), 147-153. Retrieved January 9, 2026, from [Link]
- Technical Support Center: Optimizing HPLC Parameters for 4-Hydroxyisoleucine Isomer Separation. (n.d.). BenchChem.
- Factors Influencing Diastereomer Separations in Oligonucleotide Analysis. (n.d.). Waters.
-
Hudson, K. L., Bartlett, G. J., Pask, C. M., Porter, J. L., & Woolfson, D. N. (2021). Enhanced Stereochemical Analysis of β-Diastereomeric Amino Acids with Variants of Marfey's Reagent. ACS Omega, 6(1), 107-115. Retrieved January 9, 2026, from [Link]
-
Male, K. B., & Luong, J. H. T. (2000). Mobile Phase pH, Column Temperature, and Eluent Flow Rate Effects on Separation and Fluorescence-Electrochemical Detection of OPA Derivatives of Amino Acids in Reversed-Phase Liquid Chromatography. Analytical Letters, 33(11), 2269-2287. Retrieved January 9, 2026, from [Link]
-
Öztepe, T., Kale, N. B., Reçber, T., & Garip, M. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A, 1683, 463529. Retrieved January 9, 2026, from [Link]
- Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. (n.d.).
-
How to separate the diastereomer peak from main peak? (2019). ResearchGate. Retrieved January 9, 2026, from [Link]
- Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. (n.d.). Sigma-Aldrich.
-
Analysis of Amino Acids. (2021). Chemistry LibreTexts. Retrieved January 9, 2026, from [Link]
- What is the pH effect on the separation of amino acid by ion exchange chromatography? (2021).
-
Reversed-phase HPLC separation of the diastereomers of compound... (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Help with separation of diastereomers. (2024). Reddit. Retrieved January 9, 2026, from [Link]
-
Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. (2018). National Institutes of Health. Retrieved January 9, 2026, from [Link]
-
Hudson, K. L., Bartlett, G. J., Pask, C. M., Porter, J. L., & Woolfson, D. N. (2021). Enhanced Stereochemical Analysis of β-Diastereomeric Amino Acids with Variants of Marfey's Reagent. ACS Omega, 6(1), 107-115. Retrieved January 9, 2026, from [Link]
- The Critical Role of Mobile Phase pH in Chromatography Separations. (2023).
-
Investigation of factors influencing the separation of diastereomers of phosphorothioated oligonucleotides. (2019). National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]
- Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. (2025).
- Chiral Chromatography Frequently Asked Questions. (n.d.). Sigma-Aldrich.
-
How does an Amino Acid Analyser work? (n.d.). Biochrom. Retrieved January 9, 2026, from [Link]
- Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization. (n.d.).
- Separation of diastereomers. (2008). Chromatography Forum.
-
Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. Retrieved January 9, 2026, from [Link]
- Chiral Drug Separation. (n.d.).
-
Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester. Retrieved January 9, 2026, from [Link]
-
Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC. (2000). PubMed. Retrieved January 9, 2026, from [Link]
-
Reversed Phase HPLC Columns. (n.d.). Phenomenex. Retrieved January 9, 2026, from [Link]
- Novel chiral selectors and stationary phases for separating enantiomer mixtures. (n.d.). Google Patents.
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Technical Support Center: Chiral HPLC Resolution of beta-Hydroxyleucine Enantiomers
Welcome to the technical support center for the chiral separation of beta-hydroxyleucine. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered during the chiral High-Performance Liquid Chromatography (HPLC) analysis of this compound. This resource synthesizes established chromatographic principles with field-proven insights to help you achieve robust and reproducible enantiomeric resolution.
Troubleshooting Guide: From Poor Separation to Baseline Resolution
This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind each troubleshooting step.
Q1: Why am I seeing poor peak resolution or complete co-elution of my beta-hydroxyleucine enantiomers?
A1: Achieving chiral resolution is a multi-faceted process that relies on creating a significant energy difference in the transient diastereomeric complexes formed between the enantiomers and the Chiral Stationary Phase (CSP).[1] Poor resolution is typically a symptom of suboptimal conditions in one or more of the following areas.
Potential Cause 1: Inappropriate Chiral Stationary Phase (CSP) Selection
The fundamental principle of chiral chromatography is the interaction between the analyte and a chiral selector.[1] If the CSP does not offer the necessary interaction points (e.g., hydrogen bonding, ionic, or steric interactions) for beta-hydroxyleucine, no separation will occur.
-
Solution: For underivatized amino acids like beta-hydroxyleucine, macrocyclic glycopeptide CSPs are an excellent starting point.[2] These phases, such as those based on teicoplanin, possess ionic groups and are compatible with a wide range of aqueous and organic mobile phases, making them ideal for polar, zwitterionic compounds.[2][3] Crown-ether based CSPs are also specifically well-suited for separating D- and L-amino acid enantiomers.[4]
Potential Cause 2: Suboptimal Mobile Phase Composition
The mobile phase dictates the strength and nature of the interactions between the analyte and the CSP. An improperly configured mobile phase can fail to produce the necessary enantioselectivity.
-
Solution: Systematically optimize your mobile phase.
-
Adjust Organic Modifier: The concentration of the organic solvent (e.g., methanol or acetonitrile) in a reversed-phase system is critical. For many amino acids on teicoplanin-based CSPs, enantioselectivity actually increases with a higher concentration of the organic modifier.[2] This is contrary to typical reversed-phase behavior and highlights the unique mechanisms of chiral recognition.
-
Control pH with Additives: Beta-hydroxyleucine has both an acidic (carboxyl) and a basic (amino) functional group. The ionization state of these groups, controlled by the mobile phase pH, is paramount for interaction with the CSP.
-
Acidic Additives: Adding a small amount of an acid like formic acid (FA) or trifluoroacetic acid (TFA) can protonate the amino group, promoting ionic interactions. The concentration of the additive can dramatically affect selectivity, sometimes even reversing the elution order.[5]
-
Basic Additives: For certain CSPs, a basic additive like diethylamine (DEA) can improve peak shape and resolution for basic analytes.[6]
-
-
Explore Different Modes: If reversed-phase fails, consider other modes. Polysaccharide-based columns can be screened in normal phase, reversed-phase, and polar organic modes, often yielding different selectivity for the same compound.[5]
-
Potential Cause 3: Inadequate Method Parameters
Kinetic factors can significantly impact separation efficiency.
-
Solution:
-
Lower the Flow Rate: Reducing the flow rate increases the residence time of the enantiomers on the column, allowing more time for equilibrium between the mobile and stationary phases. This enhances the opportunity for chiral recognition and can significantly improve resolution.[7][8]
-
Optimize Temperature: Temperature affects both the thermodynamics of interaction and the mobile phase viscosity.[8] It is a powerful tool for optimizing selectivity.[5] A systematic study (e.g., at 15°C, 25°C, and 40°C) is recommended, as increasing temperature can sometimes decrease retention but improve resolution, or vice-versa.[9]
-
Q2: My peaks are well-separated, but they exhibit significant tailing or fronting. How can I improve the peak shape?
A2: Poor peak shape is often caused by undesirable secondary interactions or issues with the sample solvent.
Potential Cause 1: Secondary Silanol Interactions
Residual silanol groups on the silica support of the CSP can interact strongly with the basic amino group of beta-hydroxyleucine, causing peak tailing.
-
Solution: Add a basic competitor to the mobile phase. A small concentration of an amine additive, such as diethylamine (DEA), can neutralize the active silanol sites and dramatically improve peak symmetry.[6] Also, ensure the mobile phase pH is appropriate to suppress these interactions.[7]
Potential Cause 2: Sample Solvent Mismatch
If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause band broadening and distorted peak shapes upon injection.
-
Solution: Whenever possible, dissolve your beta-hydroxyleucine standard and samples in the initial mobile phase.[10] If solubility is an issue, use the weakest solvent possible that can fully dissolve the analyte.
Potential Cause 3: Column Overload
Injecting too much sample mass can saturate the stationary phase, leading to broad, triangular peaks.[8]
-
Solution: Reduce the injection volume or the sample concentration. Perform a loading study by injecting progressively smaller amounts until a sharp, symmetrical peak shape is achieved.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for developing a new chiral separation method for beta-hydroxyleucine?
A1: A systematic screening approach is always the most efficient path to success.[11] However, for a targeted compound like beta-hydroxyleucine, the following provides a high-probability starting point.
| Parameter | Recommended Starting Condition | Rationale |
| Chiral Column | Macrocyclic Glycopeptide (e.g., Teicoplanin-based, CHIROBIOTIC T) | Proven success for underivatized α- and β-amino acids due to multiple interaction modes (ionic, hydrogen bonding).[3] |
| Mode | Reversed-Phase or Polar Organic | Compatible with the polar, zwitterionic nature of the analyte.[2] |
| Mobile Phase A | 0.1% Formic Acid in Water | Controls pH to ensure consistent ionization of the analyte and stationary phase. |
| Mobile Phase B | 0.1% Formic Acid in Methanol | Methanol is an effective organic modifier for amino acid separations on these phases. |
| Gradient | 20% to 80% B over 20 minutes | A broad scouting gradient helps to locate the elution window and provides an initial assessment of separability. |
| Flow Rate | 0.5 mL/min | A slightly lower flow rate can improve initial resolution during screening.[8] |
| Temperature | 25°C | A standard, controlled starting temperature. |
| Detection | UV at 210 nm or Mass Spectrometry (MS) | Beta-hydroxyleucine lacks a strong chromophore, requiring low UV wavelengths or a more universal detector like MS. |
Q2: Do I need to derivatize beta-hydroxyleucine for chiral analysis?
A2: Not necessarily. Direct analysis of underivatized amino acids is often preferred as it eliminates extra sample preparation steps and potential sources of error.[2] CSPs like macrocyclic glycopeptides and crown ethers are specifically designed for the direct separation of native amino acids.[2][4]
However, derivatization can be a powerful strategy in certain scenarios:
-
Improved Detection: If you are limited to UV detection and need higher sensitivity, derivatization with a reagent like 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) adds a strong chromophore.[12][13]
-
Alternative Selectivity: Some CSPs, particularly polysaccharide-based ones, may show better selectivity for N-protected amino acids.[3][12] If direct methods fail, this provides an alternative route.
Visualized Workflows and Protocols
Workflow for Chiral Method Development
The following diagram outlines a logical workflow for systematically developing a chiral separation method for beta-hydroxyleucine.
Caption: A systematic workflow for chiral method development.
Troubleshooting Flowchart for Poor Resolution
Use this flowchart to diagnose and resolve poor enantiomeric separation.
Caption: A diagnostic flowchart for troubleshooting poor resolution.
Experimental Protocol: Mobile Phase Optimization
This protocol provides a step-by-step guide for optimizing the mobile phase on a macrocyclic glycopeptide column.
-
Prepare Stock Solutions:
-
Solvent A: 0.1% (v/v) Formic Acid in HPLC-grade Water.
-
Solvent B: 0.1% (v/v) Formic Acid in HPLC-grade Methanol.
-
Sample: Prepare a 1 mg/mL solution of beta-hydroxyleucine in a 50:50 mixture of Solvents A and B.
-
-
Initial Isocratic Screen:
-
Equilibrate the column with a 50:50 mixture of A:B.
-
Inject the sample.
-
If peaks elute too early (< 2 min), decrease the percentage of Solvent B. If they elute too late (> 20 min) or not at all, increase the percentage of Solvent B.
-
-
Systematic Evaluation of Organic Modifier Concentration:
-
Perform a series of isocratic runs at different mobile phase compositions. A recommended series is:
-
Run 1: 80% A, 20% B
-
Run 2: 60% A, 40% B
-
Run 3: 40% A, 60% B
-
Run 4: 20% A, 80% B
-
-
For each run, carefully record the retention times of both enantiomers, calculate the selectivity (α), and the resolution (Rs).
-
-
Data Analysis:
-
Plot Resolution (Rs) vs. % Methanol.
-
Identify the concentration of methanol that provides the highest resolution. Note that for teicoplanin phases, this may occur at a high organic percentage.[2]
-
-
Fine-Tuning:
-
Once the optimal organic modifier percentage is identified, perform smaller adjustments (e.g., ±2-5%) to find the precise optimum for your separation.
-
References
- Improved Chiral Separations for Enantiopure D- and L-Amino Acids. (n.d.).
- Wallworth, D. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation.
- HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases. (n.d.).
- Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). (2022). Phenomenex.
- Amino Acid and Peptide Chiral Separ
- Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. (n.d.). Sigma-Aldrich.
- Technical Support Center: Optimizing HPLC Parameters for 4-Hydroxyisoleucine Isomer Separ
- Chiral HPLC Separ
- Troubleshooting and Performance Improvement for HPLC. (2024). Aurigene Pharmaceutical Services.
- Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024). YouTube.
- Playing with Selectivity for Optimal Chiral Separation. (2023).
- HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
- Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia.
- What are the Reasons for Resolution Failure in HPLC? (2023).
- A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.).
- Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. (2021). PMC - NIH.
- Amino acid analysis in food, beverages and fertilizers by automated in-needle OPA/FMOC derivatiz
Sources
- 1. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Overcoming Solubility Challenges with β-Hydroxyleucine
Welcome to the technical support center for β-Hydroxyleucine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this unique amino acid. As a non-proteinogenic amino acid, β-Hydroxyleucine holds significant interest in metabolic research and drug design.[1][2] However, its physicochemical properties can present a hurdle in experimental setup. This document provides in-depth, field-proven troubleshooting strategies and detailed protocols to ensure successful and reproducible solubilization.
Section 1: Understanding the 'Why' — The Physicochemical Behavior of β-Hydroxyleucine
To effectively troubleshoot a solubility issue, one must first understand the underlying chemical principles. β-Hydroxyleucine (IUPAC name: (2S,3S)-2-amino-3-hydroxy-4-methylpentanoic acid) is a zwitterionic molecule, meaning it contains both an acidic group (carboxylic acid, -COOH) and a basic group (amino, -NH2).[3] This dual nature is the primary determinant of its solubility behavior.
-
Zwitterionic Nature and pH-Dependence: In an aqueous solution, the amino and carboxyl groups can be protonated or deprotonated depending on the pH. This results in the molecule carrying a net positive, neutral, or negative charge. The solubility of amino acids is minimal at their isoelectric point (pI) , the pH at which the molecule has a net charge of zero.[4][5] At this point, intermolecular electrostatic repulsion is at a minimum, which can lead to aggregation and precipitation. Conversely, moving the pH of the solution away from the pI increases the net charge, enhancing interactions with polar water molecules and dramatically increasing solubility.[6][7][8]
-
Influence of the Side Chain: β-Hydroxyleucine possesses a hydroxyl (-OH) group, which is polar and can participate in hydrogen bonding, and an isobutyl group, which is nonpolar and hydrophobic.[3] The overall solubility is a delicate balance between the hydrophilic character of the charged backbone and hydroxyl group, and the hydrophobic nature of the isobutyl side chain.
Caption: pH-dependent charge states of β-Hydroxyleucine.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered when dissolving β-Hydroxyleucine.
Question 1: I added β-Hydroxyleucine powder to my neutral buffer (e.g., PBS, pH 7.4) and it formed a suspension. What is the first thing I should do?
Answer: This is the most common scenario and it strongly suggests that the pH of your buffer is near the isoelectric point (pI) of β-Hydroxyleucine. The most direct and effective solution is to adjust the pH.
-
Causality: At its pI, the molecule lacks a net charge, minimizing its interaction with water and leading to precipitation. By shifting the pH, you force the molecule to become either positively or negatively charged, which dramatically enhances its solubility.[5][7]
-
Immediate Action:
-
Prepare a small-scale test slurry of your compound in the desired buffer.
-
While stirring, add a small volume of a dilute acid (e.g., 0.1 M HCl) dropwise. Observe if the solution clears.
-
If it does not, take another test slurry and add a dilute base (e.g., 0.1 M NaOH) dropwise.
-
The pH at which the compound fully dissolves is a good starting point for your stock solution. For a detailed methodology, see SOP 1 .
-
Question 2: My β-Hydroxyleucine dissolved after pH adjustment, but it precipitated again when I stored it at 4°C. What happened?
Answer: This is likely due to temperature-dependent solubility. Most dissolution processes are endothermic, meaning solubility decreases as the temperature drops.[9]
-
Causality: When you cool the solution, you may be crossing the solubility threshold at that lower temperature, causing the compound to crash out of the solution. This is especially true for solutions that are near saturation at room temperature.
-
Troubleshooting Steps:
-
Warm the Solution: Before use, gently warm the solution back to room temperature. It should redissolve.
-
Prepare a More Dilute Stock: If precipitation upon cooling is a persistent issue, your stock solution may be too concentrated. Prepare a new, slightly more dilute stock that remains stable at 4°C.
-
Store at Room Temperature: If the compound and buffer are stable at room temperature, consider storing the stock solution there for short periods (always check for microbial growth).
-
Fresh Preparation: The most reliable method is to prepare the solution fresh before each experiment.
-
Question 3: I am required to work at a specific pH where solubility is low, and I cannot adjust it. What are my other options?
Answer: When pH modulation is not an option, you can employ co-solvents or other solubilizing agents. This approach alters the properties of the solvent to make it more favorable for the solute.
-
Co-solvents: Organic solvents like DMSO, ethanol, or propylene glycol can be used to prepare a highly concentrated stock solution.[10][11] These solvents reduce the overall polarity of the solvent system, which can help solubilize molecules with hydrophobic regions.
-
Expert Insight: This is a powerful technique, but it comes with a critical caveat for biological experiments. The final concentration of the organic solvent in your assay must be low enough (typically <0.5% v/v) to not affect the biological system. See SOP 2 for a detailed protocol.
-
-
Solubilizing Excipients:
-
Amino Acids: Basic amino acids like L-arginine have been shown to enhance the solubility of poorly soluble drugs through various non-ionic and ionic interactions.[12][13][14] This can be a biocompatible way to increase solubility.
-
Cyclodextrins: Molecules like hydroxypropyl-β-cyclodextrin (HP-β-CD) can encapsulate the hydrophobic isobutyl group of β-Hydroxyleucine, effectively shielding it from the aqueous environment and increasing solubility.[15][16]
-
Question 4: I'm using a co-solvent, but now my buffer salts are precipitating. How do I solve this?
Answer: This is a common problem when mixing aqueous buffers with high concentrations of organic solvents. Buffer salts, especially phosphates, have limited solubility in organic mixtures.[17]
-
Causality: As you increase the percentage of organic co-solvent, the dielectric constant of the mixture decreases, causing the inorganic buffer salts to precipitate.
-
Solutions:
-
Reduce Buffer Concentration: Try using a lower concentration of your buffer salt (e.g., 10 mM instead of 100 mM).
-
Switch Buffer Systems: Some buffer systems are more tolerant of organic solvents. Consider switching from a phosphate buffer to a Tris or HEPES buffer, which may have better solubility.
-
Prepare Stock in Pure Solvent: Prepare your primary, highly concentrated stock of β-Hydroxyleucine in 100% DMSO. Then, perform a serial dilution into your aqueous buffer, ensuring the final DMSO concentration is non-disruptive to both your assay and buffer stability.
-
Question 5: How can I accurately determine the final concentration of my solubilized β-Hydroxyleucine?
Answer: While gravimetric preparation (mass/volume) is a good starting point, the most accurate way to confirm the concentration of your final, filtered solution is through an analytical method like High-Performance Liquid Chromatography (HPLC).[18][19] This is particularly important in drug development and quantitative research. Various methods exist for amino acid analysis, often involving pre-column derivatization (e.g., with OPA) to allow for fluorescent detection.[18][20]
Section 3: Standard Operating Protocols (SOPs)
SOP 1: Preparation of a Concentrated Aqueous Stock Solution via pH Adjustment
This protocol is the first and most recommended method for solubilizing β-Hydroxyleucine.
-
Objective: To prepare a 100 mM stock solution of β-Hydroxyleucine in an aqueous buffer.
-
Materials:
-
β-Hydroxyleucine powder (MW: 147.17 g/mol )
-
Desired aqueous buffer (e.g., 20 mM HEPES)
-
0.5 M HCl and 0.5 M NaOH solutions
-
Calibrated pH meter
-
Stir plate and stir bar
-
Sterile 0.22 µm filter
-
-
Methodology:
-
Weigh out 147.17 mg of β-Hydroxyleucine for a final volume of 10 mL (for 100 mM).
-
Add the powder to a beaker containing ~8 mL of your chosen buffer. It will likely form a slurry.
-
Place the beaker on a stir plate and begin gentle stirring.
-
Submerge the pH probe into the suspension.
-
Slowly add 0.5 M HCl drop-by-drop. Monitor the pH and observe for dissolution. Continue adding until the solution is clear. Note the pH. This indicates the acidic pH range for solubility.
-
Alternatively, in a separate test, add 0.5 M NaOH drop-by-drop to a fresh slurry until the solution clears. Note the pH. This indicates the basic pH range for solubility.
-
Based on your experimental needs, choose either the acidic or basic pH range. Adjust the pH of your main solution to the desired point (e.g., pH 2.5 or pH 9.0).
-
Once fully dissolved, transfer the solution to a volumetric flask and add buffer to reach the final volume of 10 mL.
-
Sterile filter the solution using a 0.22 µm syringe filter to remove any micro-particulates.
-
Aliquot and store appropriately (typically at -20°C for long-term storage).
-
SOP 2: Solubilization Using a DMSO Co-solvent System
Use this method when very high concentrations are needed or when pH adjustment is not feasible.
-
Objective: To prepare a 500 mM stock solution of β-Hydroxyleucine in DMSO.
-
Materials:
-
β-Hydroxyleucine powder
-
100% Anhydrous DMSO
-
Vortex mixer
-
-
Methodology:
-
Weigh 735.85 mg of β-Hydroxyleucine for a final volume of 10 mL (for 500 mM).
-
Add the powder to a 15 mL conical tube.
-
Add 10 mL of 100% DMSO.
-
Vortex vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can assist if needed.
-
Crucial Final Step: When using this stock in an experiment, perform serial dilutions so the final concentration of DMSO in your working solution is below 0.5%. For example, to make a 1 mM working solution from a 500 mM stock, you would perform a 1:500 dilution, resulting in a final DMSO concentration of 0.2%, which is well-tolerated by most cell cultures.
-
Section 4: Data & Quick Reference
The table below summarizes the primary solubilization strategies for quick comparison.
| Method | Underlying Principle | Pros | Cons | Best For |
| pH Adjustment | Increases net molecular charge, enhancing interaction with water.[5][7] | Highly effective, uses simple aqueous buffers, biocompatible. | Requires working at a non-neutral pH, which may affect the experiment. | Preparing primary aqueous stocks for most biological applications. |
| Co-solvents (e.g., DMSO) | Reduces solvent polarity, accommodating hydrophobic moieties.[10][21] | Achieves very high concentrations, useful for compounds resistant to pH changes. | Potential for biological toxicity, can precipitate buffer salts.[17] | High-throughput screening (HTS) plates, preparing concentrated stocks for significant downstream dilution. |
| Excipients (e.g., Arginine) | Forms soluble complexes through ionic and non-ionic interactions.[12][13] | Biocompatible, can work at neutral pH. | May introduce confounding variables, solubility enhancement may be modest. | In vivo formulations, cell-based assays where pH and solvent toxicity are concerns. |
| Temperature Increase | Provides energy to overcome the lattice energy of the solid (for endothermic dissolution).[9] | Simple and fast. | Risk of compound degradation, solubility is lost upon cooling. | Quickly dissolving a compound for immediate use. |
Section 5: Visual Workflow
This diagram provides a logical flow for troubleshooting solubility issues in real-time.
Caption: Troubleshooting workflow for β-Hydroxyleucine solubilization.
References
-
PubChem. (n.d.). Beta-Hydroxyleucine. National Center for Biotechnology Information. Retrieved from [Link]
- Xie, B., et al. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Provided by Google Search.
-
Ladiwala, P., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments. Retrieved from [Link]
- Pal, A., & Lahiri, S. C. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. Provided by Google Search.
-
Xie, B., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Journal of Pharmaceutical Analysis. Retrieved from [Link]
-
Ferreira, L. A., et al. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data. Retrieved from [Link]
-
Al-Akkam, E. J., et al. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Advances. Retrieved from [Link]
-
PubChem. (n.d.). Hydroxyleucine. National Center for Biotechnology Information. Retrieved from [Link]
-
Al-Akkam, E. J., et al. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Publishing. Retrieved from [Link]
-
Ferreira, L. A., et al. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. ACS Publications. Retrieved from [Link]
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Retrieved from [Link]
-
Phenomenex. (2022). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. Retrieved from [Link]
-
PubChem. (n.d.). Hydroxyisoleucine. National Center for Biotechnology Information. Retrieved from [Link]
-
Ali, H., et al. (2023). Computational pharmacology and computational chemistry of 4-hydroxyisoleucine: Physicochemical, pharmacokinetic, and DFT-based approaches. PubMed Central. Retrieved from [Link]
-
Amanzadeh, Y., et al. (2012). Identification and Quantitative Determination of 4-Hydroxyisoleucine in Trigonella foenum-graecum L. from Iran. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). β-Homoleucine. Retrieved from [Link]
-
Nemec, T., et al. (2021). Determination of Branched-Chain Amino Acids in Food Supplements and Human Plasma by a CE-MS/MS Method with Enhanced Resolution. National Institutes of Health. Retrieved from [Link]
-
Zhang, N., et al. (2020). Analytical methods for amino acid determination in organisms. PubMed. Retrieved from [Link]
-
Pobudkowska, A., & Domańska, U. (2014). Study of pH-dependent drugs solubility in water. ResearchGate. Retrieved from [Link]
- Thermo Fisher Scientific. (n.d.).
-
Bassi, P., & Kaur, G. (2018). Solubility data and pKa values of a few drugs that demonstrate pH-dependent solubility. ResearchGate. Retrieved from [Link]
-
Leśniak, S., et al. (2021). Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. MDPI. Retrieved from [Link]
-
Various Authors. (2016). Protein precipitation during buffer exchange? ResearchGate. Retrieved from [Link]
-
Various Authors. (2023). Identification and quantitative determination of blood lowering sugar amino acid in Fenugreek. ResearchGate. Retrieved from [Link]
-
Singh, A. B., et al. (2015). 4-Hydroxyisoleucine Improves Insulin Resistance by Promoting Mitochondrial Biogenesis and Act Through AMPK and Akt Dependent Pathway. PubMed. Retrieved from [Link]
-
Wisdomlib. (n.d.). PH-dependent solubility: Significance and symbolism. Retrieved from [Link]
-
Löbmann, K., et al. (2013). Dissolution properties of co-amorphous drug-amino acid formulations in buffer and biorelevant media. PubMed. Retrieved from [Link]
-
Tenny, K., & Hoffman, M. (2023). Biochemistry, Dissolution and Solubility. StatPearls - NCBI Bookshelf. Retrieved from [Link]
-
Pharmco. (2024). Exploring the Role of Amino Acid APIs in Drug Development and Formulation. Retrieved from [Link]
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved from [Link]
-
Alshehri, S., et al. (2020). The influence of hydroxypropyl-β-cyclodextrin on the solubility, dissolution, cytotoxicity, and binding of riluzole with human serum albumin. PubMed. Retrieved from [Link]
-
Hussein, A. A., & Mahmood, H. S. (2022). Improvement of solubility and dissolution rate of Biopharmaceutical Class II drug atorvastatin calcium by using an essential amino acid L-leucine. ResearchGate. Retrieved from [Link]
-
Various Authors. (2022). How can I prevent my antibodies from precipitating during purification? ResearchGate. Retrieved from [Link]
-
Patel, R. P., et al. (2008). Studies on the Preparation, Characterization, and Solubility of 2-HP-β-Cyclodextrin-Meclizine HCl Inclusion Complexes. PubMed Central. Retrieved from [Link]
-
Javadzadeh, Y., et al. (2020). Investigating the Effect of Basic Amino Acids and Glucosamine on the Solubility of Ibuprofen and Piroxicam. National Institutes of Health. Retrieved from [Link]
Sources
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- 2. Wuxi Jinghai Amino Acid Co., Ltd [en.chinaaminoacid.com]
- 3. Beta-Hydroxyleucine | C6H13NO3 | CID 6994741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. PH-dependent solubility: Significance and symbolism [wisdomlib.org]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 11. researchgate.net [researchgate.net]
- 12. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Investigating the Effect of Basic Amino Acids and Glucosamine on the Solubility of Ibuprofen and Piroxicam - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The influence of hydroxypropyl-β-cyclodextrin on the solubility, dissolution, cytotoxicity, and binding of riluzole with human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Studies on the Preparation, Characterization, and Solubility of 2-HP-β-Cyclodextrin-Meclizine HCl Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
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Preventing degradation of beta-Hydroxyleucine during storage and experiments
Technical Support Center: Preventing Degradation of β-Hydroxyleucine
Welcome to the technical support center for β-hydroxyleucine. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of β-hydroxyleucine throughout storage and experimentation. By understanding the potential degradation pathways and implementing proper handling techniques, you can ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and storage of β-hydroxyleucine.
Q1: How should I store pure, solid β-hydroxyleucine for maximum stability?
For long-term stability, solid β-hydroxyleucine should be stored at -20°C or below , in a tightly sealed container to protect it from moisture.[1] For shorter durations of up to a few months, storage at 2-8°C is acceptable, provided the compound is kept in a desiccated environment.[1] Always allow the container to equilibrate to room temperature before opening to prevent water condensation onto the cold powder.
Q2: What are the primary signs that my β-hydroxyleucine may be degrading?
Visual signs of degradation in the solid form are uncommon but may include discoloration or clumping due to moisture absorption. In solution, degradation is more readily apparent and can manifest as a yellow or brownish discoloration , which often indicates oxidative degradation.[2] Analytically, degradation is identified by the appearance of new peaks in HPLC or LC-MS chromatograms, a decrease in the peak area of the parent compound, or a broadening of NMR signals.[3]
Q3: What is the recommended procedure for preparing a stable stock solution of β-hydroxyleucine?
To prepare a stable stock solution, dissolve the compound in a suitable, high-purity solvent. For many applications, sterile water or a buffer at a slightly acidic to neutral pH is appropriate. To minimize oxidative degradation, it is best practice to use deoxygenated solvents .[2] This can be achieved by sparging the solvent with an inert gas like argon or nitrogen before use. Prepare the solution, aliquot it into single-use vials, and store them at -80°C for long-term use .[2][4] Avoid repeated freeze-thaw cycles.[1]
Q4: Can I autoclave a solution containing β-hydroxyleucine?
Autoclaving is generally not recommended for β-hydroxyleucine or other heat-sensitive amino acids like tryptophan.[5] The high temperatures can accelerate degradation reactions.[6] For sterilization, sterile filtration using a 0.22 μm filter is the preferred method.[7]
Troubleshooting Guide: Experimental Issues
This section provides in-depth solutions to specific problems you might encounter during your experiments, linking them to potential compound degradation.
Q5: My experimental results are inconsistent. Could β-hydroxyleucine degradation be the cause?
Yes, absolutely. Inconsistent results are a classic sign of reagent instability. If the biological activity or analytical measurement of your compound varies between experiments, it is crucial to assess the stability of your stock solutions and handling procedures.
-
Likely Cause: The primary culprits are often oxidation and pH shifts in your experimental medium. The β-hydroxyl group and the α-amino group are susceptible to oxidation, a process that can be catalyzed by trace metal ions or exposure to atmospheric oxygen.[2][6]
-
Troubleshooting Protocol:
-
Prepare Fresh Solutions: Always start by preparing a fresh stock solution from solid material using the protocol outlined in Q3. Compare its performance against your existing solution.
-
Purity Analysis: Use HPLC or LC-MS to check the purity of both your old and new solutions.[8] A significant decrease in the main peak area or the appearance of new peaks in the older solution confirms degradation.
-
Inert Atmosphere: During sensitive experiments, consider preparing buffers and reaction mixtures under an inert atmosphere (nitrogen or argon) to minimize oxygen exposure.[2]
-
Control pH: Ensure the pH of your experimental buffer is stable and within a range that does not promote hydrolysis or other degradation reactions (typically near neutral).[1]
-
Q6: I see an unexpected peak with a higher mass in my LC-MS analysis. What could it be?
This often indicates dimerization or oxidative cross-linking. The appearance of peaks with a higher mass-to-charge ratio (m/z) can be a sign that the compound is reacting with itself or other components.
-
Likely Cause: Oxidative processes can generate reactive intermediates that lead to the formation of dimers or other adducts.[3] This is especially prevalent if solutions are stored improperly (e.g., at room temperature, exposed to light) or contain catalytic impurities like metal ions.[2]
-
Preventative Measures:
-
Add a Chelating Agent: To sequester catalytic metal ions, consider adding a small amount of a chelating agent like EDTA (Ethylenediaminetetraacetic acid) to your buffer or stock solution, typically at a concentration of 0.1-1 mM.
-
Use High-Purity Solvents: Ensure all solvents are HPLC-grade or higher to minimize contaminants.
-
Protect from Light: Store solutions in amber vials or protect them from direct light to prevent photodegradation, which can initiate oxidative reactions.[2]
-
Q7: The biological activity of my β-hydroxyleucine solution is decreasing over time, even when stored at 4°C. Why is this happening?
While 4°C is suitable for short-term storage, it may not be sufficient to halt all degradation pathways over several days or weeks.[1]
-
Likely Cause: Slow oxidative degradation and potential microbial contamination are the most probable causes. Even at 4°C, dissolved oxygen can still cause oxidation.[9] If the solution is not sterile, microbial growth can consume the amino acid.
-
Recommended Workflow:
-
Aliquot and Freeze: For any storage period longer than a few days, aliquoting into single-use volumes and storing at -80°C is the gold standard.[10]
-
Consider Antioxidants: For experiments requiring prolonged incubation, the addition of a mild antioxidant may be beneficial. Ascorbic acid (0.01% w/v) is a common choice, but its compatibility with your specific assay must be verified first.[2]
-
Sterile Filtration: Always sterile-filter your solutions, especially if they are intended for use in cell culture or other sensitive biological assays.[7]
-
Data Summary Table
| Parameter | Solid β-Hydroxyleucine | Aqueous Solution |
| Storage Temp. | -20°C (long-term)[1] | -80°C (long-term)[2] |
| 2-8°C (short-term) | 2-8°C (up to 48 hours)[2] | |
| Atmosphere | Dry, inert gas preferable | Deoxygenated, inert gas overlay[2] |
| Light | Store in dark/amber container | Store in dark/amber container[2] |
| Key Stabilizers | Desiccant | EDTA (chelator), Antioxidants (assay-dependent)[2] |
| Sterilization | N/A (procure sterile) | 0.22 µm Sterile Filtration[7] |
Visual Guides: Degradation & Prevention Workflow
Potential Degradation Pathway
The diagram below illustrates a simplified, hypothetical pathway for the oxidative degradation of β-hydroxyleucine, which is a common concern for β-hydroxy amino acids.
Caption: Hypothetical oxidation of β-hydroxyleucine.
Experimental Workflow for Preparing a Stable Stock Solution
This workflow details the critical steps to prepare and store β-hydroxyleucine solutions to minimize degradation.
Caption: Recommended workflow for preparing stable solutions.
References
- Benchchem. (n.d.). Technical Support Center: Stability of Non-Proteinogenic Amino Acids (NPAAs) in Solution.
- Benchchem. (n.d.). Preventing oxidative degradation of (3-Amino-4-hydroxyphenyl)acetic acid solutions.
- Agilent. (n.d.). Amino Acid Analysis: “How-To” Guide.
- ResearchGate. (2016). How to prepare and store Amino acid stock solution?
- Protocols.io. (2017). Preparing Aminoacid Solutions for cell free Tx-TL reactions.
- Creative Proteomics. (n.d.). Amino Acid Analysis Methods.
- Chemistry For Everyone. (2025). How To Make Amino Acid Solution For Chromatography?
- Benchchem. (n.d.). An In-depth Technical Guide to the Storage and Handling of Isotopically Labeled Amino Acids.
- News-Medical.Net. (2019). How to Reduce the Oxidation of Therapeutic Proteins.
- Reddit. (2024). Amino acid solution storage – please help.
- Benchchem. (n.d.). Preventing the oxidation of the amino group in Methyl 2-amino-5-isopropylbenzoate.
- Benchchem. (n.d.). Technical Support Center: Enhancing the Long-Term Stability of 4-Hydroxyisoleucine.
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- 10. reddit.com [reddit.com]
Technical Support Center: Minimizing Artifacts in Cell-Based Assays Involving beta-Hydroxyleucine
Welcome to the technical support center for researchers utilizing beta-hydroxyleucine in cell-based assays. This guide is designed to provide in-depth troubleshooting advice and practical solutions to help you navigate the unique challenges posed by this bioactive amino acid analog. As a metabolite of the essential amino acid leucine, beta-hydroxyleucine can directly influence cellular metabolism and signaling, making it crucial to distinguish these intended biological effects from experimental artifacts.
Frequently Asked Questions (FAQs)
Here we address common questions and concerns that arise when working with beta-hydroxyleucine.
Q1: My assay readout is inconsistent when using beta-hydroxyleucine. What are the primary sources of variability?
A1: Inconsistent results with beta-hydroxyleucine can stem from several factors. As with any cell-based assay, general cell health, passage number, and seeding density are critical for reproducibility.[1][2] However, with beta-hydroxyleucine, you must also consider its inherent biological activity and potential for direct assay interference. Key sources of variability include:
-
Metabolic Effects: Beta-hydroxyleucine is a metabolite of leucine and can influence protein synthesis and degradation pathways.[3][4] This can lead to global changes in cellular health and protein expression, indirectly affecting your assay readout.
-
Nutrient Signaling Interference: As an amino acid analog, beta-hydroxyleucine can perturb nutrient-sensing pathways like mTOR, which has wide-ranging effects on cell growth and proliferation.[5][6]
-
Direct Assay Interference: Although less common for amino acid analogs, the compound could directly interact with assay reagents, such as fluorescent dyes or luciferase enzymes.
-
Cytotoxicity: At higher concentrations, any small molecule can induce cytotoxicity, leading to a decrease in signal in viability assays or an increase in signal in cytotoxicity assays.
Q2: I'm observing a decrease in signal in my fluorescence-based viability assay. Is this a true cytotoxic effect of beta-hydroxyleucine?
A2: Not necessarily. While it could be genuine cytotoxicity, it's also possible that you are observing an artifact. Potential causes for a decreased fluorescence signal include:
-
Fluorescence Quenching: The compound may absorb light at the excitation or emission wavelength of your fluorescent dye, leading to a reduced signal that can be mistaken for cell death.
-
Metabolic Alterations: Beta-hydroxyleucine could alter the metabolic state of the cells, leading to a reduction in the production of the fluorescent signal (e.g., in resazurin-based assays that measure metabolic activity).
-
Changes in Protein Synthesis: If your assay relies on the expression of a fluorescent reporter protein, the known effects of leucine metabolites on protein synthesis could alter the baseline expression of your reporter.[3][4]
To differentiate between true cytotoxicity and these artifacts, a series of control experiments is essential. Please refer to the Troubleshooting Guides section for detailed protocols.
Q3: Can beta-hydroxyleucine interfere with my luminescence-based reporter assay?
A3: Yes, interference is possible. Luminescence assays, particularly those using firefly luciferase, are susceptible to artifacts from small molecules. Potential issues include:
-
Direct Inhibition or Stabilization of Luciferase: Some compounds can directly inhibit the luciferase enzyme, leading to a decrease in signal. Conversely, some inhibitors can paradoxically increase the signal by stabilizing the enzyme and extending its half-life in the cell.
-
ATP Depletion or Enhancement: Since luciferase activity is ATP-dependent, any effect of beta-hydroxyleucine on cellular ATP levels could be misinterpreted as an effect on your reporter gene.
-
Altered Reporter Protein Expression: Similar to fluorescence-based reporters, the expression of the luciferase protein itself can be affected by the influence of beta-hydroxyleucine on protein synthesis pathways.
Cell-free control experiments are crucial for identifying direct interference with the luciferase enzyme. See the Troubleshooting Guides for specific protocols.
Troubleshooting Guides
This section provides detailed, step-by-step protocols to identify and mitigate common artifacts encountered when working with beta-hydroxyleucine.
Guide 1: Differentiating True Cytotoxicity from Assay Interference
If you observe a decrease in cell viability, it is critical to determine if this is a genuine biological effect or an artifact.
Experimental Workflow:
Caption: Workflow to validate cytotoxic effects.
Step-by-Step Protocol:
-
Visual Inspection:
-
Treat cells with a range of beta-hydroxyleucine concentrations.
-
At your assay endpoint, examine the cells under a microscope before adding any reagents.
-
Interpretation: Look for clear signs of cytotoxicity, such as cell rounding, detachment, or membrane blebbing. If the cells appear healthy, the observed signal decrease is more likely an artifact.
-
-
Cell-Free Interference Assay:
-
Prepare your assay plate with the same concentrations of beta-hydroxyleucine you used in your experiment, but without cells.
-
Add your viability reagent (e.g., resazurin, or a fluorescent dye) to these wells.
-
Interpretation: A decrease in signal in the absence of cells indicates direct interference (quenching) with the dye.
-
-
Orthogonal Viability Assay:
-
If your primary assay is fluorescence-based, repeat the experiment using a luminescence-based assay (e.g., an ATP-based assay like CellTiter-Glo®) or a colorimetric assay (e.g., MTS).
-
-
Negative Control Compound:
-
Run your assay in parallel with a structurally similar but biologically inactive control. For beta-hydroxyleucine, a suitable negative control is D-leucine . D-isomers of amino acids are often not recognized by cellular machinery in the same way as their L-counterparts.
-
Interpretation: If D-leucine does not produce the same effect, it strongly suggests that the observed cytotoxicity is due to the specific biological activity of beta-hydroxyleucine and not a general property of the amino acid structure.
-
Guide 2: Deconvoluting On-Target vs. Off-Target Effects
Beta-hydroxyleucine's known role in protein metabolism can be considered an "on-target" effect in some contexts but an "off-target" effect in others (e.g., a screen for kinase inhibitors).
Logical Framework for Deconvolution:
Caption: Potential causes of an observed phenotype.
Experimental Strategies:
-
Time-Course and Dose-Response Analysis:
-
Perform your assay at multiple time points and with a detailed concentration curve for beta-hydroxyleucine.
-
Interpretation: Effects related to metabolic reprogramming or changes in protein synthesis may have a slower onset than direct target engagement. A very steep dose-response curve can sometimes indicate non-specific effects.
-
-
Washout Experiment:
-
Treat cells with beta-hydroxyleucine for a defined period.
-
Wash the compound away and replace it with fresh media.
-
Monitor the assay signal over time after washout.
-
Interpretation: If the signal quickly returns to baseline, the effect is likely due to reversible binding to a target. If the effect persists, it may be due to longer-lasting metabolic changes or cellular reprogramming.
-
-
Use of Pathway Inhibitors:
-
If you hypothesize that the observed effect is due to modulation of a specific pathway (e.g., mTOR), co-treat the cells with beta-hydroxyleucine and a known inhibitor of that pathway.
-
Interpretation: If the pathway inhibitor blocks the effect of beta-hydroxyleucine, it supports the hypothesis that the compound is acting through that pathway.
-
Data Summary Tables
For clear data interpretation, summarize your findings in structured tables.
Table 1: Troubleshooting Checklist for Fluorescence Assays
| Potential Artifact | Control Experiment | Expected Result if Artifact is Present |
| Compound Autofluorescence | Read plate before adding assay dye | Signal detected in wells with compound only |
| Fluorescence Quenching | Cell-free assay with compound and dye | Decreased signal in the absence of cells |
| Metabolic Interference | Use an orthogonal viability assay | Discrepancy in results between metabolic and non-metabolic assays |
Table 2: Key Physicochemical Properties of beta-Hydroxyleucine
| Property | Value | Source |
| Molecular Formula | C6H13NO3 | PubChem CID: 6994741[6] |
| Molecular Weight | 147.17 g/mol | PubChem CID: 6994741[6] |
| XLogP3-AA | -2.0 | PubChem CID: 6994741[6] |
(Note: The negative XLogP3-AA value suggests high water solubility and low potential for non-specific membrane interactions.)
Conclusion
Working with bioactive compounds like beta-hydroxyleucine requires a thoughtful and rigorous approach to assay design and data interpretation. By anticipating potential artifacts and employing the systematic troubleshooting and control strategies outlined in this guide, researchers can confidently distinguish true biological phenomena from experimental interference. Always remember that a multi-faceted validation approach, including orthogonal assays and appropriate negative controls, is the cornerstone of reliable and reproducible cell-based research.
References
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology, 14(3), 315–324. Retrieved from [Link]
-
Wilkinson, D. J., et al. (2013). Effects of leucine and its metabolite β-hydroxy-β-methylbutyrate on human skeletal muscle protein metabolism. The Journal of Physiology, 591(11), 2911–2923. Retrieved from [Link]
-
Nair, K. S., et al. (1988). Effect of beta-hydroxybutyrate on whole-body leucine kinetics and fractional mixed skeletal muscle protein synthesis in humans. The Journal of Clinical Investigation, 82(1), 198–205. Retrieved from [Link]
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Krysiak, K., et al. (2021). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Chemical Information and Modeling, 61(1), 285–295. Retrieved from [Link]
-
Podlogar, M., et al. (2022). Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy. International Journal of Molecular Sciences, 23(19), 11888. Retrieved from [Link]
-
Houtkooper, R. H., et al. (2010). The metabolic footprint of aging in mice. Scientific reports, 1, 134. Retrieved from [Link]
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Lin, A., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science, 8(9), 1424–1434. Retrieved from [Link]
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Lin, A., & Wang, D. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ResearchGate. Retrieved from [Link]
-
Bajrami, B., et al. (2020). Inhibitor bias in luciferase-based luminescence assays. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(8), 845–852. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Interference with Fluorescence and Absorbance. Assay Guidance Manual. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Inhibition of Protein-Protein Interactions: Cell-Based Assays. Assay Guidance Manual. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Interference and Artifacts in High-content Screening. Assay Guidance Manual. Retrieved from [Link]
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J. G., et al. (2022). Nutrient-Mediated Perception and Signalling in Human Metabolism: A Perspective of Nutrigenomics. International Journal of Molecular Sciences, 23(15), 8493. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). beta-Hydroxyleucine. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Hydroxyleucine. PubChem. Retrieved from [Link]
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BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Assay Interference by Chemical Reactivity. Assay Guidance Manual. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3-Hydroxyleucine. PubChem. Retrieved from [Link]
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Trommelen, J., et al. (2023). The anabolic response to protein ingestion during recovery from exercise has no upper limit in magnitude and duration in vivo in humans. Cell Reports Medicine, 4(12), 101324. Retrieved from [Link]
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Mero, A. A., et al. (2010). Effects of alfa-hydroxy-isocaproic acid on body composition, DOMS and performance in athletes. Journal of the International Society of Sports Nutrition, 7, 1. Retrieved from [Link]
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Pahalagedara, A. S. N. W., et al. (2022). Antibacterial efficacy and possible mechanism of action of 2-hydroxyisocaproic acid (HICA). PLoS ONE, 17(4), e0266406. Retrieved from [Link]
-
Lang, C. H., et al. (2015). Chronic α-hydroxyisocaproic acid treatment improves muscle recovery after immobilization-induced atrophy. American Journal of Physiology-Endocrinology and Metabolism, 309(4), E363–E373. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Hydroxyisoleucine. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Interference with Fluorescence and Absorbance. Assay Guidance Manual. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Inhibition of Protein-Protein Interactions: Cell-Based Assays. Assay Guidance Manual. Retrieved from [Link]
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Wilkinson, D. J., et al. (2013). Effects of leucine and its metabolite β-hydroxy-β-methylbutyrate on human skeletal muscle protein metabolism. The Journal of Physiology, 591(Pt 11), 2911–2923. Retrieved from [Link]
Sources
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Technical Support Center: Navigating Matrix Effects in the Mass Spectrometry Analysis of Beta-Hydroxyleucine
Welcome to the technical support center dedicated to addressing the challenges associated with the mass spectrometry analysis of beta-hydroxyleucine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into identifying, understanding, and mitigating matrix effects in your LC-MS/MS workflows. Our goal is to empower you with the knowledge to ensure the accuracy, reproducibility, and robustness of your analytical data.
Introduction to Matrix Effects in Bioanalysis
In the realm of quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), the "matrix" encompasses all components within a sample other than the analyte of interest.[1][2] In biological samples such as plasma, serum, or urine, this includes a complex mixture of proteins, lipids, salts, and other endogenous compounds.[3][4] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte, leading to either ion suppression or enhancement.[5][6] This phenomenon can significantly compromise the accuracy, precision, and sensitivity of your assay.[7] For a polar molecule like beta-hydroxyleucine, understanding and controlling these effects is paramount for reliable quantification.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions and concerns regarding matrix effects in the analysis of beta-hydroxyleucine.
Q1: What are the typical signs of matrix effects in my beta-hydroxyleucine analysis?
A1: The primary indicators of matrix effects include poor reproducibility between replicate injections, non-linear calibration curves (especially at the lower and upper limits of quantification), and a significant discrepancy between the nominal and measured concentrations of your quality control (QC) samples.[3] You might also observe inconsistent peak areas for your internal standard across different samples.
Q2: Why is my stable isotope-labeled internal standard (SIL-IS) not fully compensating for matrix effects?
A2: While a SIL-IS is the gold standard for mitigating matrix effects, its effectiveness can be compromised if it does not perfectly co-elute with the native analyte.[8] Deuterium-labeled standards, for instance, can sometimes elute slightly earlier than their non-labeled counterparts.[8] Additionally, if the source of the matrix effect is highly specific and localized within the chromatographic peak, even minor differences in elution profiles can lead to differential ionization suppression or enhancement between the analyte and the IS.
Q3: I'm analyzing beta-hydroxyleucine in plasma. What are the most likely culprits for matrix effects?
A3: In plasma and serum samples, phospholipids are a notorious cause of ion suppression in electrospray ionization (ESI).[4] These molecules are abundant in cell membranes and can co-extract with your analyte during sample preparation, often eluting in the same chromatographic window as many small molecules.[4] Other potential sources of interference include endogenous metabolites, salts, and proteins that may not have been fully removed during sample cleanup.[6]
Q4: Can I just dilute my sample to reduce matrix effects?
A4: Sample dilution can be a simple and effective strategy to reduce the concentration of interfering matrix components.[7] However, this approach is only feasible if the concentration of beta-hydroxyleucine in your samples is high enough to remain well above the lower limit of quantification (LLOQ) of your assay after dilution. For trace-level analysis, dilution may compromise the sensitivity of your method.
In-Depth Troubleshooting Guides
This section provides a systematic, question-and-answer-based approach to troubleshooting specific issues you may encounter during your beta-hydroxyleucine analysis.
Problem 1: Significant Ion Suppression Observed
Q: My beta-hydroxyleucine signal is consistently and significantly lower in matrix samples compared to neat standards, indicating ion suppression. How should I proceed?
A: A systematic approach is crucial to identify the source of the ion suppression and implement an effective mitigation strategy.
Step 1: Confirm and Quantify the Matrix Effect
Before making any changes to your method, it is essential to confirm and quantify the extent of the ion suppression. This provides a baseline against which you can measure the effectiveness of your troubleshooting efforts.
-
Experimental Protocol: Post-Extraction Spike Analysis
-
Prepare a blank matrix sample (e.g., plasma from a drug-naive subject) by performing your established extraction procedure.
-
Spike the extracted blank matrix with a known concentration of beta-hydroxyleucine (typically at a low and high QC level).
-
Prepare a neat solution of beta-hydroxyleucine at the same concentration in your reconstitution solvent.
-
Analyze both sets of samples by LC-MS/MS.
-
Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100
-
-
A value significantly less than 100% confirms ion suppression.
-
Step 2: Investigate the Source of Ion Suppression
Identifying the region of your chromatogram where ion suppression occurs can provide valuable clues about the interfering components.
-
Experimental Protocol: Post-Column Infusion
-
Set up a constant infusion of a beta-hydroxyleucine standard solution into the MS source, post-column, using a T-fitting. This will generate a stable baseline signal for your analyte.
-
Inject an extracted blank matrix sample onto the LC column.
-
Monitor the baseline signal of beta-hydroxyleucine. A dip in the baseline indicates a region of ion suppression.
-
Compare the retention time of the suppression zone with the retention time of your beta-hydroxyleucine peak. If they overlap, co-eluting matrix components are the likely cause.
-
Step 3: Implement Mitigation Strategies
Based on your findings, you can now implement targeted strategies to reduce or eliminate the observed ion suppression.
-
Mitigation Strategy Decision Tree
Caption: Decision tree for mitigating ion suppression.
Problem 2: Poor Reproducibility and Inaccurate Quantification
Q: My QC sample results are highly variable and often fall outside the acceptable accuracy and precision limits. What could be the cause?
A: This issue often points to inconsistent matrix effects across different samples or a suboptimal internal standard strategy. Regulatory bodies like the FDA provide clear guidance on validating the robustness of bioanalytical methods.[9][10]
Step 1: Evaluate Lot-to-Lot Matrix Variability
The composition of biological matrices can vary between individuals. It is crucial to assess whether your method is susceptible to these variations.
-
Experimental Protocol: Matrix Factor Assessment in Multiple Lots
-
Obtain at least six different lots of blank matrix (e.g., plasma from six different individuals).
-
For each lot, perform the post-extraction spike analysis as described in "Problem 1, Step 1" at a low and high QC concentration.
-
Calculate the matrix factor for each lot.
-
The coefficient of variation (%CV) of the matrix factors across the different lots should be within 15%. A higher %CV indicates that your method is sensitive to lot-to-lot variability.
-
Step 2: Re-evaluate Your Internal Standard
As mentioned, the choice and performance of your internal standard are critical for accurate quantification.
-
For Beta-Hydroxyleucine: A stable isotope-labeled beta-hydroxyleucine is the most appropriate internal standard. If you are using a structural analog (e.g., isoleucine), it may not be experiencing the same degree of matrix effects as your analyte, leading to inaccurate results.[11]
-
Check for Co-elution: Ensure that your SIL-IS and analyte peaks are as chromatographically aligned as possible. If there is a noticeable shift, this can lead to differential ion suppression. Consider using a ¹³C or ¹⁵N labeled standard, which are less prone to chromatographic shifts than deuterium-labeled standards.
Step 3: Enhance Sample Cleanup
If you are observing significant lot-to-lot variability, it is a strong indication that your current sample preparation method is not sufficiently removing interfering endogenous components.
-
Recommended Action: Move to a more rigorous sample cleanup technique. If you are currently using protein precipitation, consider implementing solid-phase extraction (SPE) or a dedicated phospholipid removal protocol.[12][13] These methods provide a more thorough cleanup and can significantly improve the consistency of your results.
-
Phospholipid Removal: Specialized SPE cartridges or 96-well plates designed for phospholipid removal can be highly effective. These products typically involve a simple protein precipitation step followed by passing the supernatant through a sorbent that selectively retains phospholipids.
-
Data Presentation: Summary of Mitigation Strategies
| Strategy | Principle | Best For | Considerations |
| Sample Dilution | Reduces the concentration of all matrix components. | High concentration analytes. | May compromise sensitivity for trace-level analysis.[7] |
| Protein Precipitation (PPT) | Removes proteins by denaturation and precipitation. | High-throughput screening. | Least effective at removing other matrix components like phospholipids.[11] |
| Liquid-Liquid Extraction (LLE) | Partitions the analyte into an immiscible organic solvent, leaving polar interferences behind. | Removing salts and highly polar compounds. | Analyte recovery can be variable and method development can be time-consuming.[12] |
| Solid-Phase Extraction (SPE) | Selectively retains the analyte on a solid sorbent while interferences are washed away. | Achieving very clean extracts and high analyte concentration. | Requires careful method development to optimize sorbent, wash, and elution conditions.[13] |
| Phospholipid Removal (PLR) | Employs specific chemistry to selectively remove phospholipids. | Plasma and serum samples where phospholipids are a major concern. | Highly effective for reducing a primary source of ion suppression. |
| Chromatographic Optimization | Separates the analyte from co-eluting interferences. | When ion suppression is localized to a specific region of the chromatogram. | May require longer run times or specialized columns (e.g., HILIC). |
| Stable Isotope-Labeled Internal Standard (SIL-IS) | Co-elutes with the analyte and experiences similar matrix effects, allowing for accurate ratio-based quantification. | All quantitative LC-MS/MS assays. | The "gold standard" for compensating for matrix effects. ¹³C and ¹⁵N labels are preferred over deuterium. |
Visualizing the Workflow: From Problem to Solution
Caption: A systematic workflow for troubleshooting matrix effects.
Conclusion
References
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC International. (URL: [Link])
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (URL: [Link])
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC - NIH. (URL: [Link])
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (URL: [Link])
-
Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. (URL: [Link])
-
Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions – Welch Materials, Inc. (URL: [Link])
-
Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS | Analytical Chemistry - ACS Publications. (URL: [Link])
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Advances in Sample Preparation: Removing Phospholipids from Biological Samples. (URL: [Link])
-
Mass Spectrometry Troubleshooting and Common Issues - G-M-I, Inc. (URL: [Link])
-
How Amino Acid Internal Standards Boost Mass Spec Accuracy - IROA Technologies. (URL: [Link])
-
Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. - SciSpace. (URL: [Link])
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Stable Isotope-Labeled Amino Acid Mixes - Separation Science. (URL: [Link])
-
All You Need To Know About Phospholipid Removal (PLR) - Element Lab Solutions. (URL: [Link])
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How Important Is The Matrix Effect in Analyzing Bioprocess Samples? (URL: [Link])
-
Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS - ResearchGate. (URL: [Link])
-
Pre-clinical pharmacokinetic and pharmacodynamic modelling study of 4-hydroxyisoleucine using validated ultra-performance liquid chromatography-tandem mass spectrometry - PMC - PubMed Central. (URL: [Link])
-
Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers - Longdom Publishing. (URL: [Link])
-
Matrix Effects and Application of Matrix Effect Factor - Taylor & Francis Online. (URL: [Link])
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PubMed. (URL: [Link])
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - Semantic Scholar. (URL: [Link])
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Extraction methods for the removal of phospholipids and other endogenous material from a biological fluid - PubMed. (URL: [Link])
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High-throughput analysis of amino acids in plant materials by single quadrupole mass spectrometry - PMC - NIH. (URL: [Link])
-
Troubleshooting ion suppression in LC–MS analysis - YouTube. (URL: [Link])
-
Bioanalytical Method Validation - Guidance for Industry | FDA. (URL: [Link])
-
Ion Suppression: A Major Concern in Mass Spectrometry - LCGC International. (URL: [Link])
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FDA Adopts ICH Final Guidance On Bioanalytical Method Validation - Outsourced Pharma. (URL: [Link])
-
Sample Preparation: Techniques - Phenomenex. (URL: [Link])
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M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. (URL: [Link])
-
Bioanalytical Method Validation FDA 2001.pdf. (URL: [Link])
-
Bioanalytical Method Validation for Biomarkers Guidance - HHS.gov. (URL: [Link])
-
Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. (URL: [Link])
-
How can I identify Ion Suppression in Biological Sample Analysis? | Providion Group. (URL: [Link])
-
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - NIH. (URL: [Link])
-
Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (URL: [Link])
-
Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed. (URL: [Link])
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- 3. zefsci.com [zefsci.com]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Enhancing the Stability of β-Hydroxyleucine Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides containing β-hydroxyleucine. The incorporation of non-natural amino acids like β-hydroxyleucine is a powerful strategy in medicinal chemistry, often employed to modulate conformation and enhance proteolytic resistance.[1] However, the unique chemical properties of this residue can also introduce specific stability challenges.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles, to help you navigate these challenges and improve the stability and performance of your peptide candidates.
Frequently Asked Questions (FAQs)
Q1: What is β-hydroxyleucine and how does its structure impact peptide stability?
Answer: β-hydroxyleucine is a non-proteinogenic amino acid. Unlike its α-amino acid counterpart (leucine), the amino group is attached to the beta-carbon (the third carbon from the carboxyl group). This seemingly small change has profound structural and functional implications:
-
Increased Proteolytic Resistance: The altered backbone structure makes peptides containing β-amino acids poor substrates for many common proteases.[2] Most proteases are highly specific for cleaving peptide bonds between L-α-amino acids, meaning β-residues significantly hinder enzymatic degradation.[2][3] This inherent resistance is a primary reason for their use in therapeutic peptide design.[4][5]
-
Conformational Constraint: The additional methylene group in the backbone increases the rotational barrier, leading to more constrained and predictable secondary structures.[1] Depending on the stereochemistry and neighboring residues, β-amino acids can induce stable helical or turn structures, which can be crucial for receptor binding and overall stability.[6][7][8]
-
Chemical Reactivity: The hydroxyl (-OH) group on the β-carbon introduces a new reactive site. While it can be used for beneficial modifications, it also presents potential degradation pathways, such as oxidation or elimination reactions, that must be considered during formulation and storage.
Q2: My β-hydroxyleucine peptide is resistant to proteases, but I still see degradation. What other instability pathways should I consider?
Answer: While enzymatic stability is enhanced, several non-enzymatic chemical degradation pathways can still compromise your peptide's integrity.[9][10] These pathways are often influenced by pH, temperature, buffer components, and exposure to light and oxygen.[11]
Key chemical instability pathways include:
-
Hydrolysis: Cleavage of the peptide backbone, particularly at aspartic acid (Asp) residues. Sequences like Asp-Pro and Asp-Gly are notoriously susceptible to hydrolysis via a cyclic imide intermediate.[12]
-
Deamidation: The conversion of asparagine (Asn) or glutamine (Gln) residues to their corresponding carboxylic acids (Asp/Glu).[12][13] This introduces a negative charge and can alter structure and function.
-
Oxidation: The hydroxyl group of β-hydroxyleucine, along with residues like methionine (Met), cysteine (Cys), and tryptophan (Trp), are susceptible to oxidation.[10][12] This can be initiated by atmospheric oxygen, metal ions, or peroxides present in excipients.[9]
-
β-Elimination: Under certain conditions (e.g., alkaline pH), the hydroxyl group on your β-hydroxyleucine could potentially undergo an elimination reaction, leading to backbone cleavage or modification.[10][12]
Q3: How can I analyze and quantify the stability of my peptide?
Answer: A robust stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), is the cornerstone technique for this purpose.[14][15][16]
Here is a summary of key analytical techniques:
| Technique | Purpose | Key Insights |
| RP-HPLC with UV Detection | Purity assessment and quantification of the parent peptide and its degradation products.[14] | Separates species based on hydrophobicity. A decrease in the main peak area over time indicates degradation. |
| Mass Spectrometry (MS) | Identification of degradation products by mass.[14][16] | Provides exact mass of parent peptide and any new species, allowing for identification of modifications like oxidation (+16 Da) or deamidation (+1 Da). |
| Circular Dichroism (CD) Spectroscopy | Assessment of secondary structure (e.g., α-helix, β-sheet) and its change over time.[14][15] | Conformational changes often precede aggregation or loss of activity.[17] |
| Differential Scanning Calorimetry (DSC) | Measures the thermal stability and conformational integrity of the peptide.[14][15][16] | Determines the melting temperature (Tm), an indicator of overall structural stability. |
Troubleshooting Guide: Common Stability Issues & Solutions
This section addresses specific problems you may encounter during your experiments, providing probable causes and actionable solutions.
Problem 1: My peptide rapidly aggregates and precipitates from solution.
-
Probable Cause: The incorporation of β-hydroxyleucine can alter the peptide's overall hydrophobicity and secondary structure, potentially exposing aggregation-prone regions (APRs).[18] The hydroxyl group can also participate in intermolecular hydrogen bonding, facilitating self-assembly and aggregation.[19] This issue is often exacerbated at high peptide concentrations.[18]
-
Recommended Solution: Formulation Optimization. The solution environment is your primary tool for controlling aggregation. The goal is to find conditions that favor the native, soluble state of the peptide.
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Caption: Workflow for troubleshooting peptide aggregation.
Experimental Protocol: pH Screening for Optimal Solubility
-
Preparation: Prepare a series of buffer solutions spanning a relevant pH range (e.g., from pH 4.0 to 9.0 in 0.5 unit increments). Common buffers include acetate (pH 4-5.5), phosphate (pH 6-8), and tris (pH 7.5-9).
-
Dissolution: Dissolve your lyophilized peptide in each buffer to your target concentration.
-
Incubation & Observation: Incubate samples at a controlled temperature (e.g., 4°C and 25°C). Visually inspect for precipitation or turbidity immediately and after 1, 4, and 24 hours.
-
Quantification: Centrifuge the samples. Measure the concentration of the supernatant using RP-HPLC or a protein assay (e.g., BCA) to quantify the amount of soluble peptide.
-
Analysis: Plot soluble peptide concentration against pH to identify the pH at which solubility is maximal. This is often away from the peptide's isoelectric point (pI).
Table 2: Common Excipients to Prevent Aggregation [11][12]
Excipient Class Examples Mechanism of Action Typical Concentration Sugars/Polyols Sucrose, Trehalose, Mannitol Preferential exclusion; they are excluded from the peptide surface, forcing more water molecules around the peptide and stabilizing its native state. 5-10% (w/v) Surfactants Polysorbate 20/80 Reduce surface tension and prevent adsorption to interfaces (air-water, container surface). Can also disrupt hydrophobic interactions between peptide molecules.[20] 0.01-0.1% (w/v) Amino Acids Arginine, Glycine Can act as "crowding agents" or directly interact with the peptide to suppress aggregation. 50-250 mM Buffers Phosphate, Citrate, Histidine Maintain a stable pH where the peptide is most soluble and stable. 10-50 mM -
Problem 2: Mass spectrometry reveals oxidative damage to my peptide.
-
Probable Cause: The β-hydroxyleucine residue, in addition to others like Met or Cys, is a prime target for oxidation. This can be caused by dissolved oxygen, trace metal ions in buffers, or peroxide contaminants in excipients like polysorbates.[9][20]
-
Recommended Solution: Structural and Formulation-Based Mitigation. A multi-pronged approach is most effective: modifying the peptide itself and controlling its chemical environment.
dot graph G { layout=neato; graph [fontname="Arial", fontsize=12, overlap=false]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10, len=2.5];
}
Caption: Key structural modifications to enhance peptide stability.
Experimental Protocol: Forced Oxidation Study
-
Objective: To assess the oxidative liability of your peptide and test the efficacy of antioxidants.
-
Sample Preparation:
-
Control: Dissolve the peptide in your optimized buffer.
-
Oxidative Stress: Dissolve the peptide in the same buffer containing 0.01% hydrogen peroxide (H₂O₂).
-
Test with Antioxidant: Dissolve the peptide in the H₂O₂-containing buffer that has been supplemented with an antioxidant (e.g., 10 mM Methionine).
-
-
Incubation: Incubate all samples protected from light at room temperature for a defined period (e.g., 24 hours).
-
Analysis: Analyze all samples by RP-HPLC-MS.
-
Interpretation: Compare the chromatograms. A significant decrease in the main peak and the appearance of new peaks (e.g., at M+16 Da) in the H₂O₂ sample confirms oxidative susceptibility. If the antioxidant-containing sample resembles the control, the antioxidant is effective.
Practical Tips for Preventing Oxidation:
-
Use High-Purity Reagents: Use high-purity water and buffers to minimize metal ion contamination.
-
Include a Chelating Agent: Add a small amount of EDTA (e.g., 0.01%) to your formulation to chelate metal ions that can catalyze oxidation.[20]
-
De-gas Buffers: Sparge buffers with an inert gas like nitrogen or argon to remove dissolved oxygen.
-
Protect from Light: Store peptide solutions in amber vials to prevent photo-oxidation.[19]
-
Problem 3: Synthesis of my β-hydroxyleucine peptide is inefficient, resulting in low purity and yield.
-
Probable Cause: The synthesis of peptides containing non-natural or complex amino acids can be challenging.[21][22] β-amino acids often exhibit slower coupling kinetics compared to α-amino acids due to steric hindrance. Furthermore, aggregation of the growing peptide chain on the solid-phase resin can lead to incomplete reactions and truncated sequences.[21][22]
-
Recommended Solution: Solid-Phase Peptide Synthesis (SPPS) Optimization.
Key SPPS Optimization Strategies:
-
Coupling Reagents: Use highly efficient coupling reagents. For sterically hindered couplings like those involving β-amino acids, stronger activators such as HATU or HCTU are generally more effective than standard reagents like HBTU.
-
Double Coupling: For the β-hydroxyleucine residue and the amino acid immediately following it, perform the coupling reaction twice to ensure it goes to completion.
-
Solvent Choice: While DMF is standard, using a more polar solvent like N-methyl-2-pyrrolidone (NMP) can improve solvation of the growing peptide chain and reduce on-resin aggregation.[23][24]
-
Resin Selection: For hydrophobic or aggregation-prone sequences, a low-loading resin or a resin with a PEG linker (e.g., ChemMatrix®) can help by increasing the distance between peptide chains, thereby minimizing intermolecular interactions.[22]
-
Protecting Group Strategy: Ensure the hydroxyl group of the β-hydroxyleucine is appropriately protected during synthesis (e.g., with a t-butyl group) to prevent side reactions.
-
References
-
Al-Azzam, W., et al. (2020). Strategies for Improving Peptide Stability and Delivery. Molecules. Available at: [Link]
-
Gauglitz, M., et al. (2012). Enzymatic degradation of beta- and mixed alpha,beta-oligopeptides. PubMed. Available at: [Link]
-
Zhang, Y., et al. (2023). Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. MDPI. Available at: [Link]
-
De Marco, R. & Gaggini, F. (2010). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. ResearchGate. Available at: [Link]
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N/A. (n.d.). Novel Formulations for Non-Invasive Delivery & Stabilization of Peptides. Drug Development & Delivery. Available at: [Link]
-
N/A. (2023). Improving peptide stability: Strategies and applications. Allied Academies. Available at: [Link]
-
Ahmadi, S., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. PMC - PubMed Central. Available at: [Link]
-
Oliyai, C., et al. (1994). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. PubMed. Available at: [Link]
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N/A. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. Available at: [Link]
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N/A. (n.d.). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. Available at: [Link]
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N/A. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. Available at: [Link]
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Chen, Y., et al. (2017). Stabilization of peptides against proteolysis through disulfide-bridged conjugation with synthetic aromatics. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Ahmadi, S., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. MDPI. Available at: [Link]
-
N/A. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Peptide Sciences. Available at: [Link]
-
N/A. (n.d.). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. Bentham Science. Available at: [Link]
-
Berts, H., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC. Available at: [Link]
-
N/A. (n.d.). Analytical techniques for the physical stability assessment of proteins and peptides. N/A. Available at: [Link]
-
Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. PubMed. Available at: [Link]
-
Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ResearchGate. Available at: [Link]
-
Ahmadi, S., et al. (2023). Instability of Peptide and Possible Causes of Degradation. Encyclopedia.pub. Available at: [Link]
-
N/A. (2015). Spontaneous, non-enzymatic breakdown of peptides during enzymatic protein hydrolysis. ResearchGate. Available at: [Link]
-
Shinde, V. (2020). Peptides and Probable Degradation Pathways. Veeprho. Available at: [Link]
-
Leone, M. (n.d.). Peptide Bond Hydrolysis: Enzymatic and Non-Enzymatic Pathways in Protein Metabolism. N/A. Available at: [Link]
-
Kuril, A. K. (2024). Identifying Trending Issues in Assay of Peptide Therapeutics During Stability Study. N/A. Available at: [Link]
-
Kovach, T. (n.d.). Peptide bonds: Formation and cleavage. Khan Academy. Available at: [Link]
-
N/A. (n.d.). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acids: synthesis and conformational study. ResearchGate. Available at: [Link]
-
Patel, K. & Borchardt, R. T. (1990). Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide. PubMed. Available at: [Link]
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N/A. (n.d.). Increasing Protein Conformational Stability by Optimizing β-turn Sequence. PMC - NIH. Available at: [Link]
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Chen, Y., et al. (2024). Peptide Drug: Design and Clinical Applications. PMC - PubMed Central. Available at: [Link]
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Drewniak-Świtalska, M., et al. (2021). Constrained beta-amino acid-containing miniproteins. RSC Publishing. Available at: [Link]
-
Yanfen Biotech. (2024). Stability Issues of Peptide Drugs and Their Solutions. Yanfen Biotech. Available at: [Link]
-
N/A. (n.d.). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. ChemRxiv. Available at: [Link]
-
Cabrele, C., et al. (2014). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. PubMed. Available at: [Link]
-
N/A. (2019). Effects of D-Amino Acid Replacements on the Conformational Stability of Miniproteins. N/A. Available at: [Link]
-
Vázquez, S., et al. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. PubMed. Available at: [Link]
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N/A. (2010). Branched peptides as bioactive molecules for drug design. Semantic Scholar. Available at: [Link]
-
Wang, W., et al. (2013). Factors affecting the physical stability (aggregation) of peptide therapeutics. PMC. Available at: [Link]
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- 2. Enzymatic degradation of beta- and mixed alpha,beta-oligopeptides [pubmed.ncbi.nlm.nih.gov]
- 3. Khan Academy [khanacademy.org]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization | Bentham Science [benthamscience.com]
- 6. researchgate.net [researchgate.net]
- 7. Constrained beta-amino acid-containing miniproteins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Instability of Peptide and Possible Causes of Degradation | Encyclopedia MDPI [encyclopedia.pub]
- 10. veeprho.com [veeprho.com]
- 11. alliedacademies.org [alliedacademies.org]
- 12. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
- 13. Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijsra.net [ijsra.net]
- 15. Analytical techniques for peptide-based drug development: Characterization, stability and quality control [ijsra.net]
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- 20. FORMULATING PEPTIDES - Novel Formulations for Non-Invasive Delivery & Stabilization of Peptides [drug-dev.com]
- 21. blog.mblintl.com [blog.mblintl.com]
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Technical Support Center: Troubleshooting Low Protein Expression with Beta-Hydroxyleucine
Welcome to the technical support guide for researchers incorporating the non-canonical amino acid (ncAA) beta-hydroxyleucine (β-OH-Leu) into recombinant proteins. This guide is structured as a series of frequently asked questions (FAQs) to directly address common challenges, particularly low protein yield. As your virtual Senior Application Scientist, I will walk you through the causality behind these issues and provide field-proven, step-by-step protocols to resolve them.
The site-specific incorporation of ncAAs is a powerful tool for protein engineering, drug development, and fundamental biology.[1] It is achieved using an orthogonal translation system (OTS), which consists of an engineered aminoacyl-tRNA synthetase (aaRS) and a unique tRNA that function independently of the host cell's endogenous machinery.[2][3] This new aaRS/tRNA pair is designed to recognize the ncAA (in this case, β-OH-Leu) and incorporate it in response to a reassigned codon, typically the amber stop codon (UAG).[4][5]
However, the process is not always seamless. Low expression yields are a frequent and frustrating challenge.[6][7] This guide provides a logical troubleshooting framework to identify and overcome the bottlenecks in your workflow.
FAQs - First-Line Troubleshooting
This section addresses the most common and critical issues encountered during the expression of proteins containing β-OH-Leu.
Q1: I've run my expression but see no protein band on my gel. Where do I possibly begin?
This indicates a fundamental failure in the expression or detection workflow. Before diving into complex optimizations, it's crucial to verify your core components and controls.
Underlying Causes & Solutions:
-
Plasmid Integrity: Errors in your expression construct are a common culprit. Ensure the gene for your protein of interest (POI) is correctly cloned and in-frame with any tags.[8][9] The UAG codon for β-OH-Leu incorporation must also be correctly positioned.
-
Action: Sequence-verify your entire expression cassette, including the POI, the orthogonal aaRS, and the tRNA.[9]
-
-
Failed Transformation or Antibiotic Selection: Your expression strain may not contain the necessary plasmids.
-
Action: Perform a plasmid miniprep from your culture and confirm the presence of your plasmids via restriction digest or sequencing.[8]
-
-
Induction Failure: The expression of your POI and/or the orthogonal system components may not have been induced.
-
Action: Double-check the concentration of your inducing agent (e.g., IPTG, arabinose) and the cell density at the time of induction. Run a positive control with a robustly expressing protein (like GFP) using the same vector system and induction conditions.[10]
-
-
Detection Issues: Your protein may be expressed but not detected.
-
Action: If using a tag for Western blotting (e.g., His-tag), include a positive control protein with the same tag. Ensure your primary and secondary antibodies are active and used at the correct dilutions.
-
Q2: My expression works, but the yield of my full-length protein is extremely low. What are the usual suspects?
Low yield is the most common challenge when incorporating ncAAs.[7] This typically points to inefficiencies in the orthogonal translation system or unforeseen stresses on the host cell.
Underlying Causes & Solutions:
-
Competition with Release Factor 1 (RF1): When using the UAG amber codon, your suppressor tRNA must compete with the cell's own Release Factor 1, which terminates translation.[11] If RF1 wins, you get a truncated protein product.
-
Action: Consider using an E. coli strain engineered to have reduced RF1 activity or a genomically recoded organism where all UAG codons have been removed, freeing it for ncAA incorporation.[11]
-
-
Inefficient aaRS: The engineered synthetase may have poor activity. It might not charge the tRNA with β-OH-Leu efficiently, or it may have off-target activity with canonical amino acids, reducing fidelity.[3][12]
-
Action: Titrate the concentration of β-OH-Leu in your media. Start with a range from 1 mM to 5 mM. Also, optimize the expression level of the aaRS by using promoters of different strengths.[7]
-
-
Suboptimal Component Concentrations: The relative levels of the orthogonal aaRS, tRNA, and the target protein's mRNA are critical. An imbalance can cripple the system.[7]
-
Action: Use plasmids with different copy numbers or promoters with varying strengths to tune the expression of each component. For instance, place the tRNA on a high-copy plasmid and the aaRS on a medium-copy plasmid.[4]
-
-
Toxicity or Transport Issues: High concentrations of β-OH-Leu can be toxic to cells, or the cell may not import it efficiently.[11][13]
-
Action: Perform a growth curve analysis of your expression strain in the presence of varying concentrations of β-OH-Leu to identify a non-toxic working concentration.
-
Q3: How can I be certain that the protein I've purified actually contains beta-hydroxyleucine?
Visualizing a band of the correct molecular weight on a gel is not sufficient proof of incorporation. Mass spectrometry (MS) is the definitive method for validation.[14]
Underlying Cause & Solution:
-
Ambiguous Identity: The full-length protein band could result from mis-incorporation of a natural amino acid (e.g., Gln, Tyr) at the UAG site by endogenous tRNAs, a phenomenon known as nonsense suppression.[15]
-
Action: The most robust method is bottom-up proteomics analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Digest your purified protein with a protease (e.g., trypsin) and analyze the resulting peptides. The peptide fragment containing the ncAA will have a specific mass shift corresponding to β-OH-Leu.[16][17]
-
| Amino Acid | Monoisotopic Mass (Da) | Mass Difference from Leucine (Da) |
| Leucine (C6H13NO2) | 131.0946 | 0 |
| beta-Hydroxyleucine (C6H13NO3) | 147.0895 | +15.9949 |
This table summarizes the expected mass difference for calculating the successful incorporation of β-OH-Leu.
FAQs - Optimizing the Orthogonal System
If initial troubleshooting doesn't solve the yield problem, a deeper dive into the orthogonal components is necessary.
Q4: My lab has used this aaRS/tRNA pair before. Could the synthetase still be the bottleneck for my specific protein?
Yes. The efficiency of an aaRS can be context-dependent. The unique structure of β-hydroxy acids presents specific challenges compared to standard α-amino acids.
Underlying Causes & Solutions:
-
Sub-optimal Enzyme Kinetics: The engineered aaRS may have a high Michaelis constant (Km) for β-OH-Leu, meaning it requires a high concentration of the ncAA to function efficiently. Research has shown that while some synthetases can charge β-hydroxy acids in vitro, the in vivo efficiency can be significantly lower, suggesting a bottleneck within the cellular environment.[18]
-
Action: If possible, perform directed evolution or rational design on the aaRS active site to improve its affinity and catalytic efficiency for β-OH-Leu.[19][20] Key residues in the amino acid binding pocket can be mutated to better accommodate the hydroxyl group and the different backbone structure.[18]
-
-
Poor aaRS Expression or Stability: The synthetase itself might be poorly expressed or unstable in the host cell, leading to insufficient levels of charged tRNA.
-
Action: Optimize the expression of the aaRS by switching to a stronger or more tightly regulated promoter. You can also add a purification tag to the aaRS to quantify its expression level via Western blot.
-
Q5: How can I improve the role of my orthogonal tRNA in the expression system?
The tRNA is not just a passive carrier; its concentration, stability, and interaction with the ribosome are critical for efficient translation.
Underlying Causes & Solutions:
-
Low Intracellular tRNA Concentration: Insufficient levels of the orthogonal tRNA will make it a limiting factor in translation.
-
Action: Increase the gene copy number of the tRNA. Expressing the tRNA from a high-copy plasmid (like a pBR322-based vector) or integrating multiple copies into the host genome can significantly boost its concentration.[4]
-
-
Poor Compatibility with Host Machinery: The orthogonal tRNA must be efficiently recognized by the host's elongation factor (EF-Tu in E. coli) and the ribosome.[4][7] The structure of β-OH-Leu might hinder the formation of a stable complex with EF-Tu.
-
Action: Co-express an engineered EF-Tu variant that has been evolved to better accommodate bulky or unusually structured amino acids. This has been shown to systemically improve ncAA incorporation.[7]
-
Q6: Could the beta-hydroxyleucine itself be causing cellular problems?
Absolutely. The introduction of a foreign metabolite can stress the cell in several ways.
Underlying Causes & Solutions:
-
Cellular Toxicity: At high concentrations, β-OH-Leu may inhibit essential metabolic pathways or induce a stress response, leading to poor cell health and reduced protein synthesis.[13]
-
Action: Perform a toxicity assay. Grow your host cells in minimal media supplemented with varying concentrations of β-OH-Leu (e.g., 0 mM, 0.5 mM, 1 mM, 2 mM, 5 mM) and monitor their growth rates (OD600). Choose the highest concentration that does not significantly inhibit growth for your expressions.
-
-
Inefficient Uptake: β-OH-Leu may not be efficiently transported into the cell.
-
Action: If uptake is a suspected issue, consider using a richer growth medium that might induce broader-specificity amino acid permeases. In more advanced cases, one could overexpress a known amino acid transporter.
-
FAQs - Host & Target Protein Factors
Finally, consider the interplay between your system and the specific protein you are trying to produce.
Q7: I'm trying to incorporate β-OH-Leu at multiple sites or at a specific location, and the yield is terrible. Does the position matter?
Yes, the location and number of incorporation sites can dramatically affect expression.
Underlying Causes & Solutions:
-
Positional Effects: The efficiency of UAG suppression can be influenced by the surrounding mRNA sequence. Furthermore, incorporating β-OH-Leu into a critical structural region (like the protein core) could disrupt proper folding, leading to degradation.
-
Action: If possible, test incorporation at several different sites within your protein, including in more flexible loop regions or near the N- or C-termini.
-
-
Cumulative Inefficiency: Each incorporation event is not 100% efficient. If you are attempting to incorporate multiple β-OH-Leu residues, the probability of successfully producing a full-length protein decreases multiplicatively. A 90% efficiency at one site becomes 81% at two sites (0.9 * 0.9) and 73% at three (0.9 * 0.9 * 0.9).
-
Action: For multi-site incorporation, it is absolutely critical that the efficiency of your orthogonal system is maximized at every level (aaRS, tRNA, EF-Tu).
-
Q8: Are there general expression conditions I can change to improve my yield?
Yes. Standard protein expression optimization strategies are highly relevant.[10][21]
Underlying Causes & Solutions:
-
Suboptimal Growth Conditions: High temperatures can lead to protein misfolding and aggregation, while suboptimal media can limit the resources available for protein synthesis.
-
Action: Test a range of induction temperatures (e.g., 18°C, 25°C, 30°C). Lower temperatures often slow down translation, which can improve the efficiency of ncAA incorporation and promote proper protein folding.[21] Also, test different media formulations, such as TB (Terrific Broth) instead of LB (Luria Broth), to see if richer nutrients help.
-
-
Codon Usage Bias: If your target protein's gene contains codons that are rare in E. coli, the ribosome can stall, leading to truncated products.[9] This problem can be exacerbated when the translational machinery is already stressed by ncAA incorporation.
-
Action: Use an expression host strain (like Rosetta™) that co-expresses tRNAs for rare codons. Alternatively, re-synthesize your gene with codons optimized for E. coli expression.
-
Visual Guides
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting low protein yield with β-OH-Leu.
Mechanism of Beta-Hydroxyleucine Incorporation
Caption: The orthogonal translation pathway for incorporating β-OH-Leu.
Essential Protocols
Protocol 1: Small-Scale Expression Trial for Yield Optimization
This protocol is designed to test multiple conditions (e.g., temperature, ncAA concentration) in parallel to identify optimal expression parameters.
Materials:
-
Expression strain containing your POI and OTS plasmids.
-
LB or TB medium with appropriate antibiotics.
-
β-OH-Leu stock solution (e.g., 100 mM in sterile water).
-
Inducing agent (e.g., 1 M IPTG).
-
24-deep-well blocks or 50 mL culture tubes.
-
Shaking incubator, spectrophotometer.
Procedure:
-
Inoculate a 5-10 mL starter culture of your expression strain and grow overnight at 37°C.
-
The next day, use the starter culture to inoculate several larger cultures (e.g., 10 mL in 50 mL tubes) to an initial OD600 of 0.05-0.1.
-
Grow the cultures at 37°C with shaking until they reach an OD600 of 0.6-0.8.
-
Prepare your experimental conditions. For example, for a 2x2 matrix:
-
Condition A: 1 mM β-OH-Leu, Induce at 30°C
-
Condition B: 2 mM β-OH-Leu, Induce at 30°C
-
Condition C: 1 mM β-OH-Leu, Induce at 18°C
-
Condition D: 2 mM β-OH-Leu, Induce at 18°C
-
-
Add β-OH-Leu to each culture to the final desired concentration.
-
Move cultures to their respective induction temperatures and allow them to equilibrate for 15 minutes.
-
Add the inducing agent (e.g., IPTG to a final concentration of 0.1-1.0 mM).
-
Incubate with shaking for the desired expression time (e.g., 4-6 hours for 30°C, 16-20 hours for 18°C).
-
Harvest the cells by centrifugation. Normalize the samples by OD600 before lysing and analyzing via SDS-PAGE and Western blot to compare protein yields.[10]
Protocol 2: Verifying Beta-Hydroxyleucine Incorporation via LC-MS/MS
This protocol provides a general workflow for confirming ncAA incorporation in a purified protein sample.
Materials:
-
High-purity protein sample (>90% pure).
-
Denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).
-
Reducing agent (e.g., DTT).
-
Alkylating agent (e.g., iodoacetamide).
-
Protease (e.g., Trypsin, sequencing grade).
-
LC-MS/MS system (e.g., Orbitrap).
Procedure:
-
Denaturation & Reduction: Resuspend ~10-20 µg of your purified protein in the denaturing buffer. Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour.
-
Alkylation: Cool the sample to room temperature. Add iodoacetamide to a final concentration of 25 mM and incubate in the dark for 45 minutes.
-
Digestion: Dilute the sample 4- to 5-fold with 100 mM Tris-HCl (pH 8.5) to lower the urea concentration to <2 M. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Sample Cleanup: Acidify the reaction with formic acid and desalt the peptides using a C18 ZipTip or equivalent solid-phase extraction method.
-
LC-MS/MS Analysis: Inject the cleaned peptides onto the LC-MS/MS system. The mass spectrometer should be operated in a data-dependent acquisition mode.[14]
-
Data Analysis:
-
Use a database search program (e.g., Mascot, MaxQuant) to search the acquired spectra against a custom database containing your protein's sequence.
-
Crucially, add a "modification" to the search parameters corresponding to the mass difference between Leucine and β-OH-Leu (+15.9949 Da) at the target UAG-coded position.
-
Successful identification of the peptide with this specific mass modification confirms the incorporation of β-OH-Leu. Manually inspect the MS/MS spectrum of the modified peptide to ensure key fragment ions are present, confirming the location of the modification.
-
References
-
Wang, Y., et al. (2020). Improving the Efficiency and Orthogonality of Genetic Code Expansion. Molecules. Available at: [Link]
-
Gamper, H., et al. (2022). Directed Evolution Pipeline for the Improvement of Orthogonal Translation Machinery for Genetic Code Expansion at Sense Codons. bioRxiv. Available at: [Link]
-
O'Donoghue, P., et al. (2017). Using orthogonal ribosomes to segregate nsAA incorporation into select proteins. bioRxiv. Available at: [Link]
-
Moen, J. M. (2021). Optimization of Orthogonal Translation Systems Enhances Access to the Human Phosphoproteome. Yale Graduate School of Arts and Sciences Dissertations. Available at: [Link]
-
Seki, K., et al. (2025). Engineered orthogonal translation systems from metagenomic libraries expand the genetic code. bioRxiv. Available at: [Link]
-
Ryadnov, M., & Hudecz, F. (2020). Non-canonical (unusual) amino acids as a toolbox for antimicrobial and anticancer peptide synthesis. The Royal Society of Chemistry. Available at: [Link]
-
Cornea, R. L., & Kálai, T. (2024). Noncanonical Amino Acid Tools and Their Application to Membrane Protein Studies. Chemical Reviews. Available at: [Link]
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Stieglitz, J. T., & Van Deventer, J. A. (2021). High-throughput aminoacyl-tRNA synthetase engineering for genetic code expansion in yeast. preLights. Available at: [Link]
-
Kim, D. S., et al. (2021). Incorporation of non-standard amino acids into proteins: challenges, recent achievements, and emerging applications. Applied Microbiology and Biotechnology. Available at: [Link]
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Duong-Ly, K. C., & Gabelli, S. B. (2014). Troubleshooting Recombinant Protein Expression. Methods in Enzymology. Available at: [Link]
-
Moody, P. (2017). Novel routes to defined post translational modifications using non-canonical amino acids. Cardiff University. Available at: [Link]
-
Green, A. P., et al. (2022). Incorporation of Multiple β2-Hydroxy Acids into a Protein In Vivo Using an Orthogonal Aminoacyl-tRNA Synthetase. Journal of the American Chemical Society. Available at: [Link]
-
Enninful, R., et al. (2024). Non-canonical amino acid bioincorporation into antimicrobial peptides and its challenges. Biotechnology and Applied Biochemistry. Available at: [Link]
-
Pelepko, A. E., & Deiters, A. (2019). Future prospects for noncanonical amino acids in biological therapeutics. Current Opinion in Chemical Biology. Available at: [Link]
-
D'Orazio, M., et al. (2020). Engineering aminoacyl-tRNA synthetases for use in synthetic biology. Enzymes. Available at: [Link]
-
Stieglitz, J. T., et al. (2021). High-throughput aminoacyl-tRNA synthetase engineering for genetic code expansion in yeast. bioRxiv. Available at: [Link]
-
D'Orazio, M., et al. (2020). Engineering aminoacyl-tRNA synthetases for use in synthetic biology. ResearchGate. Available at: [Link]
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BD Biosciences Clontech. (n.d.). Troubleshooting Guide A. Protein Expression B. Loading/Washing. BD Biosciences. Available at: [Link]
-
Patsnap Synapse. (2025). Troubleshooting Guide for Common Recombinant Protein Problems. Patsnap. Available at: [Link]
-
Kumar, A., & Varshney, U. (2022). Biochemistry of Aminoacyl tRNA Synthetase and tRNAs and Their Engineering for Cell-Free and Synthetic Cell Applications. Frontiers in Molecular Biosciences. Available at: [Link]
-
Reddit. (2023). Troubleshooting and Suggestions for Protein Expression. r/labrats. Available at: [Link]
-
Kim, D. S., et al. (2021). Incorporation of non-standard amino acids into proteins: Challenges, recent achievements, and emerging applications. Applied Microbiology and Biotechnology. Available at: [Link]
-
Castaño-Iglesias, N., et al. (2016). Quantification of β-hydroxymethylbutyrate and leucine by ultrahigh performance liquid chromatography tandem mass spectrometry. Journal of Chromatography B. Available at: [Link]
-
Cui, Z., et al. (2019). Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
-
Fernandez-Metzler, C., et al. (2022). Biomarker Assay Validation by Mass Spectrometry. The AAPS Journal. Available at: [Link]
-
Hoffman, M. D., et al. (2017). MS-READ: Quantitative Measurement of Amino Acid Incorporation. Methods in Molecular Biology. Available at: [Link]
-
Gkagkavouzis, K., et al. (2019). Validation of a HILIC UHPLC-MS/MS Method for Amino Acid Profiling in Triticum Species Wheat Flours. Molecules. Available at: [Link]
-
Yoshida, H., et al. (2015). Validation of an analytical method for human plasma free amino acids by high-performance liquid chromatography ionization mass spectrometry using automated precolumn derivatization. Journal of Chromatography B. Available at: [Link]
Sources
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Technical Support Center: Optimizing Enzymatic Synthesis of β-Hydroxyleucine
Welcome to the technical support center for the enzymatic synthesis of β-hydroxyleucine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice. As Senior Application Scientists, we aim to combine scientific principles with practical, field-tested insights to help you overcome common challenges and optimize your reaction conditions.
β-Hydroxy-α-amino acids are valuable chiral building blocks for the synthesis of pharmaceuticals, such as β-lactam antibiotics.[1] Enzymatic synthesis offers a highly selective, sustainable, and environmentally friendly alternative to challenging chemical methods.[1][2] This guide will focus on the use of hydroxylase enzymes, particularly Fe(II)/α-ketoglutarate-dependent dioxygenases (Fe/αKG-DOs), which are instrumental in achieving high regio- and stereoselectivity in the hydroxylation of L-leucine derivatives.[3][4][5]
Frequently Asked Questions (FAQs)
Here we address some of the fundamental questions regarding the enzymatic synthesis of β-hydroxyleucine.
Q1: What are the primary enzyme classes used for the synthesis of β-hydroxyleucine?
The most effective enzymes for the β-hydroxylation of leucine and its derivatives belong to the superfamily of Fe(II)/α-ketoglutarate-dependent dioxygenases (Fe/αKG-DOs).[5][6][7] These enzymes utilize iron, α-ketoglutarate (α-KG), and molecular oxygen to catalyze the hydroxylation of a substrate.[8][9]
A notable example is the N-succinyl L-leucine 3-hydroxylase (SadA) from Burkholderia ambifaria, which hydroxylates N-succinyl L-leucine at the β-position to produce N-succinyl-L-threo-β-hydroxyleucine with excellent diastereoselectivity (>99%).[3][4] Other enzymes like L-isoleucine dioxygenase (IDO) have also been shown to hydroxylate L-leucine.[4][7]
Q2: Why is a protecting group like N-succinyl often required for the L-leucine substrate?
Some Fe/αKG-DOs, such as SadA, exhibit higher activity and specificity towards N-acylated amino acids. The N-succinyl group in N-succinyl L-leucine can enhance substrate binding and proper orientation within the enzyme's active site, leading to highly efficient and selective β-hydroxylation.[3] SadA has been shown to have no detectable activity on unprotected L-leucine.[3]
Q3: What are the essential co-factors and co-substrates for Fe/αKG-dependent dioxygenases?
For optimal activity, Fe/αKG-DOs require a specific set of co-factors and co-substrates, as summarized in the table below.
| Component | Role | Typical Concentration |
| Fe(II) | Catalytic metal co-factor at the active site. | 1-5 mM |
| α-Ketoglutarate (α-KG) | Co-substrate that is oxidatively decarboxylated to succinate. | 5-10 mM |
| Ascorbic Acid | Reducing agent to maintain iron in the Fe(II) state. | 1-5 mM |
| Molecular Oxygen (O₂) | Co-substrate; one oxygen atom is incorporated into the substrate. | Supplied by vigorous shaking or aeration. |
Note: These concentrations are starting points and may require further optimization for your specific enzyme and reaction conditions.
Q4: What is the general mechanism of hydroxylation by Fe/αKG-dependent dioxygenases?
The catalytic cycle of Fe/αKG-DOs is a complex process. In essence, the binding of α-KG and the primary substrate to the Fe(II) center in the enzyme's active site allows for the binding of molecular oxygen. This leads to the oxidative decarboxylation of α-KG to succinate and the formation of a highly reactive iron(IV)-oxo species. This potent oxidizing intermediate then abstracts a hydrogen atom from the substrate, followed by the rebound of a hydroxyl group to form the hydroxylated product.
Caption: Simplified catalytic cycle of Fe(II)/α-ketoglutarate-dependent dioxygenases.
Troubleshooting Guide
This section provides solutions to common problems encountered during the enzymatic synthesis of β-hydroxyleucine.
Issue 1: Low or No Product Yield
A low yield of β-hydroxyleucine is a frequent challenge. The following decision tree can help diagnose the potential cause.
Caption: Decision tree for troubleshooting low product yield.
Detailed Protocol: Verifying Co-factor Activity
-
Prepare Fresh Stock Solutions: Co-factors like Fe(II) and ascorbic acid are prone to oxidation. Prepare fresh stock solutions for each experiment.
-
Systematic Omission: Set up parallel reactions, each omitting one component (e.g., no Fe(II), no α-KG, no ascorbic acid). This will confirm the dependence of the reaction on each component.
-
Titration Matrix: Create a matrix of varying concentrations of Fe(II) and α-KG to identify the optimal ratio and concentration for your enzyme.
Issue 2: Poor Diastereoselectivity
While enzymes like SadA are highly stereoselective, suboptimal conditions or the use of a less selective enzyme can lead to the formation of multiple diastereomers.[3]
Potential Causes & Solutions:
-
Suboptimal pH or Temperature: Extreme pH or temperature can sometimes relax the enzyme's conformational rigidity, leading to a loss of stereocontrol.[10][11] Re-optimize these parameters as described in Issue 1 .
-
Enzyme Choice: The inherent properties of the selected enzyme are the primary determinant of stereoselectivity. If optimization fails, consider exploring other known amino acid hydroxylases or employing protein engineering to enhance the diastereoselectivity of your current enzyme.[1]
-
Substrate Conformation: For enzymes that accept unprotected L-leucine, the flexibility of the substrate might contribute to lower selectivity. Using an N-acylated derivative could lock the substrate into a more favorable conformation for selective hydroxylation.
Issue 3: Enzyme Instability and Inactivation
Enzyme stability is crucial for achieving high product titers, especially in longer reactions.
| Factor | Cause of Inactivation | Mitigation Strategy |
| Temperature | Thermal denaturation at elevated temperatures.[10] | Determine the enzyme's optimal temperature and thermostability. Operate at a temperature that balances activity and stability.[1] |
| pH | Denaturation at pH values far from the optimum.[11] | Operate within the enzyme's optimal pH range. Use a buffer with sufficient capacity to prevent pH shifts during the reaction. |
| Oxidation | Oxidative damage to sensitive amino acid residues. | Ensure a sufficient concentration of a reducing agent like ascorbic acid or DTT.[9] |
| Proteases | Degradation by contaminating proteases from the expression host. | Add protease inhibitors (e.g., PMSF, EDTA) to the reaction mixture.[9] Use a protease-deficient expression strain. |
| Shear Stress | Inactivation due to excessive agitation in bioreactors. | Optimize the agitation speed to ensure sufficient mixing and oxygenation without causing excessive shear stress. |
Experimental Protocol: Whole-Cell Biocatalysis
Using whole cells (e.g., E. coli expressing the hydroxylase) can often enhance enzyme stability and simplify the process by providing co-factors.[1][2]
-
Cell Growth and Induction: Grow the recombinant E. coli strain to a desired cell density (e.g., mid-log phase) and induce protein expression with an agent like IPTG.
-
Cell Harvesting: Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate buffer, pH 7.0) to remove media components.
-
Biotransformation: Resuspend the cell pellet in the reaction buffer containing the L-leucine derivative, α-KG, and Fe(II). Ascorbic acid may also be added.
-
Reaction Monitoring: Maintain the reaction at the optimal temperature with vigorous shaking for aeration.[12] Monitor product formation over time using HPLC or LC-MS.
-
Product Isolation: After the reaction, centrifuge to remove the cells. The β-hydroxyleucine derivative in the supernatant can then be purified.[12]
By systematically addressing these common issues, you can significantly improve the efficiency, yield, and selectivity of your enzymatic synthesis of β-hydroxyleucine, paving the way for its successful application in your research and development endeavors.
References
-
Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017 - PMC. (2021). Applied and Environmental Microbiology. [Link]
-
Conversion of leucine to β‐hydroxy‐β‐methylbutyrate by α‐keto isocaproate dioxygenase is required for a potent stimulation of protein synthesis in L6 rat myotubes. (n.d.). Journal of Cachexia, Sarcopenia and Muscle. [Link]
-
Stereoselective β-hydroxylation of N-succinyl L-leucine into... (n.d.). ResearchGate. [Link]
-
Typical biocatalytic synthesis of hydroxylated L-amino acids by... (n.d.). ResearchGate. [Link]
-
Factors Affecting Enzyme Activity. (n.d.). Seneca Learning. [Link]
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Structural characterization of the products of hydroxyl-radical damage to leucine and their detection on proteins. (n.d.). Biochemical Journal. [Link]
-
Hydroxylation. (n.d.). Wikipedia. [Link]
-
An Update: Enzymatic Synthesis for Industrial Applications. (2025). Angewandte Chemie International Edition. [Link]
-
Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. (n.d.). ACS Catalysis. [Link]
-
Effects of leucine and its metabolite β-hydroxy-β-methylbutyrate on human skeletal muscle protein metabolism. (n.d.). The Journal of Physiology. [Link]
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Engineered Biocatalytic Synthesis of β-N-Substituted-α-Amino Acids. (n.d.). ACS Catalysis. [Link]
-
19.5: Factors Affecting Enzyme Activity. (2023). Chemistry LibreTexts. [Link]
-
A novel l-leucine 5-hydroxylase from Nostoc piscinale unravels unexpected sulfoxidation activity toward l-methionine. (2020). Applied Microbiology and Biotechnology. [Link]
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New Insights into Protein Hydroxylation and Its Important Role in Human Diseases. (n.d.). International Journal of Molecular Sciences. [Link]
-
Recent Advances in the Hydroxylation of Amino Acids and Its Derivatives. (2023). Molecules. [Link]
- Method for producing 4-hydroxy-l-isoleucine. (n.d.).
-
Synthesis of (2S,3R,4R)-Dihydroxyisoleucine for Use in Amatoxin Synthesis. (n.d.). The Journal of Organic Chemistry. [Link]
-
An Update: Enzymatic Synthesis for Industrial Applications. (n.d.). Angewandte Chemie International Edition. [Link]
-
Enzymatic Stereoselective Synthesis of β-Amino Acids. (2018). ResearchGate. [Link]
-
Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. (2021). The Journal of Organic Chemistry. [Link]
-
Chemoenzymatic Synthesis of 4,5-Dihydroxyisoleucine Fragment of α-Amanitin. (n.d.). The Journal of Organic Chemistry. [Link]
-
Enzymatic synthesis of unprotected α,β-diamino acids via direct asymmetric Mannich reactions. (2024). eScholarship. [Link]
-
Highly efficient synthesis of enantioenriched β-hydroxy α-amino acid derivatives via Ir-catalyzed dynamic kinetic asymmetric hydrogenation. (n.d.). Organic Chemistry Frontiers. [Link]
-
Semi-Rational Design of L-Isoleucine Dioxygenase Generated Its Activity for Aromatic Amino Acid Hydroxylation. (2023). International Journal of Molecular Sciences. [Link]
-
Enzymatic Synthesis of l- threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017. (2021). Applied and Environmental Microbiology. [Link]
-
Photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero)arenes. (2022). Nature Communications. [Link]
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Technical Support Center: Enhancing the Bio-availability of Beta-Hydroxyleucine in Cell Culture
Welcome to the technical support center for enhancing the bio-availability of beta-hydroxyleucine in your cell culture experiments. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions. Our goal is to equip you with the knowledge to effectively deliver beta-hydroxyleucine to your cells and achieve reliable, reproducible results.
Section 1: Foundational Knowledge: Understanding the Challenges with Beta-Hydroxyleucine
Beta-hydroxyleucine, a hydroxylated analog of the essential amino acid leucine, holds significant interest for its metabolic and signaling properties. However, like many modified amino acids, its effective use in cell culture is not always straightforward. Here, we address the fundamental challenges you might encounter.
Q1: What is beta-hydroxyleucine, and why is it used in cell culture experiments?
Beta-hydroxyleucine is a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids incorporated into proteins during translation. Its structural analog, 4-hydroxyisoleucine, has been shown to stimulate muscle protein synthesis and possess insulinotropic properties.[1][2][3] Researchers use beta-hydroxyleucine in cell culture to investigate its effects on various cellular processes, including signaling pathways like mTOR and PI3K/AKT, glucose uptake, and protein metabolism.[4][5]
Q2: What are the primary obstacles to achieving high bioavailability of beta-hydroxyleucine in cell culture?
The primary obstacles include:
-
Limited Cellular Uptake: As a modified amino acid, beta-hydroxyleucine may not be efficiently recognized and transported into the cell by standard amino acid transporters.[6]
-
Instability in Culture Media: The hydroxyl group can make the molecule susceptible to degradation in the aqueous, neutral pH environment of cell culture media, especially over long incubation periods.[7]
-
Low Solubility: Similar to other modified amino acids like tyrosine and cystine, beta-hydroxyleucine may have limited solubility in standard media formulations, leading to precipitation and reduced effective concentration.[2]
-
Cytotoxicity at High Concentrations: While the analog 4-hydroxyisoleucine has shown low cytotoxicity to normal cells, it's crucial to determine the optimal, non-toxic concentration for your specific cell line.[8]
Section 2: Strategies for Enhancing Beta-Hydroxyleucine Bioavailability
This section provides actionable strategies to overcome the challenges outlined above and enhance the intracellular delivery of beta-hydroxyleucine.
Q3: How can I improve the stability of beta-hydroxyleucine in my cell culture medium?
-
Fresh Media Preparation: Prepare media containing beta-hydroxyleucine fresh before each experiment to minimize degradation.
-
Use of Dipeptides: Consider synthesizing or sourcing a dipeptide form of beta-hydroxyleucine, such as L-alanyl-beta-hydroxyleucine. Dipeptides are generally more stable in solution and can be transported into the cell by peptide transporters like PepT1 before being cleaved by intracellular peptidases to release the active amino acid.[9]
-
pH Optimization: While most cell lines require a pH of 7.2-7.4, slight adjustments within the tolerated range may improve the stability of beta-hydroxyleucine. However, this should be carefully validated for your specific cell line.[7]
-
Serum Considerations: Serum can contain enzymes that may degrade beta-hydroxyleucine.[9] If possible, conduct pilot studies in serum-free media to assess the impact of serum on your compound's stability.
Q4: What is a prodrug approach, and how can it be applied to beta-hydroxyleucine?
A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form within the body or, in this case, within the cell. For beta-hydroxyleucine, a common prodrug strategy is to create an ester, which can improve its lipophilicity and ability to cross the cell membrane via passive diffusion.[10][11]
-
Esterification: The carboxylic acid group of beta-hydroxyleucine can be esterified, for example, by creating a methyl or ethyl ester. This masks the polar carboxyl group, increasing the molecule's ability to diffuse across the lipid bilayer of the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the ester bond, releasing the active beta-hydroxyleucine.[12][13][14]
Q5: How can I optimize my cell culture media to support beta-hydroxyleucine uptake?
-
Amino Acid Balance: The concentration of other amino acids in the medium can affect the uptake of beta-hydroxyleucine, as they may compete for the same transporters.[6] If you suspect competitive inhibition, you can try transiently reducing the concentration of structurally similar amino acids like leucine and isoleucine.
-
Targeting Specific Transporters: If the primary uptake route for beta-hydroxyleucine is known or hypothesized to be a specific amino acid transporter (e.g., LAT1), you can modulate the media composition to favor its activity.[6]
Section 3: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with beta-hydroxyleucine.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or no observable effect of beta-hydroxyleucine | 1. Low intracellular concentration: Poor uptake, degradation in media, or low solubility. 2. Incorrect concentration: The effective concentration for your cell line may be different from published values. 3. Cell line insensitivity: Your cell line may not express the necessary transporters or downstream signaling components. | 1. Verify intracellular concentration: Use LC-MS/MS to quantify intracellular beta-hydroxyleucine (see Protocol 3). 2. Implement bioavailability enhancement strategies: Use a prodrug approach (Protocol 2), optimize media, or use fresh preparations. 3. Perform a dose-response experiment: Test a wide range of concentrations (e.g., 1 µM to 10 mM) to determine the optimal dose.[8] 4. Use a positive control: Treat cells with a known activator of the target pathway (e.g., leucine for mTOR activation) to confirm pathway responsiveness. |
| Observed cytotoxicity or reduced cell viability | 1. Concentration is too high: The effective concentration may be close to the toxic concentration. 2. Compound impurity: The beta-hydroxyleucine preparation may contain cytotoxic impurities. 3. Off-target effects: At high concentrations, the compound may have unintended effects on cellular processes. | 1. Perform a cytotoxicity assay: Determine the IC50 value for your cell line using an MTT or similar assay (Protocol 2).[15] 2. Verify compound purity: Use HPLC or mass spectrometry to confirm the purity of your beta-hydroxyleucine stock. 3. Lower the concentration: Use the lowest effective concentration determined from your dose-response experiment. |
| Inconsistent results between experiments | 1. Variability in media preparation: Inconsistent pH, age of the media, or beta-hydroxyleucine concentration. 2. Cell passage number: High passage numbers can lead to phenotypic drift and altered responses. 3. Inconsistent incubation times: The effects of beta-hydroxyleucine may be time-dependent. | 1. Standardize media preparation: Prepare a large batch of basal media and supplement with freshly prepared beta-hydroxyleucine for each experiment. 2. Use low-passage cells: Thaw a fresh vial of low-passage cells and maintain a consistent passage number for all experiments. 3. Perform a time-course experiment: Measure the desired endpoint at multiple time points (e.g., 2, 6, 12, 24 hours) to determine the optimal incubation time.[4] |
| Precipitation of beta-hydroxyleucine in the media | 1. Low solubility: The concentration used exceeds the solubility limit in your culture medium. 2. Incorrect pH: The pH of the medium may have shifted, reducing solubility. | 1. Prepare a more concentrated stock solution in a suitable solvent: Dissolve beta-hydroxyleucine in a small amount of sterile water or a mild buffer before diluting it into the final culture medium. 2. Warm the medium: Gently warm the medium to 37°C to aid dissolution, but avoid overheating. 3. Check and adjust the pH of the final medium: Ensure the pH is within the optimal range for your cells. |
Section 4: Experimental Protocols
Here we provide detailed, step-by-step methodologies for key experiments.
Protocol 1: Optimizing Media Formulation for Beta-Hydroxyleucine Stability and Uptake
-
Prepare Basal Media: Start with a widely used basal medium such as DMEM/F-12.
-
Prepare Beta-Hydroxyleucine Stock Solution: Dissolve beta-hydroxyleucine in sterile, nuclease-free water or a suitable buffer (e.g., PBS) to a high concentration (e.g., 100 mM). Filter-sterilize through a 0.22 µm filter.
-
Test Stability: a. Add beta-hydroxyleucine to your complete culture medium (with serum, if applicable) to the final desired concentration. b. Incubate the medium at 37°C in a cell culture incubator for various time points (e.g., 0, 6, 12, 24, 48 hours). c. At each time point, take an aliquot of the medium and analyze the concentration of intact beta-hydroxyleucine using HPLC or LC-MS/MS.
-
Test Uptake with Varying Leucine Concentrations: a. Prepare complete media with your desired concentration of beta-hydroxyleucine and varying concentrations of L-leucine (e.g., 0%, 50%, 100%, and 200% of the standard concentration in your basal medium). b. Seed your cells in multi-well plates and allow them to adhere. c. Replace the medium with the different test media. d. Incubate for the desired time. e. Measure the intracellular concentration of beta-hydroxyleucine (Protocol 3).
Protocol 2: Cytotoxicity Assay and Prodrug Evaluation
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Compound Preparation: Prepare serial dilutions of beta-hydroxyleucine and its prodrug in complete culture medium. Include a vehicle control (the solvent used to dissolve the compounds) and a positive control for cell death (e.g., doxorubicin).
-
Treatment: After the cells have adhered, replace the medium with the media containing the different compound concentrations.
-
Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
MTT Assay: a. Add MTT reagent to each well and incubate for 2-4 hours at 37°C. b. Add solubilization solution (e.g., DMSO or a proprietary solubilizing agent) to dissolve the formazan crystals. c. Read the absorbance at the appropriate wavelength (typically 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the results and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 3: Quantification of Intracellular Beta-Hydroxyleucine by LC-MS/MS
-
Cell Culture and Treatment: Culture your cells to the desired confluency and treat them with beta-hydroxyleucine for the specified time.
-
Cell Lysis and Extraction: a. Aspirate the medium and wash the cells twice with ice-cold PBS. b. Add a known volume of ice-cold extraction solvent (e.g., 80% methanol) to the cells. c. Scrape the cells and collect the lysate. d. Vortex vigorously and centrifuge at high speed to pellet the cell debris. e. Collect the supernatant containing the intracellular metabolites.
-
Sample Preparation: a. Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. b. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
-
LC-MS/MS Analysis: a. Use a suitable chromatography column (e.g., a HILIC or reversed-phase C18 column) to separate the amino acids. b. Use a mass spectrometer operating in multiple reaction monitoring (MRM) mode to specifically detect and quantify beta-hydroxyleucine. c. Create a standard curve using known concentrations of a beta-hydroxyleucine standard to accurately quantify the amount in your samples.
-
Data Normalization: Normalize the quantified amount of beta-hydroxyleucine to the total protein content or cell number of the corresponding sample.
Section 5: Visualizing Concepts and Workflows
Signaling Pathway of Beta-Hydroxyleucine
Caption: Workflow for enhancing and validating bioavailability.
Section 6: Frequently Asked Questions (FAQs)
-
Q: Can I use beta-hydroxyleucine in any cell line?
-
A: In principle, yes. However, the responsiveness will depend on the expression of appropriate amino acid transporters and the integrity of the downstream signaling pathways in that specific cell line. It is always recommended to perform initial validation experiments.
-
-
Q: What is a typical effective concentration for beta-hydroxyleucine or its analogs in cell culture?
-
A: Based on studies with its analog 4-hydroxyisoleucine, effective concentrations can range from micromolar to low millimolar. For example, 200 µM has been shown to potentiate insulin release in isolated islets, while concentrations around 10 mM have been used to demonstrate anti-tumor effects in cancer cell lines. [2][8]A dose-response study is essential to determine the optimal concentration for your specific application and cell line.
-
-
Q: How long does it typically take to see an effect after treating cells with beta-hydroxyleucine?
-
A: The time course of effects can vary depending on the endpoint being measured. Signaling events like protein phosphorylation can be rapid (minutes to a few hours), while changes in protein expression or cell proliferation may require longer incubation times (16-72 hours). [4]* Q: Where can I source beta-hydroxyleucine and its derivatives?
-
A: Beta-hydroxyleucine and its derivatives may be available from specialized chemical suppliers. If a specific derivative, such as a prodrug or dipeptide, is not commercially available, custom synthesis by a reputable chemical synthesis company is an option.
-
References
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Jaiswal, N., et al. (2012). 4-Hydroxyisoleucine stimulates glucose uptake by increasing surface GLUT4 level in skeletal muscle cells via phosphatidylinositol-3-kinase-dependent pathway. European Journal of Nutrition, 51(7), 833-841. [Link]
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Ghafari, S., et al. (2017). In-vivo and in-vitro study of mechanism of action of 4 hydroxyisoleucine as an amino acid derived from fenugreek seed with anti-diabetic and properties. London Met Repository. [Link]
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Broca, C., et al. (1999). 4-Hydroxyisoleucine: experimental evidence of its insulinotropic and antidiabetic properties. American Journal of Physiology-Endocrinology and Metabolism, 277(4), E617-E623. [Link]
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Ghafari, S., et al. (2017). In-vivo and in-vitro study of mechanism of action of 4 hydroxyisoleucine as an amino acid derived from fenugreek seed with anti-diabetic and properties. London Metropolitan University. [Link]
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Hong, Y. S., et al. (1999). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. Biochemical and Biophysical Research Communications, 265(1), 188-192. [Link]
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Reddy, P. G., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(1), 194-200. [Link]
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The Royal Society of Chemistry. (n.d.). Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target. [Link]
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Halder, N. (2022). In vitro anti-hyperglycemic activity of 4-hydroxyisoleucine derivatives. ResearchGate. [Link]
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Katragadda, S., et al. (2009). Pharmacokinetics of amino acid ester prodrugs of Acyclovir after oral administration: Interaction with the transporters on Caco-2 cells. Pharmaceutical research, 26(6), 1349–1358. [Link]
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Sridevi, M., et al. (2017). Dipeptide synthesis and evaluation of anti-diabetic activity of 4-hydroxyisoleucine from fenugreek seeds. Pharmaceutical and Bioprocess, 5(4), 51-58. [Link]
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Pop-Georgievski, R., et al. (2013). A Series of α-Amino Acid Ester Prodrugs of Camptothecin: In vitro Hydrolysis and A549 Human Lung Carcinoma Cell Cytotoxicity. Journal of medicinal chemistry, 56(1), 157–167. [Link]
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Reddy, P. G., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules (Basel, Switzerland), 13(1), 194–200. [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2021). Pro-Drug Development. [Link]
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Rawling, T., et al. (2023). Thiazolide Prodrug Esters and Derived Peptides: Synthesis and Activity. ACS Bio & Med Chem Au, 3(4), 384–392. [Link]
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Majumdar, S., et al. (2012). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. The AAPS journal, 14(4), 783–791. [Link]
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Jaiswal, N., et al. (2012). 4-Hydroxyisoleucine stimulates glucose uptake by increasing surface GLUT4 level in skeletal muscle cells via phosphatidylinositol-3-kinase-dependent pathway. European journal of nutrition, 61(6), 2423–2435. [Link]
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Narender, T., et al. (2016). 4-Hydroxyisoleucine from Fenugreek (Trigonella foenum-graecum): Effects on Insulin Resistance Associated with Obesity. Journal of medicinal food, 19(11), 1023–1030. [Link]
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VTT's Research Information Portal. (2003). Amino acid ester prodrugs of floxuridine: Synthesis and effects of structure, stereochemistry, and site of esterification on the rate of hydrolysis. [Link]
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Wang, Y., et al. (2018). A strategy for L-isoleucine dioxygenase screening and 4-hydroxyisoleucine production by resting cells. Applied microbiology and biotechnology, 102(12), 5133–5143. [Link]
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Kandasamy, P., et al. (2018). Amino Acid Homeostasis in Mammalian Cells with a Focus on Amino Acid Transport. Biomolecules, 8(4), 133. [Link]
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On-Ekk, S., et al. (2011). Elicitation of Trigonelline and 4-Hydroxyisoleucine with Hypoglycemic Activity in Cell Suspension Cultures of Trigonella foenum. The Open Natural Products Journal, 4, 1-6. [Link]
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Organic Syntheses. (n.d.). N-Carbobenzyloxy-L-asparaginyl-L-leucine methyl ester. [Link]
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Reddy, P. G., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. ResearchGate. [Link]
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Jaiswal, N., et al. (2012). 4-Hydroxyisoleucine stimulates glucose uptake by increasing surface GLUT4 level in skeletal muscle cells via phosphatidylinositol-3-kinase-dependent pathway. ResearchGate. [Link]
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Li, Y., et al. (2021). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. Biology open, 10(2), bio055020. [Link]
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Briz, V., et al. (2019). Intracellular accumulation of amino acids increases synaptic potentials in rat hippocampal slices. Amino acids, 51(9), 1337–1351. [Link]
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ResearchGate. (2020). Serum Stability of Peptides. [Link]
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Li, Y., et al. (2021). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. Biology open, 10(2), bio055020. [Link]
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Kornhuber, M. E., et al. (1991). Stability of human blood serum aminoacids after storage at different pH and temperature conditions. Clinica chimica acta; international journal of clinical chemistry, 197(3), 189–200. [Link]
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Mines, G. A., et al. (2018). Insights into the Thermodynamics and Kinetics of Amino-Acid Radicals in Proteins. Biochemistry, 57(3), 291–303. [Link]
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Zhang, Y., et al. (2021). 4-Hydroxyisoleucine inhibits tumor growth by triggering endoplasmic reticulum stress and autophagy. Life sciences, 277, 119491. [Link]
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Khan, A., et al. (2023). Computational pharmacology and computational chemistry of 4-hydroxyisoleucine: Physicochemical, pharmacokinetic, and DFT-based approaches. Frontiers in chemistry, 11, 1159369. [Link]
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Negron, C., et al. (2018). Boosting protein stability with the computational design of β-sheet surfaces. Protein science : a publication of the Protein Society, 27(12), 2097–2106. [Link]
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Lecturio. (n.d.). Cellular Accumulations. [Link]
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Muñoz, V., & Serrano, L. (1995). Role of backbone solvation in determining thermodynamic beta propensities of the amino acids. Proceedings of the National Academy of Sciences of the United States of America, 92(22), 10202–10206. [Link]
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Altogen Labs. (n.d.). Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. [Link]
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Wild-Bode, C., et al. (1997). Intracellular generation and accumulation of amyloid beta-peptide terminating at amino acid 42. The Journal of biological chemistry, 272(26), 16415–16418. [Link]
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Gagnon, M., et al. (2017). Improved Stability of a Model IgG3 by DoE-Based Evaluation of Buffer Formulations. AAPS PharmSciTech, 18(5), 1630–1639. [Link]
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Egharevba, G. O., et al. (2022). (a) Chart comparing the IC50 values of the compounds for different cell... ResearchGate. [Link]
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Kanno, S., et al. (2015). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology letters, 10(2), 1038–1042. [Link]
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Technical Support Center: Minimizing Racemization of β-Hydroxyleucine in Peptide Synthesis
Welcome to the technical support center dedicated to addressing a critical challenge in peptide synthesis: the racemization of β-hydroxyleucine. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this valuable but sensitive amino acid into their peptide sequences. Here, we will delve into the mechanistic underpinnings of this issue and provide actionable, field-proven troubleshooting strategies and frequently asked questions to ensure the stereochemical integrity of your synthetic peptides.
I. Troubleshooting Guide: Diagnosing and Resolving Racemization of β-Hydroxyleucine
This section is structured to help you identify the potential causes of racemization in your synthesis and implement effective solutions.
Issue 1: High Levels of Diastereomeric Impurities Detected Post-Coupling
Q: Analysis of my crude peptide shows a significant peak corresponding to the D-allo-threonine diastereomer of my β-hydroxyleucine-containing peptide. What is the primary cause of this racemization?
A: The most common cause of racemization during peptide synthesis is the formation of a 5(4H)-oxazolone intermediate from the activated amino acid.[1][2] This planar intermediate can be protonated from either side, leading to a loss of stereochemical purity. The presence of the β-hydroxyl group in β-hydroxyleucine can, in some cases, exacerbate this issue, particularly under harsh activation conditions or in the presence of strong bases.[1]
Root Cause Analysis and Corrective Actions:
-
Activation Method: The choice of coupling reagent is paramount. Carbodiimide-based reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) can lead to significant racemization if used without an appropriate additive.[3][4]
-
Base Selection: Tertiary amines are often used during the coupling step. Stronger, more sterically hindered bases like N,N-diisopropylethylamine (DIEA) are generally preferred over less hindered bases such as triethylamine (TEA), which can promote racemization.[5] For particularly sensitive couplings, a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine may be beneficial.[2][5]
-
Solvent Polarity: Polar solvents like N,N-dimethylformamide (DMF) can sometimes increase the rate of racemization for certain amino acid combinations.[6][7]
Workflow for Minimizing Racemization During Coupling
Below is a DOT script visualizing a decision-making workflow for optimizing the coupling of β-hydroxyleucine.
Caption: Troubleshooting workflow for reducing β-hydroxyleucine racemization.
II. Frequently Asked Questions (FAQs)
Q1: Which coupling reagents are recommended for incorporating β-hydroxyleucine to minimize racemization?
A1: For sensitive amino acids like β-hydroxyleucine, it is highly recommended to use uronium or phosphonium-based coupling reagents such as HBTU, HATU, or PyBOP in conjunction with an additive.[2][8] These reagents generally lead to faster coupling times, which can reduce the window for racemization to occur.[8] If using a carbodiimide like DIC or EDC, the addition of a racemization-suppressing additive is essential.[4]
Q2: What is the role of additives like HOBt and HOAt in preventing racemization?
A2: Additives such as 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) play a crucial role in suppressing racemization.[3][9] They react with the activated amino acid to form an active ester that is more stable and less prone to oxazolone formation than the initial activated intermediate.[3] HOAt is often considered more effective than HOBt, especially for challenging couplings.[4][10] OxymaPure® is a non-explosive and highly effective alternative to HOBt and HOAt.[10]
Q3: Can the choice of protecting group for the β-hydroxyl function influence racemization?
A3: While the primary cause of racemization is at the α-carbon, the choice of protecting group for the β-hydroxyl group can have an indirect effect. A bulky protecting group might sterically hinder the approach of the incoming amine, leading to slower coupling rates and potentially more time for racemization to occur. It is crucial to select a protecting group that is stable under the coupling and deprotection conditions but does not unduly impede the reaction. The tert-butyl (tBu) group is a commonly used and effective protecting group for the hydroxyl function in Fmoc-based solid-phase peptide synthesis (SPPS).
Q4: Are there any specific solvent considerations when working with β-hydroxyleucine?
A4: N,N-Dimethylformamide (DMF) is the most common solvent for SPPS. However, for sequences prone to aggregation, which can slow down coupling and deprotection steps and potentially increase racemization, the use of N-methyl-2-pyrrolidone (NMP) or the addition of chaotropic salts or a co-solvent like dimethyl sulfoxide (DMSO) can be beneficial.[9]
Q5: How can I accurately quantify the level of racemization?
A5: The most reliable method for quantifying racemization is through chiral chromatography, such as chiral High-Performance Liquid Chromatography (HPLC) or Capillary Electrophoresis (CE), of the final, cleaved peptide.[11][12] These techniques can separate the desired peptide from its diastereomers, allowing for precise quantification of the extent of racemization.[11]
III. Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-β-hydroxyleucine(tBu)-OH using HBTU/HOBt
This protocol outlines a standard method for coupling Fmoc-protected β-hydroxyleucine with minimized risk of racemization.
Materials:
-
Fmoc-β-hydroxyleucine(tBu)-OH
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (1-Hydroxybenzotriazole)
-
DIEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
Peptide-resin with a free N-terminal amine
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes.
-
Amino Acid Activation:
-
In a separate vessel, dissolve Fmoc-β-hydroxyleucine(tBu)-OH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.
-
Add DIEA (6 equivalents) to the activation mixture and agitate for 2-5 minutes.
-
-
Coupling: Add the activated amino acid solution to the swollen resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), continue the coupling for another hour or consider a double coupling.
-
Washing: After a negative Kaiser test, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
Protocol 2: Racemization Suppression using Copper(II) Chloride with DIC/HOBt
For particularly challenging couplings where racemization is a persistent issue, the addition of copper(II) chloride (CuCl₂) can be an effective strategy.[9][13]
Materials:
-
Fmoc-β-hydroxyleucine(tBu)-OH
-
DIC (N,N'-Diisopropylcarbodiimide)
-
HOBt (1-Hydroxybenzotriazole)
-
CuCl₂ (Copper(II) chloride)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
Peptide-resin with a free N-terminal amine
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes.
-
Coupling Solution Preparation:
-
In a separate vessel, dissolve Fmoc-β-hydroxyleucine(tBu)-OH (3 equivalents), HOBt (3 equivalents), and CuCl₂ (0.5-1 equivalent) in DMF.
-
Add DIC (3 equivalents) to the solution and pre-activate for 5-10 minutes.
-
-
Coupling: Add the pre-activated coupling solution to the swollen resin.
-
Reaction: Agitate the reaction mixture at room temperature for 2-4 hours.
-
Monitoring and Washing: Follow steps 5 and 6 from Protocol 1.
IV. Data Presentation
Table 1: Comparative Racemization of a Model Peptide with Different Coupling Reagents
| Coupling Reagent | Additive | Base | % Racemization (D-allo-isomer) |
| DIC | None | DIEA | 8.5% |
| DIC | HOBt | DIEA | 1.2% |
| DIC | HOAt | DIEA | 0.8% |
| HBTU | HOBt | DIEA | 0.5% |
| HATU | HOAt | DIEA | <0.3% |
| DIC | HOBt + CuCl₂ | DIEA | <0.2% |
Data is illustrative and based on typical results for a sensitive coupling.
V. Mechanistic Overview of Racemization
The primary mechanism for racemization during peptide bond formation is depicted below. The activation of the carboxylic acid of the N-protected amino acid facilitates the abstraction of the α-proton by a base, leading to the formation of a planar oxazolone intermediate. This intermediate can then be reprotonated from either face, resulting in a mixture of L- and D-isomers.
Caption: Mechanism of racemization via oxazolone formation.
By understanding the mechanisms of racemization and implementing the strategies outlined in this guide, researchers can significantly improve the stereochemical purity of their synthetic peptides containing β-hydroxyleucine.
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Gaus, K., et al. (1998). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Electrophoresis, 19(13), 2139-2144. Retrieved from [Link]
-
Miyazawa, T., et al. (1993). Simultaneous Use of 1-hydroxybenzotriazole and copper(II) Chloride as Additives for Racemization-Free and Efficient Peptide Synthesis by the Carbodiimide Method. International Journal of Peptide and Protein Research, 41(3), 237-243. Retrieved from [Link]
-
Omizzur. (n.d.). All kinds of peptide coupling reagents are available from stock, High purity and reliable quality. Retrieved from [Link]
-
MDPI. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(21), 8017. Retrieved from [Link]
-
ResearchGate. (n.d.). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. Retrieved from [Link]
-
AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
ChemRxiv. (2021). Peptide Synthesis Using Unprotected Amino Acids. Retrieved from [Link]
-
PubMed. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Retrieved from [Link]
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Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
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ResearchGate. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Retrieved from [Link]
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Semantic Scholar. (n.d.). Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. Retrieved from [Link]
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The Practice of Peptide Synthesis. (n.d.). Chapter 7.4 Racemization Assays. Retrieved from [Link]
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PubMed. (1992). Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography. Retrieved from [Link]
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CHIMIA. (2010). Bachem – Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. 64(12), 856-861. Retrieved from [Link]
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PubMed. (1981). Studies on racemization during couplings using a series of model tripeptides involving activated residues with unfunctionalized side chains. Retrieved from [Link]
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Method development for robust quantification of beta-Hydroxyleucine in complex matrices
<Technical Support Center: Method Development for Robust Quantification of Beta-Hydroxyleucine in Complex Matrices
Welcome to the technical support center for the quantification of beta-hydroxyleucine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for the robust analysis of beta-hydroxyleucine in complex biological matrices. As Senior Application Scientists, we have compiled this guide based on extensive field experience and established scientific principles to ensure the accuracy and reliability of your experimental results.
Introduction: The Challenge of Quantifying Beta-Hydroxyleucine
Beta-hydroxyleucine is a non-proteinogenic amino acid with increasing interest in various research fields. Its quantification in complex matrices such as plasma, urine, and tissue homogenates presents several analytical challenges:
-
High Polarity: Like other amino acids, beta-hydroxyleucine is highly polar, making its retention on traditional reversed-phase liquid chromatography (RPLC) columns difficult.[1][2]
-
Endogenous Presence: As an endogenous compound, it is crucial to differentiate the analyte from its naturally occurring levels in the biological matrix.[3]
-
Matrix Effects: Co-eluting endogenous components from the sample matrix can significantly impact the ionization efficiency of beta-hydroxyleucine in mass spectrometry, leading to ion suppression or enhancement and compromising the accuracy of quantification.[4][5][6][7][8]
-
Structural Isomers: The presence of structural isomers can interfere with accurate quantification if not chromatographically resolved.
-
Low Abundance: In many biological contexts, beta-hydroxyleucine may be present at low concentrations, requiring highly sensitive analytical methods.
This guide will provide a structured approach to method development and troubleshooting to overcome these challenges and achieve robust and reliable quantification of beta-hydroxyleucine.
Troubleshooting Guide
This section is organized by the major stages of the analytical workflow. Each entry presents a common problem, its potential causes, and recommended solutions.
Part 1: Sample Preparation
Effective sample preparation is critical for removing interferences and enriching the analyte of interest.[9][10][11]
| Problem | Potential Causes | Recommended Solutions |
| Low Analyte Recovery | Incomplete protein precipitation: Insufficient volume or inappropriate choice of precipitation solvent. | - Optimize the ratio of precipitation solvent (e.g., acetonitrile, methanol) to sample volume. A 3:1 or 4:1 ratio is a good starting point. - Ensure thorough vortexing and adequate incubation time at low temperatures (e.g., -20°C for 30 minutes) to maximize protein removal.[7] |
| Inefficient extraction from the matrix: The chosen extraction method (e.g., LLE, SPE) is not suitable for the analyte's polarity. | - For a polar compound like beta-hydroxyleucine, consider hydrophilic interaction liquid chromatography (HILIC) SPE cartridges. - If using liquid-liquid extraction (LLE), a polar solvent system will likely be required. However, LLE is often less effective for highly polar analytes. | |
| Analyte degradation: pH instability or enzymatic activity in the sample. | - Ensure samples are processed promptly after collection or stored at -80°C. - Consider the addition of protease inhibitors to the sample upon collection. | |
| High Matrix Effects | Insufficient removal of phospholipids and other matrix components: Simple protein precipitation may not be sufficient.[7][8] | - Employ a more selective sample cleanup technique like solid-phase extraction (SPE). Mixed-mode or HILIC SPE can be particularly effective for polar analytes in complex matrices. - Phospholipid removal plates or cartridges can be used as an additional cleanup step. |
| Poor Reproducibility (High %CV) | Inconsistent sample processing: Variations in pipetting, vortexing times, or incubation conditions. | - Utilize calibrated pipettes and ensure consistent technique across all samples. - Standardize all steps of the sample preparation protocol. |
| Use of an inappropriate internal standard (IS): The IS does not adequately mimic the analyte's behavior during sample preparation and analysis. | - The ideal internal standard is a stable isotope-labeled (SIL) version of beta-hydroxyleucine (e.g., ¹³C₆, ¹⁵N-beta-hydroxyleucine). This will co-elute and experience similar matrix effects, providing the most accurate correction.[6] - If a SIL-IS is unavailable, a structural analog with similar physicochemical properties can be used, but it must be validated to ensure it adequately tracks the analyte. |
Experimental Protocol: Solid-Phase Extraction (SPE) for Beta-Hydroxyleucine
This protocol provides a starting point for developing an SPE method for beta-hydroxyleucine from plasma.
-
Conditioning: Condition a mixed-mode or HILIC SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 95:5 acetonitrile:water.
-
Loading: Load 100 µL of pre-treated plasma (e.g., protein precipitated and diluted with acetonitrile).
-
Washing: Wash the cartridge with 1 mL of a high organic solvent mixture (e.g., 90:10 acetonitrile:water) to remove non-polar and moderately polar interferences.
-
Elution: Elute beta-hydroxyleucine with 1 mL of a high aqueous solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.
Part 2: Liquid Chromatography
Chromatographic separation is key to resolving beta-hydroxyleucine from isomers and matrix interferences.[1][12]
| Problem | Potential Causes | Recommended Solutions |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate column chemistry: Using a standard C18 column for a highly polar analyte. | - Utilize a HILIC column for better retention and peak shape of polar compounds.[1][2][12] - Consider a mixed-mode column that combines reversed-phase and ion-exchange properties. |
| Mobile phase mismatch with sample solvent: Injecting a sample in a solvent significantly stronger than the initial mobile phase. | - Ensure the reconstitution solvent after sample preparation is the same as or weaker than the initial mobile phase.[13] | |
| Inadequate Retention | Reversed-phase column chemistry: Beta-hydroxyleucine is too polar to be retained on traditional RPLC columns. | - Switch to a HILIC column. HILIC utilizes a high organic mobile phase with a small amount of aqueous solvent, promoting the retention of polar analytes.[2] |
| Co-elution with Interferences | Insufficient chromatographic resolution: The gradient or mobile phase composition is not optimized. | - Optimize the gradient profile. A shallow gradient can improve the separation of closely eluting compounds. - Adjust the mobile phase pH to alter the ionization state and retention of beta-hydroxyleucine and interfering compounds. |
| Retention Time Drift | Column equilibration issues: Insufficient equilibration time between injections. | - Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is particularly important for HILIC columns. |
| Changes in mobile phase composition: Evaporation of the organic component or degradation of additives. | - Prepare fresh mobile phases daily. Keep mobile phase reservoirs covered to minimize evaporation. |
Visualization of the LC-MS Workflow
Caption: A typical LC-MS workflow for beta-hydroxyleucine quantification.
Part 3: Mass Spectrometry / Detection
Proper optimization of the mass spectrometer is crucial for achieving the required sensitivity and specificity.
| Problem | Potential Causes | Recommended Solutions |
| Low Signal Intensity | Suboptimal ionization source parameters: Incorrect spray voltage, gas flows, or temperature.[14] | - Perform a systematic optimization of all ion source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow, and temperature) using a solution of beta-hydroxyleucine standard. |
| Ion suppression from the matrix: Co-eluting matrix components are interfering with the ionization of the analyte.[4][5][8] | - Improve chromatographic separation to move the analyte away from the region of ion suppression. - Enhance sample cleanup to remove the interfering matrix components. - Use a stable isotope-labeled internal standard to compensate for ion suppression.[6] | |
| High Background Noise | Contaminated mobile phase or LC system: Impurities in solvents, tubing, or the ion source.[15][16] | - Use high-purity LC-MS grade solvents and additives. - Regularly flush the LC system and clean the ion source. |
| In-source Fragmentation | Harsh ion source conditions: High temperatures or voltages are causing the analyte to fragment before entering the mass analyzer. | - Reduce the source temperature and fragmentor/cone voltage to minimize in-source fragmentation and maximize the precursor ion signal. |
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common analytical issues.
Frequently Asked Questions (FAQs)
Q1: What is the best type of chromatography for beta-hydroxyleucine analysis?
A1: Due to its high polarity, Hydrophilic Interaction Liquid Chromatography (HILIC) is generally the most effective chromatographic technique for retaining and separating beta-hydroxyleucine from other matrix components.[1][2][12] Traditional reversed-phase columns (like C18) will likely result in poor or no retention.
Q2: How can I assess and mitigate matrix effects?
A2: Matrix effects can be quantitatively assessed by comparing the analyte's response in a post-extraction spiked matrix sample to its response in a neat solution.[8] To mitigate matrix effects, you can improve sample cleanup (e.g., using SPE instead of protein precipitation), optimize chromatography to separate the analyte from interfering compounds, or use a stable isotope-labeled internal standard which will be affected by the matrix in the same way as the analyte.[6][7]
Q3: Is derivatization necessary for the analysis of beta-hydroxyleucine?
A3: For LC-MS analysis, derivatization is often not necessary and can add complexity and potential for error to the workflow.[17][18] Modern HILIC columns and sensitive mass spectrometers can typically achieve adequate retention and detection of underivatized amino acids.[19] However, for Gas Chromatography (GC) analysis, derivatization is required to make the amino acid volatile enough for separation.[20] Common derivatization reagents for GC include silylating agents like MTBSTFA or MSTFA.[20][21]
Q4: My method is not meeting the required sensitivity. What should I do?
A4: To improve sensitivity, first ensure that the mass spectrometer's ion source parameters are fully optimized for beta-hydroxyleucine. Next, evaluate your sample preparation procedure for potential analyte loss and consider a more effective enrichment step like SPE. Also, check for ion suppression, as this can significantly reduce signal intensity.[4][22] Finally, ensure the mobile phase composition is optimal for ionization in your ESI source (e.g., using low concentrations of formic acid for positive mode).
Q5: What are the key parameters to include in a method validation for beta-hydroxyleucine according to regulatory guidelines?
A5: A full bioanalytical method validation should be conducted in line with guidelines from regulatory bodies like the FDA and EMA.[23][24][25][26][27][28][29][30][31][32] Key parameters to assess include:
-
Selectivity and Specificity: Ensuring the method can differentiate the analyte from other matrix components.
-
Calibration Curve: Assessing the linearity, range, and accuracy of the standard curve.
-
Accuracy and Precision: Determining the closeness of measured values to the true value and the reproducibility of the measurements.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of the matrix on the analyte's signal.
-
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop).
References
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Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) . Available from: [Link]
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What are Matrix Effect in Liquid Chromatography Mass Spectrometry? - NorthEast BioLab . Available from: [Link]
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Importance of matrix effects in LC–MS/MS bioanalysis - Bioanalysis Zone . Available from: [Link]
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Discovery Metabolomics LC/MS Methods Optimized for Polar Metabolites - LabRulez LCMS . Available from: [Link]
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FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers . Available from: [Link]
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Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - NIH . Available from: [Link]
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Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed . Available from: [Link]
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Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH . Available from: [Link]
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EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation | EPTRI . Available from: [Link]
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The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available from: [Link]
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Bioanalytical Method Validation FDA 2001.pdf . Available from: [Link]
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M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA . Available from: [Link]
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Amino Acid Analysis Sample Preparation Guidelines - Bio-Synthesis Inc . Available from: [Link]
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FDA Adopts ICH Final Guidance On Bioanalytical Method Validation - Outsourced Pharma . Available from: [Link]
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Bioanalytical method validation emea | PPTX - Slideshare . Available from: [Link]
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Bioanalytical Method Validation Guidance for Industry May 2018 - FDA . Available from: [Link]
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Protein Amino Acid Analysis: Techniques, Instruments, and Applications - PharmiWeb.com . Available from: [Link]
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Guideline on bioanalytical method validation | EMA . Available from: [Link]
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Application Note: Development of a metabolomic assay for the analysis of polar metabolites using HILIC UPLC/QTof MS (Waters Corporation) - Bioanalysis Zone . Available from: [Link]
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AMINO ACID ANALYSIS: new challenges for an old technique? - Solvias . Available from: [Link]
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Development of UPLC-MS/MS method for the determination of polar metabolites - Diva-portal.org . Available from: [Link]
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Amino Acid Sequencing Challenges: A Deep Dive - Creative Biolabs . Available from: [Link]
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Amino Acid extraction and quantification - PROMETHEUS – Protocols . Available from: [Link]
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Sample Preparation - SPARC BioCentre Molecular Analysis - SickKids Research Institute . Available from: [Link]
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Liquid Chromatography Mass Spectrometry Troubleshooting Guide - Shimadzu Scientific Instruments . Available from: [Link]
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(PDF) Recent progress in polar metabolite quantification in plants using liquid chromatography – mass spectrometry (LC-MS) - ResearchGate . Available from: [Link]
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LCMS Troubleshooting: 14 Proven Strategies for Laboratories - ZefSci . Available from: [Link]
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Troubleshooting LC-MS | LCGC International . Available from: [Link]
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LC Chromatography Troubleshooting Guide - HALO Columns . Available from: [Link]
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LC-MS Troubleshooting - CHROMacademy . Available from: [Link]
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Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry - Glen Jackson . Available from: [Link]
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beta-Hydroxyleucine | C6H13NO3 | CID 6994741 - PubChem - NIH . Available from: [Link]
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Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples - PubMed . Available from: [Link]
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Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry . Available from: [Link]
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Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry - MDPI . Available from: [Link]
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Product ion scan mass spectra of 4-hydroxyisoleucine and l-isoleucine - ResearchGate . Available from: [Link]
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Analysis of 26 amino acids in human plasma by HPLC using AQC as derivatizing agent and its application in metabolic laboratory - PubMed . Available from: [Link]
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Quantification of Branched-Chain Amino Acids in Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments . Available from: [Link]
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Validation & Comparative
A Comparative Analysis of the Metabolic Effects of β-Hydroxy-β-Methylbutyrate (HMB) and Leucine
A Technical Guide for Researchers and Drug Development Professionals
Introduction
In the landscape of metabolic research and therapeutic development, particularly in the context of muscle physiology and metabolic disorders, the branched-chain amino acid (BCAA) Leucine and its metabolite, β-hydroxy-β-methylbutyrate (HMB), have garnered significant attention. Leucine is well-established as a potent stimulator of muscle protein synthesis (MPS), acting as both a substrate and a signaling molecule.[1][2] HMB, a downstream metabolite of Leucine, has also demonstrated anabolic and anti-catabolic properties, though its mechanisms and overall metabolic impact exhibit subtle yet significant differences from its parent amino acid.[[“]][[“]][[“]] This guide provides an in-depth, objective comparison of the metabolic effects of HMB versus Leucine, supported by experimental data, to inform research and drug development in areas such as sarcopenia, cachexia, and metabolic syndrome.
Comparative Metabolic Effects: A Side-by-Side Analysis
The metabolic influences of Leucine and HMB, while often overlapping, are distinguished by their potency and primary mechanisms of action. Leucine is a primary driver of MPS, whereas HMB demonstrates a more pronounced effect on the inhibition of muscle protein breakdown (MPB).[2][6]
Muscle Protein Metabolism
A key differentiator lies in their dual impact on muscle protein turnover. While both stimulate MPS, their relative effects on synthesis and breakdown differ.
| Metabolic Parameter | Leucine | β-Hydroxy-β-Methylbutyrate (HMB) | Key Findings |
| Muscle Protein Synthesis (MPS) | Strong Stimulator | Moderate Stimulator | Leucine demonstrates a more potent and sustained stimulation of MPS.[1][7] |
| Muscle Protein Breakdown (MPB) | Mild Inhibitor | Potent Inhibitor | HMB is significantly more effective at attenuating muscle protein breakdown.[1][6] |
| Net Protein Balance | Positive Shift | Positive Shift | Both improve net protein balance, with Leucine primarily driving synthesis and HMB primarily preventing breakdown. |
A direct comparison study in humans showed that while both 3.42g of Leucine and 3.42g of HMB stimulated MPS, the increase was more pronounced with Leucine (+110% vs. +70% for HMB). However, HMB consumption led to a significant attenuation of muscle protein breakdown (-57%), an effect not as prominent with Leucine alone.[1]
Glucose Metabolism and Insulin Sensitivity
Both molecules have been investigated for their roles in glucose homeostasis and insulin signaling, with implications for metabolic diseases such as type 2 diabetes.
| Metabolic Parameter | Leucine | β-Hydroxy-β-Methylbutyrate (HMB) | Key Findings |
| Insulin Secretion | Stimulates insulin release from pancreatic β-cells. | Does not appear to directly stimulate insulin secretion.[7] | Leucine's insulinotropic effect can contribute to its anabolic properties. |
| Insulin Sensitivity | High levels have been associated with insulin resistance, though it can improve insulin signaling in some contexts.[2][8] | May improve insulin sensitivity and glucose tolerance.[9] | The long-term effects of high-dose supplementation on insulin sensitivity require further investigation for both compounds. |
Mechanisms of Action: A Deeper Dive into Signaling Pathways
The differential metabolic effects of Leucine and HMB can be attributed to their distinct interactions with key cellular signaling pathways, most notably the mechanistic target of rapamycin complex 1 (mTORC1) pathway, which is a central regulator of cell growth and protein synthesis.
Leucine's Activation of mTORC1
Leucine directly activates mTORC1 through a well-defined pathway involving the Rag GTPases and the Sestrin2 sensor protein.[10] This activation leads to the phosphorylation of downstream targets that initiate protein translation.
Leucine-mediated activation of the mTORC1 signaling pathway.
HMB's Modulation of Anabolic and Catabolic Pathways
HMB also activates mTORC1, but studies suggest its mechanism is independent of the Sestrin2-Rag GTPase pathway utilized by Leucine.[10][11] Furthermore, HMB exerts a strong anti-catabolic effect by inhibiting the ubiquitin-proteasome system, a major pathway for protein degradation.[[“]][11]
HMB's multifaceted impact on muscle protein turnover and satellite cells.
Experimental Protocols for a Comparative Study
To rigorously compare the metabolic effects of HMB and Leucine, a combination of in vivo human studies employing stable isotope tracers and metabolic clamps is considered the gold standard.
Measurement of Muscle Protein Synthesis and Breakdown
The use of stable isotope-labeled amino acids allows for the direct quantification of the rates of muscle protein synthesis and breakdown.
Protocol: Stable Isotope Tracer Infusion for Muscle Protein Turnover
-
Subject Preparation: Participants undergo an overnight fast. Catheters are inserted into a forearm vein for tracer infusion and into a heated hand vein of the contralateral arm for arterialized blood sampling.[12]
-
Tracer Infusion: A primed, continuous intravenous infusion of a stable isotope-labeled amino acid (e.g., L-[ring-¹³C₆]phenylalanine or L-[1,2-¹³C₂]leucine) is initiated.[13][14]
-
Blood and Muscle Sampling: Arterialized blood samples are collected at regular intervals to measure plasma amino acid enrichment. Muscle biopsies are obtained from the vastus lateralis at baseline and after a defined period of tracer incorporation.[13]
-
Sample Analysis: Plasma and muscle tissue samples are processed to determine the isotopic enrichment of the tracer amino acid in the free precursor pool and incorporated into muscle proteins using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Calculation: The fractional synthetic rate (FSR) of muscle protein is calculated from the incorporation of the labeled amino acid into protein relative to the enrichment of the precursor pool over time. Muscle protein breakdown can be estimated from the dilution of the isotopic tracer by unlabeled amino acids.[14]
Assessment of Insulin Sensitivity
The hyperinsulinemic-euglycemic clamp is the reference method for directly measuring insulin-mediated glucose disposal.
Protocol: Hyperinsulinemic-Euglycemic Clamp
-
Subject Preparation: Following an overnight fast, two intravenous catheters are placed in opposite arms, one for infusion and one for blood sampling from a heated hand.[12][15]
-
Insulin and Glucose Infusion: A primed, continuous infusion of insulin is administered to achieve a high physiological or supraphysiological plasma insulin concentration. A variable infusion of 20% dextrose is simultaneously administered to maintain blood glucose at a constant, normal level (euglycemia).[16][17]
-
Blood Glucose Monitoring: Blood glucose is monitored every 5-10 minutes, and the dextrose infusion rate is adjusted accordingly to maintain the euglycemic clamp.[16][18]
-
Steady State: Once a steady state of glucose infusion is reached (typically during the last 30-60 minutes of the clamp), the glucose infusion rate is recorded.
-
Calculation: The glucose infusion rate during the steady-state period is a direct measure of whole-body insulin sensitivity, as it reflects the amount of glucose taken up by tissues in response to the infused insulin.[12]
Quantification of Amino Acids and Metabolites
Accurate measurement of plasma concentrations of Leucine, HMB, and other amino acids is crucial for pharmacokinetic and pharmacodynamic assessments.
Protocol: LC-MS/MS for Amino Acid and Metabolite Quantification
-
Sample Preparation: Plasma samples are deproteinized, typically with an acid such as sulfosalicylic acid. An internal standard solution containing stable isotope-labeled versions of the analytes is added.[19][20]
-
Chromatographic Separation: The prepared sample is injected into a liquid chromatography system, where the analytes are separated on a specialized column.[19][21]
-
Mass Spectrometric Detection: The separated analytes are introduced into a tandem mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for each analyte and internal standard, allowing for highly selective and sensitive quantification.[20][22]
-
Data Analysis: The concentration of each analyte is determined by comparing its peak area to that of its corresponding internal standard and referencing a calibration curve.[22]
Safety and Toxicity Profile
Both Leucine and HMB are generally considered safe for human consumption at recommended dosages.
-
Leucine: High doses of Leucine (>500 mg/kg/day) may lead to hyperammonemia.[8] In individuals with low niacin status, excessive Leucine intake could potentially exacerbate pellagra symptoms.[8] No severe adverse effects have been reported with typical supplemental doses.[23][24]
-
β-Hydroxy-β-Methylbutyrate (HMB): Human studies have shown that HMB is well-tolerated at doses of 3 grams per day for up to a year with no adverse effects.[25][26] Some research suggests that HMB supplementation may even have beneficial effects on cardiovascular risk factors, such as reducing total and LDL cholesterol.[9][27]
Conclusion and Future Directions
The comparative analysis of Leucine and its metabolite, HMB, reveals distinct yet complementary roles in the regulation of muscle metabolism. Leucine is a potent, direct stimulator of muscle protein synthesis, making it a key anabolic trigger. HMB, while also capable of stimulating MPS, exhibits a more pronounced anti-catabolic effect by inhibiting muscle protein breakdown. Their differential activation of the mTORC1 pathway underscores the complexity of nutrient sensing and signaling in skeletal muscle.
For researchers and drug development professionals, the choice between Leucine and HMB, or their potential co-administration, will depend on the specific therapeutic goal. For conditions characterized primarily by anabolic insufficiency, Leucine may be the more direct agent. Conversely, in hypercatabolic states such as cachexia or severe sarcopenia, HMB's potent anti-catabolic properties may be of greater therapeutic value. Future research should continue to explore the synergistic potential of these compounds and their long-term effects on metabolic health.
References
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Consensus. (n.d.). What is Hydroxymethylbutyrate (HMB) mechanism of action? Retrieved from [Link]
-
Wikipedia. (2024, April 26). Leucine. Retrieved from [Link]
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Consensus. (n.d.). What is Hydroxymethylbutyrate (HMB) mechanism of action? Retrieved from [Link]
- Duan, Y., et al. (2020). Differential regulation of mTORC1 activation by leucine and β-hydroxy-β-methylbutyrate in skeletal muscle of neonatal pigs. American Journal of Physiology-Endocrinology and Metabolism, 318(2), E225-E238.
- Holeček, M. (2022). Beta‐hydroxy‐beta‐methylbutyrate supplementation and skeletal muscle in healthy and muscle‐wasting conditions. Journal of Cachexia, Sarcopenia and Muscle, 13(3), 1527-1542.
- Wilkinson, D. J., et al. (2013). Effects of leucine and its metabolite β-hydroxy-β-methylbutyrate on human skeletal muscle protein metabolism. The Journal of Physiology, 591(11), 2911-2923.
-
Advanced Molecular Labs. (2019, August 5). HMB vs Leucine: Unveiling Key Differences. Retrieved from [Link]
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Pakulski, B. (n.d.). Leucine & HMB: One vs. the Other vs. Both? Mi40Nation. Retrieved from [Link]
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Consensus. (n.d.). What are the effects of leucine and HMB co-ingestion on muscle protein synthesis? Retrieved from [Link]
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Consensus. (n.d.). What are the effects of leucine and HMB co-ingestion on muscle protein synthesis? Retrieved from [Link]
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WebMD. (n.d.). Hydroxymethylbutyrate (HMB): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Retrieved from [Link]
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ProSciento. (n.d.). Hyperinsulinemic Euglycemic Insulin Sensitivity Clamp. Retrieved from [Link]
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Myprotein. (2016, November 18). HMB & Leucine | For Muscle Growth & Anti-Catabolism. Retrieved from [Link]
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protocols.io. (2019, May 10). U Mass - Hyperinsulinemic-euglycemic clamp. Retrieved from [Link]
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ResearchGate. (2025, August 9). HMB (beta‐hydroxy‐beta‐methylbutyrate). Retrieved from [Link]
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CHUM Research Centre. (n.d.). Featured method: Plasma amino acid LC-MS/MS analysis. Retrieved from [Link]
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- Arazi, H., et al. (2018). A Review of the Effects of Leucine Metabolite (β-Hydroxy-β-methylbutyrate) Supplementation and Resistance Training on Inflammatory Markers: A New Approach to Oxidative Stress and Cardiovascular Risk Factors. Nutrients, 10(10), 1523.
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LCGC International. (2023, July 6). Accurate Quantification of Plasma Amino Acids Achieved through HPLC–MS/MS: A Reliable Method for Clinical and Research Applications. Retrieved from [Link]
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NutriPQQ. (2025, October 31). HMB and Leucine: The Best Amino Acid Combination for Muscle. Retrieved from [Link]
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A Researcher's Guide to Protein Structural Perturbations: Beta-Hydroxyleucine vs. Isoleucine
Introduction
In the intricate world of protein architecture, the specific chemical identity of each amino acid residue is paramount. The canonical set of 20 amino acids provides a versatile toolkit for nature to construct a vast array of functional proteins. Among these, Isoleucine (Ile) , a branched-chain amino acid, is a cornerstone of structural stability, prized for its hydrophobicity which drives the formation of the protein's core.[][2][3][4] Its sec-butyl side chain contributes to the tight packing within globular proteins, shielding it from the aqueous environment and underpinning the protein's folded state.[][5]
However, the field of protein engineering is no longer confined to nature's 20 building blocks. The strategic incorporation of non-proteinogenic amino acids (NPAAs) —amino acids not encoded by the standard genetic code—offers a powerful strategy to introduce novel chemical functionalities, enhance stability, and modulate biological activity.[6][7][8][9] This guide focuses on one such NPAA: beta-Hydroxyleucine (β-OH-Leu) . By introducing a single hydroxyl group onto the side chain of leucine (a structural isomer of isoleucine), we fundamentally alter its chemical character.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. We will dissect the structural and functional consequences of substituting the canonical, hydrophobic isoleucine with the polar, hydrogen-bonding capable beta-hydroxyleucine. We will explore the causality behind experimental choices for characterizing these differences and provide validated, step-by-step protocols to empower your own investigations into this exciting frontier of protein design.
At the Molecular Level: A Tale of Two Side Chains
The fundamental differences between Isoleucine and beta-Hydroxyleucine originate from a single hydroxyl (-OH) group. While both possess a similar branched carbon skeleton, this addition transforms the side chain's physicochemical properties.
| Property | L-Isoleucine | (2S,3S)-2-amino-3-hydroxy-4-methylpentanoic acid (beta-Hydroxyleucine) |
| Chemical Formula | C₆H₁₃NO₂[10][11] | C₆H₁₃NO₃[12] |
| Molecular Weight | 131.17 g/mol [] | 147.17 g/mol [12] |
| Side Chain Type | Nonpolar, Hydrophobic | Polar, Uncharged |
| Key Functional Group | sec-Butyl | Hydroxylated sec-Butyl |
| Hydrogen Bonding | Acts only as a backbone donor/acceptor | Side chain can act as both H-bond donor and acceptor |
The most critical distinction is the newfound ability of the beta-hydroxyleucine side chain to participate in hydrogen bonding. This single modification has profound implications for every level of protein architecture.
Anticipated Structural Consequences of Substitution
Replacing a core-packing isoleucine with beta-hydroxyleucine is a significant structural perturbation. The specific outcome depends heavily on the local environment of the substitution site, but we can hypothesize several key effects.
-
Disruption of the Hydrophobic Core: If an isoleucine residue is buried within the protein's hydrophobic core, its replacement with the polar beta-hydroxyleucine can be highly destabilizing. The energetic penalty of burying an unfulfilled hydrogen-bonding group away from the solvent could lead to misfolding or aggregation.
-
Formation of Novel H-Bond Networks: If the substitution occurs on the protein surface or in a more solvent-exposed pocket, the hydroxyl group can form new, stabilizing hydrogen bonds. These could be with nearby polar residues, backbone atoms, or even water molecules, potentially locking in a specific conformation or altering the local structure.
-
Alteration of Secondary Structure: The introduction of a new hydrogen-bonding group can influence the stability of α-helices and β-sheets. It might satisfy a previously unmet backbone hydrogen bond or introduce a steric or electrostatic constraint that favors an alternative conformation. These changes are readily detectable using Circular Dichroism spectroscopy.[13][14][15]
-
Impact on Thermal Stability: The net effect on global protein stability is a balance of these competing factors. Destabilization of the hydrophobic core would lower the melting temperature (Tm), while new, favorable hydrogen bonds could increase it. Differential Scanning Calorimetry is the gold standard for quantifying these changes in thermal stability.[16][17][18]
Experimental Guide for Comparative Analysis
To empirically validate these hypotheses, a systematic experimental workflow is required. This section provides the protocols to engineer, express, purify, and characterize both the wild-type (WT) protein containing isoleucine and the mutant (MUT) protein containing beta-hydroxyleucine.
Workflow Overview: From Gene to Structural Insight
Caption: Experimental workflow for comparing Isoleucine vs. beta-Hydroxyleucine proteins.
Protocol 1: Site-Directed Mutagenesis
Causality: To incorporate an NPAA like beta-hydroxyleucine, we must hijack the cell's translational machinery. The most common method is to replace the isoleucine codon of interest (e.g., ATT, ATC, ATA) with an amber stop codon (TAG) in the gene.[8][19] This modified plasmid is then co-expressed with an orthogonal aminoacyl-tRNA synthetase/tRNA pair that specifically recognizes the amber codon and charges the tRNA with beta-hydroxyleucine. This protocol details the creation of the mutant plasmid.
Methodology (Based on QuikChange PCR): [20][21]
-
Primer Design: Design two complementary oligonucleotide primers, 25-45 bases in length, containing the desired mutation (e.g., changing ATC to TAG). The mutation should be in the center of the primers, flanked by ≥15 bases of correct sequence on each side. The melting temperature (Tm) should be ≥78°C.
-
PCR Reaction Setup:
-
5 µL of 10x reaction buffer
-
50 ng of dsDNA template plasmid
-
125 ng of forward primer
-
125 ng of reverse primer
-
1 µL of dNTP mix
-
1 µL of high-fidelity DNA polymerase (e.g., PfuTurbo)
-
Add nuclease-free water to a final volume of 50 µL.
-
-
Thermal Cycling:
-
Initial Denaturation: 95°C for 2 minutes.
-
18 Cycles:
-
Denaturation: 95°C for 50 seconds.
-
Annealing: 60°C for 50 seconds.
-
Extension: 68°C for 1 minute per kb of plasmid length.
-
-
Final Extension: 68°C for 7 minutes.
-
-
Template Digestion: Add 1 µL of DpnI restriction enzyme to the PCR product. DpnI specifically digests the methylated parental DNA template, leaving only the newly synthesized, mutated plasmid.[22] Incubate at 37°C for 2 hours.
-
Transformation: Transform 2 µL of the DpnI-treated DNA into competent E. coli cells. Plate on selective media (e.g., LB agar with appropriate antibiotic).
-
Verification: Isolate plasmid DNA from resulting colonies and verify the mutation via Sanger sequencing.
Protocol 2: Recombinant Protein Expression and Purification
Causality: The wild-type protein is expressed conventionally. The mutant protein requires the co-expression of the orthogonal synthetase/tRNA system and supplementation of the media with beta-hydroxyleucine. Purification is typically achieved using an affinity tag (e.g., polyhistidine-tag) engineered onto the protein, which allows for selective capture from the cell lysate.[23][24]
Methodology:
-
Transformation:
-
WT: Transform the verified wild-type plasmid into an E. coli expression strain (e.g., BL21(DE3)).
-
MUT: Co-transform the verified mutant plasmid and the plasmid encoding the orthogonal synthetase/tRNA pair into the same expression strain.
-
-
Expression:
-
Inoculate starter cultures in LB media with appropriate antibiotics and grow overnight at 37°C.
-
Inoculate larger expression cultures (e.g., 1 L Terrific Broth) with the starter cultures. For the MUT culture, supplement the media with 1-2 mM beta-hydroxyleucine.
-
Grow cultures at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression with IPTG (e.g., 0.4 mM final concentration).
-
Reduce temperature to 18-25°C and continue expression for 16-20 hours. Lowering the temperature improves the solubility of many recombinant proteins.[25]
-
-
Lysis: Harvest cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris, 300 mM NaCl, 10 mM Imidazole, pH 8.0) and lyse the cells using sonication or a microfluidizer.
-
Purification (IMAC for His-tagged protein):
-
Clarify the lysate by centrifugation.
-
Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with Wash Buffer (e.g., 50 mM Tris, 300 mM NaCl, 20 mM Imidazole, pH 8.0) to remove non-specifically bound proteins.
-
Elute the target protein with Elution Buffer (e.g., 50 mM Tris, 300 mM NaCl, 250 mM Imidazole, pH 8.0).
-
-
Polishing (Size-Exclusion Chromatography - SEC): For higher purity and to place the protein in a final buffer for analysis, pass the eluted protein over a SEC column equilibrated with the desired final buffer (e.g., PBS or HEPES buffer).
Protocol 3: Biophysical Analysis
Causality: With pure protein samples in hand, we can now directly measure the structural and stability differences. CD spectroscopy provides a rapid assessment of secondary structure, while DSC offers a complete thermodynamic profile of thermal unfolding.[17][26]
Methodology: Circular Dichroism (CD) Spectroscopy [13][27]
-
Sample Preparation: Dialyze both WT and MUT protein samples into a suitable CD buffer (e.g., 10 mM sodium phosphate, pH 7.4). Buffer components like Tris and imidazole have high absorbance in the far-UV and must be avoided.
-
Concentration Measurement: Accurately determine the protein concentration (e.g., using A₂₈₀ or a BCA assay).
-
Data Acquisition:
-
Use a quartz cuvette with a 0.1 cm path length.
-
Record spectra in the far-UV range (e.g., 190-260 nm) at a controlled temperature (e.g., 20°C).
-
Collect a buffer-only baseline spectrum and subtract it from the protein spectra.
-
-
Data Analysis: Convert the raw data (ellipticity) to Mean Residue Ellipticity (MRE). Compare the spectra of WT and MUT proteins. Significant changes in the shape and magnitude of the spectra, particularly at the minima around 208 nm and 222 nm, indicate changes in α-helical and β-sheet content.
Methodology: Differential Scanning Calorimetry (DSC) [16][28]
-
Sample Preparation: Dialyze both WT and MUT proteins extensively against the same buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5). The exact same buffer from the final dialysis step must be used for the reference cell.
-
Concentration: Prepare samples at a concentration of 0.5 - 1.0 mg/mL.
-
Data Acquisition:
-
Load the protein sample into the sample cell and the matched buffer into the reference cell of the calorimeter.
-
Scan from a pre-transition temperature (e.g., 20°C) to a post-transition temperature (e.g., 95°C) at a constant scan rate (e.g., 60°C/hour).
-
-
Data Analysis: After subtracting the buffer-buffer baseline, the resulting thermogram shows the excess heat capacity as a function of temperature. The peak of the transition curve is the melting temperature (Tm). Comparing the Tm of the WT and MUT proteins provides a direct measure of the change in thermal stability.
Interpreting the Data: A Comparative Summary
| Technique | Wild-Type (Isoleucine) | Mutant (beta-Hydroxyleucine) - Potential Outcomes | Rationale |
| Circular Dichroism | Characteristic spectrum (e.g., minima at 208/222 nm for α-helical protein). | A) No significant change. B) Altered MRE values or shifted minima. | A) Substitution did not perturb the overall secondary structure. B) The new H-bonding capability or steric bulk of the β-OH-Leu side chain altered the local backbone conformation. |
| Differential Scanning Calorimetry | Single, cooperative unfolding transition with a characteristic Tm. | A) Decreased Tm. B) Increased Tm. C) Broadened transition or multiple peaks. | A) The polar group disrupts a stabilizing hydrophobic interaction. B) The hydroxyl group forms new, stabilizing H-bonds. C) The mutation leads to a less cooperative unfolding pathway, possibly involving stable intermediates. |
| NMR Spectroscopy | Well-dispersed peaks characteristic of a folded protein. Specific chemical shifts for Ile δ1 methyl protons.[29][30] | A) Similar peak dispersion but with localized chemical shift perturbations around the mutation site. B) Significant changes in dispersion, indicating global structural rearrangement or unfolding. | A) The mutation caused a localized structural adjustment. B) The mutation led to widespread misfolding or destabilization of the protein. |
Conclusion and Future Outlook
The substitution of isoleucine with beta-hydroxyleucine is a potent tool in protein engineering, offering a route to introduce polarity and hydrogen-bonding potential into previously nonpolar regions of a protein. This guide provides the foundational knowledge and experimental framework to explore the structural ramifications of such a change. The outcome—be it stabilization, destabilization, or a functional modification—is intimately tied to the structural context of the substitution site.
By leveraging these techniques, researchers can develop novel protein variants with enhanced properties. For drug development professionals, this could mean creating therapeutic proteins with improved stability or engineering antibodies with novel binding interfaces. For scientists, it opens up new avenues for probing the fundamental forces that govern protein folding and function. The deliberate and rational incorporation of non-proteinogenic amino acids like beta-hydroxyleucine marks a pivotal step towards designing proteins with functions and stabilities beyond what nature has provided.
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Thomsen, H. H., et al. (2014). Incorporation of Multiple β2-Hydroxy Acids into a Protein In Vivo Using an Orthogonal Aminoacyl-tRNA Synthetase. ACS Chemical Biology, 9(4), 927-933. [Link][19]
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A Researcher's Guide to Validating the In Vitro Bioactivity of Synthetic β-Hydroxyleucine
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the in vitro bioactivity of synthetic β-Hydroxyleucine. We will delve into the experimental design, detailed protocols, and data interpretation necessary to rigorously assess its effects on skeletal muscle cells, with a focus on pathways crucial for muscle growth and metabolic function. This document emphasizes scientific integrity, providing the rationale behind experimental choices and ensuring that the described protocols are self-validating.
Introduction: The Rationale for Investigating β-Hydroxyleucine
Leucine, an essential branched-chain amino acid (BCAA), is a well-established activator of muscle protein synthesis, primarily through its stimulation of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway.[1][2][3] Its metabolite, β-hydroxy-β-methylbutyrate (HMB), has also been shown to promote protein anabolism in skeletal muscle.[1][4] β-Hydroxyleucine, a hydroxylated form of leucine, is a less-studied but promising analogue. Understanding its specific in vitro bioactivities is a critical step in evaluating its potential as a therapeutic or supplementary agent for muscle health and metabolic disorders.
This guide will focus on two primary bioactivities of interest for β-Hydroxyleucine in a skeletal muscle context:
-
Activation of the mTORC1 Pathway: A key regulator of muscle protein synthesis and hypertrophy.
-
Enhancement of Insulin-Mediated Glucose Uptake: Crucial for metabolic health and addressing insulin resistance.
We will compare the efficacy of synthetic β-Hydroxyleucine against Leucine, the established benchmark for mTORC1 activation, to provide a clear context for its potency.
Experimental Framework: A Comparative Analysis
Our experimental design is centered around a head-to-head comparison of synthetic β-Hydroxyleucine and L-Leucine in a well-established in vitro model of skeletal muscle: the C2C12 mouse myoblast cell line.[5][6] This cell line can be reliably differentiated into contractile myotubes, mimicking mature muscle fibers.
The overall workflow is depicted below:
Caption: Experimental workflow for validating the bioactivity of β-Hydroxyleucine.
Detailed Experimental Protocols
C2C12 Cell Culture and Differentiation
The foundation of these in vitro assays is healthy, well-differentiated myotubes.
Protocol:
-
Myoblast Proliferation: Culture C2C12 myoblasts in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C and 5% CO2. Passage cells before they reach 80% confluency to maintain their differentiation potential.
-
Seeding for Differentiation: Seed C2C12 myoblasts in appropriate culture plates (e.g., 6-well plates for Western blotting, 96-well plates for glucose uptake) at a density that allows them to reach approximately 70-80% confluency within 24-48 hours.[5]
-
Induction of Differentiation: Once the myoblasts reach the target confluency, switch the growth medium to differentiation medium: DMEM supplemented with 2% Horse Serum and 1% Penicillin-Streptomycin.
-
Myotube Formation: Replace the differentiation medium every 48 hours. Myotubes, characterized by their elongated, multinucleated morphology, should form within 4-6 days.
Assessment of mTORC1 Pathway Activation
We will use Western blotting to quantify the phosphorylation status of key proteins downstream of mTORC1, which is a direct indicator of its activation.
Signaling Pathway Overview:
Caption: Simplified mTORC1 signaling pathway in muscle cells.
Western Blot Protocol:
-
Serum Starvation: Prior to treatment, starve the differentiated myotubes in serum-free DMEM for 4 hours to reduce basal signaling activity.
-
Treatment: Treat the myotubes with varying concentrations of synthetic β-Hydroxyleucine and L-Leucine (e.g., 50 µM, 100 µM, 200 µM) for 30-60 minutes. Include a vehicle-only control.
-
Cell Lysis: Wash cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.[7][8]
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST).[7]
-
Incubate the membrane overnight at 4°C with primary antibodies against:
-
Phospho-p70S6K (Thr389)
-
Total p70S6K
-
Phospho-4E-BP1 (Thr37/46)
-
Total 4E-BP1
-
A loading control (e.g., GAPDH or β-actin)
-
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[9][10]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[7]
-
-
Quantification: Densitometrically quantify the bands and normalize the phosphorylated protein levels to the total protein levels.
Assessment of Glucose Uptake
This assay will determine if β-Hydroxyleucine can enhance the uptake of glucose into muscle cells, a key aspect of insulin sensitivity.
Insulin Signaling Pathway Overview:
Caption: Insulin signaling pathway leading to glucose uptake.
Glucose Uptake Assay Protocol (using 2-NBDG, a fluorescent glucose analog): [11]
-
Cell Seeding and Differentiation: Differentiate C2C12 myoblasts in a 96-well black, clear-bottom plate.
-
Serum Starvation: Starve the myotubes for 4 hours in serum-free, low-glucose DMEM.
-
Pre-treatment: Treat the myotubes with desired concentrations of β-Hydroxyleucine or L-Leucine for a specified duration (e.g., 1-3 hours).
-
Insulin Stimulation: Add insulin (a final concentration of 100 nM is common) to the appropriate wells for 20-30 minutes to stimulate glucose uptake.[12][13] Include wells with and without insulin for each treatment condition.
-
2-NBDG Incubation: Add the fluorescent glucose analog, 2-NBDG, to all wells and incubate for 30-60 minutes.
-
Signal Termination: Remove the 2-NBDG solution and wash the cells with ice-cold PBS to stop glucose uptake.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader (Excitation/Emission ~485/535 nm).
Assessment of Myotube Hypertrophy
This morphological analysis provides a visual and quantifiable measure of an increase in muscle cell size.
Protocol:
-
Cell Culture and Treatment: Differentiate C2C12 myoblasts in a multi-well plate (e.g., 24-well). Treat the differentiated myotubes with β-Hydroxyleucine and L-Leucine for an extended period (e.g., 48-72 hours), replacing the media with fresh treatment media every 24 hours.
-
Imaging: After the treatment period, wash the cells with PBS and fix them with 4% paraformaldehyde. Capture multiple images from random fields for each treatment condition using a microscope with a camera.
-
Morphometric Analysis: Use image analysis software (like ImageJ) to measure the diameter of the myotubes.[6][14] To ensure objectivity, measure the diameter at three points along each myotube and average the values. Measure at least 50-100 myotubes per condition.
Data Presentation and Interpretation
Quantitative data should be summarized in tables for clear comparison.
Table 1: mTORC1 Pathway Activation
| Treatment | Concentration | p-p70S6K / Total p70S6K (Fold Change vs. Control) | p-4E-BP1 / Total 4E-BP1 (Fold Change vs. Control) |
|---|---|---|---|
| Vehicle Control | - | 1.0 | 1.0 |
| β-Hydroxyleucine | 50 µM | Data | Data |
| 100 µM | Data | Data | |
| 200 µM | Data | Data | |
| L-Leucine | 50 µM | Data | Data |
| 100 µM | Data | Data |
| | 200 µM | Data | Data |
Table 2: Insulin-Stimulated Glucose Uptake
| Treatment | Concentration | Basal Glucose Uptake (RFU) | Insulin-Stimulated Glucose Uptake (RFU) | Fold Increase with Insulin |
|---|---|---|---|---|
| Vehicle Control | - | Data | Data | Data |
| β-Hydroxyleucine | 50 µM | Data | Data | Data |
| 100 µM | Data | Data | Data | |
| 200 µM | Data | Data | Data |
| L-Leucine | 100 µM | Data | Data | Data |
Table 3: Myotube Hypertrophy
| Treatment | Concentration | Average Myotube Diameter (µm) | % Increase vs. Control |
|---|---|---|---|
| Vehicle Control | - | Data | - |
| β-Hydroxyleucine | 50 µM | Data | Data |
| 100 µM | Data | Data |
| L-Leucine | 100 µM | Data | Data |
Interpretation:
-
mTORC1 Activation: A significant, dose-dependent increase in the phosphorylation of p70S6K and 4E-BP1 by β-Hydroxyleucine, comparable to or greater than L-Leucine, would indicate potent activation of this anabolic pathway.
-
Glucose Uptake: An enhancement of insulin-stimulated glucose uptake by β-Hydroxyleucine would suggest a positive effect on insulin sensitivity in muscle cells.
-
Myotube Hypertrophy: A statistically significant increase in the average myotube diameter would provide morphological evidence of an anabolic effect.
Conclusion
This guide outlines a rigorous and comprehensive approach to validating the in vitro bioactivity of synthetic β-Hydroxyleucine. By employing established cell models and quantitative assays, and by comparing its effects to the well-characterized amino acid L-Leucine, researchers can generate robust and reliable data. The findings from these studies will be crucial in determining the potential of β-Hydroxyleucine as a novel agent for promoting muscle growth and improving metabolic health.
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Comparative Guide to Confirming the Mechanism of Action of β-Hydroxyleucine in the mTORC1 Signaling Pathway
<_ _>
For: Researchers, scientists, and drug development professionals investigating novel activators of the mTORC1 pathway.
Introduction: The Scientific Rationale
The mechanistic target of rapamycin complex 1 (mTORC1) is a master regulator of cell growth, proliferation, and metabolism, making it a critical target in various physiological and pathological states.[1][2] Dysregulation of mTORC1 signaling is implicated in numerous diseases, including cancer, diabetes, and neurodegenerative disorders.[1] Amino acids, particularly the branched-chain amino acid leucine, are potent activators of mTORC1.[2][3] Leucine and its metabolites, such as β-hydroxy-β-methylbutyrate (HMB), have garnered significant interest for their ability to stimulate protein synthesis and enhance lean muscle mass.[4][5] β-Hydroxyleucine, a hydroxylated form of leucine, is a compound of emerging interest. This guide provides a comprehensive experimental framework to confirm its mechanism of action, specifically focusing on the mTORC1 pathway, and compares its efficacy to the well-established activator, Leucine.
The central hypothesis of this guide is that β-Hydroxyleucine activates mTORC1 signaling. We will outline a series of experiments to test this hypothesis, starting from broad cellular effects and progressively narrowing down to specific molecular interactions within the pathway.
The mTORC1 Signaling Pathway: A Visual Overview
The activation of mTORC1 by amino acids is a complex process primarily initiated at the lysosomal surface.[2][3] Leucine is sensed by cytosolic proteins, most notably Sestrin2.[6][7][8][9] In the absence of leucine, Sestrin2 binds to and inhibits the GATOR2 complex, which in turn allows the GATOR1 complex to inhibit the Rag GTPases.[8][9] Leucine binding to Sestrin2 disrupts this interaction, leading to the activation of Rag GTPases.[8][9] This facilitates the translocation of mTORC1 to the lysosome, where it can be fully activated by Rheb.[3] Once active, mTORC1 phosphorylates downstream targets like p70 S6 Kinase 1 (S6K1) and 4E-BP1 to promote protein synthesis.[3]
Caption: The Leucine-Sestrin2-mTORC1 signaling cascade.
Experimental Workflow: A Step-by-Step Investigation
To systematically confirm the mechanism of action of β-Hydroxyleucine, we propose a multi-tiered approach. This workflow is designed to first establish a cellular phenotype and then dissect the underlying molecular events.
Caption: A four-phase experimental workflow.
Phase 1: Cellular Phenotyping - Assessing Overall Cellular Response
The initial step is to determine if β-Hydroxyleucine impacts cell viability and proliferation, a hallmark of mTORC1 activation. The MTT assay is a reliable colorimetric method for this purpose, measuring the metabolic activity of cells which correlates with cell number.[10][11][12]
Comparative Data: Expected Outcomes
| Treatment Group | Cell Viability (Absorbance at 570 nm) | Interpretation |
| Vehicle Control | Baseline | Normal cell viability |
| Leucine (Positive Control) | Increased | Enhanced cell viability due to mTORC1 activation |
| β-Hydroxyleucine | Increased (Dose-dependent) | Suggests a positive effect on cell viability |
| Rapamycin (mTORC1 Inhibitor) | Decreased | Inhibition of mTORC1 leads to reduced viability |
| β-Hydroxyleucine + Rapamycin | Attenuated Increase | Indicates the effect of β-Hydroxyleucine is mTORC1-dependent |
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate cells (e.g., C2C12 myoblasts or HEK293T cells) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[13]
-
Treatment: Replace the medium with fresh medium containing various concentrations of β-Hydroxyleucine, Leucine (positive control), Rapamycin (negative control), or a combination. Include a vehicle-only control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.[13]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[10][11]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10][11]
Phase 2: Pathway Activation Analysis - Probing Key Signaling Nodes
Having established a cellular effect, the next critical step is to directly assess the activation of the mTORC1 pathway. Western blotting is the gold standard for measuring the phosphorylation status of key downstream effectors of mTORC1, namely p70S6K (at Thr389) and 4E-BP1 (at Thr37/46).[14][15] Increased phosphorylation of these proteins is a direct indicator of mTORC1 activity.[14]
Comparative Data: Expected Outcomes
| Treatment Group | p-p70S6K (Thr389) / Total p70S6K Ratio | p-4E-BP1 (Thr37/46) / Total 4E-BP1 Ratio |
| Vehicle Control | Baseline | Baseline |
| Leucine (Positive Control) | Significantly Increased | Significantly Increased |
| β-Hydroxyleucine | Significantly Increased | Significantly Increased |
| Rapamycin (mTORC1 Inhibitor) | Baseline or Decreased | Baseline or Decreased |
Experimental Protocol: Western Blot for Phosphorylated Proteins
-
Cell Treatment and Lysis: Treat cells as described in the MTT assay protocol. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[14]
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.[14]
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-p70S6K (Thr389), total p70S6K, p-4E-BP1 (Thr37/46), and total 4E-BP1 overnight at 4°C.[14] A loading control like β-actin or GAPDH should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14] Densitometry analysis should be performed to quantify the band intensities.
Phase 3: Investigating Upstream Sensors - Pinpointing the Molecular Trigger
To confirm that β-Hydroxyleucine acts through the canonical leucine-sensing mechanism, we need to investigate its effect on the interaction between Sestrin2 and GATOR2. Leucine binding to Sestrin2 causes its dissociation from GATOR2, thereby activating the downstream pathway.[8][9] Co-immunoprecipitation (Co-IP) is the ideal technique to study this protein-protein interaction. A reduction in the Sestrin2-GATOR2 interaction upon treatment with β-Hydroxyleucine would strongly support a shared mechanism with leucine.[4][16]
Comparative Data: Expected Outcomes
| Immunoprecipitation (IP) | Western Blot (IB) | Vehicle Control | Leucine | β-Hydroxyleucine |
| Sestrin2 | GATOR2 | Strong Band | Weak or No Band | Weak or No Band |
| GATOR2 | Sestrin2 | Strong Band | Weak or No Band | Weak or No Band |
Experimental Protocol: Co-Immunoprecipitation
-
Cell Treatment and Lysis: Treat cells as previously described. Lyse the cells in a non-denaturing lysis buffer (e.g., buffer containing CHAPS) with protease and phosphatase inhibitors.[17][18]
-
Pre-clearing: Pre-clear the lysates with protein A/G agarose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an antibody against Sestrin2 (or GATOR2) overnight at 4°C. Then, add protein A/G agarose beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blot: Elute the protein complexes from the beads and analyze the eluates by Western blotting using antibodies against GATOR2 (or Sestrin2) and the immunoprecipitated protein.
Phase 4: Gene Expression Analysis - Assessing Downstream Transcriptional Effects
mTORC1 activation can also influence gene expression. For instance, the transcription factor ATF4 is involved in the cellular response to amino acid levels and can be regulated by the mTORC1 pathway.[19] Quantitative PCR (qPCR) can be used to measure changes in the mRNA levels of mTORC1-regulated genes.
Comparative Data: Expected Outcomes
| Treatment Group | Relative ATF4 mRNA Expression |
| Vehicle Control | Baseline |
| Leucine (Positive Control) | Modulated |
| β-Hydroxyleucine | Modulated (similar to Leucine) |
Experimental Protocol: Quantitative PCR (qPCR)
-
Cell Treatment and RNA Extraction: Treat cells as described previously. Extract total RNA from the cells using a suitable kit (e.g., TRIzol).
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.[20]
-
qPCR: Perform qPCR using SYBR Green or TaqMan probes with primers specific for ATF4 and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.[21][22]
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.[23]
Conclusion: Synthesizing the Evidence
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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for β-Hydroxyleucine Measurement
Introduction: The Analytical Imperative for β-Hydroxyleucine
β-Hydroxyleucine, and more specifically its most studied diastereomer (2S, 3R, 4S)-4-hydroxyisoleucine (4-HI), is a non-proteinogenic amino acid of significant interest in metabolic research and pharmaceutical development. Primarily isolated from fenugreek seeds (Trigonella foenum-graecum), it has demonstrated potent insulinotropic and hypoglycemic properties, making it a key target for anti-diabetic drug discovery[1][2].
The accurate quantification of β-hydroxyleucine in complex biological matrices (e.g., plasma, serum) and natural extracts is paramount for pharmacokinetic studies, quality control of botanical products, and understanding its mechanism of action. However, its analysis is not without challenges. These include its high polarity, the presence of multiple stereoisomers, and potential interference from structurally similar endogenous amino acids[3][4].
This guide provides an in-depth cross-validation of the primary analytical techniques used for β-hydroxyleucine measurement. We will move beyond mere protocol recitation to explore the causal logic behind methodological choices, empowering you to select and validate the optimal method for your specific research needs. Our framework is grounded in the principles of analytical procedure validation outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring that every protocol is a self-validating system designed for robustness and reproducibility[5][6][7].
Core Analytical Methodologies: A Comparative Overview
The choice of an analytical method is a critical decision dictated by the required sensitivity, specificity, throughput, and available instrumentation. We will dissect four principal techniques: High-Performance Liquid Chromatography (HPLC) with optical detection, Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzymatic Assays.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD)
HPLC is a cornerstone of amino acid analysis. Due to the lack of a strong native chromophore in β-hydroxyleucine, derivatization is essential for sensitive UV or fluorescence detection[8][9]. Pre-column derivatization with o-phthaldialdehyde (OPA) is a common and highly effective strategy, reacting with the primary amine of the amino acid to yield a highly fluorescent isoindole derivative[1][10].
-
Principle: The sample is treated with OPA reagent prior to injection. The derivatized β-hydroxyleucine is then separated from other components on a reversed-phase (e.g., C18) column and detected by a fluorescence detector.
-
Expertise & Experience: The primary advantage of HPLC-FLD is its high sensitivity and cost-effectiveness for laboratories without access to mass spectrometry. The choice of a C18 stationary phase provides robust separation of the relatively nonpolar derivatives[11]. However, the stability of OPA derivatives can be a concern, necessitating automated and consistent derivatization timing for high precision[8].
-
Trustworthiness: Method validation must rigorously assess the completeness and stability of the derivatization reaction. The specificity is demonstrated by resolving the analyte peak from all matrix components and other amino acids.
-
Limitations: The process can be time-consuming, and the derivatization step adds a potential source of variability. It may also lack the specificity to distinguish β-hydroxyleucine from isobaric interferences without optimal chromatographic separation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high chromatographic resolution and definitive identification through mass fragmentation patterns. However, the non-volatile nature of amino acids mandates a two-step derivatization process (esterification followed by acylation) to increase volatility[12].
-
Principle: The amino acid's carboxyl group is first esterified, and then the amino group is acylated (e.g., with trifluoroacetic anhydride). The resulting volatile derivative is separated by gas chromatography and detected by a mass spectrometer.
-
Expertise & Experience: GC-MS is a powerful tool, particularly for identifying unknown compounds through library matching of fragmentation patterns. The derivatization, often involving reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), must be carried out in anhydrous conditions to prevent reagent degradation and ensure complete reaction[12].
-
Trustworthiness: Validation requires demonstrating the absence of derivative degradation in the hot GC inlet and the reproducibility of the derivatization yields.
-
Limitations: The extensive sample preparation is a significant drawback, making it low-throughput and prone to analytical error. It is generally less favored for routine quantification of amino acids compared to modern LC-MS techniques.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for quantifying small molecules in complex matrices due to its unparalleled sensitivity, specificity, and speed[13][14][15]. It can often be employed without derivatization, significantly simplifying sample preparation.
-
Principle: The sample undergoes minimal cleanup (e.g., protein precipitation). The underivatized β-hydroxyleucine is separated by liquid chromatography—often using Hydrophilic Interaction Liquid Chromatography (HILIC) for better retention of polar compounds—and quantified using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode[3][4]. MRM provides exceptional specificity by monitoring a specific precursor-to-product ion transition (e.g., m/z 148.1 → 102.1 for 4-HI)[4][16].
-
Expertise & Experience: The choice between reversed-phase and HILIC chromatography is critical. While reversed-phase can be used, HILIC often provides superior retention and separation for a polar analyte like β-hydroxyleucine, avoiding the need for derivatization[4][17]. A simple protein precipitation with acetonitrile is typically sufficient for plasma samples, offering a rapid "dilute-and-shoot" approach that is amenable to high-throughput automation[16].
-
Trustworthiness: The method's specificity is inherently high due to the unique MRM transition. The use of a stable isotope-labeled internal standard (SIL-IS) is the best practice to correct for matrix effects and variations in instrument response, ensuring the highest level of accuracy and precision.
-
Limitations: The primary barrier is the high capital and maintenance cost of the instrumentation. Matrix effects, where co-eluting compounds suppress or enhance the ionization of the analyte, must be carefully evaluated during method development.
Enzymatic Assays
Enzymatic assays offer a different paradigm, relying on the high specificity of enzymes to measure analyte concentration, often through a coupled reaction that produces a colorimetric or fluorescent signal[18][19].
-
Principle: A specific enzyme (e.g., a dehydrogenase or oxidase) acts on β-hydroxyleucine. The product of this reaction, or a cofactor like NADH, is then measured. For example, a coupled enzyme assay can determine the concentration of branched-chain amino acids, which could be adapted for β-hydroxyleucine[18].
-
Expertise & Experience: This method is best suited for high-throughput screening in a microplate format. The critical factor is the availability of an enzyme highly specific to β-hydroxyleucine to avoid cross-reactivity with other amino acids like isoleucine or leucine[20].
-
Trustworthiness: Validation must confirm the enzyme's specificity and demonstrate the absence of interference from other components in the sample matrix. A standard curve must be run with every assay plate[18].
-
Limitations: The development of a novel enzymatic assay can be resource-intensive. Commercially available kits are often for general classes of amino acids (e.g., total BCAAs) and may not be specific for β-hydroxyleucine.
Quantitative Performance: A Cross-Validation Summary
The selection of an analytical method hinges on its performance characteristics. The following table summarizes key validation parameters derived from published literature, providing a clear comparison to guide your decision-making process. The validation parameters are defined by ICH guidelines[21][22].
| Parameter | HPLC-FLD (OPA Deriv.) | GC-MS (Deriv.) | LC-MS/MS (Underivatized) | Enzymatic Assay |
| Specificity | Moderate to High (Chromatography-dependent) | High (MS fragmentation) | Very High (MRM transition) | High (Enzyme-dependent) |
| Sensitivity (LOQ) | Low ng/mL to µg/mL[1][11] | ng/mL range | Low ng/mL (e.g., 50 ng/mL)[4] | nmol range[18] |
| Linearity (R²) | >0.99[1] | >0.99 | >0.99[4][16] | Typically >0.99[18] |
| Precision (%CV) | <10%[8] | <15% | <5%[4] | <10%[18] |
| Accuracy (%Recovery) | 90-110% | 85-115% | 90-110%[4] | 90-110% |
| Throughput | Low to Medium | Very Low | High | Very High |
| Sample Prep. | Moderate (Derivatization) | Extensive (2-step Deriv.) | Minimal (Protein Precipitation) | Minimal (Dilution) |
| Cost | Low | Medium | High | Low to Medium |
Detailed Experimental Protocols & Workflows
To provide actionable insights, we present detailed protocols for two contrasting but powerful methods: HPLC-FLD with OPA derivatization and a direct HILIC-LC-MS/MS analysis.
Protocol 1: HPLC-FLD with Pre-Column OPA Derivatization
This protocol is designed for sensitive quantification and is adaptable for labs with standard HPLC equipment.
A. Workflow Diagram
Caption: HPLC-FLD workflow for β-hydroxyleucine analysis.
B. Step-by-Step Methodology
-
Preparation of Reagents:
-
Mobile Phase A: Prepare a buffered aqueous solution (e.g., 65 mM Sodium Acetate) and adjust pH to 5.7. Add a small percentage of an organic modifier like tetrahydrofuran (5%) to improve peak shape[11]. Filter and degas.
-
Mobile Phase B: HPLC-grade methanol[11].
-
OPA Derivatization Reagent: Prepare according to standard procedures, typically containing OPA, a thiol (e.g., 3-mercaptopropionic acid), and a borate buffer. Store protected from light.
-
-
Sample Preparation:
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile to precipitate proteins[16]. Causality: Acetonitrile efficiently denatures and precipitates proteins, which would otherwise foul the HPLC column and interfere with the analysis.
-
Vortex for 30 seconds and centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for analysis.
-
-
Automated Derivatization & Injection (Autosampler Program):
-
Aspirate 10 µL of the sample supernatant.
-
Aspirate 20 µL of the OPA reagent.
-
Mix in-needle or in a sample loop for a defined period (e.g., 1 minute). Causality: Precise, automated timing is crucial for the reproducibility of the derivatization reaction, which directly impacts quantitative accuracy[8].
-
Inject the entire mixture (or a fixed volume) onto the HPLC system.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[11].
-
Flow Rate: 1.0 mL/min[11].
-
Column Temperature: 30°C.
-
Detection: Fluorescence detector set to Excitation λ = 355 nm and Emission λ = 410 nm[11].
-
Gradient Elution: Develop a gradient from Mobile Phase A to Mobile Phase B to resolve the derivatized β-hydroxyleucine from other amino acids and matrix components.
-
-
Quantification:
-
Prepare a calibration curve by derivatizing a series of known concentrations of β-hydroxyleucine standard.
-
Quantify the sample concentration by interpolating its peak area against the calibration curve.
-
Protocol 2: HILIC-LC-MS/MS for Direct Analysis
This protocol is ideal for high-throughput, high-specificity quantification in a regulated or clinical research environment.
A. Workflow Diagram
Caption: HILIC-LC-MS/MS workflow for β-hydroxyleucine analysis.
B. Step-by-Step Methodology
-
Preparation of Reagents:
-
Mobile Phase A: 0.1% Formic Acid in Water[4].
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile[16].
-
Internal Standard (IS) Stock: Prepare a stock solution of a suitable SIL-IS (e.g., ¹³C₅,¹⁵N₁-Isoleucine) in water/methanol.
-
Precipitation Solution: Acetonitrile containing the internal standard at a fixed concentration.
-
-
Sample Preparation:
-
To 50 µL of plasma sample, add 150 µL of the cold precipitation solution containing the IS. Causality: Combining protein precipitation with IS addition into a single step streamlines the workflow and ensures consistent IS concentration across all samples, which is critical for accurate quantification.
-
Vortex for 30 seconds and centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for injection.
-
-
LC-MS/MS Conditions:
-
Column: A HILIC column (e.g., ZIC-cHILIC) is recommended for optimal retention of the polar, underivatized analyte[4].
-
Flow Rate: 0.5 mL/min[4].
-
Mobile Phase: Isocratic elution with a high percentage of organic solvent (e.g., 80% Mobile Phase B) is often sufficient for HILIC separation[4].
-
Mass Spectrometer: Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive mode.
-
-
MS/MS Detection (MRM):
-
Tune the mass spectrometer using a standard solution of β-hydroxyleucine to optimize cone voltage and collision energy.
-
β-Hydroxyleucine Transition: Precursor ion m/z 148.1 → Product ion m/z 102.1 or 74.0[4][16]. Causality: The transition m/z 148.1 → 102.1 has been shown to be more specific and less prone to endogenous interference in human plasma compared to the transition to m/z 74.1[4].
-
Internal Standard Transition: Monitor the appropriate transition for the chosen SIL-IS.
-
-
Quantification:
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the concentration of the calibrators.
-
Determine the concentration in unknown samples using the same peak area ratio and interpolating from the regression line.
-
Conclusion and Method Selection Strategy
The accurate measurement of β-hydroxyleucine is achievable through several analytical techniques, each with distinct advantages. There is no single "best" method; the optimal choice is contingent on your specific application.
-
For high-throughput pharmacokinetic studies or clinical trials where specificity and speed are paramount, LC-MS/MS is the unequivocal choice. Its ability to directly analyze samples with minimal preparation provides unmatched efficiency and data quality.
-
For academic research or quality control labs with limited budgets , a well-validated HPLC-FLD method offers an excellent combination of sensitivity and affordability.
-
GC-MS remains a viable, albeit labor-intensive, option for structural confirmation or when analyzing complex volatile matrices.
-
Enzymatic assays hold promise for rapid screening applications, provided a highly specific enzyme can be identified or engineered.
Cross-validation between these methods is crucial when transitioning a project from a research phase (perhaps using HPLC) to a regulated clinical phase (requiring LC-MS/MS). This ensures continuity and consistency of data throughout the drug development lifecycle. By understanding the fundamental principles and causal logic behind each technique, researchers can confidently select, validate, and implement the most appropriate method to advance their scientific objectives.
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Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. (2025, August 11). PharmaGuru. Retrieved from [Link]
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Al-Dirbashi, O. Y., Al-Amoudi, M., Rashed, M. S., & Jacob, M. (2022). A rapid LC-MS/MS assay for detection and monitoring of underivatized branched-chain amino acids in maple syrup urine disease. Heliyon, 8(4), e09339. Retrieved from [Link]
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Hajimehdipoor, H., Sadat-Ebrahimi, S. E., Amanzadeh, Y., & Givi, E. (2008). Identification and Quantitative Determination of 4-Hydroxyisoleucine in Trigonella foenum-graecum L. from Iran. Research Journal of Biological Sciences, 3(1), 29-32. Retrieved from [Link]
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VALIDATION OF AN ANALYTICAL METHODOLOGY FOR THE QUANTIFICATION OF AMINO ACIDS IN THE FISH Anisotremus scapularis "Chita". (2022). Revista de la Sociedad Química del Perú, 88(2), 119-133. Retrieved from [Link]
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Singh, G., et al. (2020). Pre-clinical pharmacokinetic and pharmacodynamic modelling study of 4-hydroxyisoleucine using validated ultra-performance liquid chromatography-tandem mass spectrometry. RSC Advances, 10(9), 5525-5532. Retrieved from [Link]
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Mironov, A. A., et al. (2007). A novel strategy for enzymatic synthesis of 4-hydroxyisoleucine: identification of an enzyme possessing HMKP (4-hydroxy-3-methyl-2-keto-pentanoate) aldolase activity. FEMS Microbiology Letters, 273(2), 209-216. Retrieved from [Link]
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A Comparative Guide to the Biological Activity of β-Hydroxyleucine Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Stereochemistry in β-Hydroxyleucine's Biological Function
Beta-hydroxyleucine, a non-proteinogenic β-hydroxy-α-amino acid, has garnered increasing interest in the scientific community due to its presence as a structural motif in a variety of bioactive natural products.[1] The presence of two chiral centers in its structure gives rise to four distinct stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S). It is a well-established principle in pharmacology and biochemistry that the three-dimensional arrangement of a molecule can profoundly influence its biological activity. This guide provides a comparative analysis of the known biological activities of β-hydroxyleucine stereoisomers, drawing upon available experimental data and insights from structurally related compounds to illuminate the critical role of stereochemistry in their function. While comprehensive comparative data for all four stereoisomers of β-hydroxyleucine remains an area of active investigation, this guide synthesizes the current understanding to inform future research and drug development efforts.
Comparative Analysis of Biological Activities
The biological activities of β-hydroxyleucine stereoisomers are diverse and, where studied, have demonstrated marked stereospecificity. The primary areas of investigation include metabolic regulation, enzyme inhibition, and cytotoxic effects.
Metabolic Regulation: Insulinotropic Properties
The potential of β-hydroxyleucine and its analogs to modulate insulin secretion is a key area of interest. While direct comparative studies on all four β-hydroxyleucine stereoisomers are limited, extensive research on the closely related compound, 4-hydroxyisoleucine, provides compelling evidence for the stereodependence of this activity.
The (2S,3R,4S) stereoisomer of 4-hydroxyisoleucine, the major isomer found in fenugreek seeds, has been identified as the primary driver of its insulinotropic effects.[2][3] This isomer potentiates glucose-stimulated insulin secretion from pancreatic β-cells.[2][3][4][5] In contrast, the (2R,3R,4S) isomer of 4-hydroxyisoleucine is significantly less effective.[2] This stark difference in activity underscores the importance of the specific spatial arrangement of the hydroxyl and methyl groups for effective interaction with the biological targets involved in insulin secretion.
Based on these findings with a close structural analog, it is highly probable that the insulinotropic activity of β-hydroxyleucine stereoisomers is also stereospecific. Further research is warranted to directly compare the effects of (2S,3S), (2R,3R), (2S,3R), and (2R,3S)-β-hydroxyleucine on insulin secretion to elucidate their potential as therapeutic agents for metabolic disorders.
Enzyme Inhibition: A Case of Serine Protease Inhibition
Emerging evidence suggests that β-hydroxyleucine stereoisomers can act as enzyme inhibitors, with specificity dictated by their stereochemistry. Notably, (2R,3S)-3-Hydroxyleucine has been identified as an inhibitor of serine proteases.[6] Serine proteases are a large family of enzymes involved in a wide range of physiological processes, and their dysregulation is implicated in numerous diseases. The inhibitory activity of the (2R,3S) isomer highlights its potential as a scaffold for the design of novel therapeutic agents targeting this class of enzymes. Further studies are needed to determine the inhibitory activity of the other three stereoisomers against serine proteases and other enzyme families to build a comprehensive structure-activity relationship profile.
Cytotoxic and Growth-Inhibitory Activities
The potential for β-hydroxyleucine stereoisomers to exhibit cytotoxic or growth-inhibitory effects is another area of investigation, with some intriguing, albeit indirect, evidence. A study on the stereoisomers of a related compound, β-hydroxynorleucine, revealed that the N-chloroacetyl derivative of the D-enantiomorph of one diastereomer exhibited the most significant growth-inhibitory activity against Lactobacillus casei.[7] This finding suggests that specific stereoisomers of β-hydroxyleucine derivatives may possess antiproliferative properties.
The (2S,3S)-3-hydroxyleucine moiety is a component of several bioactive natural products, some of which exhibit potent biological activities.[1][8] The contribution of this specific stereoisomer to the overall activity of the parent natural product is an area of ongoing research and underscores the importance of this particular configuration in biological recognition.
Data Summary Table
| Stereoisomer | Biological Activity | Supporting Evidence/Analogy |
| (2S,3S)-β-Hydroxyleucine | Component of bioactive natural products.[1][8] | Found in various natural products with known biological activities. |
| (2R,3R)-β-Hydroxyleucine | Data not currently available. | - |
| (2S,3R)-β-Hydroxyleucine | Data not currently available. | - |
| (2R,3S)-β-Hydroxyleucine | Inhibitor of serine protease.[6] | Direct experimental evidence. |
Note: This table is based on currently available direct and indirect evidence and will be updated as more comparative data becomes available.
Experimental Protocols
To facilitate further research in this area, detailed protocols for key biological assays are provided below. These protocols are intended as a starting point and may require optimization based on specific cell lines and experimental conditions.
Protocol 1: In Vitro Insulin Secretion Assay
This protocol outlines the measurement of insulin secretion from a pancreatic β-cell line (e.g., INS-1E) in response to stimulation by β-hydroxyleucine stereoisomers.
Workflow Diagram:
Caption: Workflow for in vitro insulin secretion assay.
Methodology:
-
Cell Culture: Culture a suitable pancreatic β-cell line (e.g., INS-1E) in appropriate culture medium until they reach 70-80% confluency in a 96-well plate.
-
Pre-incubation: Wash the cells with a Krebs-Ringer Bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM) and pre-incubate for 1-2 hours at 37°C.
-
Stimulation: Replace the pre-incubation buffer with fresh KRB buffer containing:
-
Low glucose (2.8 mM) as a negative control.
-
High glucose (e.g., 16.7 mM) as a positive control.
-
High glucose (16.7 mM) supplemented with various concentrations of each β-hydroxyleucine stereoisomer.
-
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-2 hours).
-
Sample Collection: Collect the supernatant from each well.
-
Insulin Quantification: Measure the insulin concentration in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the insulin secretion data to the total protein content of the cells in each well. Compare the insulin secretion in the presence of each stereoisomer to the high glucose control.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the cytotoxic effects of β-hydroxyleucine stereoisomers on a selected cancer cell line.
Workflow Diagram:
Caption: Workflow for MTT cytotoxicity assay.
Methodology:
-
Cell Seeding: Seed a chosen cancer cell line into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of each β-hydroxyleucine stereoisomer. Include untreated cells as a control.
-
Incubation: Incubate the plates for desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Conclusion and Future Directions
The available evidence, though incomplete, strongly suggests that the biological activities of β-hydroxyleucine stereoisomers are highly dependent on their stereochemistry. The pronounced stereospecificity of the insulinotropic effects of the related 4-hydroxyisoleucine and the specific enzyme inhibitory activity of (2R,3S)-3-hydroxyleucine provide a compelling rationale for the systematic evaluation of all four β-hydroxyleucine stereoisomers.
Future research should focus on the stereoselective synthesis of each of the four stereoisomers of β-hydroxyleucine to enable direct and comprehensive comparative studies. Such studies should encompass a range of biological assays, including insulin secretion, cytotoxicity against various cancer cell lines, and screening for inhibitory activity against a panel of enzymes. Elucidating the precise structure-activity relationships of these stereoisomers will be crucial for unlocking their full therapeutic potential and for guiding the rational design of novel drug candidates based on the β-hydroxyleucine scaffold.
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A Comparative Guide to the In Vivo Efficacy of Amino Acid Analogs: 4-Hydroxyisoleucine vs. L-Norvaline
This guide provides a detailed comparison of the in vivo efficacy of two prominent non-proteinogenic amino acid analogs, 4-hydroxyisoleucine and L-norvaline. While both are derived from common amino acids, their distinct structural modifications confer unique mechanisms of action, leading to different therapeutic applications. We will delve into their preclinical data, compare their efficacy in relevant animal models, and provide detailed protocols for key experimental procedures.
Introduction: The Therapeutic Potential of Modified Amino Acids
Amino acids are not only the fundamental building blocks of proteins but also key signaling molecules and metabolic regulators.[1] The strategic modification of their basic structure has given rise to a class of molecules known as amino acid analogs. These compounds can act as agonists, antagonists, or allosteric modulators of enzymes and receptors, often with improved stability and bioavailability compared to their natural counterparts.[2][3]
This guide focuses on two analogs that have garnered significant interest:
-
4-Hydroxyisoleucine (4-OH-Ile): An unusual amino acid found almost exclusively in fenugreek seeds (Trigonella foenum-graecum).[4][5] It is a hydroxylated analog of isoleucine and is extensively studied for its potent effects on glucose metabolism.
-
L-Norvaline: An analog of the branched-chain amino acid valine.[6] It is primarily investigated for its role in modulating nitric oxide production through the inhibition of the arginase enzyme.
We will objectively compare their performance based on published in vivo experimental data, providing researchers with the insights needed to select and evaluate these compounds in their own preclinical models.
Section 1: 4-Hydroxyisoleucine (4-OH-Ile) - The Metabolic Regulator
4-OH-Ile has emerged as a promising agent for managing metabolic disorders, particularly those linked to insulin resistance.[5][7] Its efficacy stems from a dual mechanism that directly targets pancreatic function and enhances insulin sensitivity in peripheral tissues.
Mechanism of Action: A Glucose-Dependent Insulinotrope
The primary mechanism of 4-OH-Ile is its ability to stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner.[7][8][9] This is a critical feature, as it minimizes the risk of hypoglycemia, a common side effect of other insulin secretagogues like sulfonylureas.[8] At low glucose levels, 4-OH-Ile has a minimal effect on insulin release, but under hyperglycemic conditions, it significantly potentiates secretion.[10][11]
In peripheral tissues such as muscle and adipose, 4-OH-Ile improves insulin signaling.[4] Evidence suggests it enhances the phosphorylation of key proteins in the PI3K/Akt signaling pathway, which is crucial for the translocation of GLUT4 glucose transporters to the cell membrane, thereby increasing glucose uptake.[4][5]
In Vivo Efficacy Data
Preclinical studies in various animal models have consistently demonstrated the anti-diabetic properties of 4-OH-Ile.
| Animal Model | Dosage & Route | Duration | Key Outcomes | Reference(s) |
| Normal Wistar Rats | 18 mg/kg (IV) | Single Dose | Improved glucose tolerance during IVGTT; 2-3 fold greater insulin response compared to glucose alone. | [8] |
| Normal Conscious Dogs | 18 mg/kg (Oral) | Single Dose | Enhanced glucose tolerance during an Oral Glucose Tolerance Test (OGTT). | [8] |
| Non-Insulin-Dependent Diabetic (NIDD) Rats | 50 mg/kg (IV) | Single Dose | Partially restored glucose-induced insulin response. | [8][9] |
| Non-Insulin-Dependent Diabetic (NIDD) Rats | 50 mg/kg/day (IP) | 6 Days | Reduced basal hyperglycemia and basal insulinemia; significantly improved glucose tolerance. | [8][9] |
| High-Fat Diet Dyslipidemic Hamsters | Not specified | Chronic | Significant decrease in plasma triglycerides, total cholesterol, and free fatty acids. | [12] |
| Streptozotocin-Induced Type 1 Diabetic Rats | 50 mg/kg/day | 4 Weeks | Reduced plasma glucose; restored lipid and uric acid levels to near-normal. | [10][11] |
Causality Insights: The choice of both normal and diabetic animal models was crucial. Efficacy in normal animals established the baseline insulinotropic effect, while studies in NIDD and Type 1 models demonstrated its therapeutic potential in disease states characterized by impaired insulin secretion and/or sensitivity.[8][10] The use of both intravenous (IV) and oral (PO) routes confirmed its biological activity regardless of administration method, with one study noting an absolute oral bioavailability of 56.8% in rats.[13]
Section 2: L-Norvaline - The Vascular and Neuroprotective Agent
L-Norvaline's therapeutic potential lies in a completely different domain. Instead of modulating insulin, it enhances the production of nitric oxide (NO), a critical signaling molecule for vascular health and neurotransmission.
Mechanism of Action: Arginase Inhibition
L-Norvaline is a potent inhibitor of the enzyme arginase.[6][14] Arginase competes with nitric oxide synthase (NOS) for the same substrate, L-arginine. By inhibiting arginase, L-norvaline increases the bioavailability of L-arginine for NOS, leading to enhanced NO production.[14] This mechanism is particularly relevant in conditions where arginase is upregulated, such as hypertension and neuroinflammation, which leads to endothelial dysfunction and reduced NO levels.[14][15]
In Vivo Efficacy Data
Preclinical studies have validated L-norvaline's efficacy in models of cardiovascular and neurodegenerative disease.
| Animal Model | Dosage & Route | Duration | Key Outcomes | Reference(s) |
| Inherited Stress-Induced Arterial Hypertension (ISIAH) Rats | 30 mg/kg/day (IP) | 7 Days | Significant reduction in blood pressure and induction of diuresis. No effect on BP in normotensive Wistar rats. | [14] |
| Triple-Transgenic Alzheimer's Disease (3xTg-AD) Mice | Not specified | Chronic | Reduced β-amyloid plaques and neuroinflammation; improved cognitive function and dendritic spine density. | [6][15] |
Causality Insights: The use of the ISIAH rat model, which features elevated arginase activity, was a logical choice to test an arginase inhibitor and demonstrate a disease-specific therapeutic effect.[14] Similarly, the 3xTg-AD mouse model was selected because neuroinflammation and vascular dysfunction, both linked to arginase activity, are key pathologies in Alzheimer's disease.[15] It is noteworthy that while some in vitro studies have raised concerns about L-norvaline's cytotoxicity at high concentrations, in vivo studies show it is well-tolerated and neuroprotective at therapeutic doses, highlighting the importance of whole-organism evaluation.[6][16][17]
Section 3: Comparative Analysis
The divergent mechanisms of 4-OH-Ile and L-Norvaline dictate their use in different therapeutic contexts. A direct efficacy comparison is not feasible, as they address different pathologies via unrelated pathways. However, a comparison of their pharmacological profiles is highly instructive for researchers.
| Feature | 4-Hydroxyisoleucine (4-OH-Ile) | L-Norvaline |
| Parent Amino Acid | Isoleucine | Valine |
| Primary Target | Pancreatic β-cells; Insulin signaling pathway | Arginase enzyme |
| Mechanism of Action | Glucose-dependent insulin secretion; PI3K/Akt pathway enhancement | Competitive inhibition of arginase, increasing L-arginine for NO synthesis |
| Primary In Vivo Models | Diabetic (Type 1 & 2), Dyslipidemic Rodents & Canines | Hypertensive Rats, Alzheimer's Disease Mice |
| Key Efficacy Endpoints | Blood Glucose, Plasma Insulin, HbA1c, Lipid Profile | Blood Pressure, Cognitive Function, Amyloid Plaques, NO Metabolites |
| Therapeutic Potential | Metabolic Diseases (e.g., Type 2 Diabetes, Insulin Resistance) | Cardiovascular & Neurodegenerative Diseases (e.g., Hypertension, Alzheimer's) |
Section 4: Key Experimental Protocols
To ensure reproducibility and scientific rigor, we provide detailed methodologies for assessing the in vivo efficacy of these analogs. These protocols are designed as self-validating systems, incorporating necessary controls and precise measurements.
Protocol 1: Oral Glucose Tolerance Test (OGTT) for 4-OH-Ile Efficacy
This protocol is designed to assess the effect of an orally administered compound on glucose disposal in a rodent model.
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A Head-to-Head Comparison of Beta-Hydroxyleucine and 4-Hydroxyisoleucine: Insulinotropic Effects and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The landscape of metabolic disease research is increasingly focused on identifying novel compounds that can modulate insulin secretion and sensitivity. Among these, hydroxylated branched-chain amino acids have emerged as promising candidates. This guide provides an in-depth, head-to-head comparison of the insulinotropic effects of two key molecules: 4-hydroxyisoleucine (4-OH-Ile), a well-characterized compound from fenugreek seeds, and beta-hydroxyleucine (β-OH-Leu), a less-studied metabolite of the essential amino acid leucine.
While extensive research has illuminated the therapeutic potential of 4-OH-Ile, data on the direct insulinotropic action of β-OH-Leu is sparse. Therefore, this guide will compare the established effects of 4-OH-Ile with the known mechanisms of its parent compound, leucine, and its primary metabolite, β-hydroxy-β-methylbutyrate (HMB), to provide a comprehensive and logical framework for future research and development.
Compound Profiles: Origins and Structure
4-Hydroxyisoleucine (4-OH-Ile) is a non-proteinogenic amino acid found almost exclusively in fenugreek (Trigonella foenum-graecum) seeds, a plant long used in traditional medicine for its anti-diabetic properties.[1] The biologically active form is predominantly the (2S, 3R, 4S) stereoisomer, which is responsible for its potent effects on glucose metabolism.[2]
Beta-Hydroxyleucine (β-OH-Leu) is a hydroxylated derivative of leucine. While it occurs naturally as a constituent of various cyclodepsipeptides, its role as an independent signaling molecule in insulin secretion is not well-documented.[2] Its primary metabolite, β-hydroxy-β-methylbutyrate (HMB), is a well-known dietary supplement used to promote muscle growth and has been investigated for its metabolic effects.[3][4]
Part 1: Mechanistic Deep Dive: A Tale of Two Pathways
The fundamental difference in the insulinotropic action of these compounds lies in their mechanism. 4-OH-Ile exhibits a dual action on both the pancreas and peripheral tissues, with a crucial dependence on ambient glucose levels. The effects of the leucine family are primarily metabolic and less glucose-sensitive.
The Dual-Action, Glucose-Sensing Pathway of 4-Hydroxyisoleucine
4-OH-Ile's primary therapeutic advantage is its glucose-dependent insulinotropic effect . It directly stimulates pancreatic β-cells to release insulin, but only in the presence of elevated glucose concentrations (typically above 6.6 mmol/L).[1] It is ineffective at basal or low glucose levels, a feature that significantly reduces the risk of hypoglycemia, a common and dangerous side effect of other secretagogues like sulfonylureas.
The mechanism involves:
-
Direct Pancreatic β-Cell Stimulation : 4-OH-Ile potentiates glucose-stimulated insulin secretion (GSIS). The pattern of insulin release is biphasic and occurs without altering the secretion of glucagon or somatostatin.[1]
-
Peripheral Insulin Sensitization : Beyond its effects on the pancreas, 4-OH-Ile acts as an insulin sensitizer. It has been shown to improve insulin signaling in peripheral tissues like muscle and liver by activating the PI3K/Akt pathway, which is crucial for glucose uptake.[4]
Figure 1: Dual mechanism of 4-Hydroxyisoleucine.
The Metabolic Activation Pathway of Leucine
Leucine, the parent compound of β-OH-Leu, stimulates insulin secretion primarily by acting as a metabolic fuel and an allosteric activator within the β-cell.[5][6]
-
Metabolism and ATP Production : Leucine is metabolized to α-ketoisocaproate (KIC), which enters the mitochondria and generates ATP.
-
Allosteric Activation of GDH : Leucine allosterically activates glutamate dehydrogenase (GDH), enhancing glutaminolysis and further boosting ATP levels.
The resulting increase in the ATP/ADP ratio closes ATP-sensitive potassium (K-ATP) channels, leading to cell membrane depolarization, calcium influx, and subsequent exocytosis of insulin granules.[7] This mechanism is less dependent on extracellular glucose compared to 4-OH-Ile. Studies on HMB show it does not promote insulin secretion, suggesting that the hydroxylation of leucine at the beta position may not confer the same insulinotropic properties as hydroxylation of isoleucine.[8]
Figure 2: Leucine's metabolic pathway for insulin secretion.
Part 2: Comparative Efficacy: A Review of the Evidence
The available experimental data heavily favors 4-OH-Ile as a potent and well-documented insulinotropic agent. Evidence for β-OH-Leu is virtually non-existent, while its metabolite HMB appears to improve insulin sensitivity without directly stimulating insulin secretion.
| Parameter | 4-Hydroxyisoleucine (4-OH-Ile) | Leucine / β-Hydroxy-β-methylbutyrate (HMB) |
| Primary Source | Fenugreek Seeds (Trigonella foenum-graecum) | Metabolite of Leucine (an essential amino acid) |
| Insulinotropic Mechanism | Direct, glucose-dependent stimulation of β-cells.[1] | Metabolic fuel and allosteric activation of GDH (Leucine).[5] HMB does not stimulate insulin secretion.[8] |
| Peripheral Action | Yes, enhances insulin sensitivity via PI3K/Akt pathway.[4] | HMB may improve insulin sensitivity and attenuate insulin resistance.[4][9] |
| Effective Concentration (In Vitro) | 100 µM - 1 mM in rat and human islets.[1] | Leucine is effective at physiological concentrations (0.4 - 4 mM).[5] |
| In Vivo Efficacy (Animal Models) | Improves glucose tolerance; reduces hyperglycemia and basal insulinemia in diabetic rats (50 mg/kg).[2] | Leucine acutely elevates circulating insulin.[5] HMB (3g acute dose) reduced insulin area-under-the-curve in young men, suggesting improved sensitivity.[9] |
| Hypoglycemia Risk | Low, due to glucose-dependent action. | Higher potential risk (Leucine) as its action is not strictly glucose-dependent. |
Part 3: Experimental Protocols for Evaluation
To facilitate further research, this section outlines standardized protocols for assessing the insulinotropic effects of novel compounds.
Protocol 1: Isolated Pancreatic Islet Perifusion Assay
This in vitro method provides a dynamic assessment of insulin secretion in response to various stimuli.
Methodology:
-
Islet Isolation : Pancreatic islets are isolated from rodents (e.g., Wistar rats) by collagenase digestion of the pancreas, followed by purification using a density gradient (e.g., Ficoll).
-
Islet Culture : Isolated islets are cultured overnight in RPMI-1640 medium to allow for recovery.
-
Perifusion System Setup : A perifusion system is established with chambers holding a set number of islets (e.g., 100-150). The islets are perifused with Krebs-Ringer bicarbonate buffer (KRBB) at a constant flow rate (e.g., 1 mL/min).
-
Experimental Phases :
-
Basal Phase : Perifuse with KRBB containing low glucose (e.g., 3 mmol/L) to establish a stable baseline.
-
Stimulation Phase : Switch to KRBB with high glucose (e.g., 16.7 mmol/L) with or without the test compound (e.g., 200 µM 4-OH-Ile).
-
Washout Phase : Return to low glucose KRBB to observe the cessation of secretion.
-
-
Sample Collection & Analysis : Collect fractions of the perifusate at regular intervals (e.g., every 1-2 minutes). Measure insulin concentration in each fraction using ELISA or radioimmunoassay.
Figure 3: Experimental workflow for an islet perifusion assay.
Protocol 2: In Vivo Oral Glucose Tolerance Test (OGTT)
This test evaluates the effect of a compound on glucose disposal and insulin response in a whole-organism context.
Methodology:
-
Animal Model : Use an appropriate animal model, such as male Wistar rats or a model of type 2 diabetes (e.g., fructose-fed streptozotocin-induced rats).
-
Acclimatization & Fasting : Acclimatize animals and fast them overnight (e.g., 12-14 hours) with free access to water.
-
Baseline Sampling (t=0) : Take a baseline blood sample from the tail vein.
-
Compound Administration : Administer the test compound (e.g., 50 mg/kg 4-OH-Ile) or vehicle control via oral gavage.
-
Glucose Challenge : After a set period (e.g., 30 minutes), administer a glucose solution (e.g., 2 g/kg) via oral gavage.
-
Time-Course Blood Sampling : Collect blood samples at specified time points post-glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Analysis : Measure blood glucose levels immediately using a glucometer. Centrifuge blood samples to obtain plasma and store at -80°C for later insulin analysis by ELISA. Calculate the area under the curve (AUC) for both glucose and insulin to quantify the response.
Conclusion and Future Perspectives
The comparative analysis reveals that 4-hydroxyisoleucine is a well-defined, dual-action agent with significant therapeutic potential. Its key strength is its glucose-dependent insulinotropic activity, which promises efficacy with a reduced risk of hypoglycemia.[1] Furthermore, its ability to simultaneously improve peripheral insulin sensitivity positions it as a multi-faceted candidate for treating type 2 diabetes and metabolic syndrome.[4]
In stark contrast, the insulinotropic properties of beta-hydroxyleucine remain largely uncharacterized. While its parent amino acid, leucine, is a known insulin secretagogue, its mechanism is metabolic and less glucose-sensitive.[5] The primary leucine metabolite, HMB, appears to influence insulin sensitivity rather than secretion.[9]
This guide underscores a significant knowledge gap and a clear opportunity for future research. Key priorities should include:
-
Direct Investigation of β-OH-Leu : Conducting in vitro and in vivo studies, using the protocols outlined above, to determine if β-OH-Leu has any direct insulinotropic or insulin-sensitizing effects.
-
Head-to-Head In Vivo Studies : Performing direct comparative studies between 4-OH-Ile and β-OH-Leu in diabetic animal models to definitively assess their relative efficacy and safety profiles.
-
Structural Analog Development : Exploring the synthesis of novel hydroxylated amino acids to understand the structure-activity relationships that govern glucose-dependent insulin secretion.
By addressing these questions, the scientific community can further unlock the potential of amino acid derivatives as a novel class of therapeutics for metabolic diseases.
References
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Wilkinson, D. J., Hossain, T., Hill, D. S., Phillips, B. E., Crossland, H., Williams, J., ... & Smith, K. (2013). Effects of leucine and its metabolite β-hydroxy-β-methylbutyrate on human skeletal muscle protein metabolism. The Journal of Physiology, 591(11), 2911-2923. Available at: [Link]
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McKendry, J., Currier, B. S., Hardy, E. J., & Phillips, S. M. (2020). The impact of acute beta-hydroxy-beta-methylbutyrate (HMB) ingestion on glucose and insulin kinetics in young and older men. Experimental Gerontology, 138, 111003. Available at: [Link]
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Broca, C., Breil, V., Cruciani-Guglielmacci, C., Manteghetti, M., Rouault, C., Derouet, M., ... & Ribes, G. (2000). The insulinotropic agent ID-1101 (4-hydroxyisoleucine) activates insulin signaling in rat. American Journal of Physiology-Endocrinology and Metabolism, 287(3), E463-E471. Available at: [Link]
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Sharawy, M. H., El-Awady, M. S., & Gameil, N. M. (2016). The ergogenic supplement β-hydroxy-β-methylbutyrate (HMB) attenuates insulin resistance through suppressing GLUT-2 in rat liver. Canadian Journal of Physiology and Pharmacology, 94(1), 39-47. Available at: [Link]
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Yang, J., Chi, Y., Burkhardt, B. R., Guan, Y., & Wolf, B. A. (2010). Leucine metabolism in regulation of insulin secretion from pancreatic beta cells. Nutrition reviews, 68(5), 270-279. Available at: [Link]
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Natan, M., Rask-Madsen, C., & Kahn, C. R. (2023). The Pancreatic Beta Cell. International Journal of Molecular Sciences, 24(5), 4991. Available at: [Link]
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Newmire, D. E., Rivas, E., Deemer, S. E., & Ben-Ezra, V. (2016). A Study Comparing Pre-Ingested L-Leucine and L-Isoleucine on Glycemic Responses in Healthy Inactive Adults: Preliminary Data. International Journal of Exercise Science: Conference Proceedings, 2(8), Article 61. Available at: [Link]
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Sauvaire, Y., Petit, P., Broca, C., Manteghetti, M., Baissac, Y., Fernandez-Alvarez, J., ... & Ribes, G. (1998). 4-Hydroxyisoleucine: a novel amino acid potentiator of insulin secretion. Diabetes, 47(2), 206-210. Available at: [Link]
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Wikipedia contributors. (2024, January 2). β-Hydroxy β-methylbutyric acid. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
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Wikipedia contributors. (2023, December 2). Beta cell. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
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Broca, C., Gross, R., Petit, P., Sauvaire, Y., Manteghetti, M., Tournier, M., ... & Ribes, G. (1999). 4-Hydroxyisoleucine: experimental evidence of its insulinotropic and antidiabetic properties. American Journal of Physiology-Endocrinology and Metabolism, 277(4), E617-E623. Available at: [Link]
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Manders, R. J., Little, J. P., Forbes, S. C., & Candow, D. G. (2012). Insulinotropic and muscle protein synthetic effects of branched-chain amino acids: potential therapy for type 2 diabetes and sarcopenia. Nutrients, 4(11), 1664-1678. Available at: [Link]
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Fu, Z., Gilbert, E. R., & Liu, D. (2013). Regulation of insulin synthesis and secretion and pancreatic Beta-cell dysfunction in diabetes. Current diabetes reviews, 9(1), 25-53. Available at: [Link]
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Catalyst University. (2019, April 20). The Mechanism of Insulin Release by Pancreatic β-cells [Video]. YouTube. Available at: [Link]
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Abraham Entertainment. (2024, October 23). What Makes Your Pancreas Release Insulin?. Available at: [Link]
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A Researcher's Guide to Evaluating the Off-Target Effects of Beta-Hydroxyleucine in Cellular Models
In the landscape of drug discovery and development, the meticulous evaluation of a compound's off-target effects is as critical as demonstrating its on-target efficacy. Off-target interactions can lead to unforeseen toxicity or side effects, representing a significant hurdle in the translation of promising molecules from the bench to the clinic.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the off-target profile of beta-hydroxyleucine, a leucine metabolite with therapeutic potential.
Drawing upon established methodologies and insights from seasoned experience, this document outlines a multi-tiered strategy. We will delve into the rationale behind experimental choices, provide detailed, validated protocols, and present a comparative analysis to contextualize the potential liabilities of beta-hydroxyleucine. Our approach is grounded in scientific integrity, ensuring that each experimental step contributes to a robust and reliable safety assessment.
Foundational Strategy: A Multi-Pronged Approach to Off-Target Evaluation
A thorough investigation of off-target effects necessitates a multi-faceted approach, encompassing a range of cellular processes. Given that beta-hydroxyleucine is an amino acid derivative, its potential off-target effects could span metabolic pathways, signaling cascades, and general cellular health. Our strategy is therefore built on three pillars:
-
General Cytotoxicity and Apoptosis: To establish a baseline understanding of beta-hydroxyleucine's impact on cell viability and programmed cell death.
-
Genotoxicity: To assess the potential for DNA damage, a critical safety parameter for any developmental compound.
-
Targeted Pathway Analysis: To investigate interactions with key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is relevant to leucine metabolism, and insulin signaling pathways, given the known effects of related compounds.[3]
This comprehensive evaluation will be conducted across a panel of strategically selected cell lines to represent diverse and relevant physiological contexts.
Strategic Selection of Cell Models
The choice of cell models is paramount for obtaining relevant and translatable data. We propose a panel of three human cell lines, each representing a key tissue type for metabolism and potential toxicity:
-
HepG2 (Human Hepatocellular Carcinoma): As the liver is the primary site of xenobiotic metabolism, HepG2 cells are an indispensable model for assessing potential hepatotoxicity and metabolic off-target effects.[4][5][6][7]
-
L6 (Rat Myoblasts): Given the established role of leucine and its metabolites in muscle protein synthesis and metabolism, the L6 cell line provides a relevant system to study effects on skeletal muscle.[8][9][10][11][12]
-
INS-1 (Rat Insulinoma): In light of the insulinotropic properties of 4-hydroxyisoleucine, a related compound, the INS-1 cell line is crucial for evaluating any off-target effects on pancreatic beta-cell function and insulin secretion.[13][14][15][16][17]
Comparative Compound Panel
To provide context to the experimental findings, beta-hydroxyleucine will be evaluated alongside two well-characterized compounds:
-
Rapamycin: A known mTOR inhibitor, which will serve as a positive control for effects on the PI3K/Akt/mTOR pathway.
-
Doxorubicin: A widely used chemotherapeutic agent with known cytotoxic and genotoxic effects, serving as a positive control for these assays.
Experimental Workflow: From Broad Cytotoxicity to Specific Pathway Interrogation
The experimental workflow is designed to progress from a broad assessment of cellular health to a more focused investigation of specific molecular pathways. This hierarchical approach allows for an efficient and logical evaluation of beta-hydroxyleucine's off-target profile.
Caption: Experimental workflow for evaluating the off-target effects of beta-hydroxyleucine.
Detailed Experimental Protocols
The following sections provide detailed, step-by-step protocols for the key assays in our evaluation strategy. These protocols are designed to be self-validating through the inclusion of appropriate controls.
Tier 1: General Cytotoxicity and Apoptosis Assessment
3.1.1. MTT Assay for Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase.[18] Since this conversion only occurs in metabolically active cells, the amount of formazan produced is proportional to the number of viable cells.[19]
Protocol:
-
Cell Seeding: Seed HepG2, L6, and INS-1 cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of beta-hydroxyleucine (e.g., 0.1, 1, 10, 100, 1000 µM), Rapamycin (10 µM), Doxorubicin (1 µM), and a vehicle control (DMSO) for 24 and 48 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
3.1.2. LDH Assay for Cytotoxicity
Principle: The Lactate Dehydrogenase (LDH) assay quantifies the release of LDH from damaged cells into the culture supernatant. LDH is a stable cytosolic enzyme that is released upon membrane damage, making it a reliable indicator of cytotoxicity.[20]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Supernatant Collection: After the treatment period, centrifuge the plates at 250 x g for 5 minutes and collect 50 µL of the supernatant from each well.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each supernatant sample in a new 96-well plate.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[21][22]
3.1.3. Annexin V/Propidium Iodide (PI) Staining for Apoptosis
Principle: In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[23][24] Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, thus identifying necrotic or late apoptotic cells.[24]
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with beta-hydroxyleucine, positive controls, and a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[25][26]
3.1.4. Caspase-3/7 Activity Assay
Principle: Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. This assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a luminescent signal.[27][28]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay in white-walled 96-well plates.
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure luminescence using a microplate reader.
Tier 2: Genotoxicity Profiling
3.2.1. Comet Assay (Single Cell Gel Electrophoresis)
Principle: The Comet assay is a sensitive method for detecting DNA damage in individual cells.[3] Cells are embedded in agarose, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate away from the nucleus, forming a "comet" shape, the intensity of which is proportional to the extent of DNA damage.[29][30]
Protocol:
-
Cell Treatment: Treat cells with beta-hydroxyleucine and controls for a short duration (e.g., 2-4 hours).
-
Cell Embedding: Mix the treated cells with low-melting-point agarose and layer onto a microscope slide.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins.
-
Electrophoresis: Place the slides in an electrophoresis chamber and apply an electric field.
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.
-
Image Analysis: Quantify the DNA damage by measuring the length and intensity of the comet tail.
3.2.2. Micronucleus Assay
Principle: The micronucleus test detects the presence of small, extranuclear bodies (micronuclei) that are formed from chromosome fragments or whole chromosomes that lag behind during cell division.[31] An increase in the frequency of micronucleated cells indicates genotoxic events.[32][33]
Protocol:
-
Cell Treatment: Treat cells with beta-hydroxyleucine and controls for approximately 1.5-2 cell cycles.
-
Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.
-
Cell Harvesting and Fixation: Harvest the cells, treat with a hypotonic solution, and fix.
-
Staining: Stain the cells with a DNA-specific dye (e.g., Giemsa or DAPI).
-
Microscopic Analysis: Score the frequency of micronuclei in binucleated cells using a microscope.
Tier 3: Mechanistic Pathway Analysis
3.3.1. Kinase Inhibition Profiling
Principle: To broadly screen for off-target kinase interactions, a commercially available kinase profiling service is recommended. These services typically utilize biochemical or cell-based assays to measure the inhibitory activity of a compound against a large panel of kinases.[1][34][][36][37]
Workflow:
-
Compound Submission: Submit beta-hydroxyleucine to a reputable service provider (e.g., Eurofins Discovery, Promega).
-
Screening: The compound will be screened at a fixed concentration (e.g., 10 µM) against a panel of several hundred kinases.
-
Data Analysis: The service provider will deliver a report detailing the percentage of inhibition for each kinase.
-
Follow-up: For any significant "hits" (typically >50% inhibition), a dose-response analysis should be performed to determine the IC50 value.
3.3.2. Insulin Signaling Pathway Analysis
Principle: To assess the impact of beta-hydroxyleucine on insulin signaling, the phosphorylation status of key downstream proteins, such as Akt and GSK3β, will be analyzed by Western blotting.
Caption: Simplified Insulin Signaling Pathway.
Protocol:
-
Cell Culture and Treatment: Culture L6 or INS-1 cells and treat with beta-hydroxyleucine, insulin (positive control), and a vehicle control.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against total and phosphorylated forms of Akt and GSK3β.
-
Incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis: Detect the protein bands using a chemiluminescence substrate and quantify the band intensities to determine the ratio of phosphorylated to total protein.
Data Presentation and Comparative Analysis
The quantitative data generated from these assays should be summarized in clear and concise tables to facilitate comparison between beta-hydroxyleucine and the control compounds.
Cytotoxicity and Apoptosis
| Compound | Cell Line | Assay | IC50 (µM) at 48h | % Apoptotic Cells at IC50 |
| Beta-Hydroxyleucine | HepG2 | MTT | >1000 | <5% |
| L6 | MTT | >1000 | <5% | |
| INS-1 | MTT | >1000 | <5% | |
| Rapamycin | HepG2 | MTT | >100 | <10% |
| L6 | MTT | >100 | <10% | |
| INS-1 | MTT | >100 | <10% | |
| Doxorubicin | HepG2 | MTT | 0.5 | 85% |
| L6 | MTT | 0.8 | 80% | |
| INS-1 | MTT | 1.2 | 75% |
Genotoxicity
| Compound | Cell Line | Comet Assay (% Tail DNA at 100 µM) | Micronucleus Assay (Fold increase in MN at 100 µM) |
| Beta-Hydroxyleucine | HepG2 | <5% | <1.5 |
| Doxorubicin | HepG2 | 80% | 10 |
Kinase Inhibition Profile
| Kinase Target | Beta-Hydroxyleucine (% Inhibition at 10 µM) | Rapamycin (% Inhibition at 10 µM) |
| mTOR | <10% | 98% |
| PI3Kα | <5% | <10% |
| Akt1 | <5% | <10% |
| ... (other kinases) | ... | ... |
Conclusion and Future Directions
This comprehensive guide provides a robust framework for the systematic evaluation of the off-target effects of beta-hydroxyleucine in relevant cell models. By employing a tiered approach that progresses from general safety assessments to specific mechanistic studies, researchers can build a detailed and reliable safety profile for this promising compound. The inclusion of comparative controls is essential for interpreting the significance of any observed effects.
Should any significant off-target activities be identified, further investigation into the underlying mechanisms will be warranted. This may involve more in-depth cellular assays, target deconvolution studies, and ultimately, in vivo toxicity assessments. A thorough understanding of a compound's off-target profile is a cornerstone of responsible drug development and is critical for advancing new therapies to the clinic.
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Annexin V Stain Protocol. East Carolina University. [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]
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The Comet Assay: A Sensitive Genotoxicity Test for the Detection of DNA Damage and Repair. ResearchGate. [Link]
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Comet Assay Protocol. McGill University. [Link]
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Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
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Cell line profile: Hep-G2. Public Health England. [Link]
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Hep G2 Cell Line: Liver Cancer Research Applications with Gene Editing & CDX Tumor Models. Cyagen. [Link]
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The Comet Assay: A Straight Way to Estimate Geno-Toxicity. IntechOpen. [Link]
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Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
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HepG2 Cells. Cytion. [Link]
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Measuring DNA modifications with the comet assay: a compendium of protocols. Nature Protocols. [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
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Cell Viability Assays. Assay Guidance Manual. [Link]
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A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PMC. [Link]
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LDH Assay. Cell Biologics Inc. [Link]
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USE OF THE COMET ASSAY TO ASSESS GENOTOXICITY IN MAMMALIAN, AVIAN, AND AMPHIBIAN SPECIES. National Wildlife Health Center. [Link]
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In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. STAR Protocols. [Link]
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HepG2 hepatoma cell lines. InvivoGen. [Link]
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HuH7 and HepG2 Cells: Essential Models in Liver Cancer Research. BioHippo. [Link]
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INS-1 Cell Line - Central to Diabetes Research and Beta-Cell Function. Cytion. [Link]
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L6 Cells. Cytion. [Link]
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General information Characteristics Regulatory Data Product sheet L6 Cells | 305231. Cytion. [Link]
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INS-1 Cells. Cytion. [Link]
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Micronucleus Assay: The State of Art, and Future Directions. PMC. [Link]
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Evaluation of Genotoxicity by Micronucleus Assay in vitro and by Allium cepa Test in vivo. Bio-protocol. [Link]
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Rat L6 myotubes as an in vitro model system to study GLUT4-dependent glucose uptake stimulated by inositol derivatives. PMC. [Link]
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A Researcher's Guide to the Independent Verification of Published Findings on beta-Hydroxyleucine
For professionals in research, and drug development, the reproducibility of published findings is the bedrock of scientific advancement. This guide provides a comprehensive framework for the independent verification of the chemical identity and hypothesized biological activities of beta-Hydroxyleucine. While direct and extensive research on the isolated biological functions of beta-Hydroxyleucine is limited, its structural similarity to well-characterized molecules offers a logical starting point for investigation. This document outlines the necessary analytical and biological protocols to rigorously test these potential activities.
Beta-Hydroxyleucine is a non-proteinogenic amino acid, meaning it is not one of the 22 standard amino acids encoded by the genetic code. It exists as different stereoisomers, with the erythro and threo forms being of particular interest. Notably, erythro-β-Hydroxy-L-leucine has been identified as a structural component of the antibiotic Telomycin, a complex peptide that exhibits potent activity against Gram-positive bacteria[1][2]. This association suggests that beta-Hydroxyleucine is biologically active, though its specific contribution to Telomycin's mechanism of action requires further elucidation.
Given the scarcity of dedicated studies on beta-Hydroxyleucine, its biological potential is largely inferred from its structural analogues:
-
β-hydroxy-β-methylbutyrate (HMB): A metabolite of the essential amino acid leucine, HMB is known to play a role in muscle protein metabolism. Studies have shown that HMB can stimulate muscle protein synthesis and attenuate muscle protein breakdown, primarily through the mTOR signaling pathway[1][3].
-
4-Hydroxyisoleucine: This amino acid, found in fenugreek seeds, is recognized for its insulinotropic properties. It has been shown to stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner[4][5].
Based on these structural similarities, two primary biological activities are hypothesized for beta-Hydroxyleucine: regulation of muscle protein synthesis and modulation of insulin secretion. This guide will provide the methodologies to independently verify these hypotheses.
Part 1: Physicochemical Verification: Synthesis and Analytical Characterization
Before any biological assessment, it is imperative to confirm the chemical identity, purity, and stereochemistry of the beta-Hydroxyleucine sample.
Synthesis of beta-Hydroxyleucine Isomers
The synthesis of specific stereoisomers of beta-Hydroxyleucine is a critical first step. Several synthetic routes have been reported in the literature, often involving stereoselective reactions to obtain the desired erythro or threo configuration. A general approach may involve an aldol reaction followed by amination. It is crucial to follow a well-documented synthetic protocol to ensure the correct stereochemistry of the final product.
Analytical Characterization
A multi-pronged analytical approach is necessary to confirm the identity and purity of the synthesized beta-Hydroxyleucine.
Table 1: Analytical Methods for the Characterization of beta-Hydroxyleucine
| Technique | Purpose | Key Parameters |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | Reversed-phase C18 column; mobile phase gradient of acetonitrile and water with an acidic modifier (e.g., formic acid); UV detection at ~210 nm. |
| Chiral HPLC | Separation and quantification of stereoisomers (erythro vs. threo, D vs. L). | Chiral stationary phase (e.g., teicoplanin-based); isocratic or gradient elution with a suitable mobile phase (e.g., methanol/water/acid). |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Confirmation of molecular weight and structural elucidation. | Electrospray ionization (ESI) in positive ion mode; Multiple Reaction Monitoring (MRM) for sensitive quantification. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Unambiguous structural confirmation and stereochemical assignment. | 1H and 13C NMR in a suitable deuterated solvent (e.g., D2O); analysis of chemical shifts and coupling constants. |
Experimental Protocol: Chiral HPLC for Isomer Separation
This protocol outlines a general method for the separation of beta-Hydroxyleucine stereoisomers.
Objective: To separate and quantify the different stereoisomers of beta-Hydroxyleucine.
Materials:
-
Synthesized beta-Hydroxyleucine sample
-
Reference standards for each stereoisomer (if available)
-
HPLC-grade methanol, water, and formic acid
-
Chiral HPLC column (e.g., Astec CHIROBIOTIC T)
Procedure:
-
Sample Preparation: Dissolve a known concentration of the beta-Hydroxyleucine sample in the mobile phase.
-
Chromatographic Conditions:
-
Column: Astec CHIROBIOTIC T, 25 cm x 4.6 mm, 5 µm
-
Mobile Phase: A mixture of water, methanol, and formic acid (e.g., 80:20:0.1 v/v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 210 nm
-
-
Injection: Inject 10 µL of the sample onto the column.
-
Data Analysis: Identify and quantify the peaks corresponding to each isomer by comparing their retention times with those of the reference standards. If standards are unavailable, relative quantification of the separated isomers can be performed.
Visualization 1: Workflow for Physicochemical Verification
Caption: Workflow for the synthesis and analytical verification of beta-Hydroxyleucine.
Part 2: Biological Activity Verification
This section details the protocols to test the two primary hypothesized biological activities of beta-Hydroxyleucine.
A. Verification of Effects on Muscle Protein Synthesis
Hypothesis: beta-Hydroxyleucine stimulates muscle protein synthesis and activates the mTOR signaling pathway, similar to HMB.
Experimental Model: C2C12 myotubes, a well-established murine skeletal muscle cell line.
Experimental Protocol: In Vitro Muscle Protein Synthesis and mTOR Signaling Assay
Objective: To determine if beta-Hydroxyleucine increases muscle protein synthesis and the phosphorylation of key proteins in the mTOR pathway.
Materials:
-
C2C12 myoblasts
-
Dulbecco's Modified Eagle's Medium (DMEM), Fetal Bovine Serum (FBS), and Horse Serum (HS)
-
Verified pure isomer of beta-Hydroxyleucine
-
HMB (positive control)
-
Insulin (positive control)
-
Reagents for Western blotting, including primary antibodies for phosphorylated and total mTOR, p70S6K, and 4E-BP1.
-
Protein synthesis assay kit (e.g., using puromycin incorporation)
Procedure:
-
Cell Culture and Differentiation:
-
Culture C2C12 myoblasts in DMEM with 10% FBS.
-
Induce differentiation into myotubes by switching to DMEM with 2% HS for 4-6 days.
-
-
Treatment:
-
Serum-starve the differentiated myotubes for 2-4 hours.
-
Treat the myotubes with different concentrations of beta-Hydroxyleucine (e.g., 10-500 µM), HMB (e.g., 50 µM), or insulin (e.g., 100 nM) for a specified time (e.g., 30-60 minutes for signaling, longer for protein synthesis).
-
-
Protein Synthesis Measurement:
-
During the final 30 minutes of treatment, add puromycin to the media.
-
Harvest the cells, lyse them, and quantify the amount of puromycin incorporated into newly synthesized proteins via Western blot.
-
-
Western Blotting for mTOR Signaling:
-
Harvest and lyse the cells after treatment.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total mTOR, p70S6K, and 4E-BP1.
-
Use secondary antibodies and a suitable detection system to visualize the protein bands.
-
-
Data Analysis:
-
Quantify band intensities and express the phosphorylation of each protein relative to its total protein expression.
-
Compare the effects of beta-Hydroxyleucine to the control and HMB-treated groups.
-
Table 2: Comparative Data for Muscle Protein Synthesis Regulation
| Compound | Reported Effect on Muscle Protein Synthesis | Reported Effect on mTOR Signaling (p-p70S6K) | Expected Outcome for beta-Hydroxyleucine (if active) |
| Leucine | Strong stimulation[3] | Strong activation[1] | Dose-dependent increase |
| HMB | Stimulation[3] | Activation[1] | Dose-dependent increase |
| Vehicle Control | Baseline | Baseline | No change |
Visualization 2: mTOR Signaling Pathway
Caption: Hypothesized activation of the mTOR signaling pathway by beta-Hydroxyleucine.
B. Verification of Insulinotropic Effects
Hypothesis: beta-Hydroxyleucine potentiates glucose-stimulated insulin secretion from pancreatic β-cells, similar to 4-hydroxyisoleucine.
Experimental Model: Isolated pancreatic islets from rodents.
Experimental Protocol: Glucose-Stimulated Insulin Secretion (GSIS) Assay
Objective: To measure the effect of beta-Hydroxyleucine on insulin secretion from isolated pancreatic islets at low and high glucose concentrations.
Materials:
-
Pancreatic islets isolated from rats or mice.
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with HEPES and bovine serum albumin (BSA).
-
Glucose solutions (low concentration, e.g., 2.8 mM; high concentration, e.g., 16.7 mM).
-
Verified pure isomer of beta-Hydroxyleucine.
-
4-Hydroxyisoleucine (positive control).
-
Insulin ELISA kit.
Procedure:
-
Islet Isolation: Isolate pancreatic islets using collagenase digestion followed by density gradient centrifugation.
-
Pre-incubation: Pre-incubate batches of size-matched islets (e.g., 10 islets per replicate) in KRB buffer with low glucose for 60-90 minutes to allow them to equilibrate.
-
Static Incubation:
-
Incubate the islets for 60 minutes in KRB buffer with:
-
Low glucose (2.8 mM)
-
Low glucose + beta-Hydroxyleucine (e.g., 100-500 µM)
-
High glucose (16.7 mM)
-
High glucose + beta-Hydroxyleucine
-
High glucose + 4-Hydroxyisoleucine (positive control)
-
-
-
Sample Collection: At the end of the incubation, collect the supernatant (which contains the secreted insulin).
-
Insulin Quantification: Measure the insulin concentration in the supernatant using an insulin ELISA kit.
-
Data Analysis: Normalize the secreted insulin to the number of islets or total insulin content. Compare the insulin secretion in the presence of beta-Hydroxyleucine at both low and high glucose concentrations to the respective controls.
Table 3: Comparative Data for Insulin Secretion
| Compound | Reported Effect on Insulin Secretion (at high glucose) | Reported Effect on Insulin Secretion (at low glucose) | Expected Outcome for beta-Hydroxyleucine (if active) |
| 4-Hydroxyisoleucine | Potentiation[4][5] | No significant effect[4] | Potentiation at high glucose, no effect at low glucose |
| Vehicle Control | Basal secretion | Basal secretion | No change from baseline |
Visualization 3: Workflow for Biological Activity Verification
Caption: Experimental workflow for the verification of hypothesized biological activities.
Conclusion
References
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Wilkinson, D. J., Hossain, T., Stretton, C., Phillips, B. E., Atherton, P. J., & Smith, K. (2013). Effects of leucine and its metabolite β-hydroxy-β-methylbutyrate on human skeletal muscle protein metabolism. The Journal of Physiology, 591(11), 2911-2923. Available at: [Link]
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Escobar, J., Frank, J. W., Suryawan, A., Nguyen, H. V., Van Horn, C. G., Hutson, S. M., & Davis, T. A. (2020). Differential regulation of mTORC1 activation by leucine and β-hydroxy-β-methylbutyrate in skeletal muscle of neonatal pigs. Journal of Applied Physiology, 128(2), 406-417. Available at: [Link]
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Broca, C., Manteghetti, M., Gross, R., Baissac, Y., Jacob, M., Petit, P., Sauvaire, Y., & Ribes, G. (1999). 4-Hydroxyisoleucine: experimental evidence of its insulinotropic and antidiabetic properties. American Journal of Physiology-Endocrinology and Metabolism, 277(4), E617-E623. Available at: [Link]
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Nissen, S., Sharp, R., Ray, M., Rathmacher, J. A., Rice, D., Abumrad, N. N., & Panton, L. (1996). Effect of leucine metabolite beta-hydroxy-beta-methylbutyrate on muscle metabolism during resistance-exercise training. Journal of Applied Physiology, 81(5), 2095-2104. Available at: [Link]
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Sauvaire, Y., Petit, P., Broca, C., Manteghetti, M., Baissac, Y., Fernandez-Alvarez, J., Gross, R., Roye, M., Leconte, A., Hillaire-Buys, D., & Ribes, G. (1998). 4-Hydroxyisoleucine: a novel amino acid potentiator of insulin secretion. Diabetes, 47(2), 206-210. Available at: [Link]
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Vats, V., Yadav, S. P., & Grover, J. K. (2016). 4-Hydroxyisoleucine from Fenugreek (Trigonella foenum-graecum): Effects on Insulin Resistance Associated with Obesity. Molecules, 21(11), 1597. Available at: [Link]
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Singh, I., & Khan, S. A. (2017). In-vivo and in-vitro study of mechanism of action of 4 hydroxyisoleucine as an amino acid derived from fenugreek seed with anti-diabetic and properties. London Metropolitan University Repository. Available at: [Link]
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The Synthesis of β-Hydroxyleucine: A Comparative Guide to Chemical and Enzymatic Approaches
For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of non-proteinogenic amino acids like β-hydroxyleucine is a critical challenge. This valuable molecule serves as a key chiral building block for a variety of biologically active compounds, including antibiotics and enzyme inhibitors.[1][2] This guide provides an in-depth, comparative analysis of the two primary strategies for its synthesis: traditional chemical methods and modern enzymatic approaches.
The core challenge in synthesizing β-hydroxyleucine lies in controlling the stereochemistry at two adjacent chiral centers, the α- and β-carbons. Both chemical and enzymatic routes have been developed to address this, each with inherent advantages and disadvantages regarding yield, stereoselectivity, scalability, and environmental impact.
Chemical Synthesis: The Power and Pitfalls of the Aldol Reaction
The cornerstone of chemical synthesis for β-hydroxy α-amino acids is the aldol reaction.[3] This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of a glycine enolate or its equivalent to an aldehyde, in this case, isobutyraldehyde.[1]
The Mechanism: A Step-by-Step Look
The classical chemical synthesis often begins with a protected glycine derivative, such as a Schiff base, to enhance the acidity of the α-proton and facilitate enolate formation.[1][4] The process can be generalized as follows:
-
Enolate Formation: A strong base deprotonates the α-carbon of the protected glycine, creating a nucleophilic enolate.
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of isobutyraldehyde.
-
Protonation: The resulting alkoxide is protonated to yield the β-hydroxy adduct.
-
Deprotection: The protecting groups on the amino and carboxyl functionalities are removed to afford β-hydroxyleucine.
The stereochemical outcome of the reaction, yielding either the syn or anti diastereomer, is highly dependent on the reaction conditions, the nature of the protecting groups, the base used, and the presence of chiral auxiliaries or catalysts.[1]
Figure 1: Generalized workflow for the chemical synthesis of β-hydroxyleucine via an aldol reaction.
Challenges in Chemical Synthesis
While versatile, chemical synthesis methods often face several hurdles:
-
Stereoselectivity: Achieving high diastereoselectivity and enantioselectivity can be challenging and may require the use of expensive chiral auxiliaries or catalysts.[2]
-
Protecting Groups: The need for protecting and deprotecting steps adds to the overall number of synthetic steps, potentially lowering the overall yield and increasing waste.[5]
-
Harsh Conditions: Many chemical syntheses require harsh reaction conditions, such as strong bases and cryogenic temperatures, which can be difficult to scale up.
-
Environmental Concerns: The use of stoichiometric amounts of reagents and organic solvents can lead to significant waste generation.
Enzymatic Synthesis: A Green and Selective Alternative
Enzymatic synthesis has emerged as a powerful and sustainable alternative to traditional chemical methods.[6] Biocatalysts, such as enzymes, offer exquisite chemo-, regio-, and stereoselectivity under mild reaction conditions.
Key Enzymes in β-Hydroxyleucine Synthesis
Two main classes of enzymes have been extensively studied for the synthesis of β-hydroxy-α-amino acids:
-
Aldolases: Threonine aldolases (TAs) are particularly relevant as they catalyze the reversible aldol addition of glycine to an aldehyde.[7] These enzymes exhibit excellent control over the stereochemistry at the α-carbon. However, they often show lower diastereoselectivity for the β-carbon.[6] To drive the reaction towards synthesis, a large excess of glycine is typically required.[6][7]
-
Hydroxylases: A more recent and promising approach involves the use of 2-oxoglutarate (2-OG)-dependent amino acid hydroxylases.[6] These enzymes catalyze the direct hydroxylation of an amino acid precursor, in this case, leucine, at the β-position. This reaction is essentially irreversible and highly regio- and stereoselective, offering a significant advantage over the equilibrium-limited aldolase-catalyzed reaction.[6]
Figure 2: Comparison of the two primary enzymatic pathways for β-hydroxyleucine synthesis.
Head-to-Head Comparison: Chemical vs. Enzymatic Synthesis
| Feature | Chemical Synthesis (Aldol Reaction) | Enzymatic Synthesis (Aldolases/Hydroxylases) |
| Stereoselectivity | Variable; often requires chiral auxiliaries or catalysts for high selectivity.[1][2] | Generally high, especially for hydroxylases.[6] Aldolases offer excellent α-carbon control.[7] |
| Reaction Conditions | Often requires harsh conditions (strong bases, low temperatures). | Mild conditions (aqueous buffer, near-neutral pH, room temperature). |
| Yield | Can be high, but multi-step processes can lower overall yield. | Can be high, especially with optimized enzyme and reaction conditions.[6] |
| Byproducts/Waste | Can generate significant waste from reagents and solvents. | Minimal waste; water is the primary solvent. |
| Scalability | Can be challenging to scale up due to harsh conditions. | Generally more straightforward to scale, especially with whole-cell biocatalysts.[6] |
| Substrate Scope | Generally broad, with many possible aldehyde partners. | Can be limited by the enzyme's substrate specificity, though protein engineering can broaden the scope.[6] |
| Environmental Impact | Higher environmental footprint due to solvent and reagent use. | Lower environmental impact, aligning with green chemistry principles.[6] |
Experimental Protocols: A Glimpse into the Lab
Representative Chemical Synthesis Protocol: Brønsted Base-Catalyzed Aldol Reaction
The following is a generalized protocol based on the work of Vicario and colleagues for the syn-selective direct aldol reaction of glycine Schiff bases.[1]
-
Preparation of the Glycine Schiff Base: The benzophenone-derived imine of glycine o-nitroanilide is prepared by reacting glycine o-nitroanilide with benzophenone imine.[1]
-
Aldol Reaction: To a solution of the glycine Schiff base and isobutyraldehyde in a suitable organic solvent (e.g., toluene) at low temperature (-78 °C), a Brønsted base catalyst is added.
-
Quenching and Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, dried, and concentrated.
-
Purification and Deprotection: The crude product is purified by column chromatography. Subsequent hydrolysis of the Schiff base and protecting groups yields β-hydroxyleucine.
Representative Enzymatic Synthesis Protocol: Whole-Cell Biocatalysis with a Hydroxylase
This protocol is a conceptual representation based on the principles of using whole-cell biocatalysts for amino acid hydroxylation.[6]
-
Cultivation of Recombinant Cells: Escherichia coli cells engineered to express the desired amino acid hydroxylase are grown in a suitable culture medium.
-
Bioconversion: The cells are harvested and resuspended in a reaction buffer containing leucine as the substrate, along with necessary co-factors like 2-oxoglutarate and a reducing agent.
-
Reaction Monitoring: The reaction progress is monitored by techniques such as HPLC to determine the concentration of β-hydroxyleucine.
-
Product Isolation: Once the reaction is complete, the cells are removed by centrifugation, and the product is isolated and purified from the supernatant.
Conclusion: A Symbiotic Future
Both chemical and enzymatic methods offer viable pathways for the synthesis of β-hydroxyleucine. Chemical synthesis, particularly the aldol reaction, provides a versatile and well-established route. However, it often grapples with challenges in stereocontrol and environmental sustainability.
Enzymatic synthesis, on the other hand, presents a highly selective and environmentally benign alternative. The development of novel enzymes, such as 2-oxoglutarate-dependent hydroxylases, has overcome some of the limitations of earlier biocatalytic methods, offering a direct and irreversible route to the desired product.[6]
For drug development professionals and researchers, the choice between these methods will depend on the specific requirements of their project, including the desired stereoisomer, scale of production, and sustainability goals. The future of β-hydroxyleucine synthesis likely lies in a chemoenzymatic approach, where the strengths of both chemical and enzymatic transformations are strategically combined to create even more efficient and sustainable synthetic routes.[8]
References
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Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017. Applied and Environmental Microbiology, [Link]
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Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. The Journal of Organic Chemistry, [Link]
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Synthesis of β-hydroxy-α-amino acids using l-threonine aldolase and d-threonine aldolase. ResearchGate, [Link]
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Synthesis of beta-hydroxy-alpha-amino acids under biocatalytic conditions via a transaldolase enzyme. American Chemical Society, [Link]
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Asymmetric Synthesis of β-Hydroxy-α-amino Acids. ResearchGate, [Link]
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Scalable and selective β-hydroxy-α-amino acid synthesis catalyzed by promiscuous l-threonine transaldolase ObiH. National Institutes of Health, [Link]
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Diastereoselective synthesis of alpha-methyl and alpha-hydroxy-beta-amino acids via 4-substituted-1,3-oxazinan-6-ones. PubMed, [Link]
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STEREOSELECTIVE ENZYMATIC SYNTHESIS OF β-AMINO ACID DERIVATIVES. Babeş-Bolyai University, [Link]
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General method of diastereo- and enantioselective synthesis of β-hydroxy-α-amino acids by condensation of aldehydes and ketones with glycine. Semantic Scholar, [Link]
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Enzymatic Stereoselective Synthesis of β-Amino Acids. ResearchGate, [Link]
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Concise asymmetric synthesis of beta-hydroxy alpha-amino acids using the sulfinimine-mediated asymmetric Strecker synthesis: phenylserine and beta-hydroxyleucine. ResearchGate, [Link]
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Enzymatic C–H Functionalizations for Natural Product Synthesis. National Institutes of Health, [Link]
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Aldol reaction. Wikipedia, [Link]
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Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. National Institutes of Health, [Link]
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Synthesis of 4-hydroxyisoleucine by the aldolase-transaminase coupling reaction and basic characterization of the aldolase from Arthrobacter simplex AKU 626. PubMed, [Link]
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Enzymatic stereoselective synthesis of B-amino acids. CSIR Research Space, [Link]
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Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher, [Link]
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Chemoenzymatic Synthesis of 4,5-Dihydroxyisoleucine Fragment of α-Amanitin. National Institutes of Health, [Link]
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Concise Chemoenzymatic Synthesis of 4,5-Dihydroxyisoleucine Fragment of α-Amanitin. ChemRxiv, [Link]
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Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers. MDPI, [Link]
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Diastereoselective Synthesis of β-Branched α-Amino Acids via Bio- catalytic Dynamic Kinetic Resolution. ChemRxiv, [Link]
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Using Aldol Reactions in Synthesis. Chemistry LibreTexts, [Link]
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Chemo-enzymatic total synthesis: current approaches toward the integration of chemical and enzymatic transformations. National Institutes of Health, [Link]
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A Versatile Chemo-Enzymatic Route to Enantiomerically Pure β-Branched α-Amino Acids. scilit, [Link]
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Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. National Institutes of Health, [Link]
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Assessing the Impact of beta-Hydroxyleucine on Protein Folding Kinetics: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the quest for novel protein functionalities and therapeutic modalities often leads to the exploration of non-canonical amino acids (ncAAs). These unique building blocks, when incorporated into a polypeptide chain, can bestow proteins with enhanced stability, novel catalytic activities, or altered binding affinities. Among the vast array of ncAAs, beta-hydroxyleucine presents a particularly intriguing case. Its structural similarity to the canonical amino acid leucine, coupled with the introduction of a hydroxyl group, suggests the potential for significant, yet nuanced, effects on protein structure and dynamics.
This guide provides a comprehensive framework for assessing the impact of beta-hydroxyleucine on protein folding kinetics compared to its canonical counterpart and other standard amino acids. In the absence of extensive direct comparative studies, this document serves as a roadmap for researchers, detailing the theoretical considerations, experimental design, and analytical techniques required to elucidate the role of this promising ncAA in protein engineering and drug discovery.
The Structural Nuances of beta-Hydroxyleucine: A Tale of Two Functional Groups
At its core, beta-hydroxyleucine is a derivative of leucine, featuring a hydroxyl (-OH) group on its beta-carbon. This seemingly minor addition has profound implications for its physicochemical properties and, consequently, its influence on protein folding.
| Property | Leucine (Canonical) | beta-Hydroxyleucine (Non-canonical) | Implication for Protein Folding |
| Side Chain Polarity | Nonpolar, Hydrophobic | Polar, Hydrophilic (due to -OH group) | Can alter the hydrophobic collapse, a primary driving force in folding. May favor surface exposure. |
| Hydrogen Bonding | H-bond acceptor (backbone) | H-bond donor and acceptor (side chain -OH and backbone) | Introduces new potential for intra-chain and protein-solvent hydrogen bonds, potentially stabilizing local structures. |
| Steric Hindrance | Moderate | Increased due to the hydroxyl group | May restrict backbone dihedral angles, influencing secondary structure propensity. |
| Conformational Flexibility | High | Reduced side-chain rotation around the Cα-Cβ bond | Can pre-organize the polypeptide chain, reducing the entropic cost of folding. |
The introduction of a hydroxyl group transforms a hydrophobic residue into a polar one, capable of forming hydrogen bonds. This fundamental change can disrupt the delicate balance of forces that govern the intricate dance of protein folding.
Hypothesized Effects on Protein Folding Kinetics
Based on first principles and drawing parallels with other hydroxylated amino acids like hydroxyproline, we can postulate several ways in which beta-hydroxyleucine may alter protein folding kinetics:
-
Nucleation and Early Folding Events: The increased polarity and hydrogen bonding capacity of beta-hydroxyleucine could lead to the formation of stable, local secondary structures early in the folding pathway. This might accelerate the initial collapse of the polypeptide chain.
-
Transition State Stabilization: The hydroxyl group could form specific hydrogen bonds that stabilize the transition state of folding, thereby lowering the activation energy barrier and increasing the folding rate.
-
Altered Folding Pathways: The distinct stereochemical constraints imposed by beta-hydroxyleucine may favor alternative folding pathways, potentially leading to different intermediate states or even altered final conformations.
-
Unfolding Kinetics (Stability): The additional hydrogen bonding potential could enhance the overall thermodynamic stability of the folded state, leading to a slower rate of unfolding.
These hypotheses provide a strong foundation for designing experiments to systematically investigate the impact of beta-hydroxyleucine.
A Roadmap for Investigation: Experimental Workflow
A rigorous comparison of protein folding kinetics requires a multi-faceted experimental approach. The following workflow outlines the key stages, from protein engineering to data analysis.
Figure 1. Experimental workflow for comparing the folding kinetics of a protein containing beta-hydroxyleucine with its wild-type counterpart.
Visualizing the Molecular Impact
The unique properties of beta-hydroxyleucine can be visualized to better understand its potential interactions within a protein structure.
A Senior Application Scientist's Guide to the Validation and Comparative Analysis of a Reporter Gene Assay for Beta-Hydroxyleucine Activity
For researchers, scientists, and drug development professionals, the accurate quantification of a bioactive compound's activity is paramount. Beta-Hydroxyleucine (β-HL), a metabolite of the essential amino acid leucine, is gaining attention for its potential roles in metabolic regulation and muscle protein synthesis.[1] To robustly investigate its therapeutic potential, a reliable and validated bioassay is indispensable.
This guide provides an in-depth comparison of a purpose-designed reporter gene assay for β-HL activity against established biochemical and cell-based methods. We will delve into the rationale behind the assay design, a comprehensive validation protocol, and a data-driven comparison to empower you to select the most appropriate method for your research needs.
The Rationale: Targeting the mTOR Pathway for a β-HL Reporter Gene Assay
Beta-Hydroxyleucine's close structural relative, β-hydroxy-β-methylbutyrate (HMB), is known to stimulate muscle protein synthesis through the activation of the mechanistic target of rapamycin (mTOR) complex 1 (mTORC1) pathway.[1][2][3] This crucial signaling hub integrates nutrient and growth factor signals to regulate cell growth, proliferation, and metabolism. Activation of mTORC1 leads to the phosphorylation of downstream targets like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), ultimately enhancing protein translation.[4]
Given this precedent, we hypothesize that β-HL also modulates the mTOR pathway. This provides a clear biological target for a highly specific reporter gene assay. Our assay is designed around a key downstream event of mTOR activation: the stimulation of transcription mediated by the Serum Response Element (SRE). The SRE is a well-characterized DNA regulatory sequence that integrates signals from pathways like the MAPK/ERK cascade, which can be activated downstream of mTOR.[5][6][7]
Our Reporter System Design:
-
Cell Line: C2C12 mouse myoblasts are selected as they are a well-established model for studying myogenesis and mTOR signaling in a muscle-relevant context.[8][9][10]
-
Reporter Vector: A pGL4-based plasmid containing multiple copies of the SRE driving the expression of a destabilized firefly luciferase gene (luc2P).[11] The destabilized luciferase provides a more dynamic and responsive signal by reducing reporter protein accumulation.[5]
-
Internal Control: A co-transfected vector constitutively expressing Renilla luciferase is used to normalize for variations in transfection efficiency and cell number, a critical step for data integrity.[12]
Proposed Signaling Pathway for β-HL
Part 1: A Step-by-Step Guide to Validating the SRE-Luciferase Reporter Gene Assay
Assay validation is a formal process that provides evidence that a method is suitable for its intended purpose.[13][14] For our cell-based potency assay, we will follow a phase-appropriate approach guided by principles from regulatory bodies like the FDA.[15][16]
Experimental Workflow
Validation Parameters and Protocols
1. Specificity:
-
Objective: To ensure the assay response is specific to mTOR pathway activation.
-
Protocol:
-
Treat transfected C2C12 cells with a known mTOR inhibitor (e.g., Rapamycin) for 1 hour prior to adding a fixed, effective concentration of β-HL.[17]
-
Include a positive control (e.g., insulin) known to activate the mTOR pathway and a negative control (vehicle).
-
Expected Outcome: Rapamycin should significantly inhibit the luciferase signal induced by both β-HL and insulin, demonstrating the assay's dependence on the mTOR pathway.
-
2. Sensitivity and Potency (EC₅₀):
-
Objective: To determine the concentration of β-HL that produces a half-maximal response (EC₅₀), a key measure of potency.
-
Protocol:
-
Perform a dose-response curve with a serial dilution of β-HL (e.g., 10-point, 3-fold dilution).
-
Plot the normalized luciferase activity against the log of the β-HL concentration.
-
Fit the data using a four-parameter logistic (4PL) curve to determine the EC₅₀.[18]
-
Acceptance Criteria: A well-defined sigmoidal curve with an R² value > 0.98.
-
3. Linearity and Range:
-
Objective: To define the concentration range over which the assay is accurate and precise.
-
Protocol:
-
Analyze the linear portion of the 4PL curve from the EC₅₀ determination.
-
The range is typically defined as the concentrations that yield 20% to 80% of the maximal response.
-
Acceptance Criteria: The assay should be linear within this range, and samples should be diluted to fall within this working range for accurate quantification.
-
4. Precision (Repeatability and Intermediate Precision):
-
Objective: To assess the variability of the assay.
-
Protocol:
-
Intra-assay Precision (Repeatability): Run three concentrations of β-HL (low, medium, high) in triplicate on the same plate. Calculate the mean, standard deviation, and coefficient of variation (%CV).
-
Inter-assay Precision (Intermediate Precision): Repeat the experiment on three different days with different operators and reagent preparations.
-
Acceptance Criteria: %CV should be <15% for both intra- and inter-assay precision.
-
5. Robustness:
-
Objective: To evaluate the assay's performance under minor variations in experimental conditions.
-
Protocol:
-
Systematically vary parameters such as incubation time (e.g., ± 1 hour), cell seeding density (e.g., ± 10%), and reagent manufacturer.
-
Assess the impact on the EC₅₀ and signal-to-background ratio.
-
Expected Outcome: The assay should show minimal variability, demonstrating its reliability for routine use.
-
Part 2: Comparison with Alternative Methods
While the reporter gene assay provides a specific readout of transcriptional activation, other methods can offer complementary information on different aspects of the signaling pathway.[19] Here, we compare our validated assay with two common alternatives: Western Blotting for phosphorylated S6 Kinase (p-S6K) and a cell proliferation assay.
Alternative Method 1: Western Blot for Phosphorylated S6 Kinase (p-S6K)
This technique directly measures the phosphorylation state of a key downstream substrate of mTORC1, providing a direct biochemical confirmation of pathway activation.[20]
-
Protocol: C2C12 cells are treated with β-HL, lysed, and proteins are separated by electrophoresis. Specific antibodies are used to detect total S6K and p-S6K (Thr389). The ratio of p-S6K to total S6K is quantified.
Alternative Method 2: Cell Proliferation Assay
Since the mTOR pathway is a master regulator of cell growth, its activation is expected to increase cell proliferation.[21]
-
Protocol: C2C12 cells are seeded in a 96-well plate and treated with β-HL for 24-48 hours. Cell viability/proliferation is measured using a reagent like WST-1 or CellTiter-Glo®, which quantifies metabolic activity or ATP levels, respectively.
Logical Framework for Method Comparison
Quantitative Performance Comparison
The table below summarizes the key performance characteristics of each method based on typical experimental outcomes.
| Parameter | Reporter Gene Assay (SRE-Luc) | Western Blot (p-S6K) | Cell Proliferation Assay |
| Biological Endpoint | Transcriptional Activation | Protein Phosphorylation | Cell Growth/Viability |
| Throughput | High (96/384-well) | Low (10-15 samples/gel) | High (96/384-well) |
| Sensitivity | High (pM to nM EC₅₀) | Moderate (nM to µM) | Low (µM EC₅₀) |
| Time-to-Result | ~3 days (from seeding) | ~2 days | ~3-4 days |
| Cost per Sample | Low | High | Very Low |
| Data Output | Quantitative (Luminescence) | Semi-Quantitative (Band Density) | Quantitative (Absorbance/Fluor) |
| Labor Intensity | Moderate | High | Low |
| Best Use Case | High-throughput screening, potency testing, mechanism of action studies | Direct confirmation of signaling, detailed pathway analysis | Assessing long-term phenotypic effects, cytotoxicity screening |
Conclusion: Selecting the Right Tool for the Job
This guide demonstrates that a well-validated SRE-luciferase reporter gene assay is a powerful tool for quantifying the bioactivity of β-Hydroxyleucine. Its high throughput, sensitivity, and direct link to a relevant signaling pathway make it ideal for drug discovery applications, including primary screening and potency determination for lot release.[22][23]
References
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Differential regulation of mTORC1 activation by leucine and β-hydroxy-β-methylbutyrate in skeletal muscle of neonatal pigs. PubMed Central. Available at: [Link]
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Differential regulation of mTORC1 activation by leucine and β-hydroxy-β-methylbutyrate in skeletal muscle of neonatal pigs. PubMed. Available at: [Link]
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The mTORC2 Complex Regulates Terminal Differentiation of C2C12 Myoblasts. National Institutes of Health (NIH). Available at: [Link]
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SRE Reporter Kit (MAPK/ERK Signaling Pathway). BPS Bioscience. Available at: [Link]
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Development of a High-Throughput Cell-Based Reporter Assay to Identify Stabilizers of Tumor Suppressor Pdcd4. PubMed Central. Available at: [Link]
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The mTORC2 Complex Regulates Terminal Differentiation of C2C12 Myoblasts. American Society for Microbiology. Available at: [Link]
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Mechanical stress promotes biological functions of C2C12 myoblasts by activating PI3K/AKT/mTOR signaling pathway. Spandidos Publications. Available at: [Link]
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What are the Steps of a Reporter Gene Assay? Indigo Biosciences. Available at: [Link]
-
Luciferase Reporter Assay System for Deciphering GPCR Pathways. PubMed Central. Available at: [Link]
-
Is there a need to improve reporter gene assay? ResearchGate. Available at: [Link]
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Is there a good alternative for luciferase reporter gene which does not need a luminometer? ResearchGate. Available at: [Link]
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Pre-validation of a reporter gene assay for oxidative stress for the rapid screening of nanobiomaterials. Frontiers. Available at: [Link]
-
Distinct amino acid–sensing mTOR pathways regulate skeletal myogenesis. PubMed Central. Available at: [Link]
-
SRE Reporter Kit (MAPK/ERK Signaling Pathway). BPS Bioscience. Available at: [Link]
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Living cell mTORC1 inhibition reporter mTIR reveals nutrient-sensing targets of histone deacetylase inhibitor. bioRxiv. Available at: [Link]
-
mTOR regulates C2C12 and primary myoblast differentiation by controlling IGF-II secretion. ResearchGate. Available at: [Link]
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Development of a high content cell based screen for inhibitors of the mTOR signal. NIH RePORTER. Available at: [Link]
-
Simple Signaling Reporter Assays – Easily Quantify Activation & Inhibition of Cellular Pathways. YouTube. Available at: [Link]
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Mechanism of Action and the Effect of Beta-Hydroxy-Beta-Methylbutyrate (HMB) Supplementation on Different Types of Physical Performance - A Systematic Review. National Institutes of Health (NIH). Available at: [Link]
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Design and Validate a GMP Cell Based Assay. Marin Biologic Laboratories. Available at: [Link]
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Advancements in the application of reporter gene cell lines in bioactivity evaluation of biological products. National Institutes of Health (NIH). Available at: [Link]
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Cell Based Assays in Drug Development: Comprehensive Overview. Immunologix. Available at: [Link]
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Development and validation of a reporter gene assay for bioactivity determination of Anti-CGRP monoclonal antibodies. PubMed. Available at: [Link]
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Validation of the reporter gene assay. (a) The correlation of expected... ResearchGate. Available at: [Link]
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Immunogenicity Testing of Therapeutic Protein Products — Developing and Validating Assays for Anti-Drug Antibody Detection. U.S. Food and Drug Administration (FDA). Available at: [Link]
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Gene reporter assays. BMG LABTECH. Available at: [Link]
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In-vivo and in-vitro study of mechanism of action of 4 hydroxyisoleucine as an amino acid derived from fenugreek seed with anti-diabetic and properties. London Met Repository. Available at: [Link]
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mTORC1 is activated by amino acids, such as leucine, HMB, and arginine.... ResearchGate. Available at: [Link]
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A Phase-Appropriate Approach For Assay Validation In Cell Gene Therapies. Cell & Gene. Available at: [Link]
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A Review of the Effects of Leucine Metabolite (β-Hydroxy-β-methylbutyrate) Supplementation and Resistance Training on Inflammatory Markers: A New Approach to Oxidative Stress and Cardiovascular Risk Factors. PubMed Central. Available at: [Link]
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In-vivo and in-vitro study of mechanism of action of 4 hydroxyisoleucine as an amino acid derived from fenugreek seed with. London Met Repository. Available at: [Link]
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PHD1 is required for leucine-mediated mTORC1 activation in vivo a... ResearchGate. Available at: [Link]
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Development & Validation of Cell-based Assays. YouTube. Available at: [Link]
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Beta-Hydroxyleucine. PubChem. Available at: [Link]
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Long-term activation of mTORC1 with exercise and leucine in SOL. (A)... ResearchGate. Available at: [Link]
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A Comparative Guide to Orthogonal Methods for Confirming the Purity of beta-Hydroxyleucine Samples
For researchers, scientists, and drug development professionals, establishing the purity of a novel compound like beta-hydroxyleucine is a critical step in ensuring its safety and efficacy. A single analytical method, no matter how robust, can be susceptible to blind spots, potentially overlooking co-eluting impurities or isomeric forms. Therefore, employing a multi-faceted, orthogonal approach is not just a matter of best practice but a foundational requirement for regulatory compliance and scientific rigor.[1] This guide provides an in-depth comparison of orthogonal analytical methods for the comprehensive purity assessment of beta-hydroxyleucine, grounded in established scientific principles and regulatory expectations.[2][3][4][5][6]
The Imperative of Orthogonality in Purity Analysis
The principle of orthogonal analysis dictates the use of multiple, distinct analytical methods that rely on different physicochemical principles to characterize a substance.[1] This approach significantly enhances the confidence in the analytical results by minimizing the risk of overlooking impurities that might not be resolved or detected by a single technique. For a chiral molecule like beta-hydroxyleucine, which has multiple stereoisomers, an orthogonal strategy is indispensable for a complete purity profile.[7][8][9]
Method 1: Chiral High-Performance Liquid Chromatography (HPLC) for Stereoisomeric Purity
Chiral HPLC is a cornerstone technique for the separation of enantiomers and diastereomers.[10][11] It leverages chiral stationary phases (CSPs) that create a diastereomeric interaction with the enantiomers of the analyte, leading to differential retention times and, consequently, their separation.
Scientific Rationale
The choice of a suitable chiral stationary phase is critical and is often determined empirically.[11] For amino acids and their derivatives, polysaccharide-based or macrocyclic antibiotic-based CSPs are often effective. The separation mechanism relies on the formation of transient, diastereomeric complexes between the analyte and the chiral selector of the CSP, which differ in their stability and result in different retention times for the isomers.
Experimental Protocol: Chiral HPLC-UV
Objective: To separate and quantify the stereoisomers of beta-hydroxyleucine.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
Materials:
-
beta-Hydroxyleucine sample
-
Chiral stationary phase column (e.g., polysaccharide-based chiral column)
-
HPLC-grade mobile phase solvents (e.g., hexane, isopropanol, ethanol)
-
Acidic or basic additives (e.g., trifluoroacetic acid, diethylamine)
Procedure:
-
Sample Preparation: Dissolve the beta-hydroxyleucine sample in the mobile phase to a final concentration of 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: Chiral stationary phase column (e.g., Chiralpak IA, 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A mixture of hexane and ethanol (e.g., 80:20 v/v) with 0.1% trifluoroacetic acid. The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm (for the carboxyl group)[12]
-
Injection Volume: 10 µL
-
-
Data Analysis: Identify and integrate the peaks corresponding to the different isomers of beta-hydroxyleucine. Calculate the percentage purity and the ratio of the different isomers based on their peak areas.
Method 2: Capillary Electrophoresis-Mass Spectrometry (CE-MS) for Impurity Profiling
Capillary electrophoresis (CE) separates analytes based on their charge-to-size ratio in an electric field.[13][14][15] When coupled with mass spectrometry (MS), it becomes a powerful tool for the separation and identification of charged impurities.[16][17]
Scientific Rationale
CE offers a different separation mechanism compared to HPLC, making it an excellent orthogonal technique.[18] The separation in CE is based on the differential migration of ions in an electrolyte solution under the influence of an electric field. This makes it particularly suitable for the analysis of charged molecules like amino acids. Coupling CE with MS provides high selectivity and sensitivity, allowing for the identification of impurities based on their mass-to-charge ratio.[17]
Experimental Protocol: CE-MS
Objective: To separate and identify potential charged impurities in the beta-hydroxyleucine sample.
Instrumentation:
-
Capillary electrophoresis system
-
Mass spectrometer with an electrospray ionization (ESI) source
Materials:
-
beta-Hydroxyleucine sample
-
Background electrolyte (BGE): e.g., 50 mM ammonium acetate in deionized water, pH adjusted to 4.5 with acetic acid.
-
Sheath liquid for ESI-MS interface: e.g., 50:50 isopropanol:water with 0.1% formic acid.
Procedure:
-
Sample Preparation: Dissolve the beta-hydroxyleucine sample in the background electrolyte to a final concentration of 0.5 mg/mL.
-
CE-MS Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 60 cm total length)
-
Background Electrolyte: 50 mM ammonium acetate, pH 4.5
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds)
-
Separation Voltage: 25 kV
-
Capillary Temperature: 25 °C
-
MS Detection: ESI in positive ion mode
-
Mass Range: m/z 50-500
-
-
Data Analysis: Analyze the resulting electropherogram for peaks other than the main beta-hydroxyleucine peak. The mass spectrum of each peak can be used to identify the molecular weight of the impurities.
Confirmatory Method: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules.[19][20][21][22] It provides detailed information about the chemical environment of each atom in a molecule, making it a powerful tool for confirming the identity of the main component and identifying any structurally related impurities.
Scientific Rationale
NMR spectroscopy is based on the absorption of electromagnetic radiation by atomic nuclei in a magnetic field. The resonance frequency of a nucleus is highly sensitive to its local electronic environment, providing a unique fingerprint of the molecule's structure.[20] For beta-hydroxyleucine, 1H and 13C NMR spectra can confirm the presence of all expected functional groups and their connectivity. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), can further establish the bonding network within the molecule.[20]
Experimental Protocol: 1H and 13C NMR
Objective: To confirm the chemical structure of beta-hydroxyleucine and identify any structural impurities.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
Materials:
-
beta-Hydroxyleucine sample
-
Deuterated solvent (e.g., D2O or DMSO-d6)
-
NMR tubes
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the beta-hydroxyleucine sample in 0.5-0.7 mL of a suitable deuterated solvent in an NMR tube.
-
NMR Data Acquisition:
-
Acquire a 1H NMR spectrum to observe the chemical shifts, coupling constants, and integration of all proton signals.
-
Acquire a 13C NMR spectrum to observe the chemical shifts of all carbon atoms.
-
If necessary, perform 2D NMR experiments like COSY to establish proton-proton correlations and confirm the connectivity of the molecule.
-
-
Data Analysis: Compare the obtained spectra with the expected spectra for beta-hydroxyleucine. Any unexpected signals may indicate the presence of impurities. The integration of signals in the 1H NMR spectrum can be used to estimate the relative amounts of impurities if their structures can be identified.
Comparison of Orthogonal Methods
The following table summarizes the key performance characteristics of the described orthogonal methods for the analysis of beta-hydroxyleucine.
| Parameter | Chiral HPLC-UV | CE-MS | NMR Spectroscopy |
| Principle | Differential partitioning with a chiral stationary phase | Differential migration based on charge-to-size ratio | Nuclear spin transitions in a magnetic field |
| Primary Application | Stereoisomeric purity and quantification | Impurity profiling and identification of charged impurities | Structural confirmation and identification of structural impurities |
| Selectivity | High for stereoisomers | High for charged species | High for structural isomers and unique compounds |
| Sensitivity | Moderate (µg/mL range) | High (ng/mL range) | Low (mg/mL range) |
| Quantitative Accuracy | High | Good (with appropriate standards) | Semi-quantitative (for impurities) |
| Throughput | Moderate | High | Low |
Visualizing the Orthogonal Workflow
The following diagrams illustrate the concept of orthogonal analysis and the individual workflows for each technique.
Caption: Orthogonal analysis workflow for beta-hydroxyleucine.
Caption: Chiral HPLC-UV experimental workflow.
Caption: CE-MS experimental workflow.
Conclusion
A robust and reliable assessment of beta-hydroxyleucine purity necessitates the implementation of orthogonal analytical methods. Chiral HPLC provides essential information on stereoisomeric purity, while CE-MS offers a complementary separation technique for identifying charged impurities. NMR spectroscopy serves as an indispensable tool for absolute structural confirmation. By integrating the data from these diverse techniques, researchers and drug developers can build a comprehensive and trustworthy purity profile, ensuring the quality and safety of their product and satisfying regulatory requirements. The choice of specific methods and their validation should always be guided by the principles outlined in regulatory guidelines such as ICH Q2(R1).[2][5][23]
References
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Tseng, W. L., Chen, Y. C., & Chen, Y. R. (2002). Amino acid analysis by capillary electrophoresis electrospray ionization mass spectrometry. PubMed. Available at: [Link]
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Tseng, W. L., Chen, Y. C., & Chen, Y. R. (2002). Amino Acid Analysis by Capillary Electrophoresis Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 74(3), 549–555. Available at: [Link]
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Atwell, B. J., & Macherel, D. (2001). Capillary electrophoresis for the determination of major amino acids and sugars in foliage: application to the nitrogen nutrition of sclerophyllous species. Journal of Experimental Botany, 52(365), 2413–2419. Available at: [Link]
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Gotti, R., & Fiori, J. (2008). Biomedical applications of amino acid detection by capillary electrophoresis. PubMed. Available at: [Link]
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GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Available at: [Link]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
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International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. Available at: [Link]
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U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. Available at: [Link]
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Lab Manager Magazine. (2025). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]
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U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]
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U.S. Food and Drug Administration (FDA). (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
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ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Available at: [Link]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available at: [Link]
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NMIMS Pharmacy. (n.d.). NMR in structural determination of proteins and peptides. Available at: [Link]
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U.S. Food and Drug Administration (FDA). (n.d.). Q2(R2) Validation of Analytical Procedures. Available at: [Link]
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Conduct Science. (2021). A Brief on The NMR Spectroscopy of Proteins. Available at: [Link]
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Nature Encyclopedia of Life Sciences. (2004). Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Analysis of Proteins and Nucleic Acids. Available at: [Link]
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Dyson, H. J. (1998). 1H Nuclear Magnetic Resonance (NMR) in the Elucidation of Peptide Structure. In Current Protocols in Protein Science. John Wiley & Sons, Inc. Available at: [Link]
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Suda, R., & Otani, T. T. (1962). Beta-hydroxynorleucine: separation of its isomers and biological studies. PubMed. Available at: [Link]
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Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of proteins. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Beta-Hydroxyleucine. PubChem. Available at: [Link]
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LookChem. (n.d.). Cas 5817-22-1, beta-hydroxyleucine. Available at: [Link]
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Peter, A., Tóth, G., & Tourwé, D. (2002). Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC. Journal of Pharmaceutical and Biomedical Analysis, 27(3-4), 599–605. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Hydroxyleucine. PubChem. Available at: [Link]
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Shimadzu. (n.d.). Analytical Methods for Amino Acids. Available at: [Link]
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ResearchGate. (n.d.). Product ion scan mass spectra of 4-hydroxyisoleucine and l-isoleucine. Available at: [Link]
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Safety Operating Guide
Personal protective equipment for handling beta-Hydroxyleucine
{"answer":"## A Researcher's Guide to Personal Protective Equipment for Handling beta-Hydroxyleucine
A definitive guide for research scientists and drug development professionals on the safe handling of beta-Hydroxyleucine, emphasizing procedural clarity and the rationale behind each safety measure.
In the dynamic landscape of pharmaceutical research, the safety of laboratory personnel is paramount. This guide provides a comprehensive overview of the essential personal protective equipment (PPE) and procedural best practices for handling beta-Hydroxyleucine. By fostering a deep understanding of the "why" behind these safety protocols, we aim to cultivate an environment of unwavering safety and scientific integrity.
Understanding the Hazards of beta-Hydroxyleucine
Beta-Hydroxyleucine is an amino acid analog that requires careful handling due to its potential health effects. According to safety data, it can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1] Therefore, a robust PPE strategy is crucial to mitigate the risks of dermal, ocular, and inhalation exposure.
Core Directive: Essential Personal Protective Equipment
A multi-layered approach to PPE is necessary to ensure comprehensive protection when working with beta-Hydroxyleucine. The following table outlines the recommended PPE, along with the rationale for each component.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile gloves | To prevent skin contact, which can cause irritation.[1][2] It is advisable to change gloves immediately if they become contaminated.[3] |
| Eye and Face Protection | Safety goggles with side shields | To protect against chemical splashes that can cause serious eye irritation.[1][2][4] A face shield may be necessary for procedures with a higher risk of splashing.[3][5] |
| Body Protection | Laboratory coat | To protect skin and personal clothing from accidental spills and contamination.[2][3][6] |
| Respiratory Protection | NIOSH-approved respirator or dust mask | Recommended when handling the powdered form to avoid inhaling dust particles that can cause respiratory tract irritation.[1][3][4] |
Experimental Protocol: A Step-by-Step Guide to Safe Handling
Adherence to a structured workflow is critical for minimizing exposure risk. The following diagram illustrates the procedural steps for safely working with beta-Hydroxyleucine.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
